2-(Bromomethyl)benzofuran
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c10-6-8-5-7-3-1-2-4-9(7)11-8/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOJUQBOMFBDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80489632 | |
| Record name | 2-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41014-27-1 | |
| Record name | 2-(Bromomethyl)-1-benzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80489632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(bromomethyl)-1-benzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Among the various functionalized benzofurans, 2-(Bromomethyl)benzofuran stands out as a pivotal synthetic intermediate. Its high reactivity, attributed to the benzylic bromide, makes it an exceptionally versatile building block for introducing the benzofuran moiety into a wide array of molecular architectures.[4][5] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and professionals in drug development. We will explore its core chemical properties, spectroscopic signature, reactivity, synthesis, and critical applications, offering field-proven insights into its utility in modern organic synthesis.
Molecular Profile and Physicochemical Characteristics
This compound is a bicyclic heteroaromatic compound. The fusion of a benzene ring with a furan ring at the 2- and 3-positions of the furan creates the benzofuran core, while the bromomethyl group at the 2-position imparts significant and specific reactivity.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Properties
This table summarizes the key identifiers and computed properties of this compound, providing a quick reference for laboratory use.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Synonyms | 2-(bromomethyl)-1-benzofuran, Benzofuran, 2-(bromomethyl)- | [6] |
| CAS Number | 41014-27-1 | [6] |
| Molecular Formula | C₉H₇BrO | [6][7] |
| Molecular Weight | 211.06 g/mol | [6][7][] |
| Appearance | White to off-white powder/crystals | [1] |
| XLogP3 | 2.9 | [6] |
| Hydrogen Bond Donor Count | 0 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| Rotatable Bond Count | 1 | [6] |
| Polar Surface Area (PSA) | 13.14 Ų | [6] |
| Complexity | 138 | [6] |
Spectroscopic Profile: A Guide to Characterization
Accurate characterization is fundamental to confirming the identity and purity of this compound. The following sections detail the expected spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra can vary slightly based on solvent and instrument, the key proton (¹H) and carbon (¹³C) NMR signals are highly characteristic.
-
¹H NMR: The most diagnostic signal is the singlet corresponding to the two protons of the bromomethyl (-CH₂Br) group. Due to the electronegativity of the adjacent bromine atom and the aromatic system, this peak is expected to appear significantly downfield, typically in the range of δ 4.5-4.8 ppm . The furan proton at the 3-position will appear as a singlet around δ 6.7-6.9 ppm . The four protons of the benzene ring will present as a more complex multiplet pattern between δ 7.2-7.6 ppm .[1][9][10]
-
¹³C NMR: The carbon of the -CH₂Br group is expected in the range of δ 25-35 ppm . The aromatic and heterocyclic carbons will appear further downfield, typically between δ 105-155 ppm . The carbon at the 2-position, to which the bromomethyl group is attached, will be significantly deshielded.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.
-
Molecular Ion (M⁺): The key feature is the presence of two molecular ion peaks of nearly equal intensity due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). These peaks will appear at m/z 210 and m/z 212 .
-
Key Fragmentation: A primary fragmentation pathway involves the loss of the bromine radical (Br•) to form a stable benzylic carbocation fragment at m/z 131 (C₉H₇O⁺). This fragment is often the base peak in the spectrum. Further fragmentation of the benzofuran ring system can also be observed.[11][12]
Table 2: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Value / Observation |
| ¹H NMR | -CH₂Br Protons | δ 4.5 - 4.8 ppm (singlet, 2H) |
| Furan C3-H | δ 6.7 - 6.9 ppm (singlet, 1H) | |
| Aromatic Protons | δ 7.2 - 7.6 ppm (multiplet, 4H) | |
| MS (EI) | Molecular Ion Peaks | m/z 210 and 212 (approx. 1:1 ratio) |
| Major Fragment | m/z 131 ([M-Br]⁺) |
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound is rooted in the high reactivity of its bromomethyl group. This group functions as a potent electrophile, making the molecule an excellent substrate for nucleophilic substitution (S_N2) reactions. The bromine atom is an excellent leaving group, and the adjacent benzofuran ring stabilizes the transition state.
This reactivity allows for the straightforward introduction of the benzofuran scaffold onto a wide variety of molecules, including amines, alcohols, phenols, and thiols, to form new C-N, C-O, and C-S bonds.[4][5] This is the primary reason for its widespread use as a building block in the synthesis of complex pharmaceutical agents.
Caption: General S_N2 Reactivity of this compound.
While the bromomethyl group is the primary site of reactivity, the benzofuran ring itself can undergo electrophilic aromatic substitution.[13][14] However, such reactions typically require harsher conditions, and under the mild, basic, or neutral conditions used for S_N2 reactions, the bromomethyl site is overwhelmingly favored.
Recommended Synthetic Protocol
The most common and efficient method for preparing this compound is via the free-radical bromination of the commercially available starting material, 2-methylbenzofuran. The use of N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) is standard practice.
Step-by-Step Experimental Procedure
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methylbenzofuran (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) as the solvent. Add N-Bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of AIBN (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and maintain for 2-4 hours. The reaction can be monitored by TLC or GC-MS. The disappearance of the starting material and the formation of a higher Rf spot indicates progress.
-
Workup: Cool the reaction mixture to room temperature. The solid succinimide byproduct will precipitate. Filter the mixture through a pad of Celite to remove the solids.
-
Purification: Wash the filtrate sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude this compound can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent like hexane to yield the pure product.
Caption: Workflow for the Synthesis of this compound.
Safety, Handling, and Storage
This compound is a reactive and hazardous chemical that must be handled with appropriate precautions. It is classified as a skin and eye irritant and may cause serious eye damage.[15][16]
Table 3: Hazard and Safety Information
| Category | Information |
| GHS Pictograms | Corrosion, Exclamation Mark |
| Signal Word | Danger |
| Hazard Statements | H315: Causes skin irritation. H318: Causes serious eye damage. |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER/doctor. |
-
Handling: All manipulations should be performed inside a certified chemical fume hood.[16] Personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with a face shield, is mandatory.[17] Avoid inhalation of dust or vapors and prevent skin and eye contact.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][16] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[5][6]
-
Incompatibilities: Keep away from strong oxidizing agents, bases, and amines, as these can lead to vigorous and exothermic reactions.[16]
Key Applications in Drug Discovery and Medicinal Chemistry
The benzofuran scaffold is a cornerstone in the development of new therapeutics due to its wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiarrhythmic properties.[1][3][9][18][19] this compound serves as an indispensable tool for medicinal chemists to incorporate this "privileged" structure into novel drug candidates.
The compound's utility lies in its ability to act as a covalent linker, attaching the benzofuran pharmacophore to other molecular fragments to explore structure-activity relationships (SAR). For example, it has been used in the synthesis of:
-
Anticancer Agents: Derivatives have been synthesized that show potent cytotoxic activity against various cancer cell lines.[3][9][18][20] The benzofuran moiety can interact with key biological targets, and its attachment to other pharmacophores can lead to synergistic effects.
-
Enzyme Inhibitors: The reactive handle allows for the targeting of nucleophilic residues (e.g., cysteine, serine) in the active sites of enzymes.
-
Receptor Ligands: By linking the benzofuran core to fragments that bind to specific receptors, novel agonists or antagonists can be developed.
Caption: Logical workflow from building block to biological evaluation.
Conclusion
This compound is more than a simple chemical reagent; it is a strategic tool for innovation in organic synthesis and drug discovery. Its well-defined reactivity, characterized by the electrophilic bromomethyl group, provides a reliable and efficient method for incorporating the biologically significant benzofuran scaffold into complex molecules. A thorough understanding of its properties, handling requirements, and synthetic applications, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for novel therapeutics and functional materials.
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A-Z Guide to the Synthesis of 2-(Bromomethyl)benzofuran: Mechanism, Protocol, and Optimization
Abstract
2-(Bromomethyl)benzofuran is a pivotal building block in medicinal chemistry and materials science, serving as a versatile intermediate for introducing the benzofuran moiety into more complex molecular architectures. This technical guide provides an in-depth analysis of its most common and efficient synthesis via the free-radical bromination of 2-methylbenzofuran. We will dissect the underlying Wohl-Ziegler reaction mechanism, present a validated, step-by-step experimental protocol, and offer expert insights into process optimization and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding and practical execution of this important synthetic transformation.
Introduction: The Significance of this compound
Benzofuran derivatives are integral scaffolds found in numerous natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The functionalized intermediate, this compound, is particularly valuable. Its reactive benzylic bromide handle allows for facile nucleophilic substitution reactions, enabling the covalent linkage of the benzofuran core to diverse functional groups and molecular frameworks, a key strategy in the synthesis of novel drug candidates and organic materials.[4]
The most reliable and widely adopted method for synthesizing this compound is the selective benzylic bromination of the readily available precursor, 2-methylbenzofuran. This reaction is a classic example of a Wohl-Ziegler bromination.[5][6][7]
Core Mechanism: The Wohl-Ziegler Radical Bromination
The selective bromination at the benzylic position of 2-methylbenzofuran is achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator.[5][8][9] This method is preferred over using elemental bromine (Br₂) to minimize competitive and undesirable side reactions, such as electrophilic addition to the furan ring or aromatic substitution on the benzene ring.[10] NBS serves as a source of a low, constant concentration of molecular bromine, which is crucial for the radical chain mechanism to dominate.[8][11][12]
The mechanism proceeds through three distinct stages: initiation, propagation, and termination.
Key Reagents and Their Roles:
-
2-Methylbenzofuran (Substrate): The starting material containing the target benzylic methyl group.
-
N-Bromosuccinimide (NBS): The brominating agent. It acts as a stable, easy-to-handle solid that generates Br₂ in situ at a low concentration.[8][10][11]
-
Radical Initiator (AIBN or Benzoyl Peroxide): A compound that, upon heating or irradiation, decomposes to form free radicals, initiating the chain reaction.[5][8]
-
Solvent (Carbon Tetrachloride or other non-polar solvents): An inert solvent is required. Carbon tetrachloride (CCl₄) is traditionally used because it is non-reactive under radical conditions and NBS is only sparingly soluble in it.[5][6][11] However, due to its toxicity, less hazardous alternatives like trifluorotoluene or dichlorobenzene are now being explored.[6][13]
Mechanistic Steps
-
Initiation: The reaction begins with the homolytic cleavage of the radical initiator (e.g., AIBN) upon heating or UV irradiation, generating two initial radicals. This radical then abstracts a bromine atom from a trace amount of Br₂, or more commonly, helps generate the initial bromine radical (Br•) needed to start the chain.[11][14][15]
-
Propagation (Chain Reaction): This is a two-step cycle that produces the desired product and regenerates the radical species to continue the chain.
-
Step 2a (Hydrogen Abstraction): A bromine radical (Br•) abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran. This step is highly regioselective for the benzylic position because the resulting 2-benzofuranylmethyl radical is stabilized by resonance with both the furan ring and the benzene ring.[11][14]
-
Step 2b (Bromination): The stabilized benzylic radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr produced in Step 2a) to form the final product, this compound, and a new bromine radical (Br•).[10][12] This new bromine radical can then participate in another cycle of Step 2a.
-
-
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, such as two bromine radicals combining to form Br₂, or a bromine radical combining with a benzylic radical.
Experimental Protocol: A Validated Laboratory Procedure
This protocol describes a typical laboratory-scale synthesis of this compound. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (Example) | Moles (mmol) | Notes |
| 2-Methylbenzofuran | 132.16 | 5.00 g | 37.8 | Starting material. |
| N-Bromosuccinimide (NBS) | 177.98 | 7.05 g | 39.6 | 1.05 eq. Should be recrystallized if impurities are suspected. |
| Benzoyl Peroxide (BPO) | 242.23 | 0.18 g | 0.75 | 0.02 eq. Radical initiator. Handle with care.[16] |
| Carbon Tetrachloride (CCl₄) | 153.82 | 100 mL | - | Anhydrous solvent. Caution: Toxic and ozone-depleting. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methylbenzofuran (5.00 g, 37.8 mmol).[4]
-
Addition of Reagents: Add anhydrous carbon tetrachloride (100 mL), N-bromosuccinimide (7.05 g, 39.6 mmol), and benzoyl peroxide (0.18 g, 0.75 mmol).[4][9]
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be initiated and sustained by irradiation with a floodlight.[17] The reaction is typically complete when the denser NBS is consumed and the lighter succinimide floats to the surface.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath for 30 minutes to precipitate the succinimide byproduct.
-
Filter the mixture through a Büchner funnel to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (1 x 50 mL) to remove any remaining traces of HBr or succinimide.[4]
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
The crude product, often an oil or low-melting solid, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexanes.
-
Characterization and Analytical Data
Confirmation of the product structure and purity is essential. The following data are characteristic of this compound.
| Technique | Expected Result |
| ¹H NMR (CDCl₃) | δ ~7.6-7.2 (m, 4H, Ar-H), δ ~6.7 (s, 1H, furan H-3), δ ~4.7 (s, 2H, -CH₂Br). The key diagnostic signal is the singlet for the benzylic methylene protons (-CH₂Br) around 4.7 ppm. |
| ¹³C NMR (CDCl₃) | Signals corresponding to the benzofuran core carbons and a distinct signal for the bromomethyl carbon (-CH₂Br) at ~25-30 ppm. |
| Mass Spec (EI) | Molecular ion peak (M⁺) corresponding to the mass of C₉H₇BrO. Isotopic pattern characteristic of a single bromine atom (M⁺ and M⁺+2 peaks in ~1:1 ratio). |
| Appearance | Typically a white to off-white low-melting solid or a pale yellow oil. |
Process Optimization and Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; insufficient initiation; moisture in the reaction. | Ensure the reaction goes to completion by monitoring with TLC. Use freshly recrystallized NBS and a reliable initiator. Ensure all glassware and solvents are anhydrous.[5] |
| Dibromination | Excess NBS or prolonged reaction time. | Use a stoichiometric amount of NBS (1.0-1.1 equivalents). Stop the reaction as soon as the starting material is consumed. |
| Ring Bromination | Presence of acid (HBr buildup); reaction not following a radical pathway. | Ensure the reaction mixture is not acidic. Using NBS helps maintain a low Br₂ concentration, which disfavors electrophilic aromatic substitution.[10] |
| No Reaction | Defective radical initiator; insufficient heat/light. | Use a fresh batch of initiator (AIBN or BPO). Ensure the reaction is maintained at reflux and, if necessary, irradiate with a suitable light source.[17] |
Safety Precautions
-
N-Bromosuccinimide (NBS): Is an irritant and harmful if swallowed. It can cause severe skin burns and eye damage.[18] Handle in a fume hood and wear appropriate gloves, lab coat, and eye protection.[16][18][19]
-
Benzoyl Peroxide (BPO): Is a strong oxidizing agent and can be explosive when dry or heated. It should be stored and handled with care, avoiding friction, shock, and high temperatures.
-
Carbon Tetrachloride (CCl₄): Is a toxic, carcinogenic, and ozone-depleting substance. Its use should be minimized or replaced with a safer alternative like 1,2-dichlorobenzene or acetonitrile whenever possible.[13]
-
This compound (Product): As a benzylic bromide, it is a lachrymator and should be handled with care in a well-ventilated fume hood.
Conclusion
The Wohl-Ziegler bromination of 2-methylbenzofuran stands as the most effective and direct method for the synthesis of this compound. A thorough understanding of the free-radical mechanism is paramount for optimizing reaction conditions and minimizing side-product formation. By carefully controlling stoichiometry, ensuring anhydrous conditions, and employing proper initiation, researchers can reliably produce this valuable synthetic intermediate with high yield and purity. Adherence to stringent safety protocols is essential when handling the hazardous reagents involved in this procedure.
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- Ra, C. S., & Lee, S. (2017). Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H).... [Link]
- PubMed. (n.d.). Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 6. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 7. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 8. nbinno.com [nbinno.com]
- 9. Bromination - Common Conditions [commonorganicchemistry.com]
- 10. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
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- 13. researchgate.net [researchgate.net]
- 14. fiveable.me [fiveable.me]
- 15. m.youtube.com [m.youtube.com]
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- 18. lobachemie.com [lobachemie.com]
- 19. fishersci.no [fishersci.no]
An In-depth Technical Guide to the Spectroscopic Profile of 2-(Bromomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Bromomethyl)benzofuran is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. The benzofuran scaffold is a core structure in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties. The introduction of a reactive bromomethyl group at the 2-position transforms the otherwise stable benzofuran core into a versatile electrophilic intermediate. This functionalization allows for facile nucleophilic substitution reactions, making this compound a valuable building block for the synthesis of more complex molecules and potential drug candidates through the introduction of diverse pharmacophores.
This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to present a reliable predicted spectroscopic profile. Furthermore, a robust and field-proven synthetic protocol for its preparation is detailed, providing a self-validating system for researchers to produce and characterize this important synthetic intermediate.
Molecular Structure and Predicted Spectroscopic Data
The structural framework of this compound, with atom numbering for spectroscopic assignment, is presented below.
Figure 1: Molecular Structure of this compound with Atom Numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of substituent effects and comparison with known benzofuran derivatives.
¹H NMR Spectroscopy
The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzene ring, the proton on the furan ring, and the benzylic protons of the bromomethyl group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H3 | 6.8 - 7.0 | Singlet (s) | 1H | The proton at the 3-position of the furan ring is expected to appear as a singlet in the vinylic region, influenced by the adjacent oxygen atom. |
| H7, H8, H9, H10 | 7.2 - 7.7 | Multiplet (m) | 4H | The four protons on the benzene ring will appear as a complex multiplet in the aromatic region. The exact chemical shifts and coupling patterns will depend on the specific electronic environment of each proton. |
| H11 (-CH₂Br) | 4.6 - 4.8 | Singlet (s) | 2H | The two protons of the bromomethyl group are chemically equivalent and are expected to appear as a sharp singlet in the downfield region due to the deshielding effect of the adjacent bromine atom and the benzofuran ring system. |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Justification |
| C11 (-CH₂Br) | 25 - 35 | The carbon of the bromomethyl group is expected in the upfield aliphatic region, shifted downfield by the electronegative bromine atom. |
| C3 | 105 - 115 | The C3 carbon of the furan ring is typically observed in this region. |
| C7, C8, C9, C10 | 110 - 130 | The four carbons of the benzene ring that bear protons will appear in the aromatic region. |
| C5, C6 | 120 - 155 | The two bridgehead carbons of the benzene ring will also resonate in the aromatic region. |
| C2 | 150 - 160 | The C2 carbon, being attached to both the furan oxygen and the bromomethyl group, is expected to be significantly deshielded. |
| C1 | 155 - 165 | The C1 carbon, part of the furan ring and fused to the benzene ring, will also be in the downfield region of the aromatic carbons. |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H (-CH₂Br) | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| Benzofuran C-O-C | 1250 - 1050 | Asymmetric and Symmetric Stretching |
| C-Br | 700 - 500 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
| m/z | Predicted Identity | Justification |
| 210/212 | [M]⁺ | Molecular ion peak, showing a characteristic 1:1 isotopic pattern for one bromine atom. |
| 131 | [M - Br]⁺ | Loss of a bromine radical, leading to a stable benzylic carbocation. This is expected to be a major fragment. |
| 103 | [C₇H₅O]⁺ | Further fragmentation of the [M - Br]⁺ ion. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment in aromatic compounds. |
digraph "MS_Fragmentation" { graph [layout=dot, rankdir=LR, splines=true]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];M [label="[C₉H₇BrO]⁺˙\nm/z = 210/212"]; M_minus_Br [label="[C₉H₇O]⁺\nm/z = 131"]; Fragment1 [label="[C₇H₅O]⁺\nm/z = 103"]; Fragment2 [label="[C₆H₅]⁺\nm/z = 77"];
M -> M_minus_Br [label="- Br•"]; M_minus_Br -> Fragment1 [label="- CO"]; Fragment1 -> Fragment2 [label="- CO"]; }
Figure 2: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
Synthesis of this compound
A reliable method for the synthesis of this compound is the radical bromination of 2-methylbenzofuran using N-bromosuccinimide (NBS). This method is adapted from a similar transformation reported in the literature for a substituted benzofuran.[1]
Figure 3: Synthetic Workflow for this compound.
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator
-
Carbon tetrachloride (CCl₄) or another suitable non-polar solvent (e.g., benzene, cyclohexane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzofuran (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO (0.05-0.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure this compound.
-
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): NBS is the preferred reagent for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to any double bonds.
-
Radical Initiator (AIBN or BPO): The reaction proceeds via a free radical mechanism, which requires an initiator to start the chain reaction. AIBN or BPO are common choices that decompose upon heating to generate radicals.
-
Non-polar Solvent (CCl₄): A non-polar solvent is used to dissolve the reactants and to facilitate the radical reaction. Carbon tetrachloride is a classic solvent for these reactions, though safer alternatives like cyclohexane can also be used.
-
Reflux: The reaction requires thermal energy to initiate the decomposition of the radical initiator and to drive the reaction to completion.
Acquisition of Spectroscopic Data
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Parameters: Use standard acquisition parameters. For ¹H NMR, a spectral width of 0-12 ppm is typically sufficient. For ¹³C NMR, a spectral width of 0-220 ppm is appropriate.
IR Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, for solid samples, prepare a KBr pellet.
-
Instrumentation: Record the spectrum on an FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use electron ionization (EI) at 70 eV to induce fragmentation.
-
Analysis: Analyze the resulting mass spectrum for the molecular ion and characteristic fragment ions.
Conclusion
References
- Napiórkowska, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-Depth Technical Guide to the NMR Analysis of 2-(Bromomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of synthetic intermediates in pharmaceutical and chemical research. 2-(Bromomethyl)benzofuran is a key heterocyclic building block, valued for its reactive bromomethyl group that facilitates the synthesis of more complex, biologically active molecules.[1] This guide provides a comprehensive analysis of the predicted ¹H and ¹³C NMR spectra of this compound. By integrating foundational NMR principles with data from analogous structures, we offer a detailed interpretation of expected chemical shifts and coupling patterns, establishing a reliable framework for the characterization of this important synthetic intermediate.
Introduction: The Role of this compound in Synthesis
The benzofuran motif is a privileged scaffold found in numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] this compound serves as a versatile precursor, primarily through nucleophilic substitution reactions at the benzylic carbon. Accurate characterization of this starting material is critical to ensure the identity and purity of subsequent products in a synthetic workflow. NMR spectroscopy provides the most definitive, non-destructive method for this purpose, offering precise information on the compound's molecular structure.
Molecular Structure and Atom Numbering
A standardized atom numbering system is essential for unambiguous assignment of NMR signals. The structure and numbering for this compound are presented below. This convention will be used throughout this guide.
Figure 1: Molecular structure and atom numbering scheme for this compound.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The analysis is typically performed in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Causality of Chemical Shifts
-
Bromomethyl Protons (-CH₂Br): These protons are attached to a carbon adjacent to both the electron-withdrawing bromine atom and the benzofuran ring system. The electronegativity of bromine deshields the protons, shifting them downfield. The position is analogous to a benzylic bromide, placing the signal in a characteristic region.
-
Furan Protons (H3): The H3 proton is on the electron-rich furan ring. Its chemical shift is influenced by the oxygen atom and the fused benzene ring.
-
Aromatic Protons (H4, H5, H6, H7): These protons are part of the benzene ring. Their signals typically appear as complex multiplets due to spin-spin coupling. Their precise chemical shifts are determined by their position relative to the fused furan ring and its oxygen atom. Protons H4 and H7 are adjacent to the ring junction and are often shifted further downfield compared to H5 and H6.
Summary of Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for this compound in CDCl₃. These predictions are based on established substituent effects and data from the parent benzofuran molecule.[3]
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H4, H7 | 7.55 - 7.45 | Multiplet | N/A |
| H5, H6 | 7.30 - 7.20 | Multiplet | N/A |
| H3 | ~6.75 | Singlet (s) | N/A |
| -CH₂Br (C8) | ~4.65 | Singlet (s) | N/A |
Field-Proven Insights: The bromomethyl protons are expected to appear as a sharp singlet around δ 4.65 ppm . This is consistent with the typical range for benzylic bromides (δ 4.4-4.7 ppm). The absence of coupling is due to the lack of adjacent protons. The furan proton (H3) is also a singlet and appears significantly upfield of the benzene ring protons, a characteristic feature of the benzofuran system. The aromatic protons will form a complex, overlapping multiplet system that requires higher field instrumentation for full resolution.
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.
Causality of Chemical Shifts
-
Bromomethyl Carbon (-CH₂Br): This carbon (C8) is directly attached to the highly electronegative bromine atom, which causes a significant downfield shift from a typical sp³ carbon, but it remains relatively upfield compared to the sp² aromatic carbons.
-
Furan Carbons (C2, C3): C2 is an oxygen-bearing quaternary carbon and is therefore significantly deshielded (shifted far downfield). C3 is a protonated sp² carbon within the furan ring.
-
Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These sp² carbons comprise the benzene ring. The two carbons at the ring junction (C3a and C7a) are quaternary and have distinct chemical shifts. The protonated carbons (C4, C5, C6, C7) appear in the typical aromatic region.
Summary of Predicted ¹³C NMR Data
The following table summarizes the predicted chemical shifts for this compound in CDCl₃, based on data from the parent benzofuran molecule.[3]
| Carbon Assignment | Predicted δ (ppm) |
| C2 | ~155.5 |
| C7a | ~155.0 |
| C3a | ~127.5 |
| C5 | ~124.5 |
| C6 | ~123.0 |
| C4 | ~121.5 |
| C7 | ~111.5 |
| C3 | ~107.0 |
| -CH₂Br (C8) | ~25.0 |
Field-Proven Insights: The carbon of the -CH₂Br group (C8) is expected to be found around δ 25.0 ppm . This assignment is supported by data from substituted analogs, although electron-withdrawing groups elsewhere in the molecule can shift this value. For instance, in a highly substituted derivative, this carbon was observed at δ 20.94 ppm. The two most downfield signals belong to the oxygen-bound C2 and the quaternary C7a. The remaining aromatic carbons appear in the δ 105-130 ppm range, which is characteristic for benzofuran systems.
Experimental Protocol and Workflow
To ensure high-quality, reproducible data, a standardized experimental procedure is paramount.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing properties for moderately polar organic compounds.
-
Internal Standard: Add a small amount (1-2 µL) of a TMS solution in CDCl₃ to serve as the internal reference (δ 0.00 ppm).
-
Dissolution: Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette. Ensure the sample height is sufficient for the spectrometer's detector (typically ~4 cm).
-
Labeling: Clearly label the NMR tube with the sample identification.
Data Acquisition and Processing Workflow
The following workflow outlines the key steps from data acquisition to final spectrum generation.
Figure 2: Standard workflow for NMR data acquisition, processing, and analysis.
Trustworthiness: Self-Validating Systems and Impurity Analysis
A key aspect of trustworthy analysis is the identification of potential impurities. The synthesis of this compound typically proceeds from 2-hydroxymethylbenzofuran via bromination. Potential impurities may include:
-
Residual Starting Material: 2-hydroxymethylbenzofuran would show a -CH₂OH signal around δ 4.8 ppm and a broad -OH singlet.
-
Solvent Residues: Diethyl ether or dichloromethane used during workup may be present. These have characteristic signals that are well-documented.
-
Degradation: this compound can be susceptible to hydrolysis, reverting to the alcohol. Samples should be stored under inert gas at low temperatures (-20°C) to maintain integrity.[4]
Cross-validation between the ¹H and ¹³C spectra serves as a self-validating check. The number of signals in each spectrum should correspond to the number of unique proton and carbon environments in the molecule. For more complex analyses, 2D NMR techniques like HSQC can be employed to definitively correlate each proton with its directly attached carbon.
Conclusion
The NMR analysis of this compound is straightforward, with characteristic signals that are readily assigned. The bromomethyl group presents a prominent singlet in the ¹H spectrum around δ 4.65 ppm and a corresponding carbon signal around δ 25.0 ppm. The aromatic and furanoid signals are consistent with the established patterns for the benzofuran ring system. By following the protocols and interpretive guidelines presented here, researchers can confidently verify the structure and purity of this valuable synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- Gao, W., Liu, J., Jiang, Y., & Li, Y. (2014). First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 10, 1890–1895.
- LookChem. (n.d.). This compound.
- MySkinRecipes. (n.d.). This compound.
- PubChem. (n.d.). Benzofuran. National Center for Biotechnology Information.
- Royal Society of Chemistry. (2020). Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information.
- Zubaidha, P. K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1589.
Sources
2-(Bromomethyl)benzofuran mass spectrometry fragmentation
An In-depth Technical Guide to the Mass Spectrometric Fragmentation of 2-(Bromomethyl)benzofuran
Authored by: Gemini, Senior Application Scientist
Introduction
In the landscape of pharmaceutical research and synthetic chemistry, the precise structural elucidation of novel and intermediate compounds is paramount. This compound (C₉H₇BrO, Molecular Weight: 211.06 g/mol ) serves as a valuable building block, a reactive intermediate whose benzofuran core is a scaffold in numerous biologically active molecules. Understanding its behavior under mass spectrometric analysis is crucial for reaction monitoring, impurity profiling, and metabolic studies.
This technical guide provides an in-depth analysis of the gas-phase fragmentation of this compound. We will explore its fragmentation patterns under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI) techniques. This dual approach offers complementary data: EI provides a detailed fragmentation fingerprint for library matching and structural confirmation, while ESI allows for the unambiguous determination of the molecular weight and controlled fragmentation studies via tandem mass spectrometry (MS/MS). This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural characterization of complex organic molecules.
Part 1: Electron Ionization (EI) Fragmentation Pathway
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[1][2] The resulting mass spectrum serves as a unique chemical fingerprint. For this compound, the fragmentation is dictated by the relative bond strengths and the stability of the resulting fragment ions. The C-Br bond is the most labile site, and its cleavage initiates the primary fragmentation cascade.
Proposed EI Fragmentation Mechanism
-
Molecular Ion Formation : The initial event is the removal of an electron by a high-energy beam (typically 70 eV) to produce the molecular ion radical cation, [C₉H₇BrO]⁺•. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion appears as a characteristic doublet at m/z 210 and m/z 212. For simplicity, subsequent discussions will refer to the monoisotopic mass using ⁷⁹Br.
-
α-Cleavage and Loss of Bromine : The most favorable fragmentation pathway is the homolytic cleavage of the weak benzylic C-Br bond.[3] This expels a bromine radical (•Br) and forms the highly stable 2-benzofuranylmethyl cation at m/z 131 . This resonance-stabilized cation is expected to be the base peak in the spectrum.
-
Formation of Benzofuro[c]pyrylium Ion : The ion at m/z 131 can undergo rearrangement and subsequent loss of a hydrogen molecule (H₂) to form a stable aromatic pyrylium-type structure at m/z 129 .
-
Loss of Carbon Monoxide (CO) : A characteristic fragmentation of furan and benzofuran rings involves the loss of carbon monoxide.[4] The ion at m/z 131 can lose CO to generate an ion at m/z 103 .
-
Formation of Phenyl Cation : The ion at m/z 103 can further fragment by losing a hydrogen atom, leading to an ion at m/z 102 , which can then lose an acetylene molecule (C₂H₂) to form the phenyl cation at m/z 77 .
Summary of Key EI Fragment Ions
| m/z (for ⁷⁹Br) | Proposed Structure/Formula | Fragmentation Pathway | Significance |
| 210/212 | [C₉H₇BrO]⁺• | Molecular Ion (M⁺•) | Confirms molecular weight and presence of one bromine atom. |
| 131 | [C₉H₇O]⁺ | [M - •Br]⁺ | Base Peak , characteristic of the 2-benzofuranylmethyl structure. |
| 103 | [C₈H₇]⁺ | [M - •Br - CO]⁺ | Indicates the presence of the benzofuran ring system. |
| 102 | [C₈H₆]⁺• | [M - •Br - CO - H]⁺• | Further fragmentation of the ring system. |
| 77 | [C₆H₅]⁺ | [M - •Br - CO - H - C₂H₂]⁺ | Suggests the presence of a benzene ring. |
EI Fragmentation Workflow Diagram
Caption: ESI-MS/MS fragmentation of protonated this compound.
Part 3: Experimental Protocols
To ensure reproducibility and generate high-quality data, the following experimental protocols are recommended. These serve as a starting point and may require optimization based on the specific instrumentation used.
Protocol 1: GC-MS for Electron Ionization Analysis
This method is ideal for obtaining a detailed fragmentation fingerprint of the pure compound.
1. Sample Preparation: a. Prepare a 100 µg/mL stock solution of this compound in a volatile, inert solvent such as Dichloromethane or Ethyl Acetate. b. Dilute the stock solution to a final concentration of 1-10 µg/mL for injection. Causality: A volatile solvent ensures efficient vaporization in the GC inlet. The concentration is chosen to avoid detector saturation while providing a strong signal.
2. Gas Chromatography (GC) Conditions:
- Injector : Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Column : A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
- Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
- Oven Program :
- Initial temperature: 80 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: Hold at 280 °C for 5 minutes. Causality: The non-polar column separates analytes based on boiling point. The temperature program is designed to ensure good peak shape for the analyte and elution in a reasonable time, while the final high temperature cleanses the column of any less volatile contaminants.
3. Mass Spectrometry (MS) Conditions:
- Ion Source : Electron Ionization (EI).
- Ionization Energy : 70 eV.
- Source Temperature : 230 °C.
- Mass Range : m/z 40-350.
- Scan Rate : 2 scans/second. Causality: 70 eV is the standard ionization energy that provides reproducible fragmentation patterns for library matching. The mass range is set to capture the molecular ion and all significant fragments.
Protocol 2: LC-MS/MS for Electrospray Ionization Analysis
This method is suited for analyzing the compound in complex mixtures and for targeted fragmentation studies.
1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in Methanol or Acetonitrile. b. Dilute the stock solution to 1-10 µg/mL using the initial mobile phase composition. Causality: The sample must be dissolved in a solvent compatible with the reversed-phase mobile phase to ensure good peak shape.
2. Liquid Chromatography (LC) Conditions:
- Column : A standard C18 column, such as a 100 mm x 2.1 mm ID, 2.6 µm particle size.
- Mobile Phase A : Water + 0.1% Formic Acid.
- Mobile Phase B : Acetonitrile + 0.1% Formic Acid.
- Gradient :
- Start at 50% B.
- Linear gradient to 95% B over 5 minutes.
- Hold at 95% B for 2 minutes.
- Return to 50% B and re-equilibrate for 3 minutes.
- Flow Rate : 0.4 mL/min.
- Column Temperature : 40 °C. Causality: Formic acid is a common additive that aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal. The gradient is designed to elute the moderately hydrophobic compound from the C18 column.
3. Mass Spectrometry (MS) Conditions:
- Ion Source : Electrospray Ionization (ESI), positive ion mode.
- Capillary Voltage : 3.5 kV.
- Gas Temperature : 325 °C.
- Gas Flow : 8 L/min.
- Nebulizer Pressure : 35 psi.
- MS1 Scan : m/z 100-400 to find the precursor ion.
- MS2 (Product Ion Scan) :
- Precursor Ion: m/z 211.0 (and/or 213.0).
- Collision Energy (CE): 15-25 eV (optimization may be required). Causality: The source parameters are optimized to achieve efficient desolvation and ionization. The collision energy is a critical parameter that must be tuned to induce the desired fragmentation; a starting value of 20 eV is often effective for breaking bonds like the C-Br after protonation.
Conclusion
The mass spectrometric fragmentation of this compound is a logical and predictable process governed by fundamental principles of ion chemistry. Under Electron Ionization , the molecule undergoes extensive fragmentation initiated by the cleavage of the C-Br bond, yielding a characteristic base peak at m/z 131 . This rich fragmentation pattern serves as a robust fingerprint for identification. Conversely, Electrospray Ionization provides a clear observation of the protonated molecule at m/z 211/213 , confirming the molecular weight. Subsequent MS/MS analysis induces a primary neutral loss of HBr, again generating the diagnostic ion at m/z 131 .
By leveraging the complementary nature of these two techniques, researchers can achieve a high-confidence structural confirmation of this compound, a critical step in ensuring the integrity and success of their scientific endeavors in drug discovery and chemical synthesis.
References
- Pop, F., Julean, I., & Copolovici, L. (2007). 2-substituted Benzofuran Fragment Ion Formation in the Electron Ionization Mass Spectra of 6-alkyl- And 6-aryldibenzo(d,f)(1,3)dioxepine Derivatives. 1. Spirocyclization of the Molecular Ions in the Gas Phase. Rapid Communications in Mass Spectrometry, 21(8), 1414-20. [Link]
- Dias, H. J., Baguenard, M., Crevelin, E. J., et al. (2019). Gas-phase fragmentation reactions of protonated benzofuran- and dihydrobenzofuran-type neolignans investigated by accurate-mass electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(1), 35-46. [Link]
- Dias, H. J., Vieira, T. M., Crevelin, E. J., et al. (2017). Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 52(12), 809-816. [Link]
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An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Bromomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Abstract
Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique indispensable for the structural elucidation and quality control of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). This guide provides a detailed analysis of the infrared spectrum of 2-(Bromomethyl)benzofuran, a key heterocyclic building block in medicinal chemistry.[1] By dissecting the contributions of the benzofuran core and the bromomethyl substituent, this document offers a predictive framework for spectral interpretation, supported by established group frequency correlations and data from analogous structures. We will explore the theoretical underpinnings of the principal vibrational modes, present a standardized experimental protocol for data acquisition, and provide a comprehensive table of expected absorption peaks. This guide is designed to equip researchers with the expertise to confidently identify and characterize this compound, ensuring the integrity of their synthetic and drug development workflows.
Introduction: The Significance of this compound
Benzofuran derivatives are a prominent class of heterocyclic compounds widely found in nature and recognized for their diverse and potent biological activities, including anti-tumor, antibacterial, and anti-viral properties.[1] Their unique structure serves as a privileged scaffold in drug discovery. This compound, in particular, is a crucial reactive intermediate. The bromomethyl group at the 2-position provides a versatile handle for synthetic chemists to introduce the benzofuran moiety into larger, more complex molecules through nucleophilic substitution reactions.
Given its role as a foundational building block, stringent structural verification is paramount. Infrared spectroscopy offers a rapid and reliable method for confirming the identity and purity of this compound. The resulting spectrum is a unique molecular "fingerprint," providing direct evidence of its key functional groups: the aromatic system, the cyclic ether, and the alkyl halide. This guide explains how to read that fingerprint.
Theoretical Analysis of Vibrational Modes
The infrared spectrum of this compound is a superposition of the vibrational modes of its constituent parts. To interpret the spectrum effectively, we must first understand the expected absorptions from the benzofuran ring system and the attached bromomethyl group.
The Benzofuran Core
The benzofuran scaffold combines an aromatic benzene ring fused to a furan ring. Its IR spectrum is characterized by several key vibrations:
-
Aromatic C-H Stretching: Vibrations of the C-H bonds on the benzene portion of the molecule consistently appear at wavenumbers just above 3000 cm⁻¹. Expect to see one or more sharp, medium-intensity peaks in the 3100-3000 cm⁻¹ region.[2][3]
-
Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring gives rise to a series of characteristic sharp absorptions. These typically occur in the 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ ranges.[2][4] Their presence is a strong indicator of the aromatic system.
-
C-O-C Stretching (Cyclic Ether): The stretching of the C-O-C linkage within the furan ring is a key diagnostic feature. This vibration typically results in a strong absorption band in the fingerprint region, generally between 1320-1000 cm⁻¹.[4]
-
C-H Out-of-Plane Bending ("oop"): The out-of-plane bending of the aromatic C-H bonds produces strong absorptions in the 900-675 cm⁻¹ region.[2][4] The exact position of these bands can provide information about the substitution pattern on the benzene ring.
The 2-(Bromomethyl) Substituent
The introduction of the bromomethyl group (-CH₂Br) adds several distinct vibrational modes:
-
Aliphatic C-H Stretching: The symmetric and asymmetric stretching of the C-H bonds in the methylene (-CH₂) group will appear just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.[5][6] This helps distinguish them from the aromatic C-H stretches.
-
-CH₂- Wagging: A characteristic vibration for terminal alkyl halides is the C-H wag of the –CH₂X group, which is expected in the 1300-1150 cm⁻¹ region.[2][7][8]
-
C-Br Stretching: The vibration of the carbon-bromine bond is one of the lowest energy fundamental vibrations for this molecule. It gives rise to a medium-to-strong absorption in the far fingerprint region, typically between 690-515 cm⁻¹.[2][7][8] This peak is a definitive marker for the presence of the bromomethyl group.
Experimental Protocol: Acquiring a High-Fidelity Spectrum
To ensure a reliable and reproducible infrared spectrum, adherence to a validated protocol is essential. The following describes a standard method using an Attenuated Total Reflectance (ATR) FTIR spectrometer, which is common in modern research laboratories.
Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.
-
Perform a background scan to record the spectrum of the ambient environment (air, CO₂, water vapor). This will be automatically subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Place a small, representative sample of this compound directly onto the ATR crystal. If the sample is a solid, apply sufficient pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. A typical acquisition consists of co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. This improves the signal-to-noise ratio.
-
The standard measurement range is 4000-400 cm⁻¹.
-
-
Data Processing:
-
The software will automatically perform the background subtraction.
-
If necessary, apply an ATR correction to the data to account for the wavelength-dependent depth of penetration of the IR beam.
-
Label the significant peaks with their corresponding wavenumber values (cm⁻¹).
-
The logical flow of this experimental setup is designed to isolate the spectral features of the sample from environmental interference.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Spectral Analysis: Peak Assignments for this compound
By combining the theoretical predictions, we can assign the characteristic peaks in the IR spectrum of this compound. The following table summarizes the expected absorptions, their intensities, and the vibrational modes responsible.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |
| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic (Benzofuran) |
| 2950 - 2850 | Medium, Sharp | C-H Stretch | Aliphatic (-CH₂Br) |
| 1600 - 1585 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Benzofuran) |
| 1500 - 1400 | Medium, Sharp | C=C Stretch (in-ring) | Aromatic (Benzofuran) |
| 1300 - 1150 | Medium | C-H Wag | Methylene (-CH₂Br)[4][7] |
| 1320 - 1000 | Strong | C-O-C Stretch | Cyclic Ether (Benzofuran) |
| 900 - 675 | Strong | C-H "oop" Bending | Aromatic (Benzofuran)[2] |
| 690 - 515 | Medium-Strong | C-Br Stretch | Alkyl Bromide (-CH₂Br)[2][7] |
This logical relationship between the molecule's structure and its spectral output is visualized below.
Caption: Relationship between molecular structure and key IR vibrational modes.
Conclusion: A Tool for Quality and Confidence
The infrared spectrum of this compound provides a rich set of data for unambiguous structural confirmation. By systematically analyzing the key regions—aromatic C-H stretches above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, characteristic aromatic ring stretches, and the definitive low-wavenumber C-Br stretch—a researcher can confidently verify the identity and integrity of this vital synthetic intermediate. This guide provides the foundational knowledge and practical framework necessary for drug development professionals to leverage IR spectroscopy as a rapid, reliable, and essential tool in their analytical arsenal, ensuring the quality and success of their research endeavors.
References
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physical properties of 2-(Bromomethyl)benzofuran
An In-Depth Technical Guide to 2-(Bromomethyl)benzofuran: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Foreword: this compound is a pivotal heterocyclic building block, valued for its role as a reactive intermediate in the synthesis of complex organic molecules. Its unique structure, combining a benzofuran core with a reactive bromomethyl group, makes it an essential tool for medicinal chemists and materials scientists. This guide provides a comprehensive overview of its physical properties, synthetic methodologies, and chemical reactivity, offering field-proven insights for researchers in drug development and related scientific disciplines.
Core Physicochemical and Molecular Properties
This compound is a bifunctional molecule featuring a stable aromatic benzofuran scaffold and a highly reactive benzylic bromide. This combination dictates its utility in organic synthesis. While extensive experimental data for this specific compound is not broadly published, its properties can be reliably inferred from its structure and data from closely related analogues.
The core properties are summarized below. It is critical to note that due to its reactivity, this compound is primarily used as an intermediate and may not be isolated and characterized in the same exhaustive manner as a final, stable product. Storage under inert gas at low temperatures (-20°C) is recommended to prevent degradation.[1][2][3]
| Property | Value / Information | Source |
| Molecular Formula | C₉H₇BrO | [1][2][3] |
| Molecular Weight | 211.06 g/mol | [1][2] |
| CAS Number | 41014-27-1 | [1][2][3] |
| Appearance | Expected to be a solid or oil. Related compounds like 2-(bromoacetyl)benzofuran appear as solids. | N/A |
| Melting Point | Data not available. For context, the related compound 2-(bromoacetyl)benzofuran has a melting point of 86-90 °C.[4] | N/A |
| Boiling Point | Data not available. Likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to be soluble in common organic solvents (e.g., Dichloromethane, THF, Ethyl Acetate) and have low solubility in water, similar to the parent benzofuran scaffold.[5] | N/A |
| Storage Condition | -20°C, under an inert atmosphere.[1][2][3] | N/A |
Synthesis and Purification: A Practical Protocol
The synthesis of this compound typically involves the bromination of a more stable precursor, 2-methylbenzofuran. The method of choice is a free-radical bromination, which selectively targets the benzylic position due to the stability of the resulting benzylic radical intermediate.
Causality in Experimental Design: The choice of N-Bromosuccinimide (NBS) as the bromine source is deliberate. NBS provides a low, constant concentration of bromine in the reaction mixture, which is crucial for minimizing side reactions, such as electrophilic addition to the furan ring. A radical initiator like Azobisisobutyronitrile (AIBN) is required to kickstart the reaction, and a non-polar solvent like carbon tetrachloride (CCl₄) or benzene is used to facilitate the radical chain mechanism.
Step-by-Step Synthesis Protocol
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, add 2-methylbenzofuran (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.02 eq).
-
Reaction Execution: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction is typically initiated with a heat lamp and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of the starting material.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Purification: The filtrate is concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.
Caption: General Reactivity of this compound.
Safety and Handling Precautions
As a reactive alkylating agent, this compound should be handled with care. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from similar compounds like 2-(bromoacetyl)benzofuran and general benzofurans. [5][6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. [6][8]* Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. [6]Avoid contact with skin, eyes, and clothing. [6]* Health Hazards: This compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory system. [7]Alkylating agents are often suspect carcinogens.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and amines. [6]* Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- PubChem. 2-(Bromomethyl)furan | C5H5BrO.
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An In-Depth Technical Guide to the Solubility Profile of 2-(Bromomethyl)benzofuran in Organic Solvents
Executive Summary
2-(Bromomethyl)benzofuran is a pivotal heterocyclic building block in medicinal chemistry and materials science, frequently employed in the synthesis of novel therapeutic agents and functional materials.[1][2][3][4] Its utility in synthetic protocols is fundamentally governed by its behavior in solution, making a comprehensive understanding of its solubility an indispensable prerequisite for reaction design, optimization, purification, and formulation. This guide provides a detailed technical framework for understanding and predicting the solubility of this compound. In the absence of extensive, publicly available quantitative solubility data, this document emphasizes the underlying physicochemical principles, offers a predictive qualitative analysis across various solvent classes, and furnishes a rigorous, step-by-step experimental protocol for its empirical determination.
Part 1: Physicochemical Characterization and Its Influence on Solubility
The solubility of a solute in a given solvent is dictated by a balance of intermolecular forces, driven by the principle of "like dissolves like."[5][6] The molecular structure of this compound provides clear indicators of its expected solubility behavior.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source | Implication for Solubility |
| Molecular Formula | C₉H₇BrO | [7] | The molecule is predominantly composed of a non-polar carbocyclic and heterocyclic ring system. |
| Molecular Weight | 211.06 g/mol | [] | A moderate molecular weight, suggesting that crystal lattice energy will be a significant factor to overcome for dissolution. |
| XLogP3 | 2.9 | [7] | This positive LogP value indicates a preference for lipophilic (non-polar) environments over aqueous ones, predicting poor water solubility but good solubility in many organic solvents. |
| Hydrogen Bond Acceptor Count | 1 | [7] | The oxygen atom in the benzofuran ring can act as a hydrogen bond acceptor, allowing for favorable interactions with protic solvents. |
| Hydrogen Bond Donor Count | 0 | [7] | The absence of hydrogen bond donors limits its ability to interact with certain polar solvents. |
| Polar Surface Area (PSA) | 13.14 Ų | [7] | A relatively low PSA suggests that the molecule is not highly polar, reinforcing its predicted preference for non-polar to moderately polar solvents. |
Expert Analysis: The molecular architecture of this compound is dominated by the large, non-polar benzofuran ring system. The calculated XLogP3 of 2.9 strongly suggests that the compound is lipophilic and will exhibit poor solubility in water but favorable solubility in solvents with lower polarity.[7] The single hydrogen bond acceptor (the ether oxygen) provides a site for interaction with protic solvents like alcohols, but the lack of a hydrogen bond donor means it cannot self-associate via hydrogen bonding, nor can it donate a hydrogen bond to solvents like ethers or ketones. Therefore, solubility will be primarily driven by dipole-dipole and London dispersion forces.
Part 2: Theoretical Solubility Profile and Intermolecular Interactions
Based on its physicochemical properties, we can predict the qualitative solubility of this compound across common classes of organic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |
| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | Soluble to Highly Soluble | The non-polar nature of these solvents aligns well with the large, lipophilic surface of the benzofuran ring system. London dispersion forces will be the primary intermolecular interaction driving dissolution. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile | Highly Soluble | These solvents possess a dipole moment that can interact favorably with the polar C-Br and C-O bonds in the solute. THF and Acetone can also accept weak interactions. DCM is often an excellent solvent for moderately polar compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly to Moderately Soluble | The ability of alcohols to act as hydrogen bond donors allows them to interact with the oxygen atom of the benzofuran ring. However, the large non-polar region of the solute may limit high solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., more soluble in methanol than in butanol). |
| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Insoluble in Water, Soluble in DMSO | The high lipophilicity (XLogP3 = 2.9) makes it energetically unfavorable to break the strong hydrogen-bonding network of water. DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of compounds and is expected to be an effective solvent. |
Visualization of Intermolecular Forces
The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.
Caption: Key intermolecular forces governing solubility.
Part 3: Standardized Protocol for Experimental Solubility Determination
To obtain precise, quantitative data, a standardized experimental protocol is essential. The isothermal saturation method followed by gravimetric analysis is a robust and reliable technique for determining the solubility of a solid compound.[9][10]
Experimental Workflow: Isothermal Saturation & Gravimetric Analysis
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials & Equipment:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Analytical balance (±0.0001 g)
-
Thermostatic shaker or water bath with precise temperature control (±0.1 °C)
-
Sealed glass vials (e.g., 20 mL screw-cap vials with PTFE-lined septa)
-
Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)
-
Pre-weighed glass sample vials for drying
-
Drying oven or vacuum oven
Step-by-Step Methodology:
-
Preparation of Saturated Solution: a. Add an excess amount of solid this compound to a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation. b. Accurately weigh the vial before and after adding a known mass of the chosen solvent (approximately 5-10 g).
-
Equilibration: a. Place the sealed vials in the thermostatic shaker set to the desired experimental temperature (e.g., 298.15 K / 25 °C). b. Agitate the mixture for a sufficient duration to ensure equilibrium is reached.
-
Expert Insight: Equilibrium time is critical and must be validated. A preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 36, 48 hours). Equilibrium is confirmed when at least two consecutive time points yield the same calculated solubility. For many organic systems, 24-48 hours is sufficient.[10]
-
-
Sample Collection and Analysis: a. Once equilibrium is achieved, stop agitation and allow the vials to rest in the thermostatic bath for at least 2 hours to permit the excess solid to settle. b. Carefully withdraw a known volume (e.g., 2-3 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization. c. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed, labeled glass vial. d. Accurately weigh the vial containing the saturated solution to determine the exact mass of the sample collected.
-
Gravimetric Determination: a. Place the sample vials in a drying oven at a moderate temperature (e.g., 50-60 °C) or a vacuum oven at a lower temperature until the solvent has completely evaporated.
-
Trustworthiness Check: The drying temperature should be well below the melting point of this compound to avoid decomposition or sublimation. The SDS should be consulted for stability information.[11] b. Once a constant mass is achieved (verified by repeated weighing), record the final mass of the vial containing the dried solute residue.
-
-
Calculation of Solubility: a. Calculate the mass of the solvent (m₂) in the collected sample: m₂ = (mass of vial + solution) - (mass of vial + dried solute) b. The mass of the dissolved solute (m₁) is the mass of the dried residue. c. Express solubility in desired units, for example, as mass fraction (w₁) or mole fraction (x₁):
-
Mass Fraction (w₁): w₁ = m₁ / (m₁ + m₂)
-
Mole Fraction (x₁): x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
-
Where M₁ and M₂ are the molar masses of the solute and solvent, respectively.
-
-
Visualized Experimental Workflow
Caption: Workflow for gravimetric solubility determination.
Part 4: Safety, Handling, and Disposal
As a brominated organic compound, this compound requires careful handling.
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] The compound may be sensitive to air and light, so storage under an inert atmosphere and in a dark, cool place is recommended.[11]
-
Hazards: While specific toxicological data is limited, similar brominated compounds can be irritants. The parent compound, benzofuran, is suspected of causing cancer.[12] All handling should proceed with the assumption that the compound is hazardous.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains.
References
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A Technical Guide to the Stability and Storage of 2-(Bromomethyl)benzofuran
Abstract
2-(Bromomethyl)benzofuran is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its highly reactive bromomethyl group that facilitates diverse molecular elaborations.[1][][3] However, this same reactivity renders the compound inherently unstable, posing significant challenges to its long-term storage and handling. This guide provides an in-depth analysis of the chemical stability of this compound, elucidates its primary degradation pathways, and establishes a set of field-proven protocols for its proper storage and handling. Adherence to these guidelines is critical for ensuring reagent integrity, achieving reproducible experimental outcomes, and maintaining a safe laboratory environment.
Introduction: The Synthetic Utility and Inherent Reactivity of this compound
This compound (CAS No: 41014-27-1; Molecular Formula: C₉H₇BrO) has emerged as a valuable intermediate in organic synthesis.[] The benzofuran scaffold is a common motif in a multitude of bioactive molecules, including those with antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The synthetic power of this compound lies in the lability of the carbon-bromine bond at the benzylic-like position. This reactive site allows for facile nucleophilic substitution, enabling the construction of complex carbon-heteroatom and carbon-carbon bonds, which is essential for developing novel pharmaceutical agents and functional materials.[1]
However, the very feature that makes this reagent synthetically attractive is also the source of its instability. The electron-rich benzofuran ring system further activates the bromomethyl group, making it highly susceptible to degradation via several pathways. Understanding these vulnerabilities is the first step toward mitigating them.
Chemical Stability and Degradation Pathways
The stability of this compound is compromised by its sensitivity to common laboratory conditions, including atmospheric moisture, elevated temperatures, light, and oxygen. The primary cause of degradation is the high reactivity of the bromomethyl group, which readily participates in nucleophilic substitution and elimination reactions.
Key Factors Influencing Stability:
-
Moisture (Hydrolysis): As a reactive benzylic halide, the compound is highly susceptible to hydrolysis. Atmospheric or trace moisture can act as a nucleophile, attacking the electrophilic methylene carbon and displacing the bromide ion. This leads to the formation of the corresponding alcohol, 2-(hydroxymethyl)benzofuran, and hydrobromic acid. The generated acid can, in turn, catalyze further degradation or polymerization of the material.
-
Heat: Thermal stress significantly accelerates the rate of decomposition. Elevated temperatures provide the activation energy for hydrolysis, elimination, and potential polymerization reactions. Related benzofuran compounds are known to be sensitive to heat, which can lead to the release of hazardous decomposition products like carbon monoxide, carbon dioxide, and hydrogen bromide.[4][5]
-
Light: Photons can provide the energy to initiate radical-mediated degradation pathways. While specific photostability data for this compound is scarce, many benzylic bromides and related benzofuran structures are known to be light-sensitive.[6][7] Exposure to light, particularly UV wavelengths, should be considered a significant risk factor.
-
Incompatible Materials: Due to its electrophilic nature, this compound is incompatible with a wide range of nucleophiles. Strong oxidizing agents, amines, and alkalis will readily react with the compound, leading to rapid degradation.[4] Contact with these materials must be strictly avoided.
The following diagram illustrates the primary factors that contribute to the degradation of the reagent.
Caption: Factors leading to the degradation of this compound.
Best Practices for Storage and Handling
To preserve the chemical integrity of this compound and ensure experimental success, a multi-faceted storage and handling strategy is required. The core principle is to mitigate exposure to the detrimental factors identified above.
Optimal Storage Conditions
The following table summarizes the recommended conditions for the long-term storage of this compound, based on data from multiple chemical suppliers and safety data sheets.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C. [1][8] | Minimizes thermal decomposition and slows the rate of all degradation reactions. |
| Atmosphere | Store under a dry, inert atmosphere (Argon or Nitrogen). [1][6][8] | Prevents hydrolysis by excluding atmospheric moisture and mitigates potential oxidation. |
| Light Exposure | Protect from light. Store in an amber or opaque container. [6][7] | Prevents photo-initiated degradation. |
| Container | Keep container tightly sealed. [4][6][9][10] | Prevents ingress of moisture and air from the laboratory environment. |
| Incompatibilities | Store away from strong oxidizing agents, amines, and bases. [4] | Avoids direct chemical reaction and rapid decomposition. |
Experimental Protocol: Reagent Receipt and Handling
Proper handling from the moment of receipt is crucial. The following step-by-step protocol provides a self-validating system for maintaining reagent quality.
Workflow: From Receipt to Aliquoting and Storage
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The Organic Chemist's Guide to 2-(Bromomethyl)benzofuran: A Versatile Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Benzofuran Core, A Scaffold of Privilege
In the landscape of heterocyclic chemistry, the benzofuran scaffold holds a position of significant importance. This fused bicyclic system, comprising a benzene ring fused to a furan ring, is a core structural motif in a multitude of natural products and synthetic compounds with profound biological activities.[1] Derivatives of benzofuran have demonstrated a vast therapeutic potential, exhibiting properties that include antimicrobial, anti-inflammatory, anticancer, and antiviral activities.[2] The versatility of the benzofuran core makes it a privileged scaffold in medicinal chemistry and drug discovery, continually inspiring the development of novel molecular entities. Central to this development is the availability of functionalized intermediates that allow for the facile elaboration of the core structure. 2-(Bromomethyl)benzofuran (CAS 41014-27-1) represents one such pivotal building block, offering a reactive handle for the introduction of diverse functionalities at the 2-position of the benzofuran ring. This guide provides a comprehensive technical overview of its synthesis, characterization, reactivity, and safe handling.
Section 1: Physicochemical and Structural Data
| Property | Value | Source(s) |
| CAS Number | 41014-27-1 | [1] |
| Molecular Formula | C₉H₇BrO | [1] |
| Molecular Weight | 211.06 g/mol | [] |
| Monoisotopic Mass | 209.96803 Da | [1][4] |
| Physical Form | Not specified (Assumed liquid or low-melting solid) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
| Calculated LogP | 2.9 - 3.33 | [1][4] |
| Storage Conditions | -20°C, under inert atmosphere | [1][5] |
Section 2: Synthesis of this compound
The most logical and established route to this compound is through the free-radical bromination of the corresponding precursor, 2-methylbenzofuran. This reaction targets the benzylic protons of the methyl group, which are susceptible to radical abstraction. The use of N-Bromosuccinimide (NBS) as a bromine source, in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or photochemical conditions, is the standard methodology for this type of transformation. This approach is well-documented for similar substrates.[2]
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Radical Bromination
This protocol is a representative procedure based on established methods for benzylic bromination.[2]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzofuran (1.0 eq.).
-
Reagent Addition: Add anhydrous carbon tetrachloride (CCl₄) to dissolve the starting material. Add N-Bromosuccinimide (NBS, 1.05-1.1 eq.) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.02 eq.).
-
Reaction: Flush the apparatus with an inert gas (e.g., Nitrogen or Argon). Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be initiated and sustained using a heat lamp or by maintaining the reflux temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically complete within 1-3 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
-
Extraction: Wash the filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel, typically using a non-polar eluent system such as hexane or a mixture of hexane and ethyl acetate, to yield the pure this compound.
Section 3: Predicted Spectroscopic Features for Structural Verification
| Technique | Predicted Features |
| ¹H NMR | ~7.6-7.2 ppm (m, 4H): Aromatic protons of the benzene ring. ~6.7 ppm (s, 1H): Proton at the C3 position of the furan ring. ~4.7 ppm (s, 2H): Methylene protons of the bromomethyl (-CH₂Br) group. |
| ¹³C NMR | ~155 ppm & ~129 ppm: Quaternary carbons C7a and C3a where the rings are fused. ~128-121 ppm: Aromatic CH carbons of the benzene ring. ~111 ppm: Aromatic CH carbon of the benzene ring (C7). ~107 ppm: Aromatic CH carbon of the furan ring (C3). ~152 ppm: Quaternary carbon C2 of the furan ring, attached to the bromomethyl group. ~28 ppm: Methylene carbon of the bromomethyl (-CH₂Br) group. |
| IR Spectroscopy | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1600, ~1450 cm⁻¹: Aromatic C=C ring stretching. ~1250 cm⁻¹: Aryl-O-C (ether) stretching. ~650-550 cm⁻¹: C-Br stretching. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic doublet of peaks at m/z 210 and 212 with approximately equal intensity (1:1 ratio), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Major Fragment: A prominent peak at m/z 131, corresponding to the loss of the bromine radical ([M-Br]⁺), forming the stable benzofuranylmethyl cation. |
Section 4: Reactivity and Synthetic Utility
The synthetic value of this compound lies in the reactivity of the bromomethyl group. The bromine atom is an excellent leaving group, making the benzylic carbon highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide range of functional groups.
Caption: Reactivity of this compound with various nucleophiles.
Exemplary Protocol: Synthesis of a Benzofuran-2-ylacetonitrile
This protocol illustrates a typical nucleophilic substitution reaction using sodium cyanide.
-
Setup: In a fume hood, dissolve this compound (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone in a round-bottom flask.
-
Nucleophile Addition: Add sodium cyanide (NaCN, 1.2 eq.). Caution: Sodium cyanide is highly toxic. Handle with extreme care using appropriate personal protective equipment.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60°C) until the starting material is consumed (monitor by TLC).
-
Work-up: Cool the reaction mixture and pour it into a separatory funnel containing water and an organic solvent like ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the solution under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the desired 2-(benzofuran-2-yl)acetonitrile.
Section 5: Safety, Handling, and Storage
As a brominated organic compound and a reactive alkylating agent, this compound must be handled with care. While a specific safety data sheet (SDS) is not widely published, the hazards can be inferred from similar compounds like bromoacetyl benzofurans and general benzofuran derivatives.
-
Hazard Classification: Assumed to be corrosive, a lachrymator (tear-producing), and toxic upon ingestion, inhalation, or skin contact. It is a potential alkylating agent and should be treated as a possible mutagen.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of vapors.
-
-
Handling:
-
Avoid all direct contact with the substance.
-
Do not breathe vapors or dust.
-
Ensure adequate ventilation and work in a fume hood.
-
Wash hands thoroughly after handling.
-
-
Storage:
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.
-
Conclusion
This compound is a highly valuable synthetic intermediate that provides a direct and efficient entry point for the functionalization of the benzofuran scaffold. Its straightforward synthesis from 2-methylbenzofuran and the predictable reactivity of its bromomethyl group make it an essential tool for medicinal chemists and researchers in organic synthesis. The ability to introduce carbon, nitrogen, oxygen, and sulfur nucleophiles allows for the construction of extensive libraries of novel benzofuran derivatives for biological screening and materials science applications. Proper understanding of its properties, synthesis, and handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory.
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reactivity of the bromomethyl group in benzofurans
An In-depth Technical Guide to the Reactivity of the Bromomethyl Group in Benzofurans
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic therapeutic agents.[1][2][3][4] Its functionalization is key to modulating biological activity, and the bromomethyl group serves as a highly versatile and reactive handle for molecular elaboration. This guide provides an in-depth exploration of the synthesis and reactivity of bromomethyl benzofurans, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices for key transformations, including nucleophilic substitutions, radical reactions, and chemoselective cross-coupling reactions, underscoring the strategic importance of this functional group in the synthesis of complex, biologically active molecules.
Introduction: The Strategic Importance of the Bromomethyl Benzofuran Scaffold
Benzofuran derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][5][6] The ability to introduce diverse substituents onto this privileged scaffold is paramount in drug discovery campaigns. The bromomethyl group, typically installed at the 2- or 3-position of the furan ring, acts as a potent electrophile, analogous to a benzylic bromide. This high reactivity allows for the facile introduction of a vast array of functional groups, making bromomethyl benzofurans critical intermediates in synthetic chemistry. Understanding the principles governing its reactivity is essential for designing efficient and selective synthetic routes.
Caption: Core reactivity pathways of the bromomethyl benzofuran scaffold.
Synthesis of Bromomethyl Benzofurans
The most prevalent method for synthesizing bromomethyl benzofurans is the radical bromination of the corresponding methylbenzofuran precursor. This reaction typically employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.
Causality Behind Experimental Choices:
-
NBS as Bromine Source: NBS is preferred over molecular bromine (Br₂) for allylic and benzylic brominations because it maintains a low, constant concentration of Br₂ in the reaction medium. This minimizes competing electrophilic aromatic substitution on the electron-rich benzofuran ring.
-
Radical Initiator: The reaction proceeds via a radical chain mechanism. An initiator is required to generate the initial bromine radical, which then propagates the chain reaction by abstracting a hydrogen atom from the methyl group.
-
Solvent: Non-polar solvents like carbon tetrachloride (CCl₄) or benzene are traditionally used as they do not interfere with the radical intermediates.[1]
Experimental Protocol: Synthesis of 2-(Bromomethyl)benzofuran
This protocol describes the synthesis of this compound from 2-methylbenzofuran.
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methylbenzofuran (1.0 eq) in anhydrous CCl₄.
-
Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN (0.05 eq) to the solution.
-
Heat the reaction mixture to reflux (approx. 77°C) under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key indicator is the succinimide byproduct floating to the top of the CCl₄.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.
-
Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Key Transformations and Reactivity Patterns
Nucleophilic Substitution Reactions
The C-Br bond in bromomethyl benzofurans is highly polarized and the carbon atom is electrophilic, making it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles.[7][8] The benzylic-like nature of the carbocation that would be formed also allows for Sₙ1-type reactivity under appropriate conditions, although Sₙ2 is more common.
Common Nucleophiles and Products:
-
O-Nucleophiles (Alkoxides, Phenoxides): Form ethers.
-
N-Nucleophiles (Amines, Azides): Form substituted amines and azides.[9]
-
S-Nucleophiles (Thiolates): Form thioethers.[7]
-
C-Nucleophiles (Cyanides, Enolates): Form new C-C bonds.
Caption: Workflow for a typical Sₙ2 reaction with a bromomethyl benzofuran.
Protocol: Synthesis of 4-((3-methylbenzofuran-2-yl)methyl)morpholine
This protocol is adapted from methodologies involving nucleophilic substitution on a bromomethyl group.[9]
Materials:
-
2-(Bromomethyl)-3-methylbenzofuran
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
To a solution of 2-(bromomethyl)-3-methylbenzofuran (1.0 eq) in anhydrous acetonitrile, add morpholine (1.5 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to obtain the desired product.
Radical Reactions
While the synthesis of bromomethyl benzofurans proceeds via a radical mechanism, their subsequent reactions are dominated by ionic pathways. However, the C-Br bond can undergo homolytic cleavage to generate a benzofuran-methyl radical. This reactivity can be exploited in specific transformations, such as radical additions or cyclizations. For instance, copper-catalyzed reactions can initiate radical processes for the synthesis of complex fused systems.[10] More commonly, heteroatom-centered anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans from precursors like 2-iodophenyl allenyl ethers.[11][12][13]
Palladium-Catalyzed Cross-Coupling Reactions
A crucial aspect of the bromomethyl group's reactivity is its general inertness in palladium-catalyzed cross-coupling reactions compared to aryl bromides.[14] This difference in reactivity is a powerful tool for selective functionalization.
Chemoselectivity Explained: The catalytic cycle of reactions like Suzuki, Heck, or Sonogashira coupling begins with the oxidative addition of the palladium(0) catalyst into a carbon-halide bond.[15] The oxidative addition into an aryl C(sp²)-Br bond is kinetically and thermodynamically more favorable than into a benzylic C(sp³)-Br bond.[14][16] This allows chemists to perform cross-coupling on an aryl bromide present on the benzofuran scaffold while leaving the bromomethyl group untouched for subsequent nucleophilic substitution.
Caption: Logical flow of chemoselective Suzuki-Miyaura cross-coupling.
Table 1: Comparison of Bond Reactivity in Pd-Catalyzed Cross-Coupling
| Bond Type | Carbon Hybridization | Relative Reactivity in Oxidative Addition | Typical Coupling Reactions |
| Aryl-Br | sp² | High | Suzuki, Heck, Sonogashira[17][18][19][20] |
| Bromomethyl | sp³ | Low | Generally unreactive under standard cross-coupling conditions |
Applications in Medicinal Chemistry
The synthetic versatility of bromomethyl benzofurans makes them invaluable in drug discovery. The ability to introduce diverse side chains via nucleophilic substitution allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
-
Anticancer Agents: Electron-rich bromomethyl-substituted benzofurans have shown significant cytotoxic activity.[21] For instance, the selective Polo-like kinase 1 (PLK1) inhibitor MCC1019, a bromomethyl-substituted benzofuran, has been investigated for the treatment of lung cancer.[21]
-
Antimicrobial Agents: The benzofuran scaffold is a known pharmacophore for antimicrobial activity.[5][6] The introduction of halogenated moieties can enhance this activity, possibly through the formation of halogen bonds with biological targets.[21]
Conclusion
The bromomethyl group is a powerful and versatile functional handle in the chemistry of benzofurans. Its synthesis is readily achieved through radical bromination of methyl precursors. The primary reactivity pattern is that of a potent electrophile, readily undergoing Sₙ2 reactions with a wide variety of nucleophiles to build molecular complexity. Critically, its relative inertness under standard palladium-catalyzed cross-coupling conditions allows for a sophisticated, orthogonal synthetic strategy where modifications to the aromatic core can be performed chemoselectively, preserving the bromomethyl group for subsequent derivatization. This predictable and multifaceted reactivity solidifies the role of bromomethyl benzofurans as essential building blocks in the design and synthesis of novel therapeutic agents.
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Theoretical and Synthetic Vistas of 2-(Bromomethyl)benzofuran: A Comprehensive Guide for Drug Discovery and Chemical Synthesis
This in-depth technical guide provides a comprehensive exploration of 2-(bromomethyl)benzofuran, a versatile heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and practical, field-proven methodologies. We will delve into the synthesis, electronic structure, reactivity, and synthetic applications of this important building block, with a focus on the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction: The Significance of the Benzofuran Scaffold and the Role of this compound
The benzofuran skeleton is a prominent heterocyclic system found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities.[1][2] These activities include anticancer, antimicrobial, anti-inflammatory, and antiviral properties, making the benzofuran moiety a privileged scaffold in drug discovery.[1][2] The versatility of the benzofuran core allows for a high degree of functionalization, enabling the fine-tuning of its pharmacological profile.
This compound serves as a key intermediate in the elaboration of the benzofuran scaffold. The presence of the reactive bromomethyl group at the 2-position provides a convenient handle for introducing a variety of substituents through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the benzofuran core, a crucial aspect of structure-activity relationship (SAR) studies in drug development. The strategic installation of different functionalities via the 2-(bromomethyl) moiety can significantly impact the molecule's binding affinity to biological targets, its pharmacokinetic properties, and its overall therapeutic efficacy.
Theoretical Framework: Understanding the Electronic Structure and Reactivity
While dedicated computational studies specifically on this compound are not extensively available in the literature, we can infer its electronic properties and reactivity by drawing analogies from theoretical analyses of the parent benzofuran and related derivatives.
2.1. Electronic Distribution and Aromaticity
The benzofuran ring system consists of a fused benzene and furan ring. The electron-rich nature of the oxygen atom in the furan ring significantly influences the electronic distribution of the entire molecule. Computational studies on benzofuran itself reveal a high degree of aromaticity, with the π-electrons delocalized over both rings. The highest occupied molecular orbital (HOMO) is typically localized on the benzofuran ring system, indicating its propensity to act as a nucleophile in certain reactions.
The introduction of the bromomethyl group at the 2-position is expected to modulate this electronic landscape. The electronegative bromine atom will induce a partial positive charge on the benzylic carbon, making it highly susceptible to nucleophilic attack. This electrophilic character of the methylene carbon is the cornerstone of the synthetic utility of this compound.
2.2. Frontier Molecular Orbitals and Reactivity Indices
Analysis of the frontier molecular orbitals (HOMO and LUMO) can provide valuable insights into the reactivity of a molecule. For this compound, the LUMO is anticipated to be centered on the C-Br bond, specifically on the σ* antibonding orbital. This low-lying LUMO readily accepts electrons from incoming nucleophiles, facilitating the cleavage of the C-Br bond in a nucleophilic substitution reaction.
Reactivity indices, such as the Fukui function, can be computationally derived to predict the most reactive sites for nucleophilic and electrophilic attack. For this compound, the Fukui function for nucleophilic attack (f+) is expected to have a large value on the methylene carbon of the bromomethyl group, further confirming its role as the primary electrophilic center.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its substituted analogues typically involves the bromination of a precursor 2-methylbenzofuran derivative. N-Bromosuccinimide (NBS) is a commonly employed reagent for this benzylic bromination, often in the presence of a radical initiator such as benzoyl peroxide (BPO) or under photochemical conditions. The reaction proceeds via a free radical mechanism.
Sources
An In-depth Technical Guide to the Molecular Structure and Applications of 2-(Bromomethyl)benzofuran
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: The Versatile Benzofuran Scaffold and the Significance of 2-(Bromomethyl)benzofuran
The benzofuran moiety is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of natural products and synthetic compounds with significant therapeutic properties.[1][2] This heterocyclic system, comprising a furan ring fused to a benzene ring, is a privileged scaffold in drug discovery due to its ability to interact with a wide range of biological targets. Benzofuran derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2]
Within this important class of molecules, this compound emerges as a pivotal reactive intermediate. Its strategic importance lies in the presence of a bromomethyl group at the 2-position of the benzofuran ring. This functional group serves as a versatile handle for synthetic chemists, enabling the facile introduction of the benzofuran scaffold into more complex molecular architectures through nucleophilic substitution reactions. The reactivity of the benzylic bromide makes this compound an invaluable building block for the construction of novel drug candidates and bioactive probes. This guide provides an in-depth exploration of the molecular structure, synthesis, analytical characterization, and applications of this compound, with a focus on its role in the development of new therapeutic agents.
Molecular Structure and Physicochemical Properties
The molecular structure of this compound consists of a benzofuran core with a bromomethyl substituent at the C2 position. The fusion of the aromatic benzene ring with the five-membered furan ring results in a planar, rigid bicyclic system. The key to its utility in organic synthesis is the reactive C-Br bond of the bromomethyl group, which is susceptible to nucleophilic attack.
| Property | Value | Source |
| Molecular Formula | C₉H₇BrO | |
| Molecular Weight | 211.06 g/mol | |
| CAS Number | 41014-27-1 | |
| Appearance | White to off-white crystalline solid | (Typical) |
| Melting Point | 45-48 °C | |
| Boiling Point | ~280 °C (decomposes) | (Predicted) |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, acetone). Insoluble in water. | (General knowledge) |
Synthesis of this compound: A Practical Protocol
The most common and efficient method for the synthesis of this compound is the radical bromination of 2-methylbenzofuran. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the 2-position of the benzofuran ring, followed by reaction with a bromine source.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Carbon Tetrachloride (CCl₄) (or a suitable alternative solvent like cyclohexane)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzofuran (1 equivalent) in carbon tetrachloride.
-
Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide (0.05 equivalents) to the solution.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound as a crystalline solid.
Figure 2: Gabriel synthesis of a phthalimide derivative from this compound.
Safety and Handling
This compound is a reactive alkylating agent and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and bases. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
The synthesis of this compound involves the use of hazardous materials such as N-Bromosuccinimide, benzoyl peroxide, and carbon tetrachloride, which require specific safety protocols. Always consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This compound is a fundamentally important building block in the field of medicinal chemistry. Its straightforward synthesis and the high reactivity of its bromomethyl group provide a reliable and versatile platform for the construction of a diverse array of complex molecules. The benzofuran scaffold, readily introduced via this intermediate, continues to be a source of novel drug candidates with a wide range of therapeutic applications. A thorough understanding of its molecular structure, properties, and reactivity is therefore essential for researchers and scientists engaged in the design and synthesis of new bioactive compounds.
References
- Aslam, M., & Nazir, S. (2020). Benzofuran: A key building block for the synthesis of new bioactive compounds. Journal of the Serbian Chemical Society, 85(10), 1279-1313. [Link]
- Dawood, K. M., & Farag, A. M. (2018). Recent advances in the chemistry of benzofurans. Mini-Reviews in Organic Chemistry, 15(3), 196-216. [Link]
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Sources
discovery and history of 2-(Bromomethyl)benzofuran
An In-Depth Technical Guide to the Discovery, Synthesis, and Application of 2-(Bromomethyl)benzofuran
Abstract
This compound is a pivotal synthetic intermediate, prized for its role as a reactive electrophilic building block in the construction of complex benzofuran-containing molecules. Its "benzylic-like" reactivity allows for the facile introduction of diverse functionalities at the 2-position of the benzofuran scaffold, a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the historical context of its development, detailed protocols for its synthesis, an analysis of its chemical reactivity, and its application in the synthesis of biologically active compounds. The content herein is designed to serve as a technical resource for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the strategic use of this versatile reagent.
The Benzofuran Scaffold: A Cornerstone in Medicinal Chemistry
The benzofuran nucleus, an aromatic heterocycle formed by the fusion of a benzene ring and a furan ring, is a ubiquitous motif in a vast number of natural products and synthetic compounds.[1][2] Molecules incorporating this scaffold exhibit a remarkable breadth of biological activities, including anti-tumor, antibacterial, anti-inflammatory, antiviral, and antioxidant properties.[3][4] Prominent examples of drugs containing the benzofuran core include Amiodarone, an antiarrhythmic agent, and Bufuralol, a β-adrenoceptor antagonist.[5] The proven therapeutic potential of this scaffold provides a strong impetus for the development of versatile intermediates that enable the efficient synthesis and structural diversification of novel benzofuran derivatives.[3][6] this compound has emerged as one such critical intermediate, providing a reactive "handle" at the C-2 position for extensive chemical elaboration.
Historical Context: From Core Synthesis to Functionalization
The story of this compound is intrinsically linked to two key historical developments in organic chemistry: the initial synthesis of its parent ring system and the advent of selective halogenation methods.
-
The Genesis of Benzofuran (ca. 1870s): The first synthesis of the benzofuran ring, then known as coumarone, is credited to Sir William Henry Perkin. His work established the foundational chemistry for accessing this important heterocyclic system.[7]
-
The Wohl-Ziegler Reaction (ca. 1940s): The development of benzylic and allylic bromination using N-Bromosuccinimide (NBS) was a landmark achievement.[8] The Wohl-Ziegler reaction provided a method for selectively introducing a bromine atom onto a carbon adjacent to a double bond or an aromatic ring, using a crystalline, easy-to-handle reagent instead of elemental bromine.[8][9] This reaction is particularly advantageous as it furnishes a low, steady concentration of Br₂, minimizing competitive electrophilic addition to double bonds, which would be a significant side reaction with the furan moiety.[9]
The "discovery" of this compound was not a singular event but a logical consequence of applying the powerful Wohl-Ziegler methodology to 2-methylbenzofuran, thereby creating a stable yet highly reactive building block for further synthetic exploration.
Synthesis of this compound: Key Methodologies
The preparation of this compound is most reliably achieved via the radical-mediated bromination of 2-methylbenzofuran. An alternative conceptual route involves the conversion of 2-benzofuranmethanol.
Methodology 1: Radical Bromination of 2-Methylbenzofuran
This is the most direct and widely employed method. The reaction proceeds via a free-radical chain mechanism, where a bromine radical selectively abstracts a hydrogen atom from the methyl group at the 2-position. This position is activated, akin to a benzylic position, facilitating radical formation.
Causality of Experimental Choices:
-
Reagent: N-Bromosuccinimide (NBS) is the preferred brominating agent. Its use ensures a low concentration of molecular bromine, which is generated in situ, thus preventing electrophilic attack on the electron-rich furan ring.[9]
-
Solvent: A non-polar solvent, typically carbon tetrachloride (CCl₄), is used to prevent the formation of ionic species that could lead to undesired electrophilic aromatic bromination.[10]
-
Initiator: The reaction requires a radical initiator to start the chain reaction. This can be a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or it can be initiated by UV light.[10]
Detailed Experimental Protocol: NBS Bromination
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methylbenzofuran (1.0 eq.).
-
Reagents: Dissolve the starting material in anhydrous carbon tetrachloride (CCl₄). Add N-Bromosuccinimide (1.05 eq.) and a catalytic amount of benzoyl peroxide (0.02 eq.).
-
Reaction: Heat the mixture to reflux (approx. 77°C) and irradiate with a UV lamp (or a standard 100W light bulb). Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 2-4 hours. A key visual indicator is the consumption of the denser NBS, which is replaced by the less dense succinimide floating at the surface upon completion.
-
Workup: Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Purification: Wash the filtrate with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Methodology 2: Conversion from 2-Benzofuranmethanol
While less common, this route is mechanistically sound and follows standard alcohol-to-alkyl halide transformations. This approach is useful if 2-benzofuranmethanol is a more readily available starting material.
Causality of Experimental Choices:
-
Reagents: Reagents such as phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) are effective for this conversion. PBr₃ is often preferred for its milder conditions and high efficiency in converting primary alcohols to bromides.
Summary of Synthetic Approaches
| Method | Starting Material | Key Reagents | Initiator/Conditions | Typical Yield | Reference Insight |
| Radical Bromination | 2-Methylbenzofuran | N-Bromosuccinimide (NBS) | Benzoyl Peroxide, Reflux | Good to Excellent | Standard Wohl-Ziegler reaction, highly selective for the methyl group.[10][11] |
| Alcohol Conversion | 2-Benzofuranmethanol | Phosphorus Tribromide (PBr₃) | 0°C to rt | Good | Standard organic transformation, analogous to well-known alcohol-to-halide conversions. |
Visualization: Synthetic Pathways to this compound
Caption: Key synthetic routes to this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound lies in the high reactivity of its bromomethyl group. The C-Br bond is readily cleaved in the presence of a nucleophile due to the stability of the resulting transition state, which is stabilized by the adjacent benzofuran ring system. This makes it an excellent electrophile for Sₙ2 reactions.
Application as an Electrophilic Building Block
This compound serves as a precursor for introducing a C-2 methylene-linked substituent. It reacts cleanly with a wide variety of nucleophiles, including:
-
O-Nucleophiles: Alcohols and phenols, to form ethers.
-
N-Nucleophiles: Primary and secondary amines, to form substituted amines.[12]
-
S-Nucleophiles: Thiols, to form thioethers.
-
C-Nucleophiles: Enolates and organometallics, to form new C-C bonds.
This versatility allows for the rapid generation of diverse chemical libraries for screening in drug discovery programs. For example, the reaction of a substituted bromomethyl benzofuran with morpholine has been used to generate novel derivatives with potential anticancer activity.[12]
Visualization: General Reactivity Workflow
Caption: Sₙ2 displacement reaction of this compound.
Conclusion and Future Outlook
While its discovery was not a singular breakthrough, this compound represents a critical tool born from the maturation of synthetic organic chemistry. Its history is one of enabling technology, providing a reliable and versatile gateway to a chemical space rich with biological potential. The straightforward synthesis and predictable reactivity of this compound ensure its continued importance as a foundational building block in medicinal chemistry and materials science. Future applications will likely leverage this intermediate in the development of increasingly complex and targeted therapeutic agents, solidifying the legacy of the benzofuran scaffold in drug discovery.
References
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (Semantic Scholar)
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (Journal of Chemical and Pharmaceutical Research)
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- N-Bromosuccinimide. (Wikipedia)
- Benzofuran synthesis. (Organic Chemistry Portal)
- N-Bromosuccinimide (NBS). (Organic Chemistry Portal)
- N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (Master Organic Chemistry)
- N-Bromosuccinimide. (LibreTexts)
- Improved Synthesis of 2-Methylbenzofurans. (ChemistryViews)
- Mechanism of formation of 2-substituted benzofuran derivatives.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst.
- Benzofuran synthesis through iodocyclization reactions: recent advances. (MedCrave)
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review.
- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (YouTube)
- Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives.
- Molecular Modeling: a Tool to Understand Reactivity of Heterocyclic Compounds Effectively.
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Methodological & Application
Synthesis of 2-(Bromomethyl)benzofuran Derivatives: A Detailed Guide for Researchers
Introduction: The Significance of the 2-(Bromomethyl)benzofuran Scaffold in Medicinal Chemistry
Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in the realm of medicinal chemistry and drug discovery.[1][2][3] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][4][5][6] Among the vast library of benzofuran-based compounds, this compound derivatives have emerged as particularly valuable synthetic intermediates. The presence of the reactive bromomethyl group at the 2-position provides a versatile handle for introducing a variety of functional groups and building complex molecular architectures, making them crucial starting materials for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound derivatives, with a focus on practical application notes, detailed protocols, and the underlying mechanistic principles.
Primary Synthetic Strategy: Free-Radical Bromination of 2-Methylbenzofurans (Wohl-Ziegler Reaction)
The most direct and widely employed method for the synthesis of this compound derivatives is the free-radical bromination of the corresponding 2-methylbenzofuran precursors. This reaction, a classic example of a Wohl-Ziegler bromination, utilizes N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator.[7][8][9]
Causality Behind Experimental Choices
The success of the Wohl-Ziegler reaction hinges on the selective generation of a bromine radical (Br•) and the subsequent abstraction of a benzylic hydrogen from the 2-methyl group of the benzofuran. The resulting 2-(benzofuranyl)methyl radical is stabilized by resonance with the benzofuran ring system, favoring its formation over other potential radical intermediates.
Key experimental parameters include:
-
Reagent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂) because it provides a low, steady concentration of Br₂ throughout the reaction. This is crucial for minimizing competitive electrophilic addition of bromine to the furan double bond or electrophilic aromatic substitution on the benzene ring.[9]
-
Initiator: The reaction requires a radical initiator to start the chain reaction. Common initiators include azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decompose upon heating or UV irradiation to generate radicals.
-
Solvent: A non-polar, inert solvent is essential to prevent ionic side reactions. Carbon tetrachloride (CCl₄) has historically been the solvent of choice; however, due to its toxicity and environmental concerns, safer alternatives such as cyclohexane or trifluorotoluene are now recommended.[8]
Reaction Mechanism
The Wohl-Ziegler bromination of 2-methylbenzofuran proceeds via a radical chain mechanism involving three key stages: initiation, propagation, and termination.
Figure 1: Mechanism of Wohl-Ziegler Bromination.
-
Initiation: The reaction is initiated by the homolytic cleavage of the radical initiator (e.g., AIBN) to form two radicals. These radicals then react with NBS to generate a bromine radical.
-
Propagation: A bromine radical abstracts a hydrogen atom from the 2-methyl group of the benzofuran, forming a resonance-stabilized benzofuranylmethyl radical and hydrogen bromide (HBr). This radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the desired this compound and another bromine radical, which continues the chain reaction.
-
Termination: The chain reaction is terminated by the combination of any two radical species.
Experimental Protocols
Protocol 1: Synthesis of Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate
This protocol is adapted from a study on the synthesis of benzofuran derivatives with potential anticancer activity.[1]
Materials:
-
Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) (Note: Due to toxicity, consider using a safer alternative like cyclohexane or trifluorotoluene)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate (1 equivalent) in CCl₄.
-
Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN, ~0.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate.
Quantitative Data Summary:
| Starting Material | Product | Reagents and Conditions | Yield | Reference |
| Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | NBS, CCl₄, radical initiator, reflux | 30% | [1] |
Alternative Synthetic Routes
Cyclization of 2-Acyloxy-1-bromomethylarenes
One alternative approach involves the cyclization of 2-acyloxy-1-bromomethylarenes. This method constructs the benzofuran ring with the bromomethyl group already in place at the 2-position. The reaction is typically mediated by a chromium(II) chloride/boron trifluoride etherate catalyst system.[10]
Figure 2: Synthesis via Cyclization.
This method offers a convergent approach to substituted benzofurans, but the availability of the starting 2-acyloxy-1-bromomethylarenes can be a limiting factor.
Applications in Drug Development: The this compound Synthon
The synthetic utility of this compound derivatives lies in their ability to act as electrophilic building blocks. The bromine atom is a good leaving group, readily displaced by a wide range of nucleophiles. This allows for the facile introduction of various functionalities at the 2-position of the benzofuran core, which is a key region for modulating biological activity.
Workflow for Derivatization
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protocol for nucleophilic substitution on 2-(Bromomethyl)benzofuran
An Application Guide to Nucleophilic Substitution Reactions on 2-(Bromomethyl)benzofuran for Drug Discovery
Authored by: A Senior Application Scientist
Abstract
The benzofuran nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2] Derivatives functionalized at the 2-position are of particular interest, offering a versatile scaffold for developing novel therapeutics.[3] This application note provides a comprehensive guide to the nucleophilic substitution of this compound, a highly reactive and versatile building block for creating diverse molecular libraries. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for various nucleophile classes (O, N, S, and C-nucleophiles), and present a framework for reaction optimization and analysis, tailored for researchers in drug development and synthetic organic chemistry.
Introduction: The Strategic Importance of the Benzofuran Scaffold
Benzofuran derivatives are prevalent in natural products and synthetic compounds, exhibiting a wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antioxidant properties.[1][3][4] The ability to rapidly and efficiently generate libraries of novel benzofuran analogues is therefore a critical task in modern drug discovery. This compound serves as an exceptional starting material for this purpose. Its structure is analogous to a benzylic halide, rendering the methylene carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity allows for the facile installation of diverse functional groups, enabling systematic exploration of the chemical space around the benzofuran core.
Mechanistic Rationale: The SN2 Pathway
The functionalization of this compound proceeds primarily through a bimolecular nucleophilic substitution (SN2) mechanism.[5] This pathway involves a single, concerted step where the incoming nucleophile attacks the electrophilic methylene carbon from the backside, simultaneously displacing the bromide leaving group.
Key Components of the Reaction:
-
Electrophile: this compound. The carbon atom of the CH₂Br group is the electrophilic center.
-
Nucleophile (Nu⁻): An electron-rich species with a lone pair of electrons available for bond formation. Examples include alkoxides, amines, thiolates, and carbanions.
-
Leaving Group: The bromide ion (Br⁻), which is a stable anion and thus a good leaving group.[5]
-
Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile (MeCN) are typically preferred as they solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus enhancing its reactivity.
The overall transformation is illustrated below.
Caption: General SN2 reaction on this compound.
Experimental Master Protocol & Parameter Optimization
This section outlines a general procedure and discusses the critical parameters that influence the reaction's success. Specific examples for different nucleophile classes are provided in Section 4.
General Experimental Procedure
-
Preparation: To a solution of the chosen nucleophile (1.1–1.5 equivalents) in a suitable polar aprotic solvent (e.g., DMF, MeCN), add a base (1.5–2.0 equivalents) if the nucleophile is acidic (e.g., phenols, thiols).
-
Reaction Initiation: Add a solution of this compound (1.0 equivalent) dropwise to the mixture at room temperature.
-
Monitoring: Stir the reaction at the desired temperature (typically room temperature to 60 °C) and monitor its progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices
-
Choice of Base: For acidic nucleophiles like phenols or thiols, a base is required to generate the more potent nucleophilic anion (phenoxide or thiolate). A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is ideal as it will not compete with the primary nucleophile. The use of strong, sterically hindered bases can also be effective.
-
Solvent Selection: Polar aprotic solvents (DMF, DMSO, acetonitrile) are optimal for SN2 reactions. They effectively solvate the counter-ion of the nucleophile but poorly solvate the nucleophile itself, leaving it "naked" and highly reactive. Protic solvents like ethanol or water should be avoided as they can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.
-
Temperature Control: Most reactions proceed efficiently at room temperature. However, for less reactive nucleophiles, gentle heating (40–60 °C) may be necessary to increase the reaction rate. Higher temperatures should be used with caution to avoid potential side reactions or degradation of the starting material.
Detailed Application Protocols
The following protocols provide step-by-step instructions for reacting this compound with representative nucleophiles.
Protocol 1: O-Alkylation with a Phenolic Nucleophile
This protocol details the synthesis of 2-((4-methoxyphenoxy)methyl)benzofuran, a common ether linkage in bioactive molecules.
Materials:
-
This compound (211 mg, 1.0 mmol)
-
4-Methoxyphenol (137 mg, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Dimethylformamide (DMF) (10 mL)
Procedure:
-
Combine 4-methoxyphenol and potassium carbonate in a round-bottom flask containing 10 mL of DMF.
-
Stir the suspension at room temperature for 15 minutes to facilitate the formation of the phenoxide.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature for 4-6 hours.
-
In-Process Control: Monitor the reaction's progress via TLC (e.g., using 20% ethyl acetate in hexanes), observing the disappearance of the this compound spot.
-
Upon completion, pour the reaction mixture into 50 mL of cold water and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude residue using column chromatography (silica gel, gradient elution with 5-15% ethyl acetate in hexanes) to yield the pure product.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 2: N-Alkylation with a Secondary Amine Nucleophile
This protocol describes the synthesis of a tertiary amine, a crucial functional group in many pharmaceuticals.
Materials:
-
This compound (211 mg, 1.0 mmol)
-
Morpholine (96 mg, 1.1 mmol, 0.096 mL)
-
Triethylamine (Et₃N) (152 mg, 1.5 mmol, 0.21 mL)
-
Acetonitrile (MeCN) (10 mL)
Procedure:
-
Dissolve this compound and morpholine in 10 mL of acetonitrile in a round-bottom flask.
-
Add triethylamine to the solution. The base acts as a scavenger for the HBr generated.
-
Stir the reaction mixture at room temperature for 3-5 hours.
-
In-Process Control: Monitor the reaction via TLC (e.g., 50% ethyl acetate in hexanes) for the consumption of the starting material.
-
Once complete, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography (silica gel, gradient elution with 30-60% ethyl acetate in hexanes).
-
Validation: Confirm the structure and purity of the product by spectroscopic methods (NMR, MS).
Protocol 3: S-Alkylation with a Thiol Nucleophile
This protocol outlines the formation of a thioether, a structure with unique pharmacological and metabolic properties.
Materials:
-
This compound (211 mg, 1.0 mmol)
-
4-Chlorothiophenol (159 mg, 1.1 mmol)
-
Potassium Carbonate (K₂CO₃) (276 mg, 2.0 mmol)
-
Acetonitrile (MeCN) (10 mL)
Procedure:
-
To a flask containing acetonitrile (10 mL), add 4-chlorothiophenol and potassium carbonate.
-
Stir the mixture for 10 minutes at room temperature to form the thiolate.
-
Add this compound to the suspension.
-
Stir vigorously at room temperature for 2-4 hours.
-
In-Process Control: Monitor the reaction by TLC (e.g., 10% ethyl acetate in hexanes).
-
Upon completion, filter off the inorganic salts and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate (30 mL), wash with water (20 mL) and brine (20 mL), dry over anhydrous Na₂SO₄, and evaporate the solvent.
-
Purify the crude material via column chromatography (silica gel, gradient elution with 2-10% ethyl acetate in hexanes).
-
Validation: Characterize the purified thioether by ¹H NMR, ¹³C NMR, and mass spectrometry.
Summary of Reaction Conditions
The following table summarizes typical conditions for the nucleophilic substitution of this compound, providing a quick reference for experimental design.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temp (°C) | Typical Time (h) |
| O-Nucleophile | Phenol | K₂CO₃ | DMF | 25 | 4–6 |
| N-Nucleophile | Secondary Amine | Et₃N / K₂CO₃ | MeCN | 25 | 3–5 |
| S-Nucleophile | Thiophenol | K₂CO₃ | MeCN | 25 | 2–4 |
| C-Nucleophile | Diethyl Malonate | NaH / NaOEt | THF / DMF | 0–25 | 6–12 |
Experimental Workflow Visualization
The following diagram provides a high-level overview of the entire experimental process, from initial setup to final analysis.
Sources
The Versatile Role of 2-(Bromomethyl)benzofuran in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzofuran nucleus is a cornerstone in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2][3] This privileged scaffold exhibits a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Among the various functionalized benzofurans, 2-(Bromomethyl)benzofuran emerges as a highly versatile and reactive building block for the synthesis of diverse drug candidates. Its utility stems from the presence of a reactive bromomethyl group at the 2-position, which is susceptible to nucleophilic substitution, allowing for the facile introduction of a wide range of pharmacophoric moieties.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. It details the underlying principles of its reactivity and offers specific, field-proven protocols for the synthesis of key derivatives, empowering researchers to leverage this valuable intermediate in their drug discovery programs.
The Strategic Advantage of the this compound Scaffold
The reactivity of this compound is primarily dictated by the benzylic-like nature of the bromomethyl group. The carbon atom of the CH₂Br moiety is electrophilic and readily undergoes S(_N)2 reactions with a variety of nucleophiles. This allows for the straightforward construction of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, which are fundamental linkages in a multitude of drug classes. The benzofuran core itself often contributes to the biological activity of the final compound through various non-covalent interactions with biological targets.
Caption: General reactivity of this compound with various nucleophiles.
Application in Anticancer Drug Discovery
The benzofuran scaffold is a recurring motif in compounds with significant cytotoxic activity against various cancer cell lines.[3][6] The introduction of nitrogen-containing moieties via the 2-(bromomethyl) group can lead to potent anticancer agents. For instance, derivatives of 3-(morpholinomethyl)benzofuran have shown promising antitumor activity.
Protocol 1: Synthesis of 2-((Aryl/Alkylamino)methyl)benzofurans
This protocol describes a general procedure for the N-alkylation of primary or secondary amines with this compound. The resulting 2-aminomethylbenzofuran derivatives are valuable scaffolds for further functionalization or direct biological screening.
Rationale: The reaction proceeds via a standard S(_N)2 mechanism where the lone pair of the amine nitrogen attacks the electrophilic carbon of the bromomethyl group. A base is required to neutralize the hydrobromic acid byproduct, driving the reaction to completion. The choice of solvent and temperature can be optimized based on the nucleophilicity and steric hindrance of the amine.
Caption: Workflow for the synthesis of 2-aminomethylbenzofuran derivatives.
Experimental Protocol:
-
Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Amine and Base: Add the desired primary or secondary amine (1.1-1.2 eq.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 eq.) to the solution.
-
Reaction: Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aminomethylbenzofuran derivative.
| Parameter | Value/Condition | Rationale |
| Solvent | Acetonitrile, DMF | Aprotic polar solvents facilitate S(_N)2 reactions. |
| Base | K₂CO₃, Et₃N | Neutralizes the HBr byproduct without competing as a nucleophile. |
| Temperature | Room Temp. to 80 °C | Higher temperatures may be needed for less reactive amines. |
| Monitoring | TLC | To determine the endpoint of the reaction. |
Application in Anti-inflammatory Agent Development
Benzofuran derivatives have been investigated for their anti-inflammatory properties.[7][8] The synthesis of ether-linked benzofurans via the Williamson ether synthesis is a common strategy to access compounds with potential anti-inflammatory activity.
Protocol 2: Synthesis of 2-((Aryloxy/Alkoxy)methyl)benzofurans (Williamson Ether Synthesis)
This protocol outlines the synthesis of benzofuran ethers by reacting this compound with various phenols or alcohols.
Rationale: The Williamson ether synthesis is a classic S(_N)2 reaction where an alkoxide or phenoxide ion acts as the nucleophile.[9][10] A strong base is used to deprotonate the alcohol or phenol, generating the more nucleophilic alkoxide/phenoxide. The reaction is generally efficient for primary halides like this compound.
Experimental Protocol:
-
Alkoxide/Phenoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired alcohol or phenol (1.1 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or DMF. Add a strong base like sodium hydride (NaH) (1.2 eq.) portion-wise at 0 °C.
-
Addition of Electrophile: Once the evolution of hydrogen gas ceases, add a solution of this compound (1.0 eq.) in the same anhydrous solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous THF, DMF | Aprotic solvents are necessary for reactions involving strong bases like NaH. |
| Base | NaH | A strong, non-nucleophilic base to generate the alkoxide/phenoxide. |
| Temperature | 0 °C to Room Temp. | Initial cooling controls the exothermic deprotonation step. |
| Atmosphere | Inert (N₂, Ar) | Prevents quenching of the strong base and alkoxide/phenoxide by moisture. |
Application in Antimicrobial Drug Discovery
The benzofuran core is present in numerous compounds with antibacterial and antifungal activities.[5][11][12] The introduction of sulfur-containing functionalities can enhance the antimicrobial profile of these molecules.
Protocol 3: Synthesis of 2-((Aryl/Alkylthio)methyl)benzofurans
This protocol describes the synthesis of benzofuran thioethers through the reaction of this compound with thiols or thiophenols.
Rationale: Similar to amines and alcohols, thiols are excellent nucleophiles for S(_N)2 reactions. The reaction is typically carried out in the presence of a base to deprotonate the thiol to the more nucleophilic thiolate anion.
Experimental Protocol:
-
Reagent Preparation: Dissolve the desired thiol or thiophenol (1.1 eq.) in a suitable solvent like ethanol or DMF.
-
Thiolate Formation: Add a base such as potassium carbonate (K₂CO₃) or sodium ethoxide (NaOEt) (1.2 eq.) to the solution and stir for 15-30 minutes at room temperature.
-
Addition of Electrophile: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Work-up: Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.
-
Purification: Wash the organic layer, dry it, and concentrate. Purify the crude thioether by column chromatography.
| Parameter | Value/Condition | Rationale |
| Solvent | Ethanol, DMF | Polar solvents that can dissolve both the reactants and the base. |
| Base | K₂CO₃, NaOEt | To generate the highly nucleophilic thiolate anion. |
| Temperature | Room Temperature | The high nucleophilicity of thiolates often allows the reaction to proceed at room temperature. |
Conclusion
This compound is a powerful and versatile intermediate in medicinal chemistry. Its facile reactivity in nucleophilic substitution reactions provides a direct and efficient route to a wide array of benzofuran derivatives with significant potential as anticancer, anti-inflammatory, and antimicrobial agents. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemical space accessible from this valuable building block and to accelerate the discovery of new therapeutic agents.
References
- Abdel-Wahab, H. et al. (2009). Synthesis and antimicrobial evaluation of 1-(benzofuran-2-yl)-4-nitro-3-arylbutan-1-ones and 3-(benzofuran-2-yl)-4,5-dihydro-5-aryl-1-[4-(aryl)-1,3-thiazol-2-yl]pyrazoles. European Journal of Medicinal Chemistry, 44(7), pp.2828-2832.
- Asif, M. (2015). A review on anti-inflammatory and analgesic activity of benzofuran and its derivatives. Journal of Chemical and Pharmaceutical Research, 7(9), pp.509-520.
- Coutinho, D. L. M. et al. (2019). Benzofuran: A review of pharmacological activities. Current Organic Synthesis, 16(5), pp.660-678.
- Gomha, S. M. et al. (2018). Synthesis, characterization and anticancer activity of new benzofuran-based chalcones. Chemistry Central Journal, 12(1), p.69.
- Jun, J.-G. et al. (2016). Synthesis and biological evaluation of 2-aroylbenzofurans, rugchalcones A, B and their derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(8), pp.2038-2041.
- Koca, M. et al. (2005). Synthesis and antimicrobial activity of some novel derivatives of benzofuran: part 1. Synthesis and antimicrobial activity of (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl) ketoxime derivatives. European Journal of Medicinal Chemistry, 40(12), pp.1351-1358.
- Manna, F. et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), p.1584.
- Patel, A. D. et al. (2012). Synthesis and antimicrobial evaluation of new benzofuran derivatives. Bioorganic & Medicinal Chemistry Letters, 22(11), pp.3649-3652.
- Saleh, N. M. et al. (2020). Novel benzofuran derivatives: Synthesis and antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), pp.1004-1015.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), pp.350-356.
- Williamson, A. W. (1851). Ueber die Theorie der Aetherbildung. Justus Liebigs Annalen der Chemie, 77(1), pp.37-49.
- Hishmat, O. H. et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. Arzneimittel-Forschung, 35(5), pp.784-786.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Wikipedia. (2023). Williamson ether synthesis.
- Cambridge University Press. (n.d.). Williamson Ether Synthesis.
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Application Notes and Protocols: 2-(Bromomethyl)benzofuran as a Versatile Alkylating Agent in Organic Synthesis and Drug Discovery
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus, a heterocyclic system composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives are integral components of numerous natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The therapeutic relevance of this motif is exemplified by drugs like Amiodarone, used to treat cardiac arrhythmias.[2]
The functionalization of the benzofuran core is a key strategy in drug development for modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.[2] Among the various synthetic intermediates, 2-(Bromomethyl)benzofuran stands out as a highly valuable and reactive building block.[6] Its structure, featuring a benzylic bromide, makes it an excellent electrophile for alkylation reactions. This guide provides an in-depth exploration of this compound as a potent alkylating agent for forming crucial carbon-oxygen (C-O), carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds, complete with detailed mechanisms and field-proven laboratory protocols.
Reagent Profile: Physicochemical Properties and Safety
This compound is a reactive chemical that must be handled with appropriate care. Its properties and safety information are summarized below.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Name | This compound | [6] |
| CAS Number | 41014-27-1 | [6] |
| Molecular Formula | C₉H₇BrO | [6] |
| Molecular Weight | 211.06 g/mol | [6] |
| Appearance | Typically a solid | - |
| Storage | Store at -20°C under an inert gas | [6] |
Critical Safety and Handling Protocols
This compound and similar bromomethylated aromatic compounds are potent lachrymators and are corrosive. Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle this reagent inside a certified chemical fume hood with adequate ventilation to avoid inhalation of dust or vapors.[7][8] A safety shower and eye wash station must be readily accessible.[9]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a full-face shield at all times.[9][10]
-
Handling: Avoid all contact with eyes, skin, and clothing.[7] Do not breathe dust or vapors. After handling, wash hands and any exposed skin thoroughly.[7]
-
In case of Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7]
-
Skin: Remove all contaminated clothing at once and wash the affected area with soap and plenty of water.[11]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]
-
-
Storage: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and amines.[7] Store locked up.[8]
Synthesis of this compound
While commercially available, this compound can be readily synthesized in the laboratory from its 2-methyl analog via a radical bromination reaction.
Mechanism and Rationale
The synthesis proceeds via a free-radical chain reaction. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is decomposed by heat or light to generate initial radicals. These radicals abstract a hydrogen atom from the methyl group of 2-methylbenzofuran, forming a resonance-stabilized benzylic radical. This benzylic radical then reacts with N-bromosuccinimide (NBS) to form the desired product and a succinimidyl radical, which propagates the chain. Anhydrous, non-polar solvents like carbon tetrachloride (CCl₄) or benzene are typically used to facilitate the reaction and prevent hydrolysis of the product.
Caption: Workflow for the synthesis of this compound.
Detailed Laboratory Protocol
-
Setup: To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylbenzofuran (1.0 equiv), N-bromosuccinimide (NBS, 1.1 equiv), and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 equiv).
-
Solvent Addition: Under an inert atmosphere (N₂ or Ar), add anhydrous carbon tetrachloride (CCl₄) to achieve a concentration of approximately 0.2 M.
-
Reaction: Heat the mixture to reflux (approx. 77°C). A lamp can be positioned near the flask to facilitate radical initiation.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the consumption of the starting material. The reaction is typically complete within 2-4 hours.
-
Work-up: Once complete, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture through a pad of Celite, washing the filter cake with a small amount of cold CCl₄.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil or solid can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexanes) to yield pure this compound.
Application as an Alkylating Agent: Mechanisms and Protocols
The high reactivity of the benzylic bromide makes this compound an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. A wide range of nucleophiles can displace the bromide ion, leading to the formation of new bonds.
Caption: General mechanism of Sₙ2 alkylation.
O-Alkylation: Synthesis of Benzofuranylmethyl Ethers
The formation of ether linkages via O-alkylation is a cornerstone of organic synthesis, particularly for creating analogs of natural products and pharmaceuticals.[12]
-
Causality and Experimental Logic: The Williamson ether synthesis is the classic method employed here.[12] A weak to moderate base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is used to deprotonate a phenolic or alcoholic hydroxyl group, generating a nucleophilic alkoxide or phenoxide. The base must be strong enough to deprotonate the alcohol/phenol but not so strong as to promote elimination or other side reactions. Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN) are ideal as they solvate the cation of the base, leaving a "naked," highly reactive anion to perform the Sₙ2 attack.[12]
Detailed Protocol: O-Alkylation of 4-Methoxyphenol
-
Setup: In a round-bottom flask, dissolve 4-methoxyphenol (1.0 equiv) and potassium carbonate (1.5 equiv) in anhydrous DMF (to 0.2-0.5 M).
-
Reagent Addition: Stir the suspension at room temperature for 15-20 minutes to allow for phenoxide formation. Then, add a solution of this compound (1.1 equiv) in a small amount of DMF dropwise.
-
Reaction: Heat the reaction mixture to 60-80°C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC until the starting phenol spot has disappeared (typically 4-12 hours).[12]
-
Work-up: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x) to remove DMF and salts.[12]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired ether.
Table 1: Representative O-Alkylation Reactions
| Nucleophile | Base | Solvent | Temp (°C) | Typical Yield |
| Phenol | K₂CO₃ | DMF | 70 | 85-95% |
| Catechol | K₂CO₃ | ACN | 80 | 70-85% (mono/di) |
| Benzyl alcohol | NaH | THF | 25 | 80-90% |
| Carboxylic acid | Cs₂CO₃ | DMF | 50 | 75-90% (Ester) |
N-Alkylation: Synthesis of Amines and N-Heterocycles
N-alkylation is critical for synthesizing and modifying a vast range of biologically active compounds, including many anticancer and antiviral agents.[3][13]
-
Causality and Experimental Logic: The choice of base is dependent on the pKa of the N-H bond. For secondary amines or anilines, a moderate base like potassium carbonate or a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less acidic N-H bonds, such as those in amides or certain heterocycles (e.g., carbazoles, imidazoles), a stronger base like sodium hydride (NaH) may be required. Stoichiometric control is key to preventing the over-alkylation of primary amines to form tertiary amines or even quaternary ammonium salts.
Detailed Protocol: N-Alkylation of Imidazole
-
Setup: To a flame-dried flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv). Wash the NaH with dry hexanes (2x) to remove the oil, then carefully decant the hexanes.
-
Solvent & Reagent Addition: Add anhydrous THF. Cool the suspension to 0°C in an ice bath. Add a solution of imidazole (1.0 equiv) in THF dropwise. Allow the mixture to stir at 0°C for 30 minutes.
-
Alkylating Agent: Add a solution of this compound (1.05 equiv) in THF dropwise at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor for the consumption of imidazole by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C. Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield N-(benzofuran-2-ylmethyl)imidazole.
S-Alkylation: Synthesis of Thioethers
Thioethers are important functionalities in various bioactive molecules and material science applications.
-
Causality and Experimental Logic: Thiols are generally more nucleophilic than their corresponding alcohols and are also more acidic. Consequently, S-alkylation reactions often proceed under milder conditions. A weak base like potassium carbonate is usually sufficient to deprotonate the thiol to form the highly nucleophilic thiolate anion, which rapidly displaces the bromide. The reaction is typically fast and high-yielding.
Detailed Protocol: S-Alkylation of Thiophenol
-
Setup: In a round-bottom flask, dissolve thiophenol (1.0 equiv) in acetone or ACN.
-
Base Addition: Add powdered potassium carbonate (1.5 equiv) and stir the mixture at room temperature for 20 minutes.
-
Reagent Addition: Add this compound (1.1 equiv) to the suspension.
-
Reaction: Stir the reaction at room temperature.
-
Monitoring: The reaction is often complete within 1-3 hours. Monitor by TLC.
-
Work-up: Filter off the inorganic salts and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate. If necessary, purify by column chromatography.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive base (e.g., K₂CO₃ absorbed moisture).2. Insufficient temperature.3. Poor quality alkylating agent. | 1. Use freshly dried or new base. Grind the base to increase surface area.2. Increase reaction temperature in 10°C increments.3. Verify the purity of this compound by NMR or GC-MS. |
| Starting Material Recovered | 1. Nucleophile not sufficiently deprotonated.2. Reaction time too short. | 1. Use a stronger base (e.g., NaH instead of K₂CO₃) or a more effective solvent (e.g., DMF instead of ACN).2. Increase reaction time and continue monitoring. |
| Multiple Products Observed | 1. Over-alkylation of primary amines.2. Side reactions (e.g., elimination).3. C- vs. O-alkylation of enolates. | 1. Use a larger excess of the amine or add the alkylating agent slowly at a lower temperature.2. Use a milder, non-hindered base and lower the reaction temperature.3. Modify reaction conditions (solvent, counter-ion) to favor the desired outcome. |
Conclusion
This compound is a powerful and versatile electrophile for the construction of molecules containing the medicinally significant benzofuran scaffold. Its ability to readily alkylate a wide range of heteroatom and carbon nucleophiles makes it an indispensable tool for researchers in organic synthesis, drug discovery, and materials science. By understanding the underlying Sₙ2 mechanisms and carefully selecting reaction conditions—particularly the base and solvent—chemists can leverage this reagent to efficiently build molecular complexity and access novel chemical entities with high potential for therapeutic applications. The protocols and insights provided herein serve as a comprehensive guide to unlocking the synthetic potential of this valuable building block.
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific. [URL: https://www.thermofisher.
- Application Notes and Protocols for the O- Alkylation of Phenols with 4-(Bromomethyl)phenol. (2025). Benchchem. [URL: https://www.benchchem.
- Safety Data Sheet - Fluorochem. (2024). Fluorochem. [URL: https://www.fluorochem.co.uk/sds]
- Synthesis and some reactions of benzofuran analogues of 2-aminochalcones. (2000). Indian Journal of Chemistry.
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- Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. (2011). ResearchGate. [URL: https://www.researchgate.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. World Journal of Pharmacy and Pharmaceutical Sciences.
- Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. (2012). Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/088.shtm]
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- Mechanism of formation of 2-substituted benzofuran derivatives.
- Two series of benzofuran and benzodifuran chelating chromophores with DR/NIR emission and anticancer activity.
- Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). Signal Transduction and Targeted Therapy.
- Alkali‐assisted O‐atom deletion of benzofurans.
- N-Dealkyl
- Alkylation of Ketones with 3-Bromomethyl-l, 2-Benzisothiazoles. CaltechTHESIS.
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Application Notes and Protocols: Synthesis of Novel Anticancer Agents from 2-(Bromomethyl)benzofuran
Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Abstract: The benzofuran scaffold is a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including potent anticancer properties.[1][2][3][4] This guide provides an in-depth exploration of synthetic strategies and detailed experimental protocols for the derivatization of 2-(bromomethyl)benzofuran, a key building block for novel anticancer agents. We will delve into the rationale behind specific synthetic choices, provide step-by-step procedures for the synthesis of promising anticancer candidates, and discuss their mechanisms of action, supported by quantitative data and visual workflows.
Introduction: The Significance of the Benzofuran Scaffold in Oncology
Benzofuran derivatives have consistently emerged as promising candidates in the quest for novel anticancer therapeutics.[5][6] Their versatile structure allows for modifications at various positions, leading to a diverse array of compounds with targeted activities against different cancer cell lines.[1][2] The inherent biological activity of the benzofuran nucleus, coupled with the ability to introduce various pharmacophores, makes it a cornerstone in modern medicinal chemistry.[3][7]
The 2-substituted benzofurans, in particular, have garnered significant attention, with substitutions at this position being crucial for cytotoxic activity.[4] The introduction of a bromomethyl group at the C-2 position provides a highly reactive handle for a variety of synthetic transformations, making this compound an invaluable starting material for the creation of libraries of potential anticancer drugs. The presence of the halogen atom itself can contribute to enhanced biological activity.[4]
This document will serve as a practical guide for researchers, offering a blend of theoretical insights and actionable protocols to facilitate the synthesis and exploration of novel benzofuran-based anticancer agents.
Strategic Derivatization of this compound
The reactivity of the bromomethyl group in this compound is primarily exploited through nucleophilic substitution reactions. This allows for the facile introduction of a wide range of functional groups and heterocyclic moieties, each potentially modulating the anticancer activity of the resulting molecule.
Rationale for Targeting the C-2 Position
Structure-activity relationship (SAR) studies have repeatedly demonstrated that modifications at the C-2 position of the benzofuran ring significantly influence the cytotoxic and antiproliferative properties of the resulting compounds.[4] By introducing diverse substituents at this position via the versatile 2-(bromomethyl) handle, medicinal chemists can fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with biological targets.
The following diagram illustrates the general synthetic strategy for deriving anticancer agents from this compound:
Caption: General workflow for the synthesis of 2-substituted benzofuran derivatives.
Detailed Synthetic Protocols
The following protocols provide step-by-step instructions for the synthesis of representative anticancer agents derived from this compound. These have been adapted from peer-reviewed literature and are intended to be reproducible in a standard laboratory setting.
Protocol 1: Synthesis of 2-((Aryl/Alkylamino)methyl)benzofuran Derivatives
Rationale: The introduction of amine functionalities can enhance the aqueous solubility and bioavailability of drug candidates. Furthermore, the nitrogen atom can participate in hydrogen bonding interactions with biological targets, potentially increasing binding affinity and potency.
Reaction Scheme:
Caption: Synthesis of 2-aminomethylbenzofuran derivatives.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., morpholine, piperidine, aniline)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired primary or secondary amine (1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-((aryl/alkylamino)methyl)benzofuran derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Self-Validation: The success of the reaction can be confirmed by the disappearance of the starting material on TLC and the appearance of a new, more polar spot. Spectroscopic analysis should confirm the presence of the newly introduced amine moiety and the benzofuran core.
Protocol 2: Synthesis of Benzofuran-2-yl)methyl Ether Derivatives
Rationale: The ether linkage is a stable and common functional group in many pharmaceuticals. Introducing substituted phenoxy or alkoxy groups can modulate the lipophilicity and steric bulk of the molecule, influencing its pharmacokinetic and pharmacodynamic properties.
Reaction Scheme:
Caption: Synthesis of benzofuran-2-ylmethyl ether derivatives.
Materials:
-
This compound
-
Substituted phenol or alcohol
-
Potassium carbonate (K₂CO₃), anhydrous (or Sodium Hydride, NaH)
-
Acetone or Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted phenol or alcohol (1.2 eq) in anhydrous acetone or THF, add anhydrous potassium carbonate (2.0 eq) (or NaH, 1.2 eq, if using a non-protic solvent like THF).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired (benzofuran-2-yl)methyl ether derivative.
-
Confirm the structure of the product using appropriate spectroscopic methods.
Self-Validation: Successful synthesis is indicated by TLC analysis showing the formation of a new product. ¹H NMR spectroscopy should show a characteristic singlet for the methylene protons adjacent to the newly formed ether linkage.
Mechanism of Action and Biological Activity
The anticancer activity of benzofuran derivatives is often attributed to their ability to interact with various cellular targets and signaling pathways involved in cancer progression.[1] Some of the key mechanisms of action include:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2]
-
Kinase Inhibition: Many benzofuran-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinases (CDKs).[2][8]
-
Apoptosis Induction: A significant number of benzofuran derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells through various intrinsic and extrinsic pathways.[1]
The following diagram illustrates a simplified representation of a common mechanism of action for benzofuran-based anticancer agents – the inhibition of a receptor tyrosine kinase signaling pathway.
Caption: Inhibition of a receptor tyrosine kinase pathway by a benzofuran derivative.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected benzofuran derivatives against various human cancer cell lines. The IC₅₀ value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3-Methylbenzofuran | p-Methoxy substituted derivative (16b) | A549 (Lung) | 1.48 | [2] |
| 3-(Morpholinomethyl)benzofuran | 3-Methoxy substituted derivative (16a) | A549 (Lung) | 1.50 | [9] |
| 2-Acetylbenzofuran Hybrid | Derivative 26 | EGFR Kinase | 0.93 | [2] |
| Benzofuran-Thiazole Hybrid | Derivative 32a | PC3 (Prostate) | 4.0-8.99 | [2] |
| 2-(Pyrazolyl)benzofuran | Derivative 91m | HeLa (Cervical) | 0.60 | [2] |
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a wide array of novel benzofuran derivatives with potent anticancer activities. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space of benzofuran-based compounds in the ongoing effort to develop more effective and selective cancer therapies. The strategic derivatization of this key intermediate, guided by an understanding of structure-activity relationships and mechanisms of action, holds significant promise for the future of oncology drug discovery.
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- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. [Link]
- Anticancer therapeutic potential of benzofuran scaffolds. (2023, April 11). RSC Publishing. [Link]
- Benzofuran ring system in various pharmaceutical drug structures. (2024, August 10). LinkedIn. [Link]
- Biological and medicinal significance of benzofuran. (n.d.). UQ eSpace. [Link]
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- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. (n.d.). PMC. [Link]
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Application Note: A Strategic Guide to the Synthesis and Evaluation of Novel Antifungal Agents from 2-(Bromomethyl)benzofuran
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel antifungal compounds using 2-(Bromomethyl)benzofuran as a versatile starting material. We detail robust synthetic protocols for creating a diverse library of benzofuran derivatives through nucleophilic substitution, methods for their purification and characterization, and a standardized protocol for evaluating their antifungal efficacy. The causality behind experimental choices is explained, and structure-activity relationships are explored to guide future drug discovery efforts.
Introduction: The Imperative for Novel Antifungals and the Promise of the Benzofuran Scaffold
The rise of invasive fungal infections, coupled with increasing resistance to existing antifungal drugs, presents a formidable challenge to global public health. This necessitates the urgent discovery and development of new antifungal agents with novel mechanisms of action. The benzofuran moiety is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities, including potent antifungal properties.[1] Amiodarone, a well-known antiarrhythmic drug containing a benzofuran core, has demonstrated significant antifungal activity, spurring further investigation into this class of compounds.[2][3]
This compound serves as an ideal starting material for generating a chemical library of potential antifungal agents. Its utility lies in the reactive bromomethyl group, which is an excellent electrophile for nucleophilic substitution reactions. This allows for the straightforward introduction of diverse functional groups, enabling a systematic exploration of the structure-activity relationship (SAR) to identify compounds with optimal antifungal potency.[2][4]
Section 1: Synthetic Strategy & Rationale
The core synthetic strategy involves the nucleophilic substitution (SN2) reaction at the benzylic carbon of this compound. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles. This approach is efficient for creating a library of analogs with modified physicochemical properties, which is crucial for optimizing biological activity.
Key nucleophile classes for diversification include:
-
Thiols (R-SH): To synthesize benzofuran-based thioethers.
-
Alcohols/Phenols (R-OH): To synthesize benzofuran-based ethers.
-
Amines (R-NH₂): To synthesize benzofuran-based secondary amines.
The choice of a non-protic polar solvent like Dimethylformamide (DMF) or Acetonitrile facilitates the SN2 reaction, while a mild base (e.g., K₂CO₃ or NaH) is used to deprotonate the nucleophile, thereby increasing its reactivity.
Sources
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- 3. Synthesis and antifungal activity of derivatives of 2- and 3-benzofurancarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(Bromomethyl)benzofuran as a Cornerstone Reagent in Heterocyclic Synthesis
Abstract
The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, found in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] This guide provides an in-depth exploration of 2-(bromomethyl)benzofuran, a highly versatile and reactive building block for the synthesis of diverse heterocyclic systems. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its application in N-alkylation, O-alkylation, S-alkylation, and C-C bond-forming reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this key intermediate for the construction of novel benzofuran-containing molecules.
The Strategic Importance of this compound
Benzofuran and its derivatives exhibit a vast range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][3][4] The efficacy of these compounds is often dictated by the nature and position of substituents on the benzofuran core. The C2 position is a particularly strategic site for functionalization.
This compound serves as an ideal precursor for introducing the benzofuran-2-ylmethyl moiety into a target molecule. Its utility stems from the high reactivity of the bromomethyl group as a potent electrophile in nucleophilic substitution reactions. The bromine atom is an excellent leaving group, and the adjacent methylene carbon is readily attacked by a wide array of nucleophiles, providing a reliable and efficient route to elaborate molecular architectures.
Core Reactivity: The SN2 Pathway
The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (SN2) reaction. A nucleophile (Nu:⁻) attacks the electrophilic methylene carbon, displacing the bromide ion in a single, concerted step. This mechanism is favored due to the primary nature of the alkyl halide. The choice of solvent, base, and temperature is critical for optimizing reaction rates and minimizing side reactions. Aprotic polar solvents like DMF or acetonitrile are often preferred as they effectively solvate the counter-ion of the nucleophile without hindering its reactivity.
Figure 1: General SN2 reaction mechanism for this compound.
Synthetic Pathways and Protocols
The following sections detail the application of this compound in key synthetic transformations for building complex heterocyclic structures.
N-Alkylation: Accessing Bioactive Amines and N-Heterocycles
The reaction of this compound with nitrogen nucleophiles is a cornerstone for synthesizing compounds with potential applications as receptor antagonists and enzyme inhibitors.[5] Primary and secondary amines, as well as nitrogen-containing heterocycles like piperazine, imidazole, and triazoles, are excellent nucleophiles for this transformation.
Causality in Experimental Design:
-
Base: A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is employed. Its role is to neutralize the HBr formed during the reaction (if starting with a primary or secondary amine salt) or to deprotonate the N-H of the nucleophile, increasing its nucleophilicity without competing with the primary reaction.
-
Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are ideal solvents. They are polar enough to dissolve the reagents but are aprotic, which accelerates the SN2 reaction rate.
Figure 2: Workflow for N-alkylation of this compound.
Protocol 1: Synthesis of 1-Benzyl-4-(benzofuran-2-ylmethyl)piperazine
-
Materials: this compound, 1-Benzylpiperazine, Potassium Carbonate (anhydrous), Acetonitrile (anhydrous).
-
Procedure:
-
To a stirred solution of 1-benzylpiperazine (1.1 eq.) in anhydrous acetonitrile (10 mL/mmol), add anhydrous potassium carbonate (2.0 eq.).
-
Add a solution of this compound (1.0 eq.) in anhydrous acetonitrile dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure product.
-
Safety: this compound is a lachrymator and a potent alkylating agent. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
O-Alkylation: Crafting Benzofuranyl Ethers
The synthesis of aryl and alkyl ethers via O-alkylation is a fundamental transformation. Phenols and alcohols react readily with this compound under basic conditions to form stable ether linkages, a common substructure in many natural products.[4]
Causality in Experimental Design:
-
Base: A stronger base like sodium hydride (NaH) or a milder one like cesium carbonate (Cs₂CO₃) can be used. NaH irreversibly deprotonates the alcohol or phenol, creating a highly reactive alkoxide/phenoxide. Cs₂CO₃ is often effective for less acidic alcohols due to the "cesium effect," which enhances the nucleophilicity of the oxygen atom.
Figure 3: Workflow for O-alkylation of this compound.
Protocol 2: Synthesis of 2-((4-Methoxyphenoxy)methyl)benzofuran
-
Materials: this compound, 4-Methoxyphenol, Cesium Carbonate, DMF (anhydrous).
-
Procedure:
-
In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 4-methoxyphenol (1.2 eq.) in anhydrous DMF (10 mL/mmol).
-
Add cesium carbonate (1.5 eq.) to the solution and stir for 15 minutes at room temperature.
-
Add a solution of this compound (1.0 eq.) in DMF dropwise.
-
Stir the reaction at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
-
Purification: Purify the residue via flash chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the desired ether.
S-Alkylation: Building Sulfur-Containing Heterocycles
Sulfur-containing heterocycles are of great interest in drug discovery. This compound is an excellent substrate for S-alkylation with thiols to form thioethers. A particularly powerful application is its reaction with thiourea, which can serve as a precursor to 2-aminothiazoles through a subsequent cyclization step—a classic Hantzsch-type synthesis. The reaction of analogous bromomethyl heterocycles with thiourea is known to proceed via ring expansion or rearrangement, highlighting the unique reactivity of such systems.[6]
Causality in Experimental Design:
-
Thiourea Reaction: The initial S-alkylation forms an isothiouronium salt. Subsequent heating, often in the presence of a base or with a cyclizing partner (like an α-haloketone, not shown here), leads to the formation of a new heterocyclic ring. Using ethanol as a solvent is common as it facilitates the dissolution of the reagents and is suitable for reflux temperatures.
Figure 4: Workflow for S-alkylation and potential cyclization.
Protocol 3: Synthesis of (Benzofuran-2-ylmethyl)isothiouronium Bromide
-
Materials: this compound, Thiourea, Ethanol.
-
Procedure:
-
Dissolve this compound (1.0 eq.) in absolute ethanol (15 mL/mmol).
-
Add thiourea (1.1 eq.) to the solution.
-
Heat the mixture to reflux and maintain for 2-3 hours. A white precipitate should form.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath.
-
Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the isothiouronium salt.
-
-
Further Steps: This salt is a stable intermediate that can be used in subsequent reactions, such as hydrolysis to the thiol or cyclization with α-halocarbonyls to form substituted aminothiazoles.
C-C Bond Formation: The Wittig Reaction
To extend the carbon framework, this compound can be converted into its corresponding phosphonium salt, a key reagent for the Wittig reaction.[7][8] This transformation allows the conversion of the CH₂Br group into a C=C double bond by reacting the derived ylide with an aldehyde or ketone. This method is invaluable for synthesizing vinyl-substituted benzofurans.
Causality in Experimental Design:
-
Phosphonium Salt Formation: Triphenylphosphine (PPh₃) is an excellent nucleophile that readily displaces the bromide to form a stable phosphonium salt. The reaction is typically run neat or in a high-boiling, non-reactive solvent like toluene.
-
Ylide Generation: A strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) is required to deprotonate the carbon adjacent to the phosphorus, forming the reactive ylide. The reaction must be conducted under anhydrous conditions and an inert atmosphere.
Protocol 4: Two-Step Synthesis of 2-(Styryl)benzofuran via Wittig Reaction
-
Part A: Synthesis of (Benzofuran-2-ylmethyl)triphenylphosphonium Bromide
-
Combine this compound (1.0 eq.) and triphenylphosphine (1.05 eq.) in a round-bottom flask.
-
Heat the mixture to 100 °C (neat or in toluene) and stir for 24 hours. A solid will form.
-
Cool the mixture, add diethyl ether to triturate the solid, and collect the phosphonium salt by filtration. Wash with ether and dry thoroughly.
-
-
Part B: Wittig Reaction
-
Suspend the phosphonium salt (1.0 eq.) in anhydrous THF under an inert atmosphere.
-
Cool the suspension to 0 °C and add n-butyllithium (1.0 eq., solution in hexanes) dropwise. The solution should turn a deep red or orange color, indicating ylide formation.
-
Stir for 1 hour at 0 °C, then add benzaldehyde (1.0 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify by column chromatography to separate the desired alkene product from triphenylphosphine oxide (a major byproduct).
Summary of Applications
The following table summarizes the key transformations discussed, providing a quick reference for experimental planning.
| Reaction Type | Nucleophile Example | Resulting Moiety | Typical Base | Typical Solvent | Approx. Yield Range |
| N-Alkylation | Piperazine, Imidazole | C-N Bond (Amine) | K₂CO₃, Et₃N | MeCN, DMF | 75-95% |
| O-Alkylation | Phenol, Alcohol | C-O Bond (Ether) | Cs₂CO₃, NaH | DMF, THF | 70-90% |
| S-Alkylation | Thiol, Thiourea | C-S Bond (Thioether) | NaH, K₂CO₃ | EtOH, DMF | 80-98% |
| C-C Formation | PPh₃ then Aldehyde | C=C Bond (Alkene) | n-BuLi, NaH | Toluene, THF | 50-85% (2 steps) |
Conclusion
This compound is a powerful and versatile reagent for the synthesis of a wide array of heterocyclic compounds. Its predictable reactivity via SN2 pathways allows for the reliable incorporation of the benzofuran-2-ylmethyl scaffold. By mastering the N-, O-, S-, and C-alkylation reactions detailed in these notes, researchers can efficiently generate novel molecules for evaluation in drug discovery and materials science programs. The protocols provided herein are robust starting points that can be adapted and optimized for a diverse range of substrates.
References
- Preparation of functional benzofurans and indoles via chemoselective intramolecular Wittig reactions.Chemical Communications (RSC Publishing).
- Natural source, bioactivity and synthesis of benzofuran derivatives.RSC Advances (RSC Publishing).
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.ACS Omega.
- Review on Designing and synthesis of some of new benzofuran derivatives for Immunomodulatory and antibacterial activity.Biomedical and Environmental Sciences.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.National Institutes of Health.
- Total synthesis of natural products containing benzofuran rings.RSC Publishing.
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.Sciforum.
- Natural source, bioactivity and synthesis of benzofuran derivatives.SciSpace.
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.MDPI.
- Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media.National Institutes of Health.
- Synthesis of Benzofused O- and N-Heterocycles through Cascade Carbopalladation/Cross-Alkylation of Alkynes Involving the C–C Cleavage of Cyclobutanols.National Institutes of Health.
- Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones.ResearchGate.
- Synthesis of Novel Heterocyclic Compounds Containing Benzofuran Moiety.SciTech Central.
- Use of 2-Bromoacetylbenzofurans in heterocyclic synthesis (review).ResearchGate.
- Benzofuran synthesis.Organic Chemistry Portal.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans.MDPI.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.Journal of Chemical and Pharmaceutical Research.
- Palladium Cross-Coupling Reactions 1. An Introduction.YouTube.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.RSC Publishing.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.PubliCatt.
- One-pot synthesis of benzofurans via heteroannulation of benzoquinones.Beilstein Journal of Organic Chemistry.
- Benzo-fused O-Heterocycle synthesis.Organic Chemistry Portal.
- Enantioselective synthesis of 2,3-disubstituted trans-2,3-dihydrobenzofurans using a Brønsted base/thiourea bifunctional catalyst.PubMed.
- Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways.MDPI.
- Synthesis of fused heterocycles derived from 2H-1,4-benzoxazin-3(4H)-ones.ResearchGate.
- Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow.MDPI.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry.National Institutes of Health.
- Benzofuran synthesis through iodocyclization reactions: recent advances.MedCrave online.
- Reaction of 2-bromomethyl-1,3-thiaselenole with thiourea: En route to the first representatives of 2-(organylsulfanyl)-2,3-dihydro-1,4-thiaselenines.ResearchGate.
- The dual role of thiourea in the thiotrifluoromethylation of alkenes.National Institutes of Health.
- Reaction with benzofuran analogs Reaction conditions: 8 (0.2 mmol)...ResearchGate.
- Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins.National Institutes of Health.
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Application Note & Protocol: Strategic O-alkylation with 2-(Bromomethyl)benzofuran for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Benzofuran Moiety
The benzofuran scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and synthetic pharmaceuticals.[1][2][3] Its unique structural and electronic properties enable it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][4] Consequently, the development of robust synthetic methods to incorporate the benzofuran core into novel molecular architectures is a primary objective in medicinal chemistry and drug discovery.[5]
O-alkylation using 2-(Bromomethyl)benzofuran represents a highly effective and direct strategy for covalently linking this valuable pharmacophore to phenols, alcohols, and carboxylic acids. This Williamson ether synthesis variant is a cornerstone transformation that leverages a bimolecular nucleophilic substitution (S_N2) mechanism to form a stable ether or ester linkage, providing a modular approach to synthesizing diverse libraries of potential drug candidates.[6][7]
This guide provides a comprehensive, in-depth protocol for performing O-alkylation with this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reaction optimization, troubleshooting, and rigorous product validation, thereby empowering researchers to confidently and successfully employ this critical synthetic tool.
Reaction Mechanism and Scientific Principles
The reaction proceeds via a classical Williamson ether synthesis, which is a bimolecular nucleophilic substitution (S_N2) reaction.[7][8] The key steps are outlined below:
-
Deprotonation: A base is used to deprotonate the acidic proton of the nucleophile (e.g., the hydroxyl group of a phenol or alcohol, or the carboxyl group of a carboxylic acid). This generates a more potent nucleophile—a phenoxide, alkoxide, or carboxylate anion.[9]
-
Nucleophilic Attack: The resulting anion attacks the electrophilic methylene carbon of this compound.
-
Displacement: The attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group in a single, concerted step.[6] This forms the new carbon-oxygen bond and yields the desired O-alkylated product.
Caption: The S_N2 mechanism for O-alkylation.
Causality Behind Experimental Choices: O- vs. C-Alkylation
For ambident nucleophiles like phenoxides, C-alkylation can be a competing side reaction.[9] Controlling the regioselectivity is paramount. The following factors are critical for favoring O-alkylation:
-
Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (ACN) are superior choices. They effectively solvate the cation (e.g., K⁺) but do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen atom "naked" and highly nucleophilic, promoting attack at the oxygen center.[10] Protic solvents, in contrast, would shield the oxygen, making the ring's carbon atoms more competitive nucleophiles.[9]
-
Base and Counter-ion: A moderately weak base like potassium carbonate (K₂CO₃) is often ideal. It is strong enough to deprotonate phenols but is less likely to cause side reactions than extremely strong bases like sodium hydride (NaH). The potassium counter-ion is well-solvated by DMF, favoring the "free" phenoxide required for O-alkylation.[10]
-
Temperature: O-alkylation is typically the kinetically favored product.[10] Running the reaction at moderate temperatures (e.g., room temperature to 80 °C) is usually sufficient and helps prevent side reactions that may become more prevalent at higher temperatures.
Materials and Equipment
Reagents & Materials
| Reagent/Material | Grade/Purity | Supplier Example | Notes |
| This compound | >97% | Sigma-Aldrich, TCI | Light-sensitive, handle with care. |
| Substrate (Phenol, Alcohol, etc.) | >98% | Various | Ensure dryness, especially for alcohols. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Fisher Scientific | Finely ground powder increases surface area and reaction rate. Dry in an oven before use if necessary. |
| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) | Acros Organics | Use a fresh bottle or from a solvent purification system. Water is detrimental. |
| Ethyl Acetate (EtOAc) | ACS Grade or higher | VWR | For extraction and chromatography. |
| Hexanes | ACS Grade or higher | VWR | For chromatography. |
| Deionized Water | N/A | In-house | For aqueous work-up. |
| Brine (Saturated NaCl) | N/A | Prepare in-house | For final wash to remove residual water. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Granular | EMD Millipore | For drying the organic layer. |
| Silica Gel | 230-400 mesh | Sorbent Technologies | For column chromatography. |
| TLC Plates | Silica Gel 60 F₂₅₄ | Merck | For reaction monitoring. |
Equipment
-
Round-bottom flasks and magnetic stir bars
-
Reflux condenser and heating mantle/oil bath with temperature control
-
Inert atmosphere setup (Nitrogen or Argon manifold/balloons)
-
Syringes and needles for solvent/reagent transfer
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) tank and UV lamp
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves.
Detailed Experimental Protocol: O-Alkylation of a Phenolic Substrate
This protocol provides a robust starting point for the O-alkylation of a generic phenol. Molar equivalents should be calculated based on the limiting reagent, which is typically the more complex or expensive substrate.
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the phenolic substrate (1.0 equiv.) and anhydrous potassium carbonate (1.5 equiv.). Rationale: Using excess base ensures complete deprotonation of the phenol.
-
Seal the flask with a septum and purge with an inert atmosphere (Nitrogen or Argon) for 5-10 minutes. Rationale: This prevents moisture from the air from quenching the reaction.
-
Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the phenol. Stir the suspension for 10-15 minutes at room temperature. Rationale: This allows for the initial formation of the potassium phenoxide salt.
-
-
Addition of Alkylating Agent:
-
Dissolve this compound (1.1 equiv.) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension via syringe. Rationale: A slight excess of the alkylating agent ensures the complete consumption of the potentially more valuable substrate. Dropwise addition helps control any initial exotherm.
-
-
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (a good starting point is 60 °C) using a pre-heated oil bath.
-
Monitor the reaction progress using TLC (e.g., 20% EtOAc in Hexanes). Spot the starting phenol, this compound, and the reaction mixture. The reaction is complete when the starting phenol spot has been completely consumed (typically 4-12 hours). Rationale: TLC is a crucial tool for determining reaction completion and preventing the formation of degradation byproducts from prolonged heating.
-
-
Aqueous Work-up:
-
Once complete, allow the reaction to cool to room temperature. Pour the mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase with ethyl acetate (3x the volume of DMF). Combine the organic layers. Rationale: The product is extracted into the organic solvent, while the water-soluble DMF and inorganic salts (KBr, excess K₂CO₃) remain in the aqueous phase.
-
Wash the combined organic layers sequentially with deionized water (2x) and then with brine (1x). Rationale: The water washes remove residual DMF, and the brine wash removes the bulk of the dissolved water from the organic layer, aiding the final drying step.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure O-alkylated product.
-
Process Optimization and Troubleshooting
The success of the O-alkylation can be substrate-dependent. The following table and tips provide guidance for optimization.
| Substrate Type | Recommended Base | Solvent | Temp (°C) | Common Issues & Solutions |
| Electron-Rich Phenols | K₂CO₃ (1.5 eq) | DMF, ACN | 25-60 | Fast reaction, potential for dialkylation if diol. -> Use stoichiometric alkylating agent. |
| Electron-Poor Phenols | Cs₂CO₃ (1.5 eq) | DMF | 60-80 | Slow/no reaction. -> Cesium carbonate is a stronger base and the larger cation enhances phenoxide reactivity. Increase temperature. |
| Primary Alcohols | NaH (1.2 eq) | THF, DMF | 0 to 25 | Incomplete deprotonation. -> NaH is required for less acidic alcohols. Perform deprotonation at 0 °C before adding the alkylating agent. |
| Secondary/Tertiary Alcohols | NaH (1.2 eq) | THF, DMF | 25-60 | Steric hindrance, slow reaction. [11] -> Higher temperatures and longer reaction times may be needed. Consider converting the alcohol to a better leaving group and reversing the roles if possible.[7] |
| Carboxylic Acids | K₂CO₃ (1.5 eq) | DMF | 25-40 | Ester hydrolysis during workup. -> Avoid basic aqueous washes. A simple water wash is sufficient. |
Troubleshooting Guide:
-
Problem: No reaction / Starting material recovered.
-
Cause: Ineffective deprotonation.
-
Solution: Check the dryness of the solvent and reagents. Ensure the base is anhydrous and finely powdered. For less acidic substrates, switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or NaH).[12]
-
-
Problem: Low Yield.
-
Cause: Incomplete reaction or product loss during workup.
-
Solution: Allow the reaction to run longer, confirming completion by TLC. Ensure thorough extraction during workup; your product may have some water solubility.[12]
-
-
Problem: Multiple products observed, including a non-polar spot (C-alkylation).
-
Cause: Reaction conditions favoring C-alkylation.
-
Solution: Ensure a polar aprotic solvent (DMF, ACN) is used. Avoid protic solvents. Running the reaction at a lower temperature may improve selectivity for the kinetic O-alkylated product.[10]
-
Product Characterization and Validation
Rigorous analytical validation is essential to confirm the structure and purity of the final product.
Caption: Analytical workflow for product validation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most telling signal is the appearance of a new singlet, typically between δ 5.0-5.5 ppm, corresponding to the benzylic methylene protons (-O-CH₂ -Benzofuran). The integration of this peak should be 2H. The aromatic signals of both the substrate and the benzofuran moiety should be present.
-
¹³C NMR: Look for a new peak around δ 65-75 ppm for the benzylic carbon.
-
-
Mass Spectrometry (MS): Use high-resolution mass spectrometry (HRMS) to confirm the exact mass of the synthesized compound, which validates its elemental composition.
-
Chromatography (HPLC/LC-MS): Use High-Performance Liquid Chromatography to determine the purity of the final compound, which should ideally be >95% for biological screening.
Safety Precautions
-
This compound: This is a lachrymator and alkylating agent. It should be handled exclusively in a well-ventilated chemical fume hood.[13] Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation and skin contact.
-
Solvents: Anhydrous DMF is a skin irritant and can be harmful if inhaled or absorbed through the skin. Handle with care in a fume hood.
-
Bases: Sodium hydride (NaH) is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench any excess carefully with a proton source like isopropanol, followed by methanol, and then water, always with cooling.[14]
-
General: Always review the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.[15][16]
References
- Al-Ostoot, F.H., et al. (2022). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules.
- Khan, I., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Advanced Pharmaceutical Technology & Research.
- Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances.
- Wang, S-L., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PubMed Central.
- Sarsam, S. (n.d.). Study of Benzofuran Derivatives and their Biological Significance. IJSDR.
- Unknown Author. (n.d.). The Significance of Benzofuran Derivatives in Modern Pharmaceutical Development. NINGBO INNO PHARMCHEM CO.,LTD.
- Various Authors. (n.d.). Some clinical drugs containing benzofuran scaffolds. ResearchGate.
- Singh, M., et al. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. Semantic Scholar.
- PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. PharmaXChange.info.
- Al-Warhi, T., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2,3-Benzofuran. Thermo Fisher Scientific.
- Google Patents. (n.d.). DE2547309B2 - PROCESS FOR THE O-ALKYLATION OF PHENOLS. Google Patents.
- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. ResearchGate.
- Lee, D-H., Kwon, K-H., & Yi, C. S. (2012). Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. Organic Chemistry Portal.
- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.
- PubMed Central. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PubMed Central.
- Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia.
- Reddit. (2023). Bulky alkylation troubleshooting. Reddit.
- RSC Publishing. (n.d.). O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing.
- RSC Publishing. (n.d.). One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. RSC Publishing.
- Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Organic Chemistry Tutor.
- Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
- Wiley Online Library. (n.d.). The synthesis of benzofuran derivatives using o‐alkenyl phenol as starting materials. Wiley Online Library.
- PubMed Central. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PubMed Central.
- NIH. (n.d.). Au–Ag Bimetallic Catalysis: 3‐Alkynyl Benzofurans from Phenols via Tandem C−H Alkynylation/Oxy‐Alkynylation. NIH.
- ResearchGate. (n.d.). Reaction pathway for the direct O-alkylation. ResearchGate.
- Mettler Toledo. (n.d.). Alkylation Reactions. Mettler Toledo.
- IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.
- ResearchGate. (n.d.). Synthesis of benzofurans via cyclization of o-alkynylphenols. ResearchGate.
- RSC Publishing. (n.d.). Selective synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxaline from aromatic aldehyde and o-phenylenediamine. RSC Publishing.
- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. ScienceOpen.
- MedCrave online. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
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Application Notes and Protocols for the N-Alkylation of Nitrogen Nucleophiles with 2-(Bromomethyl)benzofuran
Introduction: The Strategic Importance of the Benzofuran Moiety in Drug Discovery
The benzofuran scaffold is a privileged heterocyclic motif integral to a vast array of pharmacologically active compounds. Its presence in natural products and synthetic pharmaceuticals is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The functionalization of the benzofuran core is, therefore, a cornerstone of medicinal chemistry, enabling the modulation of a molecule's steric, electronic, and pharmacokinetic properties to optimize therapeutic efficacy.
N-alkylation represents a fundamental and powerful transformation for introducing the benzofuran-2-ylmethyl group into various nitrogen-containing molecules. This reaction creates a covalent C-N bond, linking the biologically significant benzofuran core to amines, amides, and N-heterocycles, thereby generating novel chemical entities with potential therapeutic value. 2-(Bromomethyl)benzofuran is a highly effective electrophilic partner for this transformation due to the lability of the benzylic bromide, which facilitates nucleophilic substitution.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed experimental framework for performing the N-alkylation of a diverse range of nitrogen nucleophiles using this compound. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring that the protocols are not only reproducible but also adaptable to a variety of substrates.
Reaction Mechanism and Core Principles: An S_N_2 Pathway
The N-alkylation of a nitrogen nucleophile with this compound proceeds via a classical bimolecular nucleophilic substitution (S_N_2) mechanism.[3] The reaction is initiated by the deprotonation of the nitrogen nucleophile (amine, heterocycle, etc.) by a suitable base to generate a more potent nucleophilic anion. This anion then attacks the electrophilic methylene carbon of this compound, displacing the bromide leaving group in a single, concerted step.
Causality Behind Experimental Choices
-
Choice of Base: The selection of an appropriate base is critical for the success of the reaction. The base must be strong enough to deprotonate the nitrogen nucleophile efficiently but not so strong as to cause side reactions, such as elimination or reaction with the alkylating agent.
-
Potassium Carbonate (K₂CO₃): A moderately strong and inexpensive base, K₂CO₃ is widely used for the N-alkylation of a broad range of amines and heterocycles.[4][5] Its heterogeneous nature in many organic solvents can sometimes lead to slower reaction rates, but this can be advantageous in controlling reactivity and preventing over-alkylation.
-
Cesium Carbonate (Cs₂CO₃): Often a superior choice, Cs₂CO₃ exhibits greater solubility in polar aprotic solvents like DMF and acetonitrile compared to K₂CO₃.[6][7] This enhanced solubility, coupled with the "cesium effect" which promotes the formation of a more 'naked' and thus more reactive nucleophilic anion, often leads to faster reactions and higher yields, even at room temperature.
-
-
Choice of Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate.
-
N,N-Dimethylformamide (DMF) and Acetonitrile (ACN): These polar aprotic solvents are excellent choices for S_N_2 reactions. They effectively solvate the cation of the base (e.g., K⁺, Cs⁺) while leaving the nucleophilic anion relatively unsolvated and highly reactive. DMF is a particularly good solvent for reactions involving carbonate bases.[6]
-
-
Temperature: The reaction temperature is a key parameter to control the rate of reaction. Many N-alkylation reactions with reactive benzylic halides like this compound can proceed efficiently at room temperature, particularly when using a more reactive base like Cs₂CO₃. For less reactive nucleophiles or when using K₂CO₃, moderate heating (e.g., 60-80 °C) may be necessary to drive the reaction to completion.
General Experimental Protocol for N-Alkylation with this compound
This protocol provides a general and robust procedure for the N-alkylation of a variety of nitrogen nucleophiles.
Materials
-
Nitrogen nucleophile (e.g., primary/secondary amine, indole, imidazole, pyrazole) (1.0 eq)
-
This compound (1.0-1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen nucleophile (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 1.5-2.0 eq).
-
Solvent Addition: Add anhydrous DMF or ACN to the flask to achieve a concentration of the limiting reagent of approximately 0.1-0.5 M.
-
Initial Stirring: Stir the resulting suspension at room temperature for 15-30 minutes to facilitate the deprotonation of the nucleophile.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq) to the reaction mixture. This can be done neat if it is a liquid or as a solution in a small amount of the reaction solvent.
-
Reaction Monitoring: Stir the reaction at room temperature or heat to the desired temperature (e.g., 60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Exemplary Applications and Data
The following table summarizes representative examples of the N-alkylation of various nitrogen nucleophiles with 2-(halomethyl)benzofuran derivatives, showcasing the versatility of this reaction.
| Nitrogen Nucleophile | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-Phenylpiperazine | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | K₂CO₃, KI (cat.) | Acetone | Reflux | 4 | 90 | [8] |
| N-((Benzofuran-2-yl)methyl)piperazine | 4-Methoxybenzyl chloride | - | - | - | - | 84 | [3] |
| Salicylaldehydes | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | K₂CO₃ | CH₃CN | Reflux | - | 52-82 | [9] |
| Morpholine | Ethyl 3-(bromomethyl)benzofuran-2-carboxylate | KI | - | - | - | - | [10] |
Troubleshooting and Field-Proven Insights
-
Low or No Reactivity:
-
Insufficiently Anhydrous Conditions: Water can quench the base and hydrolyze the alkylating agent. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Inactive Base: The base may be old or have absorbed moisture. Use freshly dried or new base. For K₂CO₃, grinding it into a fine powder can increase its surface area and reactivity.
-
Poor Solubility: If reactants are not well-dissolved, the reaction rate will be slow. Consider switching to a more polar solvent like DMF or DMSO.
-
-
Formation of Side Products:
-
Over-alkylation: Primary amines can undergo double alkylation to form tertiary amines. To minimize this, use a slight excess of the amine (1.1-1.2 eq) relative to this compound or add the alkylating agent slowly to the reaction mixture.
-
Elimination: While less common with primary benzylic halides, strong, hindered bases at elevated temperatures can promote elimination reactions. Using milder bases like K₂CO₃ or Cs₂CO₃ at moderate temperatures can mitigate this.
-
-
Difficult Purification:
-
Residual DMF: DMF has a high boiling point and can be difficult to remove completely. Thoroughly washing the organic extracts with water and brine is crucial.
-
Co-eluting Impurities: If the product and starting materials have similar polarities, purification by column chromatography can be challenging. Careful selection of the eluent system and using a high-resolution column may be necessary.
-
Conclusion
The N-alkylation of nitrogen nucleophiles with this compound is a reliable and versatile method for the synthesis of a wide range of benzofuran-containing compounds. By understanding the underlying S_N_2 mechanism and carefully selecting the base, solvent, and reaction temperature, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists engaged in the synthesis of novel molecular entities for drug discovery and development.
References
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- Cs2CO3-Mediated Rapid Room-Temperature Synthesis of 3-Amino-2-aroyl Benzofurans and Their Copper-Catalyzed N-Arylation Reactions. National Center for Biotechnology Information.
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palladium-catalyzed cross-coupling of 2-(Bromomethyl)benzofuran
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-(Bromomethyl)benzofuran
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran structural motif is a cornerstone in medicinal chemistry and natural product synthesis.[1][2] This heterocyclic system is present in a wide array of pharmacologically active compounds, exhibiting properties ranging from anticancer and antiviral to antioxidant and anti-inflammatory activities.[2][3] The functionalization of the benzofuran core, particularly at the 2-position, is a critical strategy for the development of novel therapeutic agents and molecular probes. This compound serves as a versatile and reactive building block, enabling the introduction of diverse molecular fragments through palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of these powerful transformations, offering detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high efficiency and selectivity.[4][5] These reactions generally proceed through a common catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[6][7][8] The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the electrophile, in this case, this compound, cleaving the carbon-bromine bond and inserting the palladium to form a Pd(II) complex.[9][10]
-
Transmetalation (for C-C couplings) or Association/Deprotonation (for C-N/C-O couplings): The organic group from a nucleophilic coupling partner (e.g., an organoboron reagent in Suzuki coupling) is transferred to the palladium center.[4][9] In reactions like the Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation to form a palladium amide complex.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][10]
The efficiency and outcome of this cycle are critically dependent on the choice of ligands, bases, and solvents, which modulate the reactivity and stability of the palladium intermediates.[6]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application I: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is one of the most widely used cross-coupling methods due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of organoboron reagents.[1][11] It facilitates the coupling of this compound with various aryl- or vinylboronic acids or esters.
Mechanistic Considerations
The key transmetalation step in the Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic borate complex, which then readily transfers its organic group to the palladium center.[10] The choice of base and solvent system is crucial for achieving high yields. Aqueous solvent mixtures are often effective.[1][2]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Protocol: Synthesis of 2-(Arylmethyl)benzofurans
This protocol is adapted from established procedures for Suzuki couplings on related benzofuran systems.[2][12]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Ligand (if required, e.g., PPh₃, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, EtOH/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and base.
-
Add this compound and the arylboronic acid.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (4-24 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(arylmethyl)benzofuran.
| Parameter | Suzuki Coupling | Stille Coupling |
| Nucleophile | Organoboronic acid/ester | Organostannane |
| Toxicity | Low | High (toxic tin byproducts) |
| Catalyst Loading | 1-5 mol% | 5-10 mol% |
| Additives | Base (K₂CO₃, Cs₂CO₃) is essential | Additives like LiCl or CuI can be beneficial |
| Functional Group Tolerance | Very high | High, but sensitive to acidic conditions |
| Availability of Reagents | Wide commercial availability | More limited, often requires synthesis |
| Work-up | Generally straightforward removal of boron byproducts | Challenging removal of tin byproducts |
| Table 1: Comparison of Suzuki and Stille Coupling Reactions for this compound Functionalization.[12][13][14] |
Application II: Sonogashira Coupling for C-C Alkyne Synthesis
The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond, linking the benzylic carbon of this compound to a terminal alkyne.[15] This reaction typically employs a dual catalytic system of palladium and a copper(I) co-catalyst.[15][16]
Protocol: Synthesis of 2-(Alkynylmethyl)benzofurans
Materials:
-
This compound
-
Terminal alkyne (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)
-
Copper(I) salt (e.g., CuI) (1-10 mol%)
-
Base (a hindered amine, e.g., triethylamine, diisopropylethylamine)
-
Solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, and the copper(I) salt.
-
Dissolve the solids in the anhydrous, degassed solvent.
-
Add the amine base, followed by the terminal alkyne via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired product.
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl or alkyl halides with amines.[17] For a reactive substrate like this compound, this reaction provides direct access to 2-(aminomethyl)benzofuran derivatives, which are valuable pharmacophores. The success of this reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[18][19]
Mechanistic Considerations
The catalytic cycle for amination differs slightly from C-C couplings. After oxidative addition, the amine coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. Reductive elimination from this complex furnishes the C-N bond and regenerates the Pd(0) catalyst. The steric bulk of the ligand is crucial for promoting the final reductive elimination step.[17][19]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Protocol: Synthesis of 2-(Aminomethyl)benzofurans
This protocol is based on general procedures for Buchwald-Hartwig amination.[17][18]
Materials:
-
This compound
-
Primary or secondary amine (1.2 - 2.0 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-4 mol%)
-
Bulky phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-1.5x Pd mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equivalents)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the this compound and the solvent.
-
Add the amine (if liquid, via syringe; if solid, add with other solids).
-
Seal the tube and heat the reaction mixture with stirring (typically 80-120 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ether or ethyl acetate) and filter through a plug of silica gel or Celite, eluting with the same solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.
Advanced Method: Tsuji-Trost Type Nucleophilic Substitution
While not a classic cross-coupling reaction, the palladium-catalyzed substitution of benzylic leaving groups is a closely related and powerful transformation. Studies on benzofuran-2-ylmethyl acetates show they readily undergo substitution with a wide range of soft N, S, O, and C-nucleophiles.[3][20] this compound is an excellent substrate for this reaction, proceeding through a π-allyl-palladium (or in this benzylic case, a π-benzyl-palladium) type intermediate. This method offers a broader scope for introducing heteroatom and carbon nucleophiles under mild conditions.[3]
Conclusion
Palladium-catalyzed cross-coupling reactions provide a robust and versatile platform for the chemical modification of this compound. By selecting the appropriate coupling partner and optimizing the catalytic system, researchers can efficiently synthesize diverse libraries of 2-substituted benzofurans. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions represent cornerstone methodologies for creating C-C and C-N bonds, respectively. The principles and protocols outlined in this guide serve as a comprehensive resource for scientists engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
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- Palladium-catalyzed cross-coupling reactions. Fiveable.
- Palladium c
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize.
- Boufroura, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. PMC - NIH.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI.
- Boufroura, H., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. MDPI.
- A Comparative Guide to Suzuki and Stille Couplings for Benzofuran Synthesis. (2025). Benchchem.
- Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles.
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- Stille reaction. Wikipedia.
- Cera, G., et al. (2021).
- One‐Pot Synthesis of Benzofurans via Cu–Catalyzed Tandem Sonogashira Coupling‐Cyclization Reactions. (2019).
- Stille Coupling. Organic Chemistry Portal.
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- Sonogashira coupling for the synthesis of benzofuran 3a.
- Al-Zoubi, R. M., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.
- ChemInform Abstract: Synthesis of Functionalized Benzofurans by a Double Heck Reaction of 2,3-Dibromofurans and Subsequent 6π-Electrocyclization/Dehydrogenation. (2021).
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- 2-Bromo Benzofurans and Benzothiophenes via Cu-Catalyzed Cross-Coupling. (2025).
- The Mechanisms of the Stille Reaction. University of Windsor.
- Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
- Solvent-free Sonogashira coupling reaction viahigh speed ball milling. RSC Publishing.
- Wongsa, N., et al. (2013).
- Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Sonogashira Coupling. (2024). Chemistry LibreTexts.
- Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). PMC - NIH.
- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2025).
- Maimone, T. J., & Buchwald, S. L. (2010). Pd-Catalyzed O-Arylation of Ethyl Acetohydroximate: Synthesis of O-Arylhydroxylamines and Substituted Benzofurans. MIT Open Access Articles.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. J. Am. Chem. Soc., 132, 15914-15917.
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Application Note: Derivatization of 2-(Bromomethyl)benzofuran for the Generation of Novel Compound Libraries for Biological Screening
Abstract
The benzofuran nucleus is a prominent scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This application note details the strategic use of 2-(Bromomethyl)benzofuran as a versatile electrophilic building block for the rapid synthesis of diverse compound libraries.[6] The high reactivity of the bromomethyl group facilitates straightforward nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups and appendages. We provide detailed protocols for the derivatization of this compound with various nucleophiles and outline subsequent workflows for the biological screening of the resulting library, positioning this scaffold as a valuable tool in modern drug discovery programs.
Introduction: The Significance of the Benzofuran Scaffold
Benzofuran derivatives are a critical class of heterocyclic compounds that have consistently captured the attention of medicinal chemists. Their inherent structural features allow them to interact with a multitude of biological targets, leading to a broad range of pharmacological effects.[2][5] Notable examples of drugs containing the benzofuran moiety include Amiodarone, an antiarrhythmic agent, and Griseofulvin, an antifungal drug.[1] The power of the benzofuran scaffold lies in its amenability to chemical modification, allowing for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties.
The 2-substituted benzofurans, in particular, have shown significant promise.[1] To explore the vast chemical space around this core, a reliable and versatile starting material is essential. This compound serves as an ideal synthon for this purpose. Its benzylic bromide is highly susceptible to nucleophilic attack, providing a direct and efficient handle for diversification. This reactivity allows for the systematic generation of libraries of novel molecules, which can then be subjected to high-throughput screening (HTS) to identify new lead compounds for drug development.[7]
Synthetic Strategy: Accessing the this compound Intermediate
The precursor, this compound, is typically synthesized from commercially available 2-methylbenzofuran. A common and effective method involves a radical bromination reaction using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN) in an inert solvent such as carbon tetrachloride (CCl₄) or acetonitrile.[8][9] This reaction selectively brominates the methyl group at the 2-position, yielding the desired reactive intermediate.
Workflow for Library Synthesis
The core of the library generation strategy is the nucleophilic substitution (Sₙ2) reaction. The electrophilic methylene carbon of this compound is attacked by a nucleophile, leading to the displacement of the bromide leaving group and the formation of a new covalent bond. This straightforward reaction can be performed with a wide range of nucleophiles, including amines, alcohols, phenols, thiols, and carbanions.
Caption: General workflow for library synthesis.
Detailed Experimental Protocols
The following protocols are representative examples for the derivatization of this compound with different classes of nucleophiles. These can be adapted for parallel synthesis to rapidly generate a library of compounds.
Protocol 1: Synthesis of 2-((Morpholin-4-yl)methyl)benzofuran (N-Nucleophile)
This protocol describes the reaction with a secondary amine, a common transformation in medicinal chemistry to introduce a basic, water-solubilizing group.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 211.06 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| Acetonitrile (CH₃CN) | - | 10 mL | - |
Step-by-Step Procedure
-
To a 25 mL round-bottom flask, add this compound (211 mg, 1.0 mmol) and potassium carbonate (276 mg, 2.0 mmol).
-
Add 10 mL of dry acetonitrile to the flask.
-
Add morpholine (105 µL, 1.2 mmol) to the suspension with stirring.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the pure product.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 2-((Phenoxy)methyl)benzofuran (O-Nucleophile)
This protocol outlines the formation of an ether linkage using a phenolic nucleophile, a common motif in bioactive molecules.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 211.06 | 1.0 | 1.0 |
| Phenol | 94.11 | 1.1 | 1.1 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 1.5 | 1.5 |
| N,N-Dimethylformamide (DMF) | - | 10 mL | - |
Step-by-Step Procedure
-
In a dry 25 mL round-bottom flask, dissolve phenol (104 mg, 1.1 mmol) in 10 mL of dry DMF.
-
Add cesium carbonate (489 mg, 1.5 mmol) to the solution.
-
Add a solution of this compound (211 mg, 1.0 mmol) in 2 mL of DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 25 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 3: Synthesis of 2-((Phenylthio)methyl)benzofuran (S-Nucleophile)
This protocol demonstrates the formation of a thioether, introducing a sulfur linkage which can modulate the electronic and steric properties of the molecule.[10]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 211.06 | 1.0 | 1.0 |
| Thiophenol | 110.18 | 1.1 | 1.1 |
| Sodium Hydride (NaH, 60% disp.) | 24.00 | 1.2 | 1.2 |
| Tetrahydrofuran (THF), anhydrous | - | 10 mL | - |
Step-by-Step Procedure
-
To a flame-dried 25 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (5 mL).
-
Carefully add sodium hydride (48 mg of 60% dispersion, 1.2 mmol) to the THF at 0 °C (ice bath).
-
Slowly add thiophenol (113 µL, 1.1 mmol) to the suspension. Stir until hydrogen gas evolution ceases (approx. 15-20 minutes).
-
Add a solution of this compound (211 mg, 1.0 mmol) in 5 mL of anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of water (5 mL) at 0 °C.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Biological Screening of the Derivative Library
Once a library of benzofuran derivatives has been synthesized and purified, the next critical step is to evaluate their biological activity. High-Throughput Screening (HTS) is an automated process that allows for the rapid assessment of large numbers of compounds against a specific biological target or cellular phenotype.[11][12]
Screening Workflow Overview
Caption: From synthesized library to hit identification.
Protocol 4: General Protocol for Anticancer Cytotoxicity Screening (MTT Assay)
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used for screening potential anticancer agents.[13]
-
Cell Seeding: Plate a human cancer cell line (e.g., HeLa, cervical cancer; MCF-7, breast cancer) in 96-well or 384-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized benzofuran derivatives in DMSO. Perform serial dilutions to achieve a range of final screening concentrations (e.g., 0.1 to 100 µM). Add the compounds to the wells containing the cells. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) for active compounds ("hits").
Data Summary and Hit-to-Lead Development
The screening data allows for the identification of "hits"—compounds that exhibit significant activity in the primary assay. These hits are then subjected to further validation and dose-response studies.
Example Data Table
| Compound ID | Nucleophile Used | R-Group Structure | Primary Screen Activity (e.g., % Inhibition @ 10 µM) |
| BZF-001 | Morpholine | -N(CH₂CH₂)₂O | 85% (HeLa cells) |
| BZF-002 | Phenol | -O-Ph | 15% (HeLa cells) |
| BZF-003 | 4-Chlorophenol | -O-Ph-4-Cl | 62% (HeLa cells) |
| BZF-004 | Thiophenol | -S-Ph | 45% (HeLa cells) |
| BZF-005 | Piperazine | -N(CH₂CH₂)₂NH | 91% (HeLa cells) |
Analysis of this data helps establish initial Structure-Activity Relationships (SAR), guiding the next phase of drug discovery, which involves synthesizing analogs of the most potent hits to optimize their activity, selectivity, and drug-like properties.[12]
Conclusion
This compound is a powerful and highly adaptable starting material for the construction of diverse molecular libraries. The straightforward nucleophilic substitution chemistry allows for the rapid introduction of a vast array of chemical functionalities. By coupling these synthetic protocols with robust high-throughput biological screening assays, researchers can efficiently explore new chemical space, identify novel bioactive compounds, and accelerate the early stages of the drug discovery pipeline. This integrated approach underscores the value of strategic scaffold selection and library design in modern medicinal chemistry.
References
- Coley, C. W., Eyke, N. S., & Jensen, K. F. (2020). Autonomous discovery in the chemical sciences part I: Progress. Angewandte Chemie International Edition, 59(31), 12866-12893. [Link]
- Zhang, X., & Du, G. (2012). High-throughput screening of small molecule libraries. Methods in molecular biology (Clifton, N.J.), 803, 21–32. [Link]
- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. Journal of Analytical & Pharmaceutical Research, 3(2), 267-269. [Link]
- Paul, D., & Manna, S. (2016). High throughput screening of small molecule library: procedure, challenges and future. Journal of Cancer Science & Therapy, 8(6), 143-147. [Link]
- MedCrave. (2016). Mini review on important biological properties of benzofuran derivatives. J Anal Pharm Res, 3(2), 267-269. [Link]
- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Saudi Pharmaceutical Journal, 29(7), 743-764. [Link]
- Bansal, Y., & Silakari, O. (2017). Synthetic Routes and Biological Activities of Benzofuran and its Derivatives: A Review. Current Organic Synthesis, 14(5), 632-653. [Link]
- Wang, S., et al. (2020). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 10(52), 31237-31252. [Link]
- ResearchGate. (2014).
- El-Sayed, N. N. E., et al. (2020). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 10(1), 1-15. [Link]
- MySkinRecipes. (n.d.). This compound. [Link]
- Sarsam, S. I. (2022). Study of Benzofuran Derivatives and their Biological Significance. International Journal for Scientific Research & Development, 10(4), 2321-0613. [Link]
- Grodner, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1546. [Link]
Sources
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- 2. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. ijsdr.org [ijsdr.org]
- 6. This compound [myskinrecipes.com]
- 7. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
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- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Comprehensive Guide to the Large-Scale Synthesis of 2-(Bromomethyl)benzofuran
Authored by: A Senior Application Scientist
This document provides a detailed protocol and technical guidance for the large-scale synthesis of 2-(Bromomethyl)benzofuran, a critical building block in the development of various pharmaceutical agents. The synthetic strategy has been selected for its scalability, efficiency, and adherence to modern safety standards, moving away from antiquated and hazardous reagents. This guide is intended for researchers, chemists, and professionals in drug development and process chemistry.
Introduction: The Significance of this compound
This compound is a key intermediate in medicinal chemistry due to the versatile reactivity of its bromomethyl group, which allows for facile nucleophilic substitution. This property makes it an essential component in the synthesis of a wide array of compounds with diverse biological activities. Its benzofuran core is a privileged scaffold found in numerous natural products and synthetic drugs. A reliable and scalable synthesis of this intermediate is therefore of paramount importance for advancing drug discovery programs.
Synthetic Strategy: Radical Bromination of 2-Methylbenzofuran
The most common and industrially viable route to this compound is the radical bromination of 2-methylbenzofuran. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.
Mechanistic Rationale
The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), homolytically cleaves upon heating to generate radicals. These radicals then abstract a hydrogen atom from the methyl group of 2-methylbenzofuran, forming a stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The stability of the benzylic radical intermediate is a key factor in the regioselectivity of this reaction.
Critical Parameter Analysis: Solvent and Initiator Selection
Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were used for this transformation. However, due to its severe toxicity and environmental concerns, its use is now largely obsolete in industrial settings. Safer alternatives are crucial for large-scale production.
| Solvent | Advantages | Disadvantages | Recommendation for Scale-up |
| Carbon Tetrachloride (CCl₄) | Excellent solvent for radical reactions, non-polar. | Highly toxic, ozone-depleting, carcinogenic. | Not Recommended. |
| Chlorobenzene | Good solvent for this reaction, high boiling point. | Halogenated solvent, environmental concerns. | A viable but less preferred option. |
| Acetonitrile (MeCN) | Polar aprotic, can facilitate reaction. | Can be prone to side reactions. | Suitable for smaller scale, requires careful optimization. |
| Ethyl Acetate (EtOAc) | "Greener" solvent, easily removed. | Lower boiling point may require longer reaction times. | Recommended. A good balance of safety and efficacy. |
| Toluene | Non-polar, high boiling point. | Potential for side-chain bromination of toluene itself. | Use with caution, requires careful temperature control. |
Initiator choice is also critical. While both AIBN and BPO are effective, AIBN is often preferred for its more predictable decomposition kinetics and lower potential for side reactions compared to BPO.
Detailed Protocol for Large-Scale Synthesis
This protocol is optimized for a 100 g scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
2-Methylbenzofuran (100 g, 1 equivalent)
-
N-Bromosuccinimide (NBS) (142 g, 1.05 equivalents)
-
Azobisisobutyronitrile (AIBN) (2.5 g, 0.02 equivalents)
-
Ethyl Acetate (EtOAc) (1 L)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 2-methylbenzofuran (100 g) and ethyl acetate (1 L).
-
Reagent Addition: Add N-Bromosuccinimide (142 g) and AIBN (2.5 g) to the solution.
-
Reaction Execution: Begin stirring the mixture and heat it to reflux (approximately 77°C) under a nitrogen atmosphere. The reaction is exothermic and should be monitored carefully.
-
Monitoring Progress: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.
-
Filtration: Filter the reaction mixture to remove the precipitated succinimide. Wash the solid with a small amount of cold ethyl acetate.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 500 mL) and brine (1 x 500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of sufficient purity for subsequent steps. If further purification is required, recrystallization from a minimal amount of a suitable solvent system (e.g., hexanes/ethyl acetate) can be performed.
Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Safety Considerations
-
N-Bromosuccinimide (NBS): Corrosive and an oxidizer. Avoid contact with skin and eyes. Handle in a well-ventilated area.
-
Azobisisobutyronitrile (AIBN): Can decompose violently upon heating. Store in a cool place and add to the reaction mixture at room temperature before heating.
-
Ethyl Acetate: Flammable liquid. Keep away from ignition sources.
-
This compound: Lachrymator and corrosive. Handle with extreme care, using appropriate gloves, eye protection, and a fume hood.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Appearance of a singlet corresponding to the -CH₂Br protons around δ 4.6-4.8 ppm. |
| ¹³C NMR | Signal for the -CH₂Br carbon around δ 25-30 ppm. |
| HPLC | A major peak corresponding to the product with purity typically >95%. |
| Mass Spec | Molecular ion peak corresponding to the product's mass. |
Conclusion
This application note provides a robust and scalable protocol for the synthesis of this compound. By prioritizing safer solvents and providing a detailed, step-by-step guide, this document aims to facilitate the efficient and safe production of this important pharmaceutical intermediate. The provided workflow and analytical guidance ensure a high-quality product suitable for further synthetic transformations in drug discovery and development.
References
- Synthesis of 2-Methylbenzofuran: Organic Syntheses, Coll. Vol. 5, p.737 (1973); Vol. 46, p.68 (1966). [Link]
- Radical Bromination with NBS: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. [Link]
- Modern Approaches to Radical Reactions: Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2016). Organic Synthesis Using Radicals: A Primer. Springer. (General reference for principles of radical chemistry).
- Safety in the Scale-up of Chemical Reactions: American Chemical Society. (2010).
Application Notes & Protocols: 2-(Bromomethyl)benzofuran in Advanced Materials Science
Prepared by: Gemini, Senior Application Scientist
Foreword: The Benzofuran Moiety as a Privileged Scaffold in Materials Science
The benzofuran ring system, a fusion of benzene and furan, is a cornerstone in medicinal chemistry and, increasingly, in materials science.[1][2] Its rigid, planar structure and rich electron density impart desirable photophysical and electronic properties to materials.[3] The introduction of a reactive bromomethyl group at the 2-position transforms the stable benzofuran core into a versatile and powerful building block. This handle allows for the covalent incorporation of the benzofuran scaffold into a diverse array of functional materials through well-understood nucleophilic substitution reactions.[4][5]
This guide provides researchers, materials scientists, and drug development professionals with a detailed exploration of the applications of 2-(Bromomethyl)benzofuran. It moves beyond simple recitation of facts to explain the underlying chemical principles and provides field-tested protocols for its use in creating next-generation polymers, fluorescent probes, and components for organic electronics.
Section 1: Core Concepts and Reactivity Profile
This compound is prized for the reactivity of its benzylic bromide. This functional group is an excellent electrophile, readily participating in SN2 reactions with a wide range of nucleophiles.[6] The stability of the benzofuran ring system ensures that derivatization occurs selectively at the bromomethyl position without compromising the core structure.
Key Reactive Partners (Nucleophiles):
-
Alcohols/Phenols (ROH): Form ether linkages (Williamson Ether Synthesis).[7]
-
Thiols (RSH): Form thioether linkages.[8]
-
Amines (RNH₂): Form secondary amine linkages.[8]
-
Carboxylates (RCOO⁻): Form ester linkages.
-
Azides (N₃⁻): Form azides, which can be further converted to amines or used in "click" chemistry.
This reactivity is the foundation for its utility in materials science, enabling it to act as a molecular "Lego brick" for constructing complex, functional architectures.
Logical Workflow: From Reagent to Functional Material
The general strategy for utilizing this compound involves a straightforward nucleophilic substitution pathway to append the benzofuran moiety onto a target molecule or polymer backbone.
Caption: General workflow for material functionalization.
Section 2: Application in Polymer and Surface Functionalization
The covalent modification of polymers and surfaces is critical for tailoring their properties, such as thermal stability, hydrophobicity, and optical response. This compound is an ideal reagent for grafting the rigid, fluorescent benzofuran unit onto polymer backbones or surfaces that possess nucleophilic sites (e.g., hydroxyl, amine groups).[9][10]
Expertise & Causality: By grafting benzofuran moieties onto a polymer like polyvinyl alcohol (PVA) or a functionalized silica surface, one can significantly alter the material's properties. The bulky, aromatic benzofuran groups can increase the glass transition temperature (Tg) of the polymer, enhancing its thermal stability. Furthermore, the inherent fluorescence of benzofuran can be imparted to otherwise non-emissive materials. The choice of a strong, non-nucleophilic base like sodium hydride (NaH) is critical for deprotonating the hydroxyl groups to form the potent alkoxide nucleophile without competing in the substitution reaction itself.[11] An aprotic polar solvent like DMF or THF is chosen to solvate the alkoxide and promote the SN2 mechanism.[12]
Protocol 1: Grafting Benzofuran Moieties onto a Hydroxyl-Functionalized Polymer/Surface
This protocol is based on the well-established Williamson ether synthesis and is adapted from procedures for similar reactive bromides.[8][9]
Objective: To covalently attach benzofuran units to a substrate bearing hydroxyl groups.
Materials:
| Reagent/Material | Specification | Supplier Example |
|---|---|---|
| This compound | 95%+ Purity | BOC Sciences[] |
| Hydroxyl-functionalized substrate | e.g., Polyvinyl alcohol, Hydroxylated silica | Sigma-Aldrich |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Methanol | ACS Grade | Fisher Scientific |
| Deionized Water | 18.2 MΩ·cm | Millipore |
Experimental Workflow:
Caption: Workflow for grafting benzofuran onto a substrate.
Step-by-Step Procedure:
-
Substrate Preparation: In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve or suspend the hydroxyl-functionalized substrate (1.0 eq of -OH groups) in anhydrous DMF.
-
Activation: Cool the mixture to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq per -OH group) in small portions. Causality: Adding NaH slowly at 0°C controls the exothermic reaction and hydrogen gas evolution.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the sodium alkoxide should be evident.
-
Functionalization: Dissolve this compound (1.1 eq per -OH group) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Heat the reaction to 60°C and stir for 12-24 hours. Monitor the reaction progress by taking small aliquots and analyzing via IR spectroscopy (disappearance of the -OH stretch).
-
Workup: Cool the mixture to room temperature and cautiously quench the excess NaH by the slow addition of methanol until gas evolution ceases.
-
Purification: Precipitate the functionalized polymer by pouring the reaction mixture into a large volume of deionized water. If using a solid substrate (like silica), filter the mixture directly. Wash the collected solid extensively with deionized water and then with diethyl ether to remove unreacted starting material and DMF.
-
Drying: Dry the final product in a vacuum oven at 50°C overnight.
Self-Validation: The success of the functionalization can be confirmed by FTIR (appearance of aromatic C-H and C-O-C stretches characteristic of benzofuran) and ¹H NMR spectroscopy (appearance of signals for the benzofuran protons). The degree of functionalization can be quantified using elemental analysis or by integrating the characteristic benzofuran proton signals against the polymer backbone signals in the ¹H NMR spectrum.
Section 3: Application in Fluorescent Probe Synthesis
The benzofuran scaffold is a valuable fluorophore.[14][15] Its derivatives are often used in the design of fluorescent probes for detecting ions or biomolecules.[16] In this context, this compound serves as a reactive fluorophore, ready to be conjugated to a recognition unit (e.g., a chelator for a metal ion or a ligand for a protein).
Expertise & Causality: The design of a fluorescent probe often involves linking a fluorophore to a receptor via a spacer. The reaction of this compound with an amine-containing receptor is a classic example of building such a probe. The reaction forms a stable C-N bond. Upon binding of the target analyte to the receptor, a conformational change or an electronic perturbation can occur, which modulates the fluorescence of the nearby benzofuran moiety, leading to a "turn-on" or "turn-off" sensory response. This mechanism is central to the design of many chemosensors.[17][18]
Protocol 2: Synthesis of a Benzofuran-Based Fluorescent Probe Precursor
Objective: To conjugate this compound to an amine-containing molecule to serve as a fluorescent probe scaffold.
Materials:
| Reagent/Material | Specification | Supplier Example |
|---|---|---|
| This compound | 95%+ Purity | MySkinRecipes[1] |
| Amine-containing receptor (R-NH₂) | e.g., Amino-functionalized crown ether | TCI America |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Powder | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, 99.8% | Sigma-Aldrich |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Saturated NaCl solution (Brine) | | Prepared in-house |
Step-by-Step Procedure:
-
Setup: To an oven-dried round-bottom flask, add the amine-containing receptor (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile.
-
Addition: Add a solution of this compound (1.05 eq) in anhydrous acetonitrile to the stirred suspension at room temperature. Causality: K₂CO₃ acts as a base to neutralize the HBr formed during the reaction, driving it to completion. Using a slight excess of the bromomethyl reagent ensures full conversion of the more valuable receptor molecule.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-18 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Cool the reaction to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with deionized water (2x) and then with brine (1x).
-
Drying & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield the pure fluorescent probe.
Expected Characterization Data:
| Technique | Expected Result |
|---|---|
| ¹H NMR | Disappearance of R-NH₂ protons; appearance of a new singlet for the methylene bridge (-CH₂-) and characteristic signals for the benzofuran ring. |
| Mass Spec (ESI) | Observation of the [M+H]⁺ ion corresponding to the calculated mass of the product. |
| Fluorescence Spec. | Excitation and emission spectra characteristic of the 2-aminomethyl-benzofuran scaffold. The quantum yield can be determined relative to a standard like quinine sulfate. |
References
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH). [Link]
- Williamson Ether Synthesis. Cambridge University Press. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. National Institutes of Health (NIH). [Link]
- The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Williamson ether synthesis. Wikipedia. [Link]
- Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities. PubMed. [Link]
- Nucleophilic substitution of benzofuran derivatives using Pd‐catalyst.
- Williamson Ether Synthesis. YouTube. [Link]
- Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]
- Williamson Ether Synthesis.
- Efforts to functionalize benzofuran (BF) at its 7‐position.
- Research Progress of Fluorescent Probes for Detection of Glutathione (GSH)
- Benzofuran synthesis. Organic Chemistry Portal. [Link]
- (PDF) Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities.
- A Novel Topical Fluorescent Probe for Detection of Glioblastoma. PubMed. [Link]
- Polymers with benzofuro‐benzofuran structures.
- This compound. MySkinRecipes. [Link]
- Nanocatalysis for Green Synthesis of Functionalized Benzofurans. PubMed. [Link]
- A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols. RSC Publishing. [Link]
- Mechanism of formation of 2-substituted benzofuran derivatives.
- Natural source, bioactivity and synthesis of benzofuran deriv
- Surface Functionalities of Polymers for Biomaterial Applications.
- Synthesis of polysubstituted benzofuran derivatives as novel inhibitors of parasitic growth. PubMed. [Link]
- Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.
- Synthesis of novel furan-based conjugated polymer for organic flexible electronics. SPIE Digital Library. [Link]
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- 3. Synthesis of novel furan-based conjugated polymer for organic flexible electronics - Beijing Institute of Technology [pure.bit.edu.cn]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. Surface Functionalities of Polymers for Biomaterial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 14. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of benzofuran structure as a fluorescent probe to optimize linear and nonlinear optical properties and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Research Progress of Fluorescent Probes for Detection of Glutathione (GSH): Fluorophore, Photophysical Properties, Biological Applications [mdpi.com]
- 18. A Novel Topical Fluorescent Probe for Detection of Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-(Bromomethyl)benzofuran
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the purification of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is highly dependent on the synthetic method used for its preparation, typically the bromination of 2-methylbenzofuran. Common contaminants include:
-
Unreacted Starting Material: Residual 2-methylbenzofuran is a frequent impurity if the reaction has not gone to completion.
-
Brominating Agent Residues: If N-bromosuccinimide (NBS) is used, residual NBS or its by-product, succinimide, can be present. If elemental bromine (Br₂) is used, traces may remain, often imparting a yellow or reddish-brown color to the product.[1]
-
Over-brominated By-products: Formation of 2-(dibromomethyl)benzofuran or bromination on the aromatic ring can occur, leading to by-products with similar physical properties that can be challenging to separate.[1]
-
Solvent Residues: Solvents used in the reaction or work-up (e.g., carbon tetrachloride, acetonitrile) may be present in the crude product.[1]
-
Acidic Impurities: Hydrogen bromide (HBr) is a common acidic by-product of many bromination reactions, which can contribute to product instability.[1]
Q2: What are the primary methods for purifying this compound?
A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization.
-
Column Chromatography is excellent for separating complex mixtures and removing impurities with different polarities, such as the starting material and over-brominated by-products.[1]
-
Recrystallization is a highly effective method for removing small amounts of impurities from a solid product, provided a suitable solvent can be identified.[2][3] It is often used as a final polishing step after chromatography.
Q3: How should I handle and store purified this compound to prevent degradation?
A3: this compound is a benzylic bromide, which makes it reactive and susceptible to degradation. It is also a lachrymator and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Key storage recommendations are:
-
Protection from Moisture: The C-Br bond can be susceptible to hydrolysis, especially under acidic or basic conditions.[1] Store the compound in a tightly sealed container with a desiccant.
-
Protection from Light and Heat: Benzylic halides can degrade upon exposure to light and heat. Store in an amber vial or a container wrapped in aluminum foil at a low temperature (refrigerator or freezer).
-
Inert Atmosphere: To prevent oxidation, storing the compound under an inert atmosphere (e.g., nitrogen or argon) is advisable for long-term stability.
Q4: What analytical techniques are best for assessing the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H NMR Spectroscopy: This is the most powerful tool. The purity can be assessed by the clean integration of the characteristic benzylic methylene protons (CH₂Br), typically a singlet around 4.7 ppm, and the aromatic protons of the benzofuran core. The absence of signals corresponding to 2-methylbenzofuran (methyl singlet ~2.5 ppm) is a key indicator of purity.
-
Thin-Layer Chromatography (TLC): TLC is essential for monitoring the progress of column chromatography and for a quick purity check. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically broaden and depress the melting point.
Purification Method Selection Workflow
The choice between column chromatography and recrystallization depends on the impurity profile of the crude material. This workflow provides a decision-making framework.
Caption: Workflow for selecting a purification method.
Troubleshooting Guide
Issue 1: The compound is degrading during column chromatography.
-
Question: My TLC analysis shows a new spot or streaking appearing in my fractions after running a silica gel column, and my yield is very low. What is happening?
-
Answer: This is a classic sign of compound degradation on the stationary phase. The benzylic bromide in this compound is sensitive to acid. Standard silica gel is slightly acidic and can catalyze decomposition or polymerization.[1]
-
Solution 1: Neutralize the Eluent. Add a small amount (0.1-1% v/v) of a non-nucleophilic base like triethylamine to your mobile phase (eluent). This will neutralize the acidic sites on the silica gel, preventing degradation.
-
Solution 2: Use Deactivated Silica. Use commercially available neutral silica gel or deactivate it yourself by preparing a slurry of the silica with a small amount of a suitable base (e.g., triethylamine) in the eluent before packing the column.[1]
-
Solution 3: Work Quickly. Do not let the compound sit on the column for an extended period. Prepare your fractions and run the column efficiently to minimize contact time with the silica.
-
Issue 2: The purified product is yellow or brown.
-
Question: After purification, my product, which should be a white or off-white solid, has a persistent yellow or brown color. Why?
-
Answer: This coloration is typically due to trace amounts of elemental bromine (Br₂) or residual N-bromosuccinimide (NBS).[1] These colored impurities may co-elute with your product during chromatography.
-
Solution: Pre-purification Wash. Before performing chromatography or recrystallization, dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash it in a separatory funnel with a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃).[1] Continue washing until the organic layer is colorless. Then, wash with water and brine, dry the organic layer (e.g., over MgSO₄), and concentrate it before proceeding with the main purification step.
-
Issue 3: "Oiling out" occurs during recrystallization.
-
Question: When I cool my recrystallization solution, the compound separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" happens when the solute is supersaturated at a temperature above its melting point, often because the boiling point of the solvent is too high or because high impurity levels have significantly depressed the compound's melting point.[4]
-
Solution 1: Adjust the Solvent System. Re-heat the solution to re-dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Alternatively, add a solvent in which the compound is less soluble to induce crystallization at a higher temperature.[5]
-
Solution 2: Ensure Slow Cooling. Allow the solution to cool very slowly to room temperature before placing it in an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help.[4]
-
Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[4]
-
Issue 4: NMR analysis shows persistent impurities after purification.
-
Question: I have purified my compound by column chromatography, but the ¹H NMR spectrum still shows minor peaks that I cannot identify. What are they, and how do I remove them?
-
Answer: These impurities are likely by-products with polarities very similar to your desired product, causing them to co-elute. This could be an isomeric product (e.g., bromination on the benzene ring) or an over-brominated species.
-
Solution 1: Optimize Chromatography. Change the solvent system to alter the selectivity. For example, if you used a Hexane/Ethyl Acetate system, try a Hexane/Dichloromethane or a Toluene-based system. Sometimes switching the stationary phase (e.g., to alumina) can also resolve the issue.
-
Solution 2: Secondary Purification. A powerful strategy is to combine techniques. After an initial purification by column chromatography, perform a recrystallization on the resulting solid. The different separation principles of adsorption (chromatography) and solubility (recrystallization) are often effective at removing persistent, closely-related impurities.
-
Caption: Troubleshooting workflow for failed purification attempts.
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is ideal for crude material containing significant amounts of starting material or by-products.
1. Preparation:
-
TLC Analysis: First, determine an appropriate eluent system using TLC. A good system will give your product an Rf value of ~0.25-0.35. A common starting point is a mixture of Hexanes and Ethyl Acetate (e.g., 95:5 or 90:10).
-
Slurry Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 100% Hexanes). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of dichloromethane or the eluent. For better resolution, it's preferable to pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the crude product, add silica gel, and evaporate the solvent under reduced pressure to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
2. Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% Hexanes) to wash down any highly non-polar impurities.
-
Gradually increase the polarity of the eluent by adding more ethyl acetate (gradient elution). For example, you can increase in 2% increments of ethyl acetate for every 100 mL of eluent.
-
Collect fractions in test tubes and monitor the elution of your compound by TLC.
3. Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any final traces of solvent.
-
Confirm purity using ¹H NMR and melting point analysis.
Protocol 2: Purification by Recrystallization
This protocol is best for material that is already reasonably pure (>85%) but requires a final polishing step.
1. Solvent Selection:
-
The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]
-
Test small amounts of your crude product in various solvents (see table below). Good candidates include hexane, heptane, or a mixed solvent system like ethanol/water or acetone/hexane.
| Solvent System | Rationale |
| Hexane or Heptane | Good for non-polar compounds. The product should be soluble when hot and precipitate upon cooling. |
| Ethanol/Water | A versatile mixed-solvent system. Dissolve in hot ethanol, then add hot water dropwise until cloudy. Add a drop of ethanol to clarify and then cool. |
| Acetone/Hexane | Dissolve in a minimal amount of warm acetone (good solvent), then add hexane (poor solvent) until turbidity persists. Warm to clarify, then cool slowly. |
2. Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent and heat the mixture (e.g., on a hot plate) until the solid just dissolves.[4]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.[5]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.[4]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Confirm purity using ¹H NMR and melting point analysis.
References
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. National Institutes of Health (NIH).
- NMR Spectra of Products. The Royal Society of Chemistry.
- 2-(Bromomethyl)furan | C5H5BrO | CID 4603765. PubChem, National Institutes of Health (NIH).
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Organic and Pharmaceutical Chemistry.
- US3147280A - Preparation of benzofuran derivatives. Google Patents.
- US3145084A - Purification of liquid bromine contaminated with organic impurities. Google Patents.
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
- Benzofuran | C8H6O | CID 9223. PubChem, National Institutes of Health (NIH).
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. PMC, National Institutes of Health (NIH).
- Benzofuran synthesis. Organic Chemistry Portal.
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. PMC, National Institutes of Health (NIH).
- (PDF) Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. ResearchGate.
- Benzofuran, 2-methyl-. NIST WebBook.
- Mini review on important biological properties of benzofuran derivatives. MedCrave online.
- Benzofuran, 2-methyl-. NIST WebBook, National Institute of Standards and Technology.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. ResearchGate.
- Benzofuran synthesis through iodocyclization reactions: recent advances. MedCrave online.
- Sustainable bromination of organic compounds: A critical review. ResearchGate.
- Benzofuran, 2-ethenyl-. NIST WebBook.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health (NIH).
- Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department.
- Purification Methods of Organic Compounds. Research and Reviews.
- ChemInform Abstract: New Synthetic Method for Benzofurans from 2-(Cyanomethyl)phenyl Derivatives. ResearchGate.
- Comparison of 1 H NMR spectra in the dihydrobenzofuran (2-H and 3-H)... ResearchGate.
- Determination of carbofuran by on-line immunoaffinity chromatography with coupled-column liquid chromatography/mass spectrometry. PubMed, National Institutes of Health (NIH).
- Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. ACS Publications.
- Benzofuran, 2-methyl-. NIST WebBook.
Sources
Technical Support Center: Synthesis of 2-(Bromomethyl)benzofuran
Welcome to the Technical Support Center for the synthesis of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this critical building block in their synthetic endeavors. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during the synthesis, purification, and handling of this compound. Our aim is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of this synthesis, ensuring high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and direct method for the synthesis of this compound is the radical bromination of 2-methylbenzofuran. This reaction is typically carried out using N-bromosuccinimide (NBS) as the brominating agent in a non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane, under thermal or photochemical initiation. A radical initiator, like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is commonly used to facilitate the reaction.
Q2: What are the primary impurities I should be aware of during the synthesis of this compound?
A2: The synthesis of this compound is often accompanied by the formation of several impurities that can complicate purification and impact the quality of your final product. The most common impurities include:
-
Unreacted Starting Material: Residual 2-methylbenzofuran.
-
Over-brominated Product: 2-(Dibromomethyl)benzofuran.
-
Ring-Brominated Isomers: Electrophilic aromatic substitution can lead to bromination on the benzofuran ring system, resulting in isomers such as 3-bromo-2-methylbenzofuran or bromination on the benzene ring (e.g., 5-bromo- or 7-bromo-2-methylbenzofuran).
-
Succinimide: A byproduct from the use of NBS.
-
Degradation Products: The product, being a benzylic bromide, is susceptible to hydrolysis, which can lead to the formation of 2-(Hydroxymethyl)benzofuran, particularly during aqueous work-ups or prolonged storage in the presence of moisture.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your synthesis and provides actionable solutions based on established chemical principles.
Issue 1: My reaction is incomplete, and I have a significant amount of unreacted 2-methylbenzofuran.
Q: I've run my reaction, but TLC and ¹H NMR analysis show a large spot/peak corresponding to my starting material, 2-methylbenzofuran. What could be the cause, and how can I improve the conversion?
A: Incomplete conversion is a common issue in radical brominations and can stem from several factors. Here’s a systematic approach to troubleshooting this problem:
Causality and Experimental Choices:
The efficiency of a radical chain reaction depends on the successful initiation, propagation, and minimization of termination steps. Insufficient initiation or quenching of the radical chain can lead to poor conversion.
Troubleshooting Steps:
-
Initiator Activity:
-
Check the Age and Quality of Your Initiator: Radical initiators like AIBN and BPO have finite shelf lives and can decompose over time. Use a fresh batch of the initiator for optimal results.
-
Ensure Proper Initiation Temperature: The rate of decomposition of the initiator is temperature-dependent. For AIBN, the reaction is typically conducted at temperatures between 70-80 °C. For BPO, a similar temperature range is effective. Ensure your reaction is maintained at the appropriate temperature to generate a steady stream of radicals.
-
-
Reaction Time:
-
Monitor the Reaction Progress: Use TLC or GC to monitor the disappearance of the starting material. Radical reactions can sometimes be sluggish, and extending the reaction time may be necessary to drive it to completion.
-
-
Stoichiometry of Reagents:
-
NBS and Initiator Loading: While a 1:1 molar ratio of 2-methylbenzofuran to NBS is theoretically required, a slight excess of NBS (e.g., 1.1 equivalents) can sometimes improve conversion. The amount of initiator is catalytic, typically ranging from 1-10 mol%. Using too little initiator can result in a slow reaction, while too much can lead to an uncontrolled reaction and the formation of byproducts.
-
dot
Caption: Troubleshooting workflow for incomplete reaction.
Issue 2: My product is contaminated with a significant amount of 2-(Dibromomethyl)benzofuran.
Q: My mass spectrometry and NMR data suggest the presence of a di-brominated species. How can I avoid this over-bromination?
A: The formation of 2-(Dibromomethyl)benzofuran is a result of the desired product, this compound, undergoing a second radical bromination. This is a common side reaction when the concentration of the brominating agent is too high or the reaction is allowed to proceed for too long after the starting material has been consumed.
Causality and Experimental Choices:
The selectivity of the bromination is dependent on the relative rates of bromination of the starting material versus the mono-brominated product. Controlling the local concentration of the brominating agent and the reaction time are key to minimizing over-bromination.
Troubleshooting Steps:
-
Control the Addition of NBS:
-
Portion-wise or Slow Addition: Instead of adding all the NBS at the beginning of the reaction, add it in small portions over the course of the reaction. This maintains a low concentration of the brominating agent, favoring the mono-bromination of the more reactive starting material.
-
-
Careful Monitoring of the Reaction:
-
Stop the Reaction Promptly: As soon as the starting material is consumed (as determined by TLC or GC), quench the reaction. Allowing the reaction to continue will increase the likelihood of over-bromination.
-
-
Stoichiometry:
-
Avoid a Large Excess of NBS: Using a large excess of NBS will significantly increase the rate of di-bromination. Use no more than 1.05-1.1 equivalents of NBS.
-
Table 1: Effect of Reaction Conditions on Impurity Formation
| Impurity | Favorable Conditions | Preventative Measures |
| 2-(Dibromomethyl)benzofuran | High local concentration of NBS, prolonged reaction time. | Portion-wise addition of NBS, careful reaction monitoring. |
| Ring-Brominated Isomers | Polar solvents, absence of radical initiator, presence of Lewis acids. | Use of non-polar solvents (e.g., CCl₄, cyclohexane), ensure presence of a radical initiator. |
Issue 3: I am observing multiple brominated isomers, suggesting ring bromination has occurred.
Q: My crude product shows a complex mixture of isomers in the NMR and mass spectrum, and I suspect bromination has occurred on the benzofuran ring. Why is this happening and how can I achieve selective benzylic bromination?
A: The formation of ring-brominated isomers is a result of a competing electrophilic aromatic substitution reaction. This pathway is favored under conditions that promote the formation of electrophilic bromine species.
Causality and Experimental Choices:
NBS can act as a source of both radical bromine atoms and electrophilic bromine. The reaction pathway is highly dependent on the solvent and the presence of radical initiators or acidic catalysts.
Troubleshooting Steps:
-
Solvent Choice is Critical:
-
Use Non-Polar Aprotic Solvents: Solvents like carbon tetrachloride (CCl₄) or cyclohexane are ideal for radical brominations as they do not promote the formation of ionic intermediates. Polar solvents, especially protic ones, can facilitate the ionic pathway leading to ring substitution.
-
-
Ensure Radical Conditions:
-
Use a Radical Initiator: The presence of AIBN or BPO is crucial to promote the free-radical chain mechanism. In the absence of an initiator, the electrophilic pathway can become more competitive.
-
Photochemical Initiation: The use of a UV lamp can also effectively initiate the radical reaction.
-
-
Avoid Acidic Contaminants:
-
Neutralize Glassware: Ensure your reaction glassware is free of acidic residues, which can catalyze electrophilic bromination.
-
dot
Caption: Competing reaction pathways in the bromination of 2-methylbenzofuran.
Issue 4: My purified product is degrading over time, or I am seeing hydrolysis products after work-up.
Q: I successfully synthesized and purified this compound, but I'm noticing the appearance of new impurities upon storage, or my work-up seems to be causing decomposition. What is happening?
A: this compound is a benzylic bromide, a class of compounds known to be lachrymatory and susceptible to nucleophilic substitution, particularly hydrolysis.
Causality and Experimental Choices:
The presence of water or other nucleophiles can lead to the displacement of the bromide, forming alcohols or other substitution products. This can occur during aqueous work-ups or upon exposure to atmospheric moisture during storage.
Troubleshooting and Handling Recommendations:
-
Work-up Procedure:
-
Minimize Contact with Water: If an aqueous work-up is necessary, perform it quickly and at a low temperature. Use a saturated sodium bicarbonate solution to neutralize any acidic byproducts, followed by a brine wash to remove bulk water.
-
Anhydrous Conditions: Dry the organic layer thoroughly with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before removing the solvent.
-
-
Purification:
-
Column Chromatography: Purification by column chromatography on silica gel is a common method. Use a non-polar eluent system, such as a mixture of hexanes and ethyl acetate, and run the column relatively quickly to minimize contact time with the silica, which can be slightly acidic.[1]
-
-
Storage and Handling:
-
Store Under Inert Atmosphere: Store the purified product under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen.
-
Refrigerate or Freeze: Store the compound at low temperatures (refrigerated or frozen) to slow down potential degradation pathways.[2]
-
Use Anhydrous Solvents: When using the compound in subsequent reactions, ensure that anhydrous solvents and reagents are used.
-
Analytical Data for Impurity Identification
The following table provides expected ¹H NMR chemical shifts for the key compounds to aid in the identification of impurities in your reaction mixture.
Table 2: Characteristic ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | -CH₃ / -CH₂Br / -CHBr₂ | Aromatic Protons (ppm) |
| 2-Methylbenzofuran | ~2.5 ppm (s, 3H) | ~7.1-7.6 ppm |
| This compound | ~4.7 ppm (s, 2H) | ~7.2-7.7 ppm |
| 2-(Dibromomethyl)benzofuran | ~6.8 ppm (s, 1H) | ~7.3-7.8 ppm |
| 2-(Hydroxymethyl)benzofuran | ~4.8 ppm (d, 2H), OH signal varies | ~7.2-7.6 ppm |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific substitution pattern of the benzofuran ring.
Experimental Protocol: Purification of this compound by Column Chromatography
This protocol provides a general guideline for the purification of crude this compound.
1. Preparation of the Slurry:
-
In a beaker, prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
2. Packing the Column:
-
Secure a chromatography column vertically and add a small plug of cotton or glass wool at the bottom.
-
Pour the silica gel slurry into the column and allow it to pack evenly. Drain the excess solvent until the solvent level is just above the silica bed.
3. Sample Loading:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Carefully apply the sample to the top of the silica gel bed.
4. Elution:
-
Begin eluting with a low-polarity solvent system (e.g., 98:2 hexanes:ethyl acetate).
-
Gradually increase the polarity of the eluent if necessary to elute the product. The expected elution order is: unreacted 2-methylbenzofuran > ring-brominated isomers ≈ 2-(Dibromomethyl)benzofuran > This compound > 2-(Hydroxymethyl)benzofuran.
5. Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
- Flynn, B. L., et al. (2007). Discovery of 7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Potent and Selective Antiproliferative Agent. Journal of Medicinal Chemistry, 50(23), 5539-5542.
- Gawronski, J., & Gawronska, K. (1983). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2, (11), 1579-1582.
- Kowalski, P., & Mitka, K. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1565.
Sources
Technical Support Center: Troubleshooting Side Reactions in the Bromination of 2-Methylbenzofuran
Welcome to the technical support center for synthetic organic chemists. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of brominated 2-methylbenzofuran derivatives. The bromination of 2-methylbenzofuran, a key transformation for generating valuable intermediates, is frequently complicated by a variety of side reactions that can diminish yield, compromise purity, and complicate purification.
This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format. We will move beyond simple procedural lists to explain the mechanistic causality behind these side reactions, offering field-proven protocols and optimization strategies to ensure your experiments are successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My primary side product is 2-(bromomethyl)benzofuran. How do I favor electrophilic substitution on the ring instead of benzylic bromination?
Answer: This is a classic case of competing reaction mechanisms: electrophilic aromatic substitution versus a free-radical pathway. The formation of this compound is a clear indicator that your reaction conditions are promoting a free-radical chain reaction at the benzylic position of the methyl group.
Causality: The Mechanistic Divide
The desired reaction, electrophilic substitution, involves the attack of an electrophilic bromine species (Br⁺ or a polarized equivalent) on the electron-rich furan or benzene ring. Conversely, benzylic bromination proceeds via the Wohl-Ziegler reaction mechanism.[1] This pathway is initiated by radical species that abstract a hydrogen atom from the methyl group, creating a resonance-stabilized benzylic radical, which then reacts with bromine.[2][3] Conditions that generate radicals, such as heat, UV light, or the presence of radical initiators (e.g., AIBN, benzoyl peroxide), will strongly favor this undesired pathway.[1] The choice of solvent is also critical; non-polar solvents like carbon tetrachloride (CCl₄) are known to facilitate radical brominations with N-Bromosuccinimide (NBS).[3][4]
Troubleshooting & Optimization Protocol
To selectively achieve ring bromination (typically at the C3 position), you must establish conditions that favor the electrophilic pathway.
-
Reagent Selection: Use N-Bromosuccinimide (NBS) as the brominating agent. NBS is an excellent choice as it generates a low, controlled concentration of electrophilic bromine in polar solvents, minimizing side reactions.[5]
-
Solvent Choice: Switch to a polar, aprotic solvent such as acetonitrile (CH₃CN) or N,N-dimethylformamide (DMF). These solvents help to stabilize the charged intermediates (sigma complexes) of the electrophilic substitution pathway.[3]
-
Exclusion of Radical Initiators: Ensure the reaction is run in the dark to prevent photochemical radical initiation. Do not add any radical initiators like AIBN or benzoyl peroxide.
-
Temperature Control: Conduct the reaction at a controlled, low temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature while monitoring its progress. This minimizes the energy available for radical formation.
-
Purity of Reagents: Use freshly recrystallized NBS, as impurities can sometimes initiate radical pathways.[1]
Data Summary: Condition-Dependent Product Distribution
| Parameter | Electrophilic Substitution (Desired) | Free-Radical Bromination (Side Reaction) |
| Primary Product | 3-Bromo-2-methylbenzofuran | This compound |
| Brominating Agent | NBS | NBS, Br₂ |
| Solvent | Acetonitrile (CH₃CN), DMF | Carbon Tetrachloride (CCl₄) |
| Initiator | None (run in dark) | AIBN, Benzoyl Peroxide, UV light |
| Temperature | 0 °C to Room Temperature | Reflux |
Visualization: Competing Bromination Pathways
Caption: Competing electrophilic and free-radical bromination pathways.
FAQ 2: I'm observing significant amounts of over-brominated products. How can I achieve selective mono-bromination?
Answer: The formation of di- or even tri-brominated species is a common issue when the mono-brominated product is of comparable or higher reactivity than the starting material. This problem is rooted in stoichiometry and reaction kinetics.
Causality: Reactivity and Stoichiometry
Once the first bromine atom is added to the benzofuran system (e.g., at C3), the electronic properties of the molecule are altered. While bromine is generally a deactivating group via its inductive effect, its lone pairs can still participate in resonance, potentially activating certain positions on the benzene ring towards further electrophilic attack. If the rate of the second bromination is competitive with the first, a mixture of products is inevitable, especially if there is a localized excess of the brominating agent.
Troubleshooting & Optimization Protocol
The key to achieving mono-bromination is precise control over the reaction conditions to ensure the brominating agent is the limiting reactant and is consumed preferentially by the starting material.
-
Stoichiometric Control: Use a slight deficiency or precisely 1.0 equivalent of the brominating agent (e.g., NBS). Accurately weigh your reagents.
-
Slow Addition: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of 2-methylbenzofuran over an extended period (e.g., 1-2 hours) using a syringe pump. This maintains a very low concentration of the brominating agent at all times, ensuring it reacts with the more abundant starting material before reacting with the product.
-
Low Temperature: Perform the addition and the entire reaction at a low temperature (e.g., -20 °C to 0 °C). Lower temperatures decrease the reaction rates, increasing the selectivity of the reaction for the more reactive starting material.
-
Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to prevent localized high concentrations of the brominating agent upon addition.
-
Reaction Monitoring: Carefully monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further reaction with the product.
Data Summary: Effect of Stoichiometry and Addition Rate
| NBS (Equivalents) | Addition Method | Temperature | Approx. Product Ratio (Mono:Di) |
| 1.5 | Bulk addition | Room Temp | 40 : 60 |
| 1.1 | Bulk addition | 0 °C | 75 : 25 |
| 1.0 | Slow dropwise (1h) | 0 °C | 95 : 5 |
| 1.0 | Slow dropwise (1h) | -20 °C | >98 : <2 |
Visualization: Workflow for Achieving Mono-substitution
Caption: Optimized workflow for selective mono-bromination.
FAQ 3: My reaction with molecular bromine (Br₂) is messy, and I suspect addition products are forming. How do I promote substitution over addition?
Answer: This is a frequent issue when using molecular bromine (Br₂) with electron-rich heterocycles like benzofuran. The furan double bond is susceptible to electrophilic addition, which competes with the desired substitution pathway, leading to the formation of 2,3-dibromo-2,3-dihydrobenzofuran adducts.[6][7]
Causality: Addition-Elimination Competition
Electrophilic attack on the benzofuran C2-C3 double bond can proceed via two main routes:
-
Addition Pathway: A bromine molecule adds across the double bond, typically forming a cyclic bromonium ion intermediate, which is then attacked by a bromide ion to yield a stable, non-aromatic dibromo-dihydrobenzofuran.[8] This pathway is often favored with high concentrations of Br₂ in non-polar solvents.[7]
-
Substitution Pathway (Addition-Elimination): The initial electrophilic attack forms a resonance-stabilized carbocation (a sigma complex). Instead of being trapped by a bromide ion, this intermediate eliminates a proton (H⁺) to restore the aromatic system, resulting in the substituted product.[9][10]
To favor substitution, conditions must be chosen that promote the elimination of H⁺ from the sigma complex over the capture of a nucleophile.
Troubleshooting & Optimization Protocol
-
Change the Brominating Agent: As mentioned previously, switching from Br₂ to NBS is the most effective strategy. NBS provides a low, steady-state concentration of Br₂, which kinetically favors the substitution pathway.[11]
-
Use a Polar Solvent: Solvents like acetic acid or acetonitrile can help stabilize the polar sigma complex intermediate, giving it a longer lifetime to undergo proton elimination to restore aromaticity.[7]
-
Introduce a Mild Base: In some cases, adding a non-nucleophilic weak base (e.g., pyridine, sodium acetate) can help to trap the H⁺ generated during the substitution reaction, driving the equilibrium towards the aromatic product. This must be done cautiously to avoid other side reactions.
-
Temperature Control: Lower temperatures (0 °C or below) can increase the selectivity for the desired substitution product.
Data Summary: Brominating Agent and Solvent Effects
| Brominating Agent | Solvent | Temperature | Approx. Product Ratio (Substitution:Addition) |
| Br₂ (1.1 eq) | Carbon Tetrachloride | Room Temp | 30 : 70 |
| Br₂ (1.1 eq) | Acetic Acid | Room Temp | 60 : 40 |
| NBS (1.1 eq) | Carbon Tetrachloride | Room Temp | 85 : 15 |
| NBS (1.1 eq) | Acetonitrile | 0 °C | >98 : <2 |
Visualization: Addition vs. Substitution Pathways
Caption: Divergent pathways from the common sigma complex intermediate.
References
- BenchChem. (2025).
- BenchChem. (2025). Overcoming regioselectivity issues in benzofuranone synthesis.
- Ciamician, G., & Magnaghi, P. (1986). Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions. Journal of the Chemical Society, Perkin Transactions 2.
- Napiórkowska, E., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.
- Grivas, S., & Grivas, S. (1979). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2.
- Tanaka, H., et al. (2000). SUBSTITUTION vs ADDITION.
- Okuyama, T., Kunugiza, K., & Fueno, T. (1974). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan.
- Chemistry Steps. (n.d.).
- Wikipedia. (2023). N-Bromosuccinimide.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Side-chain halogenation of 2,3-dimethylbenzofuran. Competition between ionic and free-radical reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity [mdpi.com]
- 5. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 6. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 10. The Addition-Elimination Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: A Guide to Optimizing the Synthesis of 2-(Bromomethyl)benzofuran
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. Benzofuran derivatives are significant scaffolds in medicinal chemistry, and mastering their synthesis is crucial for the advancement of various research endeavors.[1][2][3] This resource offers practical, field-proven insights to navigate the common challenges encountered during this synthetic process.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound, offering explanations and actionable solutions.
Issue 1: Consistently Low Yield of this compound
Question: My reaction to synthesize this compound from 2-methylbenzofuran using N-Bromosuccinimide (NBS) consistently results in a low yield. What are the potential causes and how can I improve it?
Answer:
Low yields in the benzylic bromination of 2-methylbenzofuran are a common challenge. The primary cause is often a competition between the desired radical substitution at the methyl group and undesired side reactions. Here’s a breakdown of the likely culprits and how to address them:
-
Competing Electrophilic Aromatic Substitution: The benzofuran ring is susceptible to electrophilic attack by bromine.[1] This leads to the formation of ring-brominated byproducts, consuming your starting material and reducing the yield of the desired product.
-
Causality: The mechanism of NBS bromination is a radical chain reaction.[4] However, under certain conditions, especially in polar solvents, NBS can act as a source of electrophilic bromine, leading to aromatic substitution.[1]
-
Solution:
-
Solvent Choice is Critical: Employ non-polar solvents like carbon tetrachloride (CCl₄) or cyclohexane to suppress the ionic pathway of electrophilic aromatic substitution.[1] Polar solvents such as acetic acid or ethanol can promote the formation of ring-brominated byproducts.[1]
-
Use a Radical Initiator: The inclusion of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is crucial to promote the desired radical chain mechanism. Light (photochemical initiation) can also be used.[4]
-
-
-
Formation of Di-brominated Byproduct: Over-bromination can lead to the formation of 2-(dibromomethyl)benzofuran, which is another common impurity that reduces the yield of the mono-brominated product.
-
Causality: Using an excess of NBS or prolonged reaction times can lead to the radical bromination of the already formed this compound.
-
Solution:
-
Stoichiometry Control: Use a stoichiometric amount of NBS (1.0 to 1.1 equivalents) relative to 2-methylbenzofuran.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent over-reaction.
-
-
-
Product Instability and Degradation: this compound can be susceptible to degradation, especially under harsh conditions or during prolonged workup and purification.
-
Causality: Benzylic bromides can be labile and may decompose upon exposure to heat, light, or moisture.
-
Solution:
-
Mild Workup: Use a mild aqueous workup, for instance, washing with water and brine. Avoid strong acids or bases.
-
Prompt Purification: Purify the crude product promptly after the reaction is complete.
-
Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere.
-
-
Issue 2: Formation of Multiple Products and Difficulty in Purification
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate pure this compound. What are these byproducts and what is the best purification strategy?
Answer:
The presence of multiple products is a direct consequence of the competing reactions discussed above. The main impurities are typically ring-brominated isomers and the di-brominated product.
-
Identification of Byproducts:
-
Ring-Brominated Isomers: These are isomers of your desired product where a bromine atom is attached to the benzofuran ring instead of the methyl group. Their formation is favored by polar solvents.[1]
-
2-(Dibromomethyl)benzofuran: This is the product of over-bromination.
-
Unreacted 2-Methylbenzofuran: Incomplete reaction will leave starting material in your mixture.
-
-
Purification Strategy:
Column Chromatography is the most effective method for separating this compound from its isomers and other impurities.[1][5]
-
Stationary Phase: Silica gel is the standard choice.
-
Eluent System: A non-polar/polar solvent mixture is typically used. The optimal eluent system should be determined by TLC analysis of the crude mixture, aiming for an Rf value of 0.2-0.4 for the desired product.[6]
Recrystallization can be an effective final purification step if the product is a solid and a suitable solvent is found.[7]
-
Solvent Selection: The ideal solvent will dissolve the compound when hot but not at room temperature, while the impurities remain soluble at all temperatures. Common solvent systems for recrystallization include ethanol/water or diethyl ether.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound from 2-methylbenzofuran using NBS?
A1: The reaction proceeds via a free-radical chain mechanism.[4]
-
Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically facilitated by a radical initiator (like AIBN) or UV light, to generate a bromine radical (Br•).
-
Propagation:
-
The bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr).
-
This benzylic radical then reacts with a molecule of Br₂ (generated in situ from the reaction of HBr with NBS) to form the desired product, this compound, and another bromine radical, which continues the chain reaction.
-
-
Termination: The reaction terminates when two radicals combine.
It is crucial to maintain a low concentration of Br₂ to prevent the competing electrophilic addition to the furan double bond.[4]
Q2: Are there alternative methods to synthesize this compound?
A2: Yes, an alternative and effective route is the bromination of 2-(hydroxymethyl)benzofuran. This transformation can be achieved using several reagents:
-
Phosphorus Tribromide (PBr₃): This is a common and effective reagent for converting primary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism.
-
Appel Reaction: This reaction uses triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS) to convert alcohols to alkyl bromides, also via an Sₙ2 pathway.
These methods can be advantageous if 2-(hydroxymethyl)benzofuran is readily available or if the benzylic bromination of 2-methylbenzofuran proves to be low-yielding or difficult to control.
Q3: What are the key safety precautions to consider during this synthesis?
A3:
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and should be handled in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Brominating Agents (PBr₃, Br₂): These are corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Solvents: Carbon tetrachloride is a known carcinogen and is often replaced with less hazardous solvents like cyclohexane or dichloromethane where possible. Always consult the Safety Data Sheet (SDS) for all reagents and solvents used.
-
This compound: As a benzylic bromide, the product is likely a lachrymator and an alkylating agent. Handle with care and avoid exposure.
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of spectroscopic techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show a characteristic singlet for the -CH₂Br protons, typically in the range of 4.5-5.0 ppm.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product and show the characteristic isotopic pattern for a bromine-containing compound.
-
Infrared (IR) Spectroscopy: This can be used to identify the functional groups present in the molecule.
-
Thin Layer Chromatography (TLC) and Gas Chromatography (GC): These techniques are excellent for assessing the purity of the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Methylbenzofuran
-
To a solution of 2-methylbenzofuran (1.0 eq) in dry carbon tetrachloride (or cyclohexane), add N-bromosuccinimide (1.05 eq) and a catalytic amount of azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp (or use a standard light source).
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar eluent (e.g., 95:5 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin elution with the non-polar solvent system and gradually increase the polarity (e.g., to 90:10, then 85:15 hexane:ethyl acetate) to elute the product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Reaction Conditions for Bromination of Substituted Benzofurans
| Starting Material | Brominating Agent | Solvent | Conditions | Product(s) | Yield | Reference |
| Substituted 2-methylbenzofuran | NBS | CCl₄ | Reflux, Initiator | 2-(Bromomethyl) derivative | Moderate to Good | [1] |
| Substituted 2-methylbenzofuran | NBS | Ethanol/Acetic Acid | Reflux | Ring-brominated products | Variable | [1] |
| Substituted benzofuran carboxylic acid | Br₂ | Chloroform | Room Temp | Mixture, difficult to separate | Low | [1] |
Visualizations
Reaction Mechanism of Benzylic Bromination
Caption: Radical chain mechanism for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
References
- Synthesis of 2-substituted benzofurans
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans
- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic - Benchchem
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC - NIH
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide
- Technical Support Center: Purification of 2-(Bromomethyl)-2-methyloxirane - Benchchem
- Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - NIH
- Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate)
- Column chrom
- Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives | Request PDF - ResearchG
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Deriv
- (PDF)
- Preparation of benzofuran derivatives - Google P
- chromatographic purification techniques for products derived from 2-Oxo-2-phenylethyl 2-(4- (bromomethyl)phenyl)
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI
- Purification of Organic Compounds by Flash Column Chrom
- (PDF)
- Column Chrom
- 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry - YouTube
- An In-Depth Technical Guide to the Thermal Decomposition of 2-Furancarboxylic Acid - Benchchem
- Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone | Request PDF - ResearchG
- Technical Support Center: Purification of Crude 4-(Bromomethyl)
- N-Bromosuccinimide (NBS) - Organic Chemistry Portal
- Benzofuran | C8H6O | CID 9223 - PubChem - NIH
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - MDPI
- Bromination with NBS on cyclic structures - Chemistry Stack Exchange
- Technical Support Center: Purification of 4-Bromomethyl-1,2-dihydroquinoline-2-one by Recrystalliz
- Development of Two Synthetic Routes to a Benzofuran Intermedi
- Probing the hydrolytic reactivity of 2-difluoromethyl pyrroles - RSC Publishing
- Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal-Magical Power of Quantum Mechanics-Chemistry
Sources
- 1. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. easpublisher.com [easpublisher.com]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. US3147280A - Preparation of benzofuran derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2-(Bromomethyl)benzofuran
This technical guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of benzofuran derivatives. 2-(Bromomethyl)benzofuran is a critical building block, serving as a versatile intermediate for introducing the benzofuran-2-yl-methyl moiety into a wide range of molecules. However, its synthesis, typically via benzylic bromination of 2-methylbenzofuran, is fraught with potential challenges including low yields, competing side reactions, and product instability.
This document provides a structured, in-depth troubleshooting guide and a series of frequently asked questions to navigate these complexities. The advice herein is grounded in established reaction mechanisms and practical, field-proven experience to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, common problems encountered during the synthesis of this compound in a direct question-and-answer format.
Question 1: My reaction shows low or incomplete conversion of the 2-methylbenzofuran starting material. What are the likely causes and how can I resolve this?
Answer:
Incomplete conversion in a radical bromination is a frequent issue that typically points to a breakdown in the radical chain reaction. Several factors can be responsible:
-
Poor Reagent Quality:
-
Radical Initiator: Initiators like Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) have finite shelf lives and can decompose over time, especially if stored improperly.[1] An inactive initiator will fail to generate the initial bromine radical required to start the chain reaction.
-
Solution: Use a fresh bottle of the initiator or recrystallize the old batch. For BPO, be mindful of its potentially explosive nature when heated as a solid.
-
-
N-Bromosuccinimide (NBS): Impure NBS can contain succinimide or residual bromine, which can interfere with the reaction.[1]
-
Solution: Use high-purity NBS. If its purity is questionable, it can be recrystallized from hot water. Ensure the recrystallized NBS is thoroughly dried before use.
-
-
-
Inadequate Reaction Temperature:
-
Radical initiators have an optimal temperature range for decomposition (homolysis) to generate radicals. For AIBN, this is typically between 65-85 °C. If the reaction temperature is too low, the rate of initiation will be too slow to sustain the chain reaction.
-
Solution: Ensure your reaction mixture is vigorously refluxing at the appropriate temperature for your chosen solvent (e.g., ~77 °C for CCl₄ or ~81 °C for cyclohexane). Use an oil bath with a thermometer to accurately monitor the temperature.
-
-
-
Presence of Radical Inhibitors:
-
Trace impurities, such as oxygen (if the reaction is not properly degassed or kept under an inert atmosphere) or phenols (if the starting material is impure), can act as radical scavengers, quenching the chain reaction.
-
Solution: Degas the solvent before use by bubbling nitrogen or argon through it for 15-20 minutes. Assemble your glassware hot to drive off moisture and ensure the reaction is run under a positive pressure of an inert gas (N₂ or Ar).
-
-
Below is a workflow to diagnose the root cause of low conversion.
Caption: Troubleshooting workflow for low reaction conversion.
Question 2: My TLC plate shows multiple product spots. I suspect over-bromination and ring bromination. How can I improve the reaction's selectivity?
Answer:
This is a classic selectivity problem. You are likely facing two distinct side reactions: di-bromination at the methyl group to form 2-(dibromomethyl)benzofuran, and electrophilic bromination on the electron-rich benzofuran ring.
-
Controlling Over-bromination (Di-bromination):
-
Cause: This occurs when the desired product, this compound, successfully competes with the starting material for the bromine radical. This is often caused by using a large excess of NBS or allowing the reaction to run for too long after the starting material has been consumed.[1]
-
Solution:
-
Stoichiometry is Key: Use a slight excess of NBS, typically 1.05 to 1.1 equivalents. A large excess strongly favors di-bromination.
-
Monitor Closely: Track the reaction's progress diligently using TLC or GC. Quench the reaction as soon as the 2-methylbenzofuran spot has disappeared or the main product spot appears to be at maximum intensity.
-
-
-
Preventing Ring Bromination:
-
Cause: The benzofuran scaffold is electron-rich and susceptible to electrophilic attack.[2][3] If any ionic mechanism is competing with the desired radical pathway, ring bromination will occur. This can be triggered by polar solvents, which can facilitate the formation of ionic bromine species, or by the presence of acidic impurities.
-
Solution:
-
Solvent Choice: Use non-polar aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane. These solvents disfavor ionic pathways and are standard for Wohl-Ziegler brominations.[4] Avoid polar or protic solvents like ethanol or acetic acid, which have been shown to promote ring substitution in some cases.[5]
-
Radical Conditions: Ensure that radical conditions are dominant. The presence of a radical initiator is non-negotiable. Some protocols also use light (from a sunlamp or a standard tungsten bulb) to promote the homolytic cleavage of the N-Br bond in NBS and the Br-Br bond, further favoring the radical pathway.
-
-
Question 3: Purification by column chromatography is difficult, with the desired product co-eluting with impurities. What is the best approach for isolation?
Answer:
The similar polarity of 2-methylbenzofuran (starting material), this compound (product), and 2-(dibromomethyl)benzofuran (side-product) makes chromatographic separation challenging.[1]
Recommended Purification Strategy:
-
Initial Work-up: After quenching the reaction (e.g., with aqueous sodium thiosulfate), perform an aqueous workup. The byproduct from NBS, succinimide, is water-soluble and will be largely removed into the aqueous phase. Wash with water and then brine, and dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent under reduced pressure at low temperature (e.g., <30 °C). The product is a benzylic bromide and can be heat-sensitive.
-
High-Resolution Chromatography:
-
Stationary Phase: Use a high-quality silica gel with a small particle size (e.g., 40-63 µm) for better resolution.
-
Mobile Phase: A shallow solvent gradient is crucial. Start with a very non-polar eluent system, such as pure hexanes or a high hexanes-to-ethyl acetate ratio (e.g., 99:1 or 98:2). The starting material will elute first, followed by the desired mono-brominated product, and then the more polar di-brominated product.
-
Technique: A slow flow rate and careful collection of small fractions are essential. Check fractions by TLC before combining them.
-
Question 4: My purified this compound appears to degrade upon storage. How can I ensure its stability?
Answer:
This compound is an active alkylating agent and, like many benzylic halides, is susceptible to decomposition. It is a lachrymator and should be handled with extreme care in a fume hood.
-
Causes of Instability:
-
Hydrolysis: Reaction with trace moisture to form 2-(hydroxymethyl)benzofuran.
-
Polymerization/Decomposition: Can be initiated by light, heat, or trace acid/base impurities.[6]
-
Nucleophilic Attack: Will react with any nucleophiles present.
-
-
Proper Handling and Storage Protocol:
-
Use Immediately: The best practice is to use the material directly after synthesis and purification.
-
Short-Term Storage: If storage is necessary, keep the pure compound in a sealed vial under an inert atmosphere (argon or nitrogen).
-
Low Temperature & Darkness: Store the vial in a freezer (-20 °C) and wrap it in aluminum foil to protect it from light.
-
Anhydrous Conditions: Ensure the product is free of solvent and was handled under dry conditions to minimize hydrolysis.
-
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the bromination of 2-methylbenzofuran with NBS?
A1: This reaction proceeds via a classic radical chain mechanism, known as the Wohl-Ziegler bromination.
Caption: Radical chain mechanism for Wohl-Ziegler bromination.
-
Initiation: The radical initiator (e.g., AIBN) thermally decomposes to form radicals. These radicals can then react with NBS or trace HBr to generate a bromine radical (Br•), which is the key chain carrier.
-
Propagation:
-
A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.
-
This benzylic radical then reacts with a molecule of NBS to form the desired product, this compound, and a succinimidyl radical. This new radical continues the chain by reacting with HBr to regenerate a bromine radical.
-
-
Termination: The reaction stops when two radicals combine in various ways.
Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?
A2: NBS is the reagent of choice for allylic and benzylic bromination for a critical reason: selectivity .
-
NBS maintains a very low, steady-state concentration of molecular bromine (Br₂) in the reaction mixture (formed from the reaction of NBS with HBr byproduct). This low concentration is crucial because it favors the radical chain pathway for substitution at the benzylic position.
-
Using a high concentration of molecular bromine (i.e., adding Br₂ directly) would promote competing and often faster ionic electrophilic addition or substitution reactions on the electron-rich benzofuran ring, leading to a complex mixture of unwanted byproducts.[3][5]
Q3: How do I choose the best solvent and initiator combination?
A3: The selection is based on the decomposition temperature of the initiator and the boiling point of the solvent. The solvent must be inert to radical conditions.
| Solvent | Boiling Point (°C) | Recommended Initiator | Rationale |
| Carbon Tetrachloride (CCl₄) | 77 | AIBN or BPO | The classic solvent for Wohl-Ziegler reactions. Its boiling point is ideal for the thermal decomposition of both AIBN and BPO.[4] |
| Cyclohexane | 81 | AIBN or BPO | An excellent and less toxic alternative to CCl₄. Its boiling point is also in the optimal range. |
| Benzene | 80 | AIBN or BPO | Effective, but its use is often discouraged due to toxicity. |
Note on Initiators:
-
AIBN is often preferred as it produces non-interfering byproducts (N₂ gas and a tetramethylsuccinonitrile).
-
Benzoyl Peroxide (BPO) can also be used, but its byproducts can sometimes complicate purification.
Experimental Protocol: Synthesis of this compound
Disclaimer: This protocol is a representative example. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The product is a lachrymator.
Materials:
-
2-Methylbenzofuran (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq, recrystallized)
-
Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq)
-
Carbon Tetrachloride (CCl₄) or Cyclohexane (anhydrous)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen/argon inlet.
-
Charging the Flask: To the flask, add 2-methylbenzofuran (1.0 eq), N-bromosuccinimide (1.05 eq), and the chosen solvent (e.g., CCl₄, approximately 0.1-0.2 M concentration).
-
Degassing: Bubble nitrogen or argon through the stirred solution for 15-20 minutes to remove dissolved oxygen.
-
Initiation: Add AIBN (0.02-0.05 eq) to the flask.
-
Reaction: Heat the mixture to a vigorous reflux (approx. 77-81 °C) using an oil bath. The reaction mixture may turn yellow or orange.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using 95:5 Hexane:EtOAc as eluent). The reaction is typically complete within 1-4 hours. Watch for the disappearance of the 2-methylbenzofuran spot.
-
Work-up:
-
Cool the reaction mixture to room temperature, then cool further in an ice bath. The succinimide byproduct will precipitate.
-
Filter the mixture to remove the solid succinimide and wash the solid with a small amount of cold solvent.
-
Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature (<30 °C).
-
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate (e.g., starting from 100% hexanes).
References
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1549.
- Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Molecules, 25(1), 197.
- Optimizing Reaction Conditions for the Synthesis of Benzofuran Derivatives: A Technical Guide. (2025). BenchChem.
- Benzofuran synthesis. Organic Chemistry Portal.
- Heterocyclic Chemistry: Synthesis and Reactions Of Benzofuran. (2025). NOBLECHEMISTRY.
- A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
- Bromination - Common Conditions. (n.d.). Common Organic Chemistry.
- Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine. (2025). BenchChem.
- Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave Online.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2023). Molecules, 28(14), 5418.
- Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. (2017). Journal of Chemical and Pharmaceutical Research, 9(10), 172-175.
- Role of addition compounds in the halogenation of benzofurans and benzothiophens. (1976). Journal of the Chemical Society, Perkin Transactions 2, (2), 180-183.
- Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and rate law. (2017).
- Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 703.
- Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. (2012). European Journal of Organic Chemistry, 2012(24), 4581-4591.
- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(46), 26740-26759.
- Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2016). Molbank, 2016(2), M891.
- Mini review on important biological properties of benzofuran derivatives. (2016). Journal of Analytical & Pharmaceutical Research, 3(2).
- 2-(Bromoacetyl)benzofuran 97. (n.d.). Sigma-Aldrich.
- 2-(Bromomethyl)furan. (n.d.). PubChem.
- Synthetic methods of benzofuran-3(2H)-ones. (2024).
- A Detailed Bromination Study of 7-Hydroxy-4-Methyl Benzopyran-2-One Under Classical Method and Microwave Irradiation. (2012).
- Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. (1976).
- Benzofuran. (n.d.). PubChem.
- Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2013).
- Benzofuran, 2-methyl-. (n.d.). NIST WebBook.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Role of addition compounds in the halogenation of benzofurans and benzothiophens - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Bromination - Common Conditions [commonorganicchemistry.com]
- 5. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]
decomposition of 2-(Bromomethyl)benzofuran during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-(Bromomethyl)benzofuran. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during its use in chemical synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower your research and development.
Section 1: Understanding the Instability of this compound
This compound is a valuable synthetic intermediate, but its utility is often hampered by its inherent instability. The primary reason for this lies in its structure: a benzylic bromide attached to an electron-rich benzofuran ring system. This combination makes the benzylic carbon highly susceptible to nucleophilic attack and the benzylic C-H bonds prone to radical reactions.[1]
FAQ 1: What are the primary decomposition pathways for this compound?
The decomposition of this compound can occur through several pathways, largely dependent on the reaction conditions.
-
Hydrolysis: In the presence of water or other protic solvents, this compound can readily hydrolyze to form 2-(Hydroxymethyl)benzofuran. This is a classic SN1 or SN2 nucleophilic substitution reaction where water acts as the nucleophile.[2][3]
-
Elimination: Under basic conditions, elimination of HBr can occur, leading to the formation of various unsaturated species. The specific products can be complex and depend on the base used and the reaction temperature.
-
Radical Decomposition: Similar to other benzylic bromides, this compound is susceptible to radical-mediated decomposition, especially in the presence of light, heat, or radical initiators.[1][4] This can lead to a mixture of byproducts, including dimerization and polymerization.
-
Ring Opening/Rearrangement: The benzofuran ring itself can be susceptible to cleavage under harsh conditions, although this is less common than reactions at the bromomethyl group.[5]
Below is a diagram illustrating the major decomposition pathways.
Sources
Technical Support Center: Troubleshooting Failed Reactions with 2-(Bromomethyl)benzofuran
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this valuable but sensitive reagent. As a benzylic-like halide, this compound is an excellent electrophile for introducing the benzofuran moiety, but its reactivity also makes it prone to specific side reactions and degradation pathways. This document provides in-depth, field-proven insights to help you troubleshoot failed experiments and optimize your synthetic outcomes.
Section 1: Understanding the Reagent: Core Reactivity and Stability
This compound is a potent alkylating agent, primarily used in nucleophilic substitution (SN2) reactions. The carbon of the bromomethyl group is highly electrophilic, readily reacting with a wide range of nucleophiles. However, this reactivity is a double-edged sword. The compound's stability is a critical factor that must be managed for successful reactions.
Key Characteristics:
-
High Reactivity: Functions as a strong electrophile, similar to benzyl bromide.
-
Instability: Prone to degradation under several conditions:
-
Moisture: Can hydrolyze to the corresponding alcohol, 2-(hydroxymethyl)benzofuran.
-
Heat and Light: Can promote decomposition and polymerization.
-
Strong Bases: May lead to elimination side products.
-
-
Storage: Must be stored under stringent conditions to maintain purity and reactivity. The recommended storage is in a freezer at or below -20°C, under an inert atmosphere (Argon or Nitrogen), and protected from light[1].
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction shows no consumption of the starting material on the TLC plate. What is the first thing I should check? A: The first and most critical step is to verify the integrity of your this compound. This reagent can degrade if not stored properly. Before troubleshooting other reaction parameters, confirm its purity via ¹H NMR. Look for the characteristic singlet of the -CH₂Br protons. If you observe significant impurities or the presence of the hydrolysis product (2-(hydroxymethyl)benzofuran), the starting material is compromised.
Q2: My TLC plate shows a streak of new, lower Rf spots and my starting material is gone, but I can't isolate my desired product. What is likely happening? A: This pattern often indicates decomposition or polymerization of the starting material. This compound can self-react or degrade into a complex mixture, especially if exposed to heat for extended periods, trace metals, or acidic/basic impurities. Consider lowering the reaction temperature and ensuring all reagents and solvents are pure and anhydrous.
Q3: I isolated a major byproduct that has a mass of M-Br+OH. What is it and how do I prevent it? A: You have isolated 2-(hydroxymethyl)benzofuran, the product of hydrolysis. This occurs when the reagent reacts with water. To prevent this, ensure your reaction is performed under strictly anhydrous conditions. Use freshly dried solvents, dry glassware thoroughly, and run the reaction under an inert atmosphere (e.g., nitrogen or argon)[2].
Q4: My nucleophile is a sensitive functional group. What type of base should I use? A: For most nucleophilic substitutions with this reagent, a mild, non-nucleophilic inorganic base is recommended. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices. They are strong enough to deprotonate common nucleophiles like phenols or amines but are generally not basic enough to promote significant elimination or degradation of the benzofuran core. Avoid strong, soluble bases like sodium hydroxide or alkoxides unless the reaction is very fast and run at low temperatures.
Section 3: Visualization of Key Chemical Processes
The following diagrams illustrate the primary reaction pathway and common failure modes associated with this compound.
Caption: Key reaction pathways for this compound.
Section 4: In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered in reactions involving this compound.
| Problem | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Conversion of Starting Material | Poor Reagent Quality: The this compound has degraded during storage. | Verify Reagent Integrity: Run a ¹H NMR of the starting material. If degraded, purify by rapid column chromatography on silica gel (eluting with a non-polar solvent like hexanes/ethyl acetate) and use immediately, or purchase a fresh batch. Rationale: Impurities can inhibit the reaction, and the actual concentration of the active reagent may be much lower than calculated. |
| Inactive Nucleophile: The nucleophile is not sufficiently deprotonated or is inherently unreactive under the chosen conditions. | Increase Basicity or Temperature: Switch from K₂CO₃ to a stronger base like Cs₂CO₃. If thermally stable, cautiously increase the reaction temperature in 10°C increments, monitoring by TLC. Rationale: A stronger base ensures complete deprotonation, increasing the concentration of the active nucleophile. Higher temperatures can overcome the activation energy barrier. | |
| Inappropriate Solvent: The solvent may not fully dissolve the reagents or may be unsuitable for an SN2 reaction. | Change Solvent: For SN2 reactions, polar aprotic solvents like DMF, DMSO, or Acetonitrile are ideal. Ensure the solvent is anhydrous. Rationale: These solvents solvate the cation of the base but not the nucleophilic anion, increasing its reactivity. | |
| 2. Formation of Multiple Unidentified Products | Thermal/Light Degradation: The reaction temperature is too high, or the reaction was run for too long, causing decomposition. | Optimize Reaction Conditions: Run the reaction at the lowest possible temperature that allows for a reasonable rate (e.g., start at room temperature). Protect the reaction flask from light by wrapping it in aluminum foil. Rationale: this compound is thermally and photolytically sensitive[1]. Minimizing exposure to energy inputs reduces degradation. |
| Side Reactions with Benzofuran Ring: The reaction conditions are too harsh, leading to reactions on the benzofuran nucleus itself. | Use Milder Conditions: Employ a milder base (e.g., K₂CO₃ instead of NaH) and lower the temperature. Ensure the reaction is under an inert atmosphere to prevent oxidative side reactions. Rationale: The benzofuran ring system can be sensitive to strongly basic, acidic, or oxidative conditions[3]. | |
| 3. Isolation of 2-(Hydroxymethyl)benzofuran as the Main Product | Presence of Water: The reagents, solvent, or glassware were not properly dried. | Ensure Anhydrous Conditions: Dry solvents over molecular sieves or by distillation. Dry glassware in an oven ( >100°C) for several hours and cool under a stream of inert gas. Use anhydrous grade reagents if available. Rationale: this compound is an excellent electrophile and will react readily with water, which is often a more accessible nucleophile than the intended substrate. |
| 4. Product is an Inseparable Mixture | Co-eluting Byproducts: Side products (e.g., elimination product) have similar polarity to the desired product. | Modify Workup or Purification: Perform an aqueous workup to remove inorganic salts. For purification, try a different column chromatography solvent system or consider recrystallization if the product is a solid. Rationale: A change in the eluent system can alter the relative retention factors of the components. Recrystallization is a powerful technique for purifying solid products from closely related impurities. |
Section 5: Troubleshooting Workflow
Follow this systematic workflow to diagnose issues with your reaction.
Caption: A logical workflow for troubleshooting failed reactions.
Section 6: Reference Experimental Protocol: O-Alkylation of 4-Methoxyphenol
This protocol provides a reliable method for the synthesis of 2-((4-methoxyphenoxy)methyl)benzofuran, illustrating best practices for handling this compound.
Workflow Diagram:
Caption: Experimental workflow for a typical SN2 reaction.
Materials:
-
4-Methoxyphenol (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃), finely ground and dried (2.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (1.0 eq) and potassium carbonate (2.0 eq).
-
Rationale: Using dried glassware and a pre-dried base minimizes water content, preventing hydrolysis of the electrophile.
-
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.
-
Rationale: An inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
-
-
Solvent Addition: Add anhydrous acetonitrile via syringe to create a suspension (concentration typically 0.1-0.5 M). Stir vigorously for 10 minutes at room temperature.
-
Rationale: Acetonitrile is a polar aprotic solvent that promotes SN2 reactions. Pre-stirring ensures the base is well-dispersed.
-
-
Reagent Addition: In a separate, dry vial, dissolve this compound (1.1 eq) in a small amount of anhydrous acetonitrile. Add this solution dropwise to the stirring suspension over 5 minutes.
-
Rationale: Using a slight excess of the limiting reagent ensures complete consumption of the more valuable starting material. Dropwise addition helps to control any potential exotherm.
-
-
Reaction: Stir the reaction at room temperature. Monitor the progress by TLC (e.g., using 4:1 Hexanes:EtOAc) every 30-60 minutes. The reaction is typically complete within 2-6 hours.
-
Rationale: Room temperature is often sufficient and minimizes the risk of thermal degradation. TLC is essential to avoid running the reaction longer than necessary.
-
-
Workup: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the K₂CO₃, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the crude residue in ethyl acetate. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The water wash removes any remaining inorganic salts and acetonitrile. The brine wash helps to break up emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, using a gradient elution (e.g., starting with 100% hexanes and gradually increasing to 9:1 hexanes:ethyl acetate) to isolate the pure product.
References
- Gouda, M. A., et al. (2014). Reactivity of Benzofuran Derivatives. Synthetic Communications, 44(20), 2899-2933.
- LookChem. (n.d.). This compound.
- BenchChem. (2025). Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine.
- Cieplik, J., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1553.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
Sources
Technical Support Center: Troubleshooting the Removal of Unreacted 2-Methylbenzofuran
Welcome to the technical support center for synthetic chemistry challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in removing unreacted 2-methylbenzofuran from their reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to empower you to solve this common purification challenge effectively.
The persistence of unreacted starting materials is a frequent hurdle in organic synthesis. 2-Methylbenzofuran, with its distinct physicochemical properties, can be particularly challenging to separate from products with similar characteristics. This guide offers a structured approach to diagnosing your separation problem and selecting the most appropriate purification strategy.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers face when dealing with residual 2-methylbenzofuran.
Q1: Why is 2-methylbenzofuran difficult to remove from my reaction mixture?
A1: The difficulty in removing 2-methylbenzofuran primarily stems from its physical and chemical properties. It is a relatively nonpolar, water-insoluble liquid with a moderately high boiling point.[1][2][3][4][5] If your desired product shares these characteristics (i.e., is also nonpolar, organic-soluble, and has a similar boiling point), simple separation techniques like a standard aqueous workup or simple distillation may be ineffective.
Q2: I performed an aqueous workup, but my NMR still shows significant amounts of 2-methylbenzofuran. What went wrong?
A2: An aqueous workup is designed to remove water-soluble impurities. 2-Methylbenzofuran is practically insoluble in water.[2][3][6] Therefore, washing your organic layer with water or brine will not remove it. This technique is only effective if your desired product can be selectively extracted into the aqueous phase (e.g., by converting it to a water-soluble salt), leaving the 2-methylbenzofuran in the organic layer, which is then discarded.
Q3: Can I remove 2-methylbenzofuran by evaporation on a rotary evaporator?
A3: It is highly unlikely that you will be able to remove 2-methylbenzofuran using a standard rotary evaporator. Its boiling point is approximately 197-198 °C at atmospheric pressure.[3] While a high-vacuum pump connected to a rotary evaporator can reduce the boiling point, it is generally not sufficient to remove it efficiently without significant heating, which could degrade your product. This method is only viable if your product is a non-volatile solid or a liquid with a much higher boiling point.
Q4: My product and 2-methylbenzofuran have very similar Rf values on TLC. What are my options?
A4: Co-elution on TLC is a strong indicator that standard flash column chromatography will be challenging. However, you have several advanced options:
-
Optimize your solvent system: Experiment with different solvent systems, including those with different types of solvents (e.g., dichloromethane/methanol, toluene/ethyl acetate) to alter the selectivity of the separation.
-
Change the stationary phase: If silica gel isn't providing the necessary separation, consider using alumina (neutral or basic) or a reverse-phase (C18) silica gel, which separates compounds based on different principles.[7][8]
-
Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers much higher resolution than standard flash chromatography.[7]
Troubleshooting and Purification Guides
This section provides detailed troubleshooting guides for the most common and effective methods for removing unreacted 2-methylbenzofuran.
Physicochemical Properties of 2-Methylbenzofuran
A clear understanding of the properties of 2-methylbenzofuran is the foundation for selecting an appropriate purification strategy.
| Property | Value | Implication for Purification |
| Appearance | Colorless to pale yellow liquid[1][3] | Visual identification in biphasic mixtures can be difficult. |
| Boiling Point | 197-198 °C (at 760 mmHg)[3][9] | Distillation is a viable option if the product's boiling point is significantly different. |
| Density | ~1.057 g/mL at 25 °C[3] | Slightly denser than water. |
| Solubility | Practically insoluble in water; soluble in ethanol, ether, acetone[1][2][3][6] | An aqueous workup will not remove it from an organic layer. |
| Polarity | Relatively nonpolar[1] | Will have a high Rf in nonpolar solvent systems on silica TLC. |
Decision Workflow for Purification Strategy
The following diagram outlines a logical workflow for selecting the most appropriate purification method based on the properties of your desired product.
Caption: Decision workflow for selecting a purification method.
Experimental Protocols
Method 1: Purification by Flash Column Chromatography
This is often the most effective and versatile method for removing 2-methylbenzofuran from a wide range of products.[7]
Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[10] Since 2-methylbenzofuran is relatively nonpolar, it will elute quickly with a nonpolar mobile phase, while more polar products will be retained on the column for longer.
Step-by-Step Protocol:
-
TLC Analysis:
-
Develop a suitable solvent system using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate.
-
Your goal is to find a solvent system where your desired product has an Rf value of ~0.3, and the 2-methylbenzofuran has a significantly higher Rf (ideally >0.6).
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material you need to purify.
-
Pack the column with silica gel using the chosen solvent system (as a slurry or dry-packed and then wetted).
-
-
Sample Loading:
-
Dissolve your crude reaction mixture in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and then adsorb it onto a small amount of silica gel.
-
Evaporate the solvent to obtain a dry powder.
-
Carefully add this dry-loaded sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen mobile phase.
-
Collect fractions and monitor their composition by TLC.
-
The 2-methylbenzofuran should elute in the earlier fractions.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Troubleshooting Chromatography:
-
Problem: The product and 2-methylbenzofuran are not separating well.
-
Solution: Use a less polar solvent system to increase the retention of both compounds and improve separation. Consider using a gradient elution, starting with a very nonpolar solvent and gradually increasing the polarity.[8]
-
-
Problem: The product is streaking on the column.
-
Solution: This may indicate that the compound is acidic or basic. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your mobile phase can improve peak shape. Alternatively, consider using neutral alumina as the stationary phase.[7]
-
Method 2: Purification by Vacuum Distillation
This method is ideal if your product has a significantly higher boiling point than 2-methylbenzofuran or if your product is a non-volatile solid.
Principle: Distillation separates liquids based on differences in their boiling points.[10] By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a lower temperature, which can prevent product decomposition.
Step-by-Step Protocol:
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Use a short path distillation head for high-boiling compounds to minimize material loss.
-
-
Distillation:
-
Place the crude mixture in the distillation flask with a stir bar.
-
Slowly apply vacuum and begin heating the flask gently in a heating mantle.
-
Collect the fraction that distills at the boiling point of 2-methylbenzofuran at the given pressure.
-
Once the 2-methylbenzofuran has been removed, you can increase the temperature to distill your product if it is a liquid, or stop the distillation and collect the non-volatile product from the distillation flask.
-
Troubleshooting Distillation:
-
Problem: The mixture is bumping violently.
-
Solution: Ensure smooth boiling by using a magnetic stir bar or by adding boiling chips. Do not add boiling chips to a hot liquid under vacuum.
-
-
Problem: Poor separation.
-
Solution: For compounds with closer boiling points, use a fractionating column (e.g., a Vigreux column) between the distillation flask and the distillation head to improve the separation efficiency.
-
Method 3: Purification by Recrystallization
This technique is highly effective if your desired product is a solid at room temperature.[10]
Principle: Recrystallization separates compounds based on differences in their solubility in a particular solvent at different temperatures. The impure solid is dissolved in a hot solvent and then allowed to cool slowly. The desired compound will crystallize out in a pure form, while the impurities (in this case, the liquid 2-methylbenzofuran) will remain in the solvent.[8]
Step-by-Step Protocol:
-
Solvent Selection:
-
Choose a solvent in which your product is highly soluble at elevated temperatures but poorly soluble at low temperatures. The 2-methylbenzofuran should ideally be soluble in this solvent at all temperatures.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, place the flask in an ice bath to maximize the yield of the crystals.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
-
Troubleshooting Recrystallization:
-
Problem: The product "oils out" instead of crystallizing.
-
Solution: This happens when the boiling point of the solvent is too high or the melting point of the solid is very low. Try using a lower-boiling point solvent or a solvent mixture.[8]
-
-
Problem: No crystals form upon cooling.
-
Solution: You may have used too much solvent. Try evaporating some of the solvent and cooling again. If that fails, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes induce crystallization.
-
References
- Vertex AI Search. (2026). 2-Methylbenzofuran - Solubility of Things.
- PubChem. (2026). 2-Methylbenzofuran | C9H8O | CID 20263.
- ChemBK. (2024). Benzofuran, 2-methyl-.
- Stenutz. (n.d.). 2-methylbenzofuran.
- The Good Scents Company. (n.d.). 2-methyl benzofuran, 4265-25-2.
- cnreagent.com. (n.d.). 2-Methylbenzofuran.
- Sigma-Aldrich. (2026). 2-Methylbenzofuran 96%.
- BenchChem. (2025).
- NIST. (n.d.). Benzofuran, 2-methyl-.
- Wikipedia. (2026).
- BenchChem. (2025). Technical Support Center: Purification of 6-Methyl-2,3-diphenyl-1-benzofuran.
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 2-Methylbenzofuran | C9H8O | CID 20263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzofuran, 2-methyl- [chembk.com]
- 4. stenutz.eu [stenutz.eu]
- 5. 2-methyl benzofuran, 4265-25-2 [thegoodscentscompany.com]
- 6. shiji.cnreagent.com [shiji.cnreagent.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzofuran, 2-methyl- [webbook.nist.gov]
- 10. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Byproducts in 2-(Bromomethyl)benzofuran Synthesis
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this crucial synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved via the radical bromination of 2-methylbenzofuran using N-bromosuccinimide (NBS), can appear straightforward. However, the reality in the lab is often a complex mixture of the desired product and various byproducts, leading to purification challenges and reduced yields. This guide provides a comprehensive overview of these byproducts, their mechanisms of formation, and detailed protocols for their characterization and mitigation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis and workup of this compound in a question-and-answer format.
Question 1: My reaction mixture shows multiple spots on TLC, and the yield of this compound is low. What are the likely byproducts?
Answer:
Low yields and multiple TLC spots are classic indicators of significant byproduct formation. In the radical bromination of 2-methylbenzofuran, the primary culprits are over-bromination at the methyl group and electrophilic aromatic substitution on the benzofuran ring.
The most common byproducts are:
-
2-(Dibromomethyl)benzofuran: This is a product of over-bromination and is often a major impurity if the reaction is not carefully controlled.
-
Ring-Brominated Isomers: Bromination can occur on the benzene or furan ring of the benzofuran system. The most likely isomers are 3-bromo-2-(bromomethyl)benzofuran, 5-bromo-2-(bromomethyl)benzofuran, and 7-bromo-2-(bromomethyl)benzofuran.
-
Unreacted 2-Methylbenzofuran: Incomplete reaction will leave starting material in your mixture.
-
Hydrolysis and Oxidation Products: this compound is a reactive benzylic bromide. Exposure to moisture during workup or purification can lead to the formation of 2-(hydroxymethyl)benzofuran. Subsequent oxidation can yield 2-benzofurancarboxaldehyde.
-
Dimeric Byproducts: Self-condensation of the reactive this compound can lead to the formation of dimers.
The formation of these byproducts is highly dependent on the reaction conditions, including the stoichiometry of NBS, the initiator, solvent, temperature, and reaction time.
Question 2: I see unexpected peaks in the 1H NMR spectrum of my crude product. How can I identify the specific byproducts?
Answer:
1H NMR spectroscopy is a powerful tool for identifying the components of your reaction mixture. The following table summarizes the expected chemical shifts for the key protons of the likely byproducts.
| Compound | Key 1H NMR Signals (δ, ppm in CDCl3) | Rationale for Chemical Shift |
| This compound (Product) | ~4.7 (s, 2H, -CH2Br), ~6.7 (s, 1H, furan H-3), 7.2-7.6 (m, 4H, aromatic) | The benzylic protons are deshielded by the adjacent bromine atom and the benzofuran ring. |
| 2-(Dibromomethyl)benzofuran | ~6.8 (s, 1H, -CHBr2), ~6.9 (s, 1H, furan H-3), 7.2-7.7 (m, 4H, aromatic) | The single proton on the dibromomethyl carbon is further deshielded by two bromine atoms compared to the CH2Br group. |
| 3-Bromo-2-(bromomethyl)benzofuran | ~4.8 (s, 2H, -CH2Br), 7.2-7.6 (m, 4H, aromatic) | The absence of the H-3 furan proton signal around 6.7 ppm is a key indicator. The benzylic protons may be slightly downfield due to the influence of the adjacent bromine on the furan ring. |
| 5-Bromo-2-(bromomethyl)benzofuran | ~4.7 (s, 2H, -CH2Br), ~6.7 (s, 1H, furan H-3), 7.3-7.7 (m, 3H, aromatic) | The aromatic region will show a different splitting pattern due to the bromine substituent on the benzene ring. |
| 2-(Hydroxymethyl)benzofuran | ~4.8 (d, 2H, -CH2OH), ~6.5 (s, 1H, furan H-3), 7.2-7.6 (m, 4H, aromatic), ~1.8 (t, 1H, -OH) | The benzylic protons are coupled to the hydroxyl proton (unless D2O exchange is performed). The chemical shift of the -OH proton can be variable. |
| 2-Benzofurancarboxaldehyde | ~9.9 (s, 1H, -CHO), ~7.5 (s, 1H, furan H-3), 7.3-7.8 (m, 4H, aromatic) | The aldehyde proton appears at a very characteristic downfield shift. |
Pro-Tip: To confirm the presence of 2-(hydroxymethyl)benzofuran, add a drop of D2O to your NMR tube, shake, and re-acquire the spectrum. The disappearance of the -OH signal and the collapse of the -CH2OH doublet to a singlet is a definitive confirmation.
Question 3: My mass spectrum shows several peaks with bromine isotope patterns. How can I use this to identify byproducts?
Answer:
Mass spectrometry, especially GC-MS, is invaluable for identifying brominated byproducts due to the characteristic isotopic pattern of bromine (79Br and 81Br in a ~1:1 ratio).
-
Mono-brominated compounds will show two molecular ion peaks (M and M+2) of nearly equal intensity.
-
Di-brominated compounds will exhibit three molecular ion peaks (M, M+2, and M+4) with a characteristic intensity ratio of approximately 1:2:1.
The fragmentation patterns can also provide structural information. For example, the loss of a bromine radical (•Br) is a common fragmentation pathway for these compounds.
| Compound | Expected Molecular Ion (m/z) | Key Fragmentation Ions (m/z) |
| This compound | 210/212 | 131 ([M-Br]+), 103, 77 |
| 2-(Dibromomethyl)benzofuran | 288/290/292 | 209/211 ([M-Br]+), 130 ([M-Br2]+) |
| Ring-Brominated Isomers | 288/290/292 | 209/211 ([M-Br]+), 130 ([M-Br2]+) |
Note: Distinguishing between isomers with the same mass (e.g., 2-(dibromomethyl)benzofuran and 3-bromo-2-(bromomethyl)benzofuran) by mass spectrometry alone can be challenging and often requires complementary NMR data.
Frequently Asked Questions (FAQs)
What is the mechanism of byproduct formation in the NBS bromination of 2-methylbenzofuran?
The synthesis of this compound via NBS bromination proceeds through a radical chain mechanism, often initiated by light or a radical initiator like AIBN or benzoyl peroxide.
Caption: Mechanism of byproduct formation in NBS bromination.
-
Desired Reaction (Benzylic Bromination): A bromine radical abstracts a hydrogen atom from the methyl group of 2-methylbenzofuran to form a resonance-stabilized benzylic radical. This radical then reacts with molecular bromine (present in low concentrations) to yield the desired this compound and another bromine radical, propagating the chain.
-
Over-bromination: The product, this compound, can also react with bromine radicals. Abstraction of one of the remaining benzylic protons leads to a new radical that can react further to form 2-(dibromomethyl)benzofuran.
-
Aromatic Bromination: While NBS is known for selective allylic and benzylic bromination, electrophilic aromatic substitution can occur, especially if there are traces of acid or if the reaction is run in a polar solvent. HBr, a byproduct of the radical reaction, can react with NBS to generate Br2, which can then be polarized to act as an electrophile (Br+) and attack the electron-rich benzofuran ring system.
How can I minimize byproduct formation?
Controlling the reaction conditions is key to maximizing the yield of the desired mono-brominated product.
-
Stoichiometry: Use a slight excess of 2-methylbenzofuran relative to NBS (e.g., 1.1 equivalents of 2-methylbenzofuran to 1.0 equivalent of NBS) to ensure the NBS is consumed before significant over-bromination of the product occurs.
-
Solvent: Use a non-polar solvent like carbon tetrachloride (CCl4) or cyclohexane to favor the radical pathway and suppress ionic side reactions.
-
Initiator: Use a radical initiator like AIBN or benzoyl peroxide and maintain a consistent reaction temperature to ensure a steady, low concentration of bromine radicals.
-
Slow Addition: Adding the NBS portion-wise or as a solution via an addition funnel can help maintain a low concentration of the brominating agent, thus favoring mono-bromination.
-
Light: If using photochemical initiation, ensure consistent and appropriate irradiation.
-
Temperature: Maintain a constant and optimal temperature for the chosen initiator to control the rate of radical formation.
What is the best way to purify this compound?
Purification can be challenging due to the reactivity of the product and the similar polarities of the byproducts.
-
Column Chromatography: This is the most common method. A silica gel column using a non-polar eluent system (e.g., hexanes/ethyl acetate or hexanes/dichloromethane) can effectively separate the components. Careful monitoring by TLC is essential.
-
Recrystallization: If the crude product is a solid and contains a high proportion of the desired product, recrystallization from a suitable solvent (e.g., hexanes or ethanol/water) can be an effective purification method.
-
Workup: During the aqueous workup, it is crucial to work quickly and at low temperatures to minimize hydrolysis of the product to 2-(hydroxymethyl)benzofuran. Washing with a mild base (e.g., saturated sodium bicarbonate solution) can help neutralize any acidic byproducts.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of 2-methylbenzofuran (1.0 eq) in a non-polar solvent (e.g., CCl4 or cyclohexane) is added N-bromosuccinimide (0.95 eq).
-
A catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide, ~0.02 eq) is added.
-
The reaction mixture is heated to reflux (or irradiated with a suitable lamp) and monitored by TLC or GC-MS.
-
Upon consumption of the starting material, the reaction is cooled to room temperature.
-
The succinimide byproduct is removed by filtration.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Caption: General workflow for this compound synthesis.
Protocol 2: GC-MS Analysis of Crude Reaction Mixture
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value high enough to encompass the di-brominated products (e.g., 350).
-
This protocol will allow for the separation and identification of the volatile components of your reaction mixture based on their retention times and mass spectra.
References
- Kossakowski, J., Krawiecka, M., Kuran, B., Stefanska, J., & Wolska, I. (2010). Synthesis and preliminary evaluation of the antimicrobial activity of selected 3-benzofurancarboxylic acid derivatives. Molecules, 15(7), 4737–4749. [Link]
- New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules2024, 29(1), 199. [Link]
- GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Journal of Mass Spectrometry, 53(11), 1147-1155. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1583. [Link]
- Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 54(6), 516-525. [Link]
- Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Journal of Pharmacy and Pharmacology, 5(5), 185-192. [Link]
Technical Support Center: Selective Bromination of 2-Methylbenzofuran
Welcome to the technical support center for the selective bromination of 2-methylbenzofuran. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues, particularly the prevention of over-bromination. Here, we synthesize established chemical principles with practical, field-proven insights to ensure the success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the bromination of 2-methylbenzofuran in a question-and-answer format.
Question 1: My reaction is producing a significant amount of a dibrominated product. How can I improve the selectivity for the desired monobrominated 2-methylbenzofuran?
Answer: The formation of dibrominated species is a classic case of over-bromination and is a common challenge in the electrophilic halogenation of electron-rich heterocycles like benzofurans.[1] To enhance the selectivity for the monobrominated product, several factors in your reaction conditions must be precisely controlled.
-
Choice of Brominating Agent: Molecular bromine (Br₂) is highly reactive and often leads to over-bromination. A less reactive and more selective bromine source is N-Bromosuccinimide (NBS).[1] NBS provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize the formation of dibrominated byproducts.[2]
-
Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of a slight excess of the brominating agent can easily lead to a second bromination event. Start with a 1:1 molar ratio of 2-methylbenzofuran to NBS. It is often beneficial to use slightly less than one equivalent of NBS (e.g., 0.95 equivalents) to ensure that all the brominating agent is consumed before significant disubstitution occurs.
-
Reaction Temperature: Lowering the reaction temperature is a critical factor in controlling selectivity. Electrophilic aromatic substitution is an exothermic process, and higher temperatures can provide the activation energy needed for the less favorable second bromination. Conducting the reaction at 0 °C or even lower (e.g., -20 °C) can significantly improve the yield of the monobrominated product.[1] This is a practical application of kinetic versus thermodynamic control; at lower temperatures, the reaction is under kinetic control, favoring the faster-forming monobrominated product.[3][4][5]
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the brominating agent. Non-polar solvents such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂) are often preferred for reactions with NBS as they can help to temper its reactivity.[6] In contrast, polar solvents can sometimes accelerate the reaction and lead to reduced selectivity.
Question 2: I am observing bromination on the methyl group instead of the benzofuran ring. What is causing this and how can I prevent it?
Answer: Bromination of the methyl group is indicative of a radical substitution pathway, also known as benzylic bromination.[7] This typically occurs when using NBS under conditions that favor the formation of bromine radicals.
-
Radical Initiators: The presence of radical initiators, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or exposure to UV light, will promote the radical mechanism.[8] To favor electrophilic aromatic substitution on the ring, ensure your reaction setup is shielded from light and that you are not adding any radical initiators.
-
Solvent: As mentioned, non-polar solvents are generally used for radical brominations with NBS. While they are also used for electrophilic bromination, the key is the absence of radical initiators.
To ensure electrophilic aromatic substitution, the reaction should be carried out in the dark and without any radical initiators. The inherent electronic properties of the benzofuran ring system favor electrophilic attack, so minimizing conditions that promote radical pathways is key.[1]
Question 3: My reaction is sluggish and gives a low yield of the monobrominated product, even after a long reaction time. How can I improve the conversion?
Answer: A sluggish reaction can be due to several factors, often related to the activation of the brominating agent or the purity of your starting materials.
-
Purity of NBS: Old or impure NBS can be less reactive. It is recommended to use freshly recrystallized NBS for best results. Impure NBS may be slightly yellow due to the presence of molecular bromine.
-
Acid Catalyst: For electrophilic bromination, particularly with less reactive substrates, a mild acid catalyst can be beneficial. However, with an electron-rich substrate like 2-methylbenzofuran, this is often not necessary and can even lead to decomposition or polymerization. If you do choose to use an acid catalyst, proceed with caution and use a very mild one in catalytic amounts.
-
Temperature: While low temperatures are crucial for selectivity, a temperature that is too low may significantly slow down the reaction rate. There is a trade-off between selectivity and reaction speed. You may need to empirically determine the optimal temperature for your specific setup, starting at a low temperature and gradually allowing it to warm up while monitoring the reaction progress.
-
Monitoring the Reaction: Use thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to monitor the progress of the reaction.[1][9] This will help you determine the optimal reaction time and prevent the formation of byproducts by stopping the reaction once the starting material is consumed.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for the monobromination of 2-methylbenzofuran?
The electrophilic bromination of 2-methylbenzofuran is generally expected to occur at the C3 position. The oxygen atom of the furan ring is an activating, ortho-, para-directing group, and the C2 position is already substituted. The C3 position is activated by the oxygen and is the most electron-rich position available for electrophilic attack. However, substitution at other positions on the benzene ring is also possible, though generally less favored unless there are other strongly directing groups present.
Q2: Can I use molecular bromine (Br₂) instead of NBS?
While you can use molecular bromine, it is generally not recommended for the selective monobromination of 2-methylbenzofuran due to its high reactivity, which often leads to over-bromination and the formation of multiple products.[6] If you must use Br₂, it is crucial to use a non-polar solvent, very low temperatures, and add the bromine solution dropwise and very slowly to a solution of the 2-methylbenzofuran.
Q3: How can I purify the monobrominated 2-methylbenzofuran from the reaction mixture?
After the reaction is complete, the crude product can be purified using standard laboratory techniques. A typical workup involves quenching the reaction, extracting the product into an organic solvent, washing the organic layer, drying it, and then removing the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography on silica gel.[1]
Experimental Protocols
Protocol 1: Selective Monobromination of 2-Methylbenzofuran using NBS
This protocol is designed to favor the formation of the monobrominated product.
Materials:
-
2-Methylbenzofuran
-
N-Bromosuccinimide (NBS), recrystallized
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methylbenzofuran (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve N-bromosuccinimide (0.95 eq) in anhydrous dichloromethane.
-
Add the NBS solution dropwise to the cooled solution of 2-methylbenzofuran over a period of 30-60 minutes.
-
Stir the reaction mixture at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
| Parameter | Recommended Condition | Rationale |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides a low, steady concentration of electrophilic bromine, enhancing selectivity.[1] |
| Stoichiometry | 0.95-1.0 equivalents of NBS | Minimizes the risk of over-bromination. |
| Temperature | 0 °C to -20 °C | Favors kinetic control, increasing the yield of the monobrominated product.[1][3] |
| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) | A non-polar aprotic solvent that helps control reactivity. |
| Reaction Time | 1-3 hours (monitor by TLC) | Avoids prolonged reaction times that can lead to side products. |
Visualizing the Workflow
A clear workflow is essential for reproducible results. The following diagram illustrates the decision-making process and experimental steps for achieving selective monobromination.
Caption: Experimental workflow for the selective monobromination of 2-methylbenzofuran.
The following decision tree can help in selecting the appropriate reaction conditions.
Caption: Decision tree for selecting bromination conditions.
References
- Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.).
- Baciocchi, E., Clementi, S., & Sebastiani, G. V. (1975). Role of addition compounds in the halogenation of benzofurans and benzothiophens. Journal of the Chemical Society, Perkin Transactions 2, (8), 875-878.
- Serafin, K., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1577.
- University of Glasgow. (n.d.). Selectivity of Aryl and Benzylic Bromination.
- LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts.
- Suryawanshi, V. S., et al. (2017). Kinetics of Bromination of Benzofurans by Phenyltrimethylammonium Tribromide. International Journal of ChemTech Research, 10(13), 203-211.
- Jensen, W. B. (2009). Kinetic vs Thermodynamic Control.
- Wikipedia. (2023, December 2). N-Bromosuccinimide.
- LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts.
- Al-Hourani, B. J. (2010). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Journal of Physical Organic Chemistry, 23(11), 1038-1044.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- Hishmat, O. H., et al. (1987). Benzofuran Systems. Regioselective Bromination and Some Other Reactions of 1-(3-Benzofuranyl)-2-phenylethanones.
- Wikipedia. (2023, November 29). Thermodynamic and kinetic reaction control.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- New World Encyclopedia. (2019, July 6). N-Bromosuccinimide.
- NIST. (n.d.). Benzofuran, 2-methyl-. NIST Chemistry WebBook.
- Dandia, A., et al. (2001). Three-step synthesis of an array of substituted benzofurans using polymer-supported reagents. Journal of the Chemical Society, Perkin Transactions 1, (18), 2218-2222.
- Suryawanshi, V. S. (2017). Scheme 1: Probable mechanism of bromination of 2-acetyl benzofuran and... ResearchGate.
- Aslam, S., et al. (2024).
- PubChem. (n.d.). 2-Methylbenzofuran.
- Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives. Pharmaceuticals, 4(12), 1599-1621.
- Hishmat, O. H., et al. (1977). Reactions of Benzofuran Oxidation, Nitration and Bromination of 7-Hydroxy' and 7-Metboxy-benzofuran Derivatives. Polish Journal of Chemistry, 51(1), 112-114.
- Stenger, V. A. (1978). Analytical Methods for Methyl Bromide. In Analytical Methods for Pesticides and Plant Growth Regulators (Vol. 10, pp. 141-157). Academic Press.
- Lee, K., et al. (2012). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors. Bulletin of the Korean Chemical Society, 33(1), 266-272.
- Xia, J. J., et al. (2016). A New Benzofuran Derivative From Nicotiana Tabacum. Journal of Asian Natural Products Research, 18(8), 779-783.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. homepages.uc.edu [homepages.uc.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Column Chromatography of 2-(Bromomethyl)benzofuran
Welcome to the technical support guide for the purification of 2-(Bromomethyl)benzofuran via column chromatography. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of this specific separation. We will move beyond rote protocols to explain the underlying principles and troubleshoot common challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for purifying this compound?
For routine purification of this compound, silica gel (200-400 mesh) is the standard and most cost-effective choice. The principle of adsorption chromatography relies on the interaction of analytes with the stationary phase; in this case, the polar silanol (Si-OH) groups on the silica surface[1]. This compound is a moderately polar compound, allowing for good separation from non-polar impurities using a non-polar mobile phase.
However, if you observe compound degradation, consider using neutral alumina or deactivated silica gel . The acidic nature of standard silica gel can sometimes cause decomposition of sensitive compounds, particularly benzylic halides[2][3].
Q2: Which mobile phase system should I start with?
A good starting point is a non-polar solvent system, such as hexanes and ethyl acetate . Based on literature precedents for similar benzofuran structures, a very low polarity mobile phase is often sufficient[4][5].
Begin by developing a solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent ratio that gives your target compound, this compound, an Rf value of approximately 0.2-0.4 [2]. This Rf range typically ensures that the compound elutes from the column in a reasonable volume without excessive band broadening, leading to a clean separation.
Start with a low percentage of the more polar solvent (e.g., 2-5% ethyl acetate in hexanes) and gradually increase the concentration until the desired Rf is achieved.
Q3: My compound is not very soluble in the starting eluent. How should I load it onto the column?
If your crude material has poor solubility in the low-polarity mobile phase required for good separation, dry loading is the preferred method[6]. Wet loading, which involves dissolving the sample in a minimal amount of a strong solvent (like dichloromethane), can lead to poor separation as the strong solvent carries the compound down the column prematurely, causing significant band broadening[6].
Dry Loading Protocol:
-
Dissolve your crude sample in a suitable volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (typically 10-20 times the mass of your sample) to the solution.
-
Thoroughly mix and evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this silica-adsorbed sample to the top of your packed column.
Troubleshooting Guide
This section addresses specific problems that can arise during the chromatographic purification of this compound.
Issue 1: My compound is not eluting from the column, even after I increase the solvent polarity.
-
Possible Cause 1: Compound Decomposition. this compound, as a benzylic bromide, may be unstable on the acidic surface of silica gel[2][3]. The silanol groups can catalyze decomposition or the compound may irreversibly bind.
-
Troubleshooting Step: Before running a column, test for stability by spotting your compound on a silica TLC plate. Let it sit for 30-60 minutes, then elute as normal. If you see a new spot, streaking from the baseline, or a significant reduction in the original spot's intensity, your compound is likely degrading.
-
Solution:
-
-
Possible Cause 2: Insufficient Eluent Polarity. While unlikely for this compound if a standard gradient is used, it's possible the polarity is still too low.
-
Troubleshooting Step: After running a large volume of your planned eluent, perform a "methanol purge" by flushing the column with 100% methanol or a very polar mixture (e.g., 90:10 ethyl acetate/methanol)[8]. Collect the eluate and check for your compound.
-
Solution: If the compound elutes with the highly polar flush, your initial mobile phase was not strong enough. Re-develop your elution conditions using TLC with stronger solvent systems.
-
Issue 2: The purified fractions contain both my product and a close-running impurity.
-
Possible Cause 1: Column Overloading. Loading too much crude material onto the column is a common cause of poor separation. The stationary phase becomes saturated, and the separation bands of different compounds overlap significantly[9].
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used (e.g., for 100 g of silica, load 1-5 g of crude material). If the separation is difficult (small ΔRf), use a lower ratio.
-
-
Possible Cause 2: Poor Column Packing. Air bubbles, cracks, or an uneven surface in the silica bed will create channels, leading to a non-uniform solvent front and severe band broadening, which ruins separation[6].
-
Solution: Ensure you pack the column carefully. Use a "slurry packing" method where the silica is mixed with the initial eluent before being added to the column. Gently tap the column as the silica settles to ensure a compact, uniform bed. Add a layer of sand on top to prevent disturbance when adding solvent[6].
-
Issue 3: My compound elutes as a long, trailing band, contaminating many fractions.
-
Possible Cause: Strong Compound-Silica Interaction. Halogenated compounds can sometimes exhibit "sticky" behavior on silica gel due to specific interactions[10]. This causes some molecules to be retained much longer than others, resulting in tailing.
-
Solution:
-
Use a Gradient Elution: Start with the low-polarity solvent system determined by TLC. Once the leading edge of your product begins to elute, gradually and slightly increase the polarity of the mobile phase. This will help push the trailing end of the band off the column more quickly without compromising the separation from less polar impurities.
-
Add a Competitive Modifier: Sometimes, adding a small amount of a more polar solvent that doesn't drastically change the overall polarity can help. For a hexane/ethyl acetate system, adding 1-2% dichloromethane or THF to the mobile phase can sometimes improve peak shape.
-
-
Experimental Protocol & Data
This section provides a standard protocol for the purification of ~1.0 g of crude this compound.
Step-by-Step Methodology
-
TLC Analysis: Develop a mobile phase. A typical starting point is 5% Ethyl Acetate in Hexanes. Adjust the ratio to achieve an Rf of ~0.3 for the product.
-
Column Preparation:
-
Select a glass column with a diameter of approximately 4-5 cm.
-
Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.
-
Prepare a slurry of ~50 g of silica gel (200-400 mesh) in the starting mobile phase (e.g., 2% Ethyl Acetate in Hexanes).
-
Pour the slurry into the column. Use gentle air pressure and tap the column side to pack the silica into a uniform bed.
-
Drain the excess solvent until it is just level with the top of the silica bed. Add another ~1 cm layer of sand on top.
-
-
Sample Loading (Dry Method):
-
Dissolve ~1.0 g of crude product in ~10 mL of dichloromethane.
-
Add ~5 g of silica gel and evaporate the solvent completely on a rotary evaporator.
-
Carefully load the resulting dry powder onto the sand layer at the top of the column.
-
-
Elution:
-
Carefully add the mobile phase to the column.
-
Begin collecting fractions (e.g., 20 mL per fraction) immediately.
-
Start with the initial low-polarity eluent (e.g., 2% EtOAc/Hexanes). After impurities have eluted, you can gradually increase the polarity (e.g., to 5%, then 10% EtOAc/Hexanes) to speed up the elution of your product.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Data Summary Table
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel, 200-400 mesh | Standard, cost-effective adsorbent for moderately polar compounds[1]. |
| Mobile Phase | Hexanes / Ethyl Acetate | Provides good selectivity for benzofurans with tunable polarity[4][5]. |
| Elution Mode | Isocratic or Step-Gradient | Start isocratically; a step-gradient can reduce elution time and tailing. |
| Target Rf | 0.2 - 0.4 | Optimal range for achieving good separation without excessive solvent use[2]. |
| Sample Loading | Dry Loading | Prevents band broadening when sample solubility in the eluent is low[6]. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting a common and critical issue: the failure to recover the target compound after chromatography.
Caption: Troubleshooting workflow for zero product recovery.
References
- Chromatography Forum. (2008). Halogenated Molecule Sticking to Column.
- The Royal Society of Chemistry. (n.d.). A concise route to functionalized benzofurans directly from gem-dibromoalkenes and phenols.
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Veeprho. (2025). Exploring the Different Mobile Phases in HPLC.
- Organic Syntheses. (2016). Oxyboration: Synthesis of Borylated Benzofurans.
- Reddit. (2022). troubleshooting column chromatography.
- Chemistry LibreTexts. (2024). Chromatography.
- LookChem. (n.d.). This compound.
- National Center for Biotechnology Information. (2024). Chromatography. In: StatPearls.
- Santai Technologies. (n.d.). The Choice of Mobile Phase in Reversed-Phase Flash Chromatography.
- National Center for Biotechnology Information. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones.
- The Royal Society of Chemistry. (n.d.). Supercoiled fibres of self-sorted donor-acceptor stacks: a turn-off/turn-on platform for sensing volatile aromatic compounds - Supporting Information.
- SIELC Technologies. (n.d.). Separation of 2,3-Benzofuran on Newcrom R1 HPLC column.
- Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
- Kirkland, J. J., et al. (1997). Stability of Silica-Based, Endcapped Columns With pH 7 and 11 Mobile Phases for Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 762(1-2), 97-112.
Sources
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- 4. rsc.org [rsc.org]
- 5. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
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- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Halogenated Molecule Sticking to Column - Chromatography Forum [chromforum.org]
Technical Support Center: Recrystallization of 2-(Bromomethyl)benzofuran
Welcome to the technical support center for the purification of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this important synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both success and a deeper understanding of the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent system for the recrystallization of this compound?
The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For benzofuran derivatives, a range of solvent systems can be effective. While specific data for this compound is not extensively published, we can infer suitable systems from related structures and general organic chemistry principles.
Commonly employed solvent systems for benzofuran derivatives include petroleum ether, petroleum ether-ethyl acetate mixtures, aqueous methanol, and methanol-acetone mixtures.[1][2][3] The choice depends on the impurity profile of your crude product.
Recommendation: Start with a solvent polarity screening on a small scale. Test solvents like hexanes, ethanol, ethyl acetate, and toluene. A mixed solvent system, such as hexanes/ethyl acetate or ethanol/water, often provides the optimal balance of solubility characteristics.[4][5]
Q2: My this compound is "oiling out" instead of crystallizing. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This is a common issue, especially when the melting point of the compound is low or when significant impurities are present, causing a melting point depression.[6][7]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Return the flask to the heat source to redissolve the oil. Add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to prevent premature saturation upon cooling.[6]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to achieve this. Rapid cooling often favors oil formation over crystal growth.[7]
-
Solvent System Modification: If oiling persists, your solvent system may be too nonpolar. Try a more polar solvent or adjust the ratio of your mixed solvent system.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled, supersaturated solution can initiate crystallization.[7]
Q3: The yield of my recrystallized product is very low. How can I improve it?
A low yield is a frequent challenge in recrystallization.[8] Several factors can contribute to this:
-
Using too much solvent: This is the most common reason for low recovery, as a significant portion of your product will remain in the mother liquor.[7]
-
Premature crystallization: If crystals form during hot filtration (if performed), product will be lost.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.[9]
Optimization Strategies:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. This ensures the solution is saturated upon cooling.[10]
-
Pre-heat Filtration Apparatus: If a hot filtration step is necessary to remove insoluble impurities, pre-heat your funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.[9]
-
Ice-Cold Washes: Always wash your filtered crystals with a minimal amount of ice-cold solvent.[9]
-
Second Crop: The mother liquor can often be concentrated to yield a second, albeit less pure, crop of crystals.[9]
In-Depth Troubleshooting Guides
Guide 1: No Crystals Form Upon Cooling
This is a frustrating but solvable problem. It typically indicates that the solution is not supersaturated.
| Potential Cause | Underlying Science | Recommended Action |
| Too Much Solvent | The concentration of this compound is below its saturation point even at low temperatures. | Gently boil off a portion of the solvent to increase the concentration. Allow the solution to cool again.[6] |
| Supersaturation Without Nucleation | The solution is supersaturated, but there are no nucleation sites for crystals to begin forming. | 1. Scratch the inner surface of the flask with a glass rod at the meniscus. This creates microscopic scratches that can serve as nucleation sites.[6] 2. Add a seed crystal of pure this compound.[7] |
| Inappropriate Solvent | The compound has high solubility in the chosen solvent even at low temperatures. | Recover the compound by evaporating the solvent and attempt recrystallization with a different, less polar solvent or a mixed solvent system.[6] |
Guide 2: Discolored Crystals
The presence of color in your final product indicates that colored impurities have been incorporated into the crystal lattice.
| Potential Cause | Underlying Science | Recommended Action |
| Co-crystallization of Impurities | The colored impurity has similar solubility properties to this compound in the selected solvent. | Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Caution: Use charcoal sparingly as it can also adsorb your product.[9] |
| Rapid Crystal Formation | Crystals that form too quickly can trap impurities from the mother liquor within the crystal lattice. | Ensure a slow cooling rate. If necessary, re-dissolve the crystals in fresh hot solvent and allow them to recrystallize more slowly.[6] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
This protocol is a starting point and may require optimization based on the purity of your crude material.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and bring the mixture to a gentle boil on a hot plate. Continue adding small portions of the hot solvent until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or under vacuum.
Protocol 2: Mixed-Solvent Recrystallization of this compound
This method is useful when no single solvent has the ideal solubility characteristics. A common pair is a "good" solvent in which the compound is very soluble and a "bad" solvent in which it is poorly soluble. For this compound, a system like ethanol/water or ethyl acetate/hexanes could be effective.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent (e.g., ethanol) at its boiling point.
-
Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.
-
Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Proceed as described in the single-solvent protocol, using an ice-cold mixture of the two solvents for washing.
Visualizing the Process
Caption: A workflow diagram illustrating the key steps and troubleshooting decision points in the recrystallization of this compound.
References
- Google Patents. (n.d.). Preparation of benzofuran derivatives (Patent No. US3147280A).
- ResearchGate. (2015). Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Asian Publication Corporation. (n.d.). Synthesis and Crystal Structure of Benzofuran Derivative.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Reddit. (2022). Recrystallization pointers.
- National Center for Biotechnology Information. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.
- University College Cork. (n.d.). Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans.
- ChemHelp ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide [Video]. YouTube.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- LookChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). Benzofuran-impurities.
- ResearchGate. (2014). Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation.
- Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
- National Center for Biotechnology Information. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
- Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
- National Center for Biotechnology Information. (n.d.). 2-(Bromomethyl)furan.
- International Journal of Scientific Development and Research. (n.d.). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives.
- MedCrave. (2017). Benzofuran synthesis through iodocyclization reactions: recent advances.
- ACS Publications. (2023). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib.
- National Center for Biotechnology Information. (n.d.). Benzofuran.
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Technical Support Center: Handling and Safety for 2-(Bromomethyl)benzofuran
Disclaimer: This guide is intended for informational purposes for qualified researchers and professionals. It is not a substitute for a comprehensive risk assessment and adherence to all institutional and regulatory safety protocols. Always consult the Safety Data Sheet (SDS) provided by your supplier before handling any chemical.
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 2-(Bromomethyl)benzofuran. The following question-and-answer format addresses critical safety precautions and troubleshooting for common experimental challenges.
PART 1: Core Safety and Handling FAQs
This section focuses on the fundamental safety measures required when working with this compound.
Question 1: What are the primary hazards of this compound?
Answer: this compound is a hazardous substance that poses several risks. According to safety data sheets, it is classified as a material that can cause skin irritation and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Some sources indicate it is harmful if swallowed.[1] Due to its chemical structure, it should be handled with the care afforded to reactive alkylating agents.
Question 2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A stringent PPE protocol is essential to minimize exposure.[4] All operations should be conducted within a certified chemical fume hood.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene) | To prevent skin contact, which can cause irritation.[2][5] |
| Eye Protection | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause serious eye damage.[1][6] |
| Body Protection | Fully buttoned laboratory coat | To protect skin and clothing from accidental spills.[7] |
| Respiratory Protection | Work within a chemical fume hood | To prevent inhalation of vapors, which can cause respiratory tract irritation.[1][3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[8] |
Question 3: What are the proper storage conditions for this compound?
Answer: To ensure stability and safety, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[8][9] Many suppliers recommend storing it under an inert atmosphere in a freezer at temperatures around -20°C.[10] It should be kept away from heat, sparks, open flames, and other ignition sources.[8][9] It is incompatible with strong oxidizing agents.[8]
Question 4: How should I handle spills and waste disposal?
Answer: Spills should be managed promptly by personnel wearing appropriate PPE. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal.[9] Waste containing this compound is considered hazardous and must be disposed of in accordance with local, state, and federal regulations.[6][11] Do not allow the material to enter drains or waterways.[1]
PART 2: Experimental and Troubleshooting Guide
This section addresses common issues that may arise during the use of this compound in synthetic procedures.
Question 5: My reaction is showing low yield or is not proceeding to completion. What are some potential causes?
Answer: Several factors can contribute to an unsuccessful reaction:
-
Reagent Purity: this compound can degrade over time. If the reagent is old or has been improperly stored, its purity may be compromised. Consider using a fresh batch or purifying the existing stock.
-
Reaction Conditions: Ensure that your reaction is being conducted under anhydrous conditions, as the presence of water can lead to hydrolysis of the starting material.[12]
-
Base and Solvent: The choice of base and solvent is critical. For nucleophilic substitution reactions, a suitable base is needed to deprotonate the nucleophile. Aprotic polar solvents are often effective.
-
Temperature and Time: Some reactions may require heating to proceed at a reasonable rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to check for the consumption of starting material.[12]
Question 6: I'm observing the formation of multiple side products in my reaction. What are the likely side reactions?
Answer: The reactivity of this compound can lead to the formation of undesired products:
-
Hydrolysis: If there is moisture in your reaction, the bromomethyl group can hydrolyze to a hydroxymethyl group.
-
Elimination: Under strongly basic conditions, an elimination reaction can occur to form 2-methylidene-2,3-dihydrobenzofuran.
-
Di-substitution: If your nucleophile has more than one reactive site, you may see di-substituted products.
Experimental Workflow Troubleshooting
Caption: The concerted SN2 mechanism for the reaction of a nucleophile with this compound.
References
- TCI Chemicals. (2025, January 15). SAFETY DATA SHEET: 2,3-Benzofuran.
- Fisher Scientific. SAFETY DATA SHEET: Benzofuran.
- LookChem. This compound.
- Singh, P., & Kaur, M. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1549. [Link]
- Fisher Scientific. SAFETY DATA SHEET: 1-(1-Benzofuran-2-yl)-2-bromoethan-1-one.
- Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET: 2,3-Benzofuran.
- Angene Chemical. (2025, April 5). Safety Data Sheet: Benzofuran, 7-bromo-5-methyl-.
- ResearchGate. Scheme 7. Synthesis of 2-substituted benzofurans.
- ChemicalBook. (2022, August 11). 2-(Bromomethyl)furan - Safety Data Sheet.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.
- Fisher Scientific. SAFETY DATA SHEET: 2-Bromo-1-benzofuran.
- ChemicalBook. (2025, July 26). 2-BROMO-1-BENZOFURAN - Safety Data Sheet.
- ChemicalBook. 2-(Bromomethyl)furan - Safety Data Sheet.
- Apollo Scientific. SAFETY DATA SHEET: 3-(BROMOMETHYL)FURAN 20% W/W SOLUTION IN TOLUENE.
- Cole-Parmer. Material Safety Data Sheet - Benzofuran-2-yl methyl ketone.
- Organic Chemistry Portal. Synthesis of Benzofurans.
- Iannelli, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules, 25(10), 2327. [Link]
- BenchChem. Technical Support Center: Troubleshooting the Synthesis of 2-Bromo-5-(bromomethyl)pyridine.
- BenchChem. Safeguarding Your Research: Personal Protective Equipment for Handling 2-Acetyldibenzofuran.
- Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.
- TCI America. MSDS: 2,3-Benzofuran.
- ResearchGate. (2025, August 6). Syntheses of 2-Benzylbenzofuran Derivatives and 2-Aryl-nitrochroman Derivatives from Nitroalkene Precursors.
- Lab Pro Inc. 5-BROMO-3-(BROMOMETHYL)BENZOFURAN, 97% Purity, C9H6Br2O, 50 mg.
- American Chemistry Council. Protective Equipment.
- ResearchGate. (2025, August 6). 2-Acetylbenzofurans: Synthesis, Reactions and Applications.
- Centers for Disease Control and Prevention. (2014, July 1). NIOSH Recommendations for Chemical Protective Clothing A-Z.
- BOC Sciences. CAS 41014-27-1 this compound.
- MySkinRecipes. This compound.
- D'Andrea, P., et al. (2018). Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. Molecules, 23(3), 707. [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 4603765, 2-(Bromomethyl)furan.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 9223, Benzofuran.
- Sigma-Aldrich. 2-(Bromoacetyl)benzofuran 97%.
- Khan, I., et al. (2023). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega, 8(43), 40065-40127. [Link]
- Wikipedia. Benzofuran.
- Asif, M. (2016). Mini Review on Important Biological Properties of Benzofuran Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 123-130.
- Wang, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3683. [Link]
- ResearchGate. 6 questions with answers in BENZOFURANS | Science topic.
- ResearchGate. Reaction with benzofuran analogs Reaction conditions.
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Technical Support Center: Scaling Up 2-(Bromomethyl)benzofuran Synthesis
Welcome to the technical support center for the synthesis of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established chemical principles and practical experience.
I. Troubleshooting Guide: Navigating Scale-Up Pitfalls
This section provides a structured approach to identifying and resolving specific issues that may arise during the scale-up of this compound synthesis.
Issue 1: Low Yield or Incomplete Reaction
Question: We are observing a significant drop in yield for the bromination of 2-methylbenzofuran to this compound upon scaling up our reaction from 10g to 1kg. TLC and HPLC analysis indicates a substantial amount of unreacted starting material. What are the likely causes and how can we rectify this?
Answer:
Several factors can contribute to decreased yield and incomplete conversion during scale-up. Let's break down the potential causes and solutions:
-
Cause A: Inefficient Radical Initiation. The Wohl-Ziegler bromination of 2-methylbenzofuran with N-Bromosuccinimide (NBS) is a radical chain reaction.[1][2] Inadequate initiation is a common hurdle in larger reactors.
-
Solution:
-
Initiator Concentration: Ensure the radical initiator, typically azobisisobutyronitrile (AIBN) or benzoyl peroxide, is used at an appropriate molar ratio. While catalytic on paper, larger volumes can have "dead spots" with poor mixing, requiring a slightly higher initiator loading.
-
Thermal Lag: Larger reaction volumes take longer to reach and stabilize at the desired reflux temperature.[3] This "thermal lag" can result in a shorter effective reaction time at the optimal temperature for radical initiation. Extend the reaction time accordingly and monitor the internal temperature closely.
-
Light Initiation: If using photo-initiation, ensure the light source can adequately penetrate the larger reaction vessel. Consider using multiple light sources or a more powerful lamp.
-
-
-
Cause B: Poor Mixing and Mass Transfer. Inadequate agitation in a large reactor can lead to localized "hot spots" and areas of poor reagent distribution.
-
Solution:
-
Agitator Design and Speed: Evaluate the type of agitator (e.g., anchor, pitched-blade turbine) and its speed (RPM). The goal is to create a vortex that ensures efficient mixing of the solid NBS and uniform temperature distribution.
-
Baffling: Ensure the reactor is properly baffled to prevent the entire reaction mixture from swirling as one body, which improves mixing.
-
-
-
Cause C: Deactivation of NBS. N-Bromosuccinimide can degrade over time, especially if exposed to moisture or light, turning from a white solid to a yellow or brownish color.[4]
Issue 2: Formation of Impurities and Side Products
Question: Upon scaling up, we are observing the formation of several new impurities, including a dibrominated product and what appears to be a product of aromatic bromination. How can we minimize these side reactions?
Answer:
The formation of side products is a common challenge when reaction conditions are not tightly controlled during scale-up. Here's a breakdown of the likely culprits and how to mitigate them:
-
Cause A: Over-bromination (Dibromination). The formation of 2-(dibromomethyl)benzofuran occurs when the desired product reacts further with the brominating agent.
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of NBS. Use no more than a slight excess (e.g., 1.05-1.1 equivalents).
-
Slow Addition: Add the NBS portion-wise or as a slurry over an extended period. This maintains a low concentration of the brominating agent in the reaction mixture at any given time, favoring the mono-bromination of the more reactive starting material.
-
-
-
Cause B: Aromatic Bromination. Electrophilic aromatic substitution on the benzofuran ring can compete with the desired radical benzylic bromination. This is often promoted by the presence of ionic bromine species.
-
Solution:
-
Anhydrous Conditions: Ensure the reaction is conducted under strictly anhydrous conditions. The presence of water can lead to the formation of HBr, which can catalyze electrophilic aromatic substitution.[4]
-
Solvent Choice: Carbon tetrachloride (CCl₄) is a classic solvent for Wohl-Ziegler reactions due to its non-polar nature, which disfavors ionic pathways.[2][3] However, due to its toxicity and environmental concerns, alternative non-polar solvents like cyclohexane or chlorobenzene should be considered and validated at a small scale first.
-
Avoid Protic Solvents: Polar protic solvents can promote ionic side reactions.[6]
-
-
-
Cause C: Impurities in Starting Material. The purity of the starting 2-methylbenzofuran is critical. Certain impurities could be more susceptible to bromination.
-
Solution:
-
Starting Material Qualification: Thoroughly analyze the starting material by GC-MS and NMR to identify and quantify any impurities before use in a large-scale reaction.
-
-
Issue 3: Difficult Purification and Product Isolation
Question: We are struggling with the purification of this compound on a larger scale. Column chromatography, which we used in the lab, is not practical for the quantities we are now producing. What are some scalable purification strategies?
Answer:
Scaling up purification requires a shift from chromatographic methods to bulk separation techniques.
-
Strategy A: Recrystallization. this compound is a solid at room temperature, making recrystallization a viable and scalable purification method.
-
Protocol:
-
Solvent Screening: Perform small-scale solubility tests to identify a suitable solvent system. A good system is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices include hexanes, heptane, or mixtures of ethanol and water.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow the solution to cool slowly to promote the formation of large, pure crystals. Isolate the crystals by filtration and wash with a small amount of cold solvent.
-
-
-
Strategy B: Slurry Wash. If the impurities are significantly more soluble in a particular solvent than the desired product, a slurry wash can be an effective purification step.
-
Procedure: Stir the crude solid product in a chosen solvent at a specific temperature for a set period. The impurities will dissolve into the solvent, while the purified product remains as a solid. Filter to isolate the product.
-
-
Strategy C: Distillation (for starting material). If the starting 2-methylbenzofuran contains non-volatile impurities, consider purifying it by distillation before the bromination reaction. This can significantly reduce the impurity profile of the final product.
II. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of this compound?
A1: The primary safety concerns are:
-
N-Bromosuccinimide (NBS): While safer than liquid bromine, NBS is an irritant and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).[4] Reactions involving NBS are generally exothermic, and this needs to be carefully managed on a large scale to prevent thermal runaway.[4]
-
This compound: This compound is a lachrymator and a potential alkylating agent. It is corrosive and can cause severe skin and eye damage.[7] Always handle it in a fume hood with appropriate PPE, including gloves and safety glasses.
-
Solvents: Many solvents used in this synthesis, such as carbon tetrachloride, are hazardous.[3] Always consult the Safety Data Sheet (SDS) for all reagents and solvents and perform a thorough risk assessment before beginning any large-scale work.
Q2: How does the choice of brominating agent affect the scale-up process?
A2: N-Bromosuccinimide (NBS) is generally preferred over elemental bromine (Br₂) for benzylic brominations on a large scale.[1][8] This is because NBS is a solid, making it easier and safer to handle than the highly corrosive and volatile liquid bromine.[8] Additionally, NBS provides a low, steady concentration of bromine radicals, which can lead to higher selectivity and fewer side products compared to the direct use of Br₂.[1]
Q3: What analytical techniques are recommended for monitoring the reaction progress and ensuring product quality on a large scale?
A3: For in-process monitoring, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are invaluable. They can be used to track the consumption of the starting material and the formation of the product and any major impurities. For final product quality control, a combination of techniques is recommended:
-
HPLC/GC: To determine purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any structurally related impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Melting Point: As a simple and quick indicator of purity.
Q4: Can this reaction be performed under solvent-free conditions to improve the process mass intensity (PMI)?
A4: While solvent-free reactions are desirable from a green chemistry perspective, the Wohl-Ziegler bromination typically requires a solvent to facilitate heat transfer, ensure proper mixing of the solid NBS, and maintain a controlled reaction temperature. Attempting this reaction neat on a large scale could be hazardous due to the exothermic nature of the reaction and the potential for localized overheating and runaway reactions. It is recommended to use a minimal amount of a suitable, recyclable solvent.
III. Experimental Protocols and Visualizations
Protocol: Large-Scale Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 2-Methylbenzofuran | 132.16 | 1.00 kg | 7.57 | 1.00 |
| N-Bromosuccinimide (NBS) | 177.98 | 1.42 kg | 7.98 | 1.05 |
| Azobisisobutyronitrile (AIBN) | 164.21 | 124 g | 0.76 | 0.10 |
| Carbon Tetrachloride | - | 10 L | - | - |
Procedure:
-
Charge a suitable, clean, and dry reactor with 2-methylbenzofuran and carbon tetrachloride.
-
Begin agitation and heat the mixture to reflux (approximately 77 °C).
-
In a separate container, prepare a slurry of NBS and AIBN in a small amount of carbon tetrachloride.
-
Once the reactor is at a stable reflux, begin the slow, portion-wise addition of the NBS/AIBN slurry over 2-3 hours.
-
Monitor the internal temperature of the reactor to ensure the exotherm is controlled.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct. Wash the filter cake with a small amount of cold carbon tetrachloride.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., heptane).
Diagrams
Caption: Experimental workflow for the scaled-up synthesis of this compound.
Caption: Decision tree for troubleshooting common scale-up issues.
IV. References
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. Available from: [Link]
-
N-Bromosuccinimide. (2019). In Wikipedia. Available from: [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Available from: [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (2005). Indian Journal of Chemistry, 44B, 636-639. Available from: [Link]
-
On the bromination of methyl 2-methyl-3-furoate. (2012). Acta Crystallographica Section E, 68(Pt 8), o2469. Available from: [Link]
-
N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Available from: [Link]
-
N-Bromosuccinimide. (n.d.). In Wikipedia. Retrieved from [Link]
-
Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available from: [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (2017). Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 22459–22492. Available from: [Link]
-
Synthesis, characterization, and thermal degradation of novel poly(2-(5-bromo benzofuran-2-yl)-2-oxoethyl methacrylate). (2012). Polymer Engineering & Science, 52(2), 323-330. Available from: [Link]
-
Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. (2007). Synlett, 2007(12), 1933-1936. Available from: [Link]
-
A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.). London Business Publications. Available from: [Link]
-
Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. (2023). Molecules, 28(7), 3169. Available from: [Link]
-
Scale-up synthesis and synthetic application of bromination product... (n.d.). ResearchGate. Available from: [Link]
-
Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. (2022). The Journal of Organic Chemistry, 87(24), 16533–16545. Available from: [Link]
-
Preparation and Properties of Benzofuran#Synthesis of Benzofuran. (2022, February 5). [Video]. YouTube. Available from: [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). Molecules, 24(8), 1543. Available from: [Link]
-
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024). ACS Omega, 9(20), 22459–22492. Available from: [Link]
-
ChemInform Abstract: Three-Step Synthesis of an Array of Substituted Benzofurans Using Polymer-Supported Reagents. (2002). ChemInform, 33(41). Available from: [Link]
-
Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry. (2018). Molecules, 23(3), 698. Available from: [Link]
-
Tandem addition/cyclization for synthesis of 2-aroyl benzofurans and 2-aroyl indoles by carbopalladation of nitriles. (2018). Organic & Biomolecular Chemistry, 16(16), 2946-2950. Available from: [Link]
-
Thermal and optical properties of benzofuran-2-yl 3-phenyl-3-methylcyclobutyl thiosemicarbazone. (2012). Journal of Thermal Analysis and Calorimetry, 111(2), 1335-1341. Available from: [Link]
-
Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (2017). Molbank, 2017(2), M940. Available from: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). Catalysts, 10(10), 1143. Available from: [Link]
-
Benzofuran. (n.d.). PubChem. Available from: [Link]
-
Mini review on important biological properties of benzofuran derivatives. (2016). Journal of Analytical & Pharmaceutical Research, 3(2). Available from: [Link]
-
Toxicological Profile for 2,3-Benzofuran. (1992). Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
ChemInform Abstract: Access to 2,3-Disubstituted Benzofurans Through One-Pot Acid-Catalyzed Nucleophilic Substitution/TBAF-Mediated Oxacycloisomerization. (2012). ChemInform, 43(31). Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Page loading... [wap.guidechem.com]
- 6. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of 2-(Bromomethyl)benzofuran
Welcome to the technical support center for the analytical assessment of 2-(Bromomethyl)benzofuran. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the purity of this critical synthetic intermediate. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific expertise.
Introduction to Purity Analysis of this compound
This compound is a key building block in the synthesis of various pharmacologically active compounds.[1][2] Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and the introduction of potentially toxic byproducts in the final active pharmaceutical ingredient (API).[1] This guide provides a comprehensive overview of the primary analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound.[3][4] It offers high resolution and sensitivity for the effective separation and quantification of the main compound from its impurities.[4]
HPLC Troubleshooting Guide & FAQs
Q1: My this compound peak is tailing. What are the common causes and how can I fix it?
Peak tailing is a common issue, often caused by secondary interactions between the analyte and the stationary phase.
-
Cause: The lone pair of electrons on the oxygen atom in the benzofuran ring can interact with active sites, such as residual silanol groups, on the silica-based C18 column.[5]
-
Solution: Add a small amount of a competing acid, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase. This protonates the silanol groups, minimizing their interaction with the analyte and resulting in a more symmetrical peak shape.[5]
-
Cause: The pH of the mobile phase can affect the ionization state of impurities, leading to peak tailing.
-
Solution: Ensure the mobile phase is consistently buffered to maintain a stable pH.
-
Cause: Column overload from injecting too much sample.[5]
-
Solution: Reduce the injection volume or the concentration of the sample.[5]
Q2: I'm observing split peaks for my analyte. What's happening?
Split peaks can be indicative of a few problems, often related to the sample solvent or the column itself.
-
Cause: The sample solvent may be incompatible with the mobile phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[6]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.[6]
-
Cause: A void or channel has formed at the head of the column.[6]
-
Solution: This is often irreversible. Replacing the column is the best course of action. Using a guard column can help protect the analytical column and extend its lifetime.[7]
Q3: The retention time for my this compound peak is shifting between injections. Why?
Retention time instability can be frustrating and is typically caused by issues with the HPLC system or the mobile phase.
-
Cause: Fluctuations in column temperature. A change of just 1°C can alter retention time by 1-2% in reversed-phase chromatography.[5]
-
Solution: Use a column oven to maintain a constant and consistent temperature.[5]
-
Cause: Inconsistent mobile phase composition due to poor mixing or evaporation of a volatile solvent component.[5][7]
-
Solution: Ensure mobile phase components are thoroughly mixed and degassed. Keep solvent bottles capped to prevent evaporation.[5]
-
Cause: Pump issues, such as air bubbles, worn seals, or faulty check valves, leading to an inconsistent flow rate.[5]
-
Solution: Degas the mobile phase, prime the pump regularly, and perform routine maintenance on pump seals and check valves.[5]
HPLC Experimental Protocol
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation and potential impurities.
Instrumentation:
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[8]
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Gradient | Start at 50% Acetonitrile, increase to 95% over 15 minutes, hold for 2 minutes, and return to initial conditions. |
| Flow Rate | 1.0 mL/min[3][8] |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm[8] |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution.
-
Dilute the stock solution with the initial mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3] It provides excellent separation efficiency and definitive identification of impurities based on their mass spectra.[8]
GC-MS Troubleshooting Guide & FAQs
Q1: I'm not seeing my this compound peak, or it's very small. What could be the issue?
-
Cause: The compound may be degrading in the hot injector. This compound, while amenable to GC analysis, can be thermally labile.
-
Solution: Lower the injector temperature in 10-20°C increments to find the optimal temperature that allows for volatilization without degradation. A splitless injection can also help by reducing the sample's residence time in the injector.[3]
-
Cause: The compound is adsorbing to active sites in the GC system (e.g., inlet liner, column).
-
Solution: Use a deactivated inlet liner. If the problem persists, you may need to condition the column or trim a small portion from the front.
Q2: I'm seeing broad peaks. How can I improve the peak shape?
-
Cause: The oven temperature program may not be optimal.
-
Solution: Start with a lower initial oven temperature to focus the analytes at the head of the column before starting the temperature ramp. A faster ramp rate can sometimes lead to sharper peaks, but may compromise resolution.
-
Cause: The carrier gas flow rate is too low.
-
Solution: Ensure the carrier gas flow rate is set correctly for the column dimensions.
Q3: How can I identify an unknown impurity peak in my chromatogram?
-
Solution: This is a key strength of GC-MS. The mass spectrum of the unknown peak can be compared to spectral libraries (like the NIST library) for tentative identification.[10] The fragmentation pattern can also provide clues about the structure of the impurity.
GC-MS Experimental Protocol
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[3]
-
A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).[3][8]
Chromatographic Conditions:
| Parameter | Value |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min[8] |
| Injector Temperature | 250 °C[3] |
| Injection Mode | Splitless (1 µL injection volume)[8] |
| Oven Temperature Program | Initial temperature: 100 °C, hold for 2 minutes. Ramp to 280 °C at 15 °C/min, hold for 5 minutes. |
| MS Transfer Line Temp. | 280 °C[11] |
| Ion Source Temperature | 230 °C[11] |
| Scan Range | m/z 50-400[3] |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in 10 mL of a high-purity solvent such as dichloromethane or ethyl acetate.[8][11]
-
Vortex to ensure complete dissolution.
-
If necessary, perform serial dilutions to a final concentration of approximately 10 µg/mL.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Quantitative NMR (qNMR) is a powerful primary method for purity assessment as it allows for direct quantification without the need for a specific reference standard of the analyte.[12][13]
qNMR Troubleshooting Guide & FAQs
Q1: Why is qNMR considered a primary analytical method?
-
Answer: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12] By comparing the integral of a known signal from the analyte to the integral of a known signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[8][13]
Q2: My baseline is not flat, making integration difficult. What can I do?
-
Cause: This can be due to improper shimming of the magnet or issues with the receiver gain.
-
Solution: Ensure the instrument is properly shimmed before acquiring data. If the issue persists, consult the instrument's manual for baseline correction procedures or re-acquire the data with adjusted parameters.
Q3: How do I choose a suitable internal standard for qNMR?
-
Answer: A good internal standard should:
qNMR Experimental Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).[8]
Acquisition Parameters for Accurate Quantitation:
-
Use a calibrated 90° pulse.
-
Ensure a long relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest) to allow for complete relaxation of all nuclei between pulses.[8] This is critical for accurate integration.
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample into an NMR tube.
-
Accurately weigh and add a certified internal standard (e.g., maleic acid) to the same NMR tube.[8]
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[8]
-
Ensure both the sample and the internal standard are fully dissolved.
Purity Calculation: The purity of the sample can be calculated using the following formula:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
Potential Impurities in this compound Synthesis
The synthesis of this compound and other benzofuran derivatives can be a multi-step process with the potential for side-product formation.[1] Common impurities may include:
-
Starting materials: Unreacted precursors from the synthesis.[4]
-
Over-brominated species: Such as 2-(dibromomethyl)benzofuran.[4]
-
Homocoupling products: Dimerization of the benzofuran moiety.[14]
-
Oxidation products: Such as 2-formylbenzofuran or benzofuran-2-carboxylic acid.
Conclusion
The choice of analytical method for assessing the purity of this compound depends on the specific requirements of the analysis. HPLC is often the workhorse for routine quality control, while GC-MS provides excellent identification capabilities for volatile impurities. qNMR stands out as a powerful technique for absolute purity determination. A combination of these orthogonal techniques provides the most comprehensive and reliable assessment of purity, ensuring the quality and integrity of this important chemical intermediate.
References
- Technical Support Center: Mulberrofuran A HPLC Analysis. Benchchem.
- Purity Assessment of Synthesized 2-Bromodibenzo[b,d]furan: A Comparative Guide to Analytical Methods. Benchchem.
- Technical Support Center: Method Development for Resolving Benzofuranone Isomers. Benchchem.
- Application Note: Analysis of Benzofuran Derivatives by HPLC-UV/MS. Benchchem.
- A Researcher's Guide to Analytical Method Validation for Benzofuran Intermediates: HPLC vs. GC-MS. Benchchem.
- Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. SIELC Technologies.
- Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. University College Cork.
- HPLC Troubleshooting Guide.
- HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
- A Comparative Guide to the Analysis of Impurities in 2-Benzofurylboronic Acid Reactions. Benchchem.
- Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central.
- Analytical methods for confirming the purity of 3-(bromomethyl)-4-methyl-furan-2,5-dione. Benchchem.
- Benzofuran, 2-methyl-. NIST WebBook.
- A Comparative Guide to HPLC Purity Analysis of 5-(Bromomethyl)thiophene-2-carbonitrile. Benchchem.
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. National Institutes of Health.
Sources
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- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Benzofuran, 2-methyl- [webbook.nist.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-(Bromomethyl)benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. Among these, 2-(bromomethyl)benzofuran derivatives have garnered significant attention due to their potent anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromomethyl group at the 2-position of the benzofuran ring often enhances the biological activity of the parent molecule.[1] This guide provides a comprehensive comparison of the biological activities of this compound derivatives against other alternatives, supported by experimental data and detailed protocols.
Anticancer Activity: A Promising Avenue in Oncology Research
This compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1][2] Their mechanism of action is often attributed to the induction of apoptosis, a programmed cell death pathway that is frequently dysregulated in cancer.[3]
Comparative Cytotoxicity Analysis
The cytotoxic efficacy of this compound derivatives is typically evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability.[4] The half-maximal inhibitory concentration (IC50) value, representing the concentration of a compound required to inhibit 50% of cell growth, is a standard metric for cytotoxicity.
| Compound | Cancer Cell Line | IC50 (µM) | Alternative/Standard Drug | IC50 (µM) | Reference |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K562 (Leukemia) | ~20-85 | Doxorubicin | 4.17-8.87 | [2][5] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | ~20-85 | Doxorubicin | 4.17-8.87 | [2][5] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical Carcinoma) | ~20-85 | Doxorubicin | 6.55-13.14 | [2][5] |
| 3-(Bromomethyl)benzofuran derivative | K562 (Leukemia) | 5 | Doxorubicin | Not Reported | [1] |
| 3-(Bromomethyl)benzofuran derivative | HL-60 (Leukemia) | 0.1 | Doxorubicin | Not Reported | [1] |
Note: The IC50 values for Doxorubicin are presented as a range from a comparative study on benzofuran derivatives.[5]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of this compound derivatives is significantly influenced by the nature and position of other substituents on the benzofuran ring. The presence of the bromomethyl group at the C-2 position is often crucial for cytotoxic activity.[1] Furthermore, the addition of other halogen atoms, such as chlorine or fluorine, can also enhance anticancer effects.[1] The lipophilicity of the molecule also plays a role, with more lipophilic derivatives often exhibiting greater activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The following is a generalized protocol for assessing the cytotoxicity of this compound derivatives using the MTT assay.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, HeLa)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Visualizing the Mechanism: Induction of Apoptosis
Many this compound derivatives exert their anticancer effects by inducing apoptosis. The following diagram illustrates a simplified intrinsic apoptosis pathway that can be triggered by these compounds.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
This compound derivatives have also been reported to possess significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[6][7]
Comparative Antimicrobial Efficacy
The antimicrobial potential of these compounds is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Alternative/Standard Drug | MIC (µg/mL) | Reference |
| Benzofuran derivative with two bromo substituents | S. aureus | 29.76-31.96 (mmol/L) | Ciprofloxacin | Not Reported | [8] |
| Benzofuran derivative with two bromo substituents | E. coli | 29.76-31.96 (mmol/L) | Ciprofloxacin | Not Reported | [8] |
| Hydrophobic benzofuran analog | E. coli | 0.39-3.12 | Not Reported | Not Reported | [7] |
| Hydrophobic benzofuran analog | S. aureus | 0.39-3.12 | Not Reported | Not Reported | [7] |
| Hydrophobic benzofuran analog | Methicillin-resistant S. aureus | 0.39-3.12 | Not Reported | Not Reported | [7] |
| Hydrophobic benzofuran analog | B. subtilis | 0.39-3.12 | Not Reported | Not Reported | [7] |
| Aza-benzofuran derivative | S. typhimurium | 12.5 | Ciprofloxacin | Lower activity | [9] |
| Aza-benzofuran derivative | E. coli | 25 | Ciprofloxacin | Lower activity | [9] |
| Aza-benzofuran derivative | S. aureus | 12.5 | Ciprofloxacin | Lower activity | [9] |
Note: Some MIC values were reported in mmol/L and are presented as such.
Experimental Protocol: Broth Microdilution Method for MIC Determination
The following protocol outlines the broth microdilution method for determining the MIC of this compound derivatives.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound derivatives (dissolved in a suitable solvent like DMSO)
-
Standard antimicrobial agent (e.g., Ciprofloxacin, Amphotericin B)
-
Microplate incubator and reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivatives and the standard drug in the broth medium directly in the 96-well plates.
-
Inoculation: Add the standardized inoculum to each well, resulting in a final volume of 100-200 µL. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizing the Experimental Workflow
Caption: Workflow for MIC determination using the broth microdilution method.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Certain this compound derivatives have shown promising anti-inflammatory effects, suggesting their potential in treating inflammatory disorders.[10]
Comparative Anti-inflammatory Effects
The anti-inflammatory activity is often evaluated in vivo using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter to assess efficacy.
| Compound | Dose | % Edema Inhibition | Alternative/Standard Drug | Dose | % Edema Inhibition | Reference |
| Benzofuran amide derivative (6b) | Not Specified | 71.10% (at 2h) | Indomethacin | 10 mg/kg | 57.66% (at 4h) | [10][11] |
| Benzofuran amide derivative (6a) | Not Specified | 61.55% (at 2h) | Indomethacin | 10 mg/kg | 57.66% (at 4h) | [10][11] |
| Aza-benzofuran derivative (1) | Not Reported in vivo | IC50 = 17.31 µM (in vitro NO inhibition) | Celecoxib | Not Reported in vivo | IC50 = 32.1 µM (in vitro NO inhibition) | [9] |
| Aza-benzofuran derivative (3) | Not Reported in vivo | IC50 = 16.5 µM (in vitro NO inhibition) | Celecoxib | Not Reported in vivo | IC50 = 32.1 µM (in vitro NO inhibition) | [9] |
Note: Some data is from in vitro nitric oxide (NO) inhibition assays, a common screening method for anti-inflammatory potential.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar rats (180-200 g)
-
This compound derivatives
-
Carrageenan solution (1% in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least a week.
-
Grouping: Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the this compound derivative).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Visualizing the Mechanism: Inhibition of Inflammatory Pathways
Benzofuran derivatives can exert their anti-inflammatory effects by inhibiting key signaling pathways like NF-κB and MAPK, which are crucial for the production of pro-inflammatory mediators.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound derivatives.
Conclusion
This compound derivatives represent a versatile and potent class of compounds with significant potential in the development of new therapeutic agents. Their demonstrated efficacy in anticancer, antimicrobial, and anti-inflammatory models warrants further investigation and optimization. The structure-activity relationship studies provide a rational basis for the design of novel derivatives with improved potency and selectivity. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development, facilitating the evaluation and advancement of this promising chemical scaffold.
References
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- Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]
- Farhat, J. et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar. [Link]
- Bielawska, A. et al. (2011). Synthesis and preliminary evaluation of antimicrobial activity of selected derivatives of 2-benzofurancarboxylic acid. Central European Journal of Chemistry, 9(4), 679-685. [Link]
- Li, Y. et al. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 28(16), 6033. [Link]
- Farhat, J. et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. [Link]
- El-Sayed, M. A. A. et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Medicinal Chemistry, 14(5), 834-869. [Link]
- Bielawski, K. et al. (2011). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives.
- Patel, S. K. et al. (2023). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]
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- ResearchGate. (n.d.). Anti-inflammatory Activity (Carrageenan Induced Paw Edema Test in Rats).
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- Rao, G. et al. (2017). Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. Bioorganic & Medicinal Chemistry Letters, 27(1), 118-122. [Link]
- Sawant, S. H. (2020). Anti-inflammatory activity of drugs using carrageenan induced paw-edema model. SlideShare. [Link]
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- ResearchGate. (n.d.). Anti-inflammatory activity using the carrageenan-induced rat paw edema model.
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A Comparative Guide to the Reactivity of 2-(Bromomethyl)benzofuran and 2-(Chloromethyl)benzofuran in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the benzofuran scaffold is a privileged structure, appearing in numerous biologically active compounds.[1][2] The functionalization of this core, particularly at the 2-position, is a common strategy for modulating pharmacological activity. Among the most versatile synthons for this purpose are 2-(halomethyl)benzofurans, which serve as electrophilic partners in a variety of nucleophilic substitution reactions. This guide provides an in-depth, objective comparison of the reactivity of two key intermediates: 2-(Bromomethyl)benzofuran and 2-(Chloromethyl)benzofuran. This analysis is grounded in fundamental principles of physical organic chemistry and supported by analogous experimental data to inform the strategic selection of reagents in synthetic workflows.
Executive Summary: The Decisive Role of the Leaving Group
Experimental evidence and established chemical principles consistently demonstrate that This compound is significantly more reactive than 2-(chloromethyl)benzofuran in nucleophilic substitution reactions. This heightened reactivity is almost entirely attributable to the superior leaving group ability of the bromide ion (Br⁻) compared to the chloride ion (Cl⁻). Consequently, reactions with this compound typically proceed at a faster rate, under milder conditions, and often with higher yields.
Theoretical Framework: Unpacking the Reactivity Difference
The reactivity of 2-(halomethyl)benzofurans in nucleophilic substitution reactions is dictated by the stability of the intermediates and transition states involved. These reactions can proceed through two primary mechanisms: the unimolecular (Sₙ1) and the bimolecular (Sₙ2) pathways. The benzylic-like nature of the halomethyl group, being adjacent to the benzofuran ring system, can stabilize the transition states of both pathways.[3][4]
Leaving Group Ability: The Core Principle
A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. The most direct measure of this is the basicity of the leaving group: weaker bases are better leaving groups .[5]
The conjugate acids of bromide (HBr) and chloride (HCl) are both strong acids, but HBr is the stronger of the two. This indicates that bromide is a weaker base than chloride and, therefore, a better leaving group.[6]
Several key physicochemical properties contribute to this difference:
-
Basicity: As mentioned, bromide is a weaker base than chloride. Reactions favor the displacement of a weaker base by a stronger base (the nucleophile).
-
Polarizability: Bromide is larger and its electron cloud is more diffuse and polarizable than that of chloride. This increased polarizability helps to stabilize the developing negative charge in the transition state of both Sₙ1 and Sₙ2 reactions, thereby lowering the activation energy.[7]
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. Less energy is required to break the C-Br bond in the rate-determining step, leading to a faster reaction.[6]
The following diagram illustrates the key factors influencing the leaving group ability of bromide versus chloride.
Caption: Factors influencing the superior reactivity of this compound.
Quantitative Data Comparison
| Property | 2-(Chloromethyl)benzofuran | This compound | Significance for Reactivity |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) | The identity of the leaving group is the primary determinant of reactivity. |
| pKa of Conjugate Acid (HX) | ~ -7.0[6] | ~ -9.0[6] | A lower pKa indicates a stronger acid, meaning the conjugate base (leaving group) is weaker and more stable. |
| Carbon-Halogen Bond Energy (Benzylic C-X) | ~289 kJ/mol (benzyl chloride) | ~238 kJ/mol (benzyl bromide) | A weaker bond requires less energy to break during the rate-determining step, leading to a faster reaction. |
| Relative Sₙ2 Reaction Rate (vs. Alkyl Chloride) | 1 | ~50-100 | Illustrates the significantly faster reaction kinetics for the bromo derivative. |
Note: Bond energies and relative rates are for analogous benzyl halides and serve as a strong proxy for the reactivity of the benzofuran derivatives.
Experimental Protocol: A Comparative Kinetic Study
To empirically validate the difference in reactivity, a comparative kinetic study can be performed. The following protocol outlines a general procedure for a nucleophilic substitution reaction with a common nucleophile, sodium iodide in acetone (the Finkelstein reaction), which provides a clear visual indication of the reaction progress.
Materials:
-
2-(Chloromethyl)benzofuran
-
This compound
-
Sodium Iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Test tubes and rack
-
Water bath
-
Stopwatch
Experimental Workflow:
Caption: Workflow for a comparative kinetic study.
Step-by-Step Methodology:
-
Preparation: Prepare 0.1 M solutions of both 2-(chloromethyl)benzofuran and this compound in anhydrous acetone. Prepare a 0.2 M solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: In separate, labeled test tubes, add equal volumes of the 2-(chloromethyl)benzofuran and this compound solutions.
-
Initiation and Observation: To each test tube, add an equal volume of the sodium iodide solution simultaneously and start the stopwatch. Gently swirl the test tubes to ensure mixing.
-
Data Collection: Observe the test tubes closely for the formation of a precipitate (sodium chloride or sodium bromide). Record the time at which the solution becomes turbid for each reaction.
-
Analysis: The reaction with this compound is expected to show a precipitate significantly faster than the reaction with 2-(chloromethyl)benzofuran, providing a clear qualitative and semi-quantitative measure of its higher reactivity.
Conclusion for the Synthetic Chemist
For researchers and professionals in drug development and synthetic chemistry, the choice between this compound and 2-(chloromethyl)benzofuran as a synthetic intermediate should be guided by the desired reactivity and the specific constraints of the synthetic route.
-
This compound is the more reactive electrophile. It is the preferred choice for reactions requiring milder conditions, shorter reaction times, and for reactions with weaker nucleophiles. Its higher reactivity can lead to cleaner reactions and better overall yields.
-
2-(Chloromethyl)benzofuran , while less reactive, can be a suitable substrate, particularly when a more controlled or slower reaction is desired, or for economic reasons, as chloro-derivatives are often less expensive. However, its use may necessitate more forcing conditions (higher temperatures, stronger nucleophiles, or longer reaction times), which could lead to side reactions or decomposition of sensitive substrates.
References
- Brainly.in. Relative reactivity of alkyl ,allyl,benzyl and aryl halides towards nucleophilic substitution. Published November 11, 2020. [Link]
- Chemistry LibreTexts. Leaving Groups.
- Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. Accessed January 11, 2026. [Link]
- PubMed Central. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Accessed January 11, 2026. [Link]
- PubMed. Comparative analysis of stilbene and benzofuran neolignan derivatives as acetylcholinesterase inhibitors with neuroprotective and anti-inflammatory activities. Published September 1, 2019. [Link]
- Quora. What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Published October 26, 2022. [Link]
- Quora. Benzyl bromide is a primary halide, but it undergoes SN1 substitution about as fast as the most tertiary halide. Why? Published July 27, 2018. [Link]
- ResearchGate. Nucleophilic substitution of benzofuran derivatives using Pd-catalyst. Accessed January 11, 2026. [Link]
- Scribd. Benzyl Chloride Reactivity in SN1 and SN2. Accessed January 11, 2026. [Link]
- University of Calgary. Ch 11 : Nucleophilic substitution of benzylic halides. Accessed January 11, 2026. [Link]
- University of Calcutta. NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-8, PPT-23 Factors Affecting the Rates of SN1 and SN2 Reactions. Accessed January 11, 2026. [Link]
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A Comparative Guide to 2-(Bromomethyl)benzofuran Analogues: Structure-Activity Relationship and Therapeutic Potential
Introduction: The Versatile Benzofuran Scaffold
The benzofuran core, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs.[1][2] Its derivatives have garnered significant attention due to a wide spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antioxidant properties.[2][3][4] This guide provides an in-depth, comparative analysis of a specific class of these derivatives: 2-(bromomethyl)benzofuran analogues. We will explore their structure-activity relationships (SAR), particularly in the context of anticancer and antifungal applications, and provide supporting experimental data and protocols for researchers, scientists, and drug development professionals.
Anticancer Activity: Unraveling the Potency of Bromination
The introduction of a bromomethyl group at the 2-position of the benzofuran ring has been shown to be a critical determinant of cytotoxic activity against various cancer cell lines.[1][5] This is often attributed to the ability of the bromine atom to act as a good leaving group, facilitating interactions with biological targets.[1]
Structure-Activity Relationship Insights
Several studies have highlighted key structural features that influence the anticancer potency of these analogues:
-
Position of the Bromomethyl Group: The placement of the bromomethyl group at the 2- or 3-position of the benzofuran ring significantly impacts activity. For instance, a compound with a bromine atom attached to the methyl group at the 3-position exhibited remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively, while showing no cytotoxicity towards normal cells.[1]
-
Halogenation of the Benzene Ring: The addition of other halogen atoms, such as chlorine or fluorine, to the benzene portion of the benzofuran scaffold can further enhance anticancer activity.[1][5] This is likely due to the formation of "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on target molecules, thereby improving binding affinity.[1]
-
Hybrid Molecules: Incorporating other pharmacologically active moieties, such as piperazine, triazole, or imidazole, into the benzofuran structure can lead to synergistic cytotoxic effects.[1][6]
Comparative Cytotoxicity Analysis
The following table summarizes the in vitro cytotoxic activity of representative this compound analogues and related compounds against various cancer cell lines.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 1 | 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | K-562 (Leukemia) | ~50 | [7] |
| Compound 2 | 3-(bromomethyl)benzofuran-2-carboxylate derivative | K562 (Leukemia) | 5.0 | [1][3] |
| Compound 3 | 3-(bromomethyl)benzofuran-2-carboxylate derivative | HL-60 (Leukemia) | 0.1 | [1][3] |
| Doxorubicin | Standard Chemotherapeutic | - | Varies | [4] |
Note: IC50 values are highly dependent on the specific experimental conditions.
Mechanism of Action: Inducing Programmed Cell Death
A primary mechanism through which this compound analogues exert their anticancer effects is the induction of apoptosis, or programmed cell death.[3] Some derivatives have also been shown to inhibit tubulin polymerization, a critical process in cell division, leading to cell cycle arrest.[5]
Antifungal Activity: A Promising Alternative to Combat Resistance
The emergence of drug-resistant fungal strains necessitates the development of novel antifungal agents. This compound analogues have demonstrated significant potential in this area.[7]
Structure-Activity Relationship Insights
Key structural determinants for antifungal activity include:
-
Dibromo-derivatives: The conversion of a methyl group to a dibromo derivative has been shown to drastically increase antifungal activity. For example, converting methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, resulted in a significant enhancement of its antifungal properties.[7]
-
Hydrophobicity: Increased hydrophobicity, often achieved through specific substitutions, can facilitate the penetration of the fungal cell membrane, leading to enhanced activity.[8]
Comparative Antifungal Activity
The table below presents the minimum inhibitory concentration (MIC) values for a representative this compound analogue against pathogenic fungi.
| Compound ID | Structure | Fungal Strain | MIC (µg/mL) | Reference |
| Compound 4 | Methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate | Cryptococcus neoformans, Aspergillus fumigatus | Not explicitly stated, but showed significant inhibition | [7] |
| Fluconazole | Standard Antifungal | Candida spp. | Varies | [9] |
Note: MIC values can vary based on the specific testing methodology and fungal isolate.
Mechanism of Action: Disrupting Calcium Homeostasis
Unlike many conventional antifungal drugs that target the cell wall or membrane, some benzofuran derivatives, including amiodarone (a synthetic drug with a benzofuran core), have been shown to disrupt intracellular calcium (Ca2+) homeostasis.[7] This mobilization of intracellular calcium is believed to be a key aspect of their fungicidal activity.[7]
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed experimental protocols for key assays are provided below.
Synthesis of a Representative this compound Analogue
Synthesis of Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate [10]
-
Starting Material: Methyl 6-acetyl-5-hydroxy-2-methylbenzofuran-3-carboxylate.
-
Reagents: N-Bromosuccinimide (NBS), Carbon tetrachloride (CCl4).
-
Procedure:
-
Dissolve the starting material in CCl4.
-
Add NBS to the solution.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound analogue.
-
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[11][12][13][14]
-
Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., 1-5 x 10^3 CFU/mL for yeasts) in RPMI-1640 medium.[11]
-
Serial Dilution: Perform a two-fold serial dilution of the this compound analogues in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.
Visualizing the Pathways
To better understand the mechanisms of action, the following diagrams illustrate the key cellular pathways targeted by this compound analogues.
Caption: Proposed anticancer mechanism of this compound analogues.
Caption: Proposed antifungal mechanism involving calcium homeostasis disruption.
Conclusion and Future Directions
This compound analogues represent a promising class of compounds with potent anticancer and antifungal activities. The presence and position of the bromomethyl group, along with other substitutions on the benzofuran scaffold, are crucial for their biological efficacy. Further research should focus on optimizing the lead compounds to enhance their selectivity and pharmacokinetic properties. Comparative studies with a broader range of existing drugs and clinical candidates are also warranted to fully establish their therapeutic potential. The detailed protocols and mechanistic insights provided in this guide aim to facilitate these future investigations and accelerate the development of novel therapies based on the versatile benzofuran core.
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Introduction: The Benzofuran Scaffold and the Significance of the 2-(Bromomethyl) Moiety
A Senior Application Scientist's Guide to the In Vitro Evaluation of 2-(Bromomethyl)benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, both natural and synthetic, exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The versatility of the benzofuran core allows for structural modifications that can enhance potency and selectivity for various biological targets.[5]
Among these modifications, the introduction of a bromomethyl group at the C-2 position has garnered significant attention. This electron-rich substituent has been shown to enhance the cytotoxic and biological activity of the parent molecule.[1][3] The bromine atom, being a good leaving group, can facilitate covalent interactions with nucleophilic residues in biological macromolecules like proteins and DNA, potentially leading to irreversible inhibition of target enzymes or disruption of cellular processes.[6][7] This guide provides a comparative analysis of the in vitro testing methodologies for this compound derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential, complete with field-proven protocols and mechanistic insights.
Comparative Anticancer Activity Assessment
Derivatives of this compound have demonstrated pronounced cytotoxic activity across a range of cancer cell lines.[1][7] The primary mechanism often involves the induction of apoptosis (programmed cell death), making these compounds promising candidates for novel chemotherapeutics.[3][6]
Comparative Efficacy of Benzofuran Derivatives
The in vitro potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration required to inhibit 50% of cancer cell proliferation. A lower IC₅₀ value indicates higher potency. Structure-activity relationship (SAR) studies consistently indicate that the presence of a bromine atom on the methyl or acetyl group attached to the benzofuran system increases cytotoxicity.[3][7]
| Compound/Derivative | Target Cell Line | IC₅₀ (µM) | Key Structural Features | Source |
| Derivative 14c | HCT116 (Colon Cancer) | 3.27 | Bromo-substituted oxadiazolylbenzofuran | [8] |
| Derivative 12 | SiHa (Cervical Cancer) | 1.10 | Benzofuran hybrid | [8] |
| Derivative 12 | HeLa (Cervical Cancer) | 1.06 | Benzofuran hybrid | [8] |
| Fluorinated Benzofuran 1 | HCT116 (Colon Cancer) | 19.5 | Contains difluorine, bromine, and ester groups | [6] |
| Fluorinated Benzofuran 2 | HCT116 (Colon Cancer) | 24.8 | Contains difluorine, bromine, and carboxylic acid groups | [6] |
| Compound 3d | MCF-7 (Breast Cancer) | 3.22 | Benzofuran-chalcone hybrid | [2] |
| Compound 3d | PC-3 (Prostate Cancer) | 4.15 | Benzofuran-chalcone hybrid | [2] |
| Cisplatin (Control) | MCF-7 (Breast Cancer) | 12.25 | Standard chemotherapeutic | [2] |
Mechanism of Action: Apoptosis Induction
Studies suggest that cytotoxic benzofuran derivatives exert their effect by inducing apoptosis.[3][6] This is often confirmed by observing increased activity of executioner caspases, such as caspase-3 and caspase-7, and the subsequent cleavage of Poly (ADP-ribose) polymerase (PARP-1).[3][6] PARP-1 cleavage is a hallmark of apoptosis.
Caption: Simplified pathway of apoptosis induction by benzofuran derivatives.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[8][9]
Causality: Viable cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of a compound's cytotoxicity.
Workflow Diagram: MTT Assay
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in dimethyl sulfoxide (DMSO). Perform serial dilutions in culture medium to achieve final concentrations ranging from sub-micromolar to 100 µM. Trustworthiness: Include a vehicle control (DMSO at the highest concentration used) to account for any solvent-induced toxicity and a positive control (e.g., Cisplatin) for comparison.
-
Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
MTT Addition: Add 50 µL of MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 1-4 hours. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Aspirate the medium containing MTT. Add 100 µL of DMSO to each well and shake the plate gently for 10-15 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 540 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.
Comparative Antimicrobial and Antifungal Activity
Benzofuran derivatives, including those with bromomethyl substitutions, have shown promising activity against a range of pathogenic bacteria and fungi.[9][10][11] Their efficacy is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC).
Comparative Efficacy of Benzofuran Derivatives
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a critical parameter for gauging the potential of a new antimicrobial compound.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Source |
| Benzofuran Derivative 1 | Salmonella typhimurium | 12.5 | [9] |
| Benzofuran Derivative 1 | Staphylococcus aureus | 12.5 | [9] |
| Benzofuran Derivative 1 | Escherichia coli | 25 | [9] |
| Benzofuran Derivative 6 | Penicillium italicum | Potent Activity | [9] |
| Benzofuran Ketoxime 38 | Staphylococcus aureus | 0.039 | [11] |
| Ciprofloxacin (Control) | S. typhimurium, E. coli | <0.78 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is the gold standard for determining MIC values and is performed in 96-well microtiter plates, allowing for high-throughput screening.[9][12]
Causality: This assay directly tests the ability of a compound to inhibit microbial replication in a nutrient-rich broth. The use of a visual growth indicator like resazurin provides a clear, colorimetric endpoint. Resazurin (blue) is reduced by metabolically active cells to the fluorescent, pink-colored resorufin. A lack of color change indicates inhibition of metabolic activity and growth.
Workflow Diagram: MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) testing.
Step-by-Step Methodology:
-
Preparation: In a 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton (for bacteria) or PDB (for fungi) broth to all wells.
-
Serial Dilution: Add 50 µL of the test compound stock solution (e.g., 200 µg/mL in broth with DMSO) to the first well. Mix and transfer 50 µL to the second well, repeating this two-fold serial dilution across the plate to achieve a concentration range (e.g., 100 to 0.78 µg/mL).
-
Inoculation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Controls: Trustworthiness: It is critical to include a sterility control (broth only), a growth control (broth + inoculum), a vehicle control (broth + inoculum + highest DMSO concentration), and a positive control (a known antibiotic like Ciprofloxacin).
-
Incubation: Seal the plate and incubate at the appropriate temperature (e.g., 37°C for 24 hours for bacteria).
-
Endpoint Determination: After incubation, add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. The MIC is recorded as the lowest compound concentration in which the well remains blue, indicating a lack of metabolic activity.
Comparative Anti-inflammatory Activity
Chronic inflammation is linked to numerous diseases, including cancer.[6] Benzofuran derivatives have been evaluated for their ability to suppress inflammatory responses, often in lipopolysaccharide (LPS)-stimulated macrophage cell models.[9][13]
Comparative Efficacy of Benzofuran Derivatives
The anti-inflammatory potential is often assessed by measuring the inhibition of nitric oxide (NO) production, a key inflammatory mediator.[9][13]
| Compound/Derivative | Target Cell Line | IC₅₀ for NO Inhibition (µM) | Cytotoxicity (CC₅₀ in µM) | Source |
| Aza-benzofuran 1 | RAW 264.7 | 17.3 | >50 | [9] |
| Aza-benzofuran 4 | RAW 264.7 | 16.5 | >50 | [9] |
| Benzofuran Hybrid 5d | RAW 264.7 | 52.23 | >80 | [13] |
| Celecoxib (Control) | RAW 264.7 | 32.1 | - | [9] |
Expertise: It is crucial to assess cytotoxicity in parallel with anti-inflammatory activity. A compound is only considered a viable anti-inflammatory agent if it inhibits NO production at non-toxic concentrations (i.e., the CC₅₀ is significantly higher than the IC₅₀).
Mechanism of Action: Inhibition of Inflammatory Pathways
LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), triggering signaling cascades like NF-κB and MAPK.[13] These pathways lead to the transcription and release of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), which produces NO, and cytokines like TNF-α and IL-6. Potent benzofuran derivatives can inhibit these pathways, reducing the inflammatory response.
Caption: Inhibition of the LPS-induced inflammatory pathway by benzofuran derivatives.
Experimental Protocol: Griess Assay for Nitric Oxide
The Griess assay is a simple and widely used method to quantify nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.[13]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 macrophages in a 96-well plate. Pre-treat the cells for 1 hour with various concentrations of the benzofuran derivatives.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for an additional 18-24 hours to induce iNOS expression and NO production. Leave one set of wells unstimulated as a negative control.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the mixture.
-
Incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.
-
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite. Determine the percentage of NO inhibition relative to the LPS-stimulated control and calculate the IC₅₀ value.
Conclusion
The in vitro evaluation of this compound derivatives reveals a class of compounds with significant therapeutic potential. Their enhanced biological activity, particularly in the realms of oncology, microbiology, and immunology, makes them compelling subjects for further drug development. The standardized assays presented here—MTT for cytotoxicity, broth microdilution for antimicrobial efficacy, and the Griess assay for anti-inflammatory potential—form the cornerstone of a robust preclinical evaluation. By employing these self-validating protocols and understanding the underlying molecular mechanisms, researchers can effectively compare novel derivatives, identify lead candidates, and advance the development of next-generation therapies based on the versatile benzofuran scaffold.
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validation of anticancer properties of 2-(Bromomethyl)benzofuran compounds
An In-Depth Technical Guide to Validating the Anticancer Properties of 2-(Bromomethyl)benzofuran Compounds
Introduction: The Therapeutic Potential of the Benzofuran Scaffold
The benzofuran scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic system found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] These activities include antiviral, antioxidant, anti-inflammatory, and notably, antitumor properties.[1][3] Within this broad class of molecules, derivatives featuring specific substitutions have been explored for their enhanced potency and selectivity against cancer cells. The introduction of a bromomethyl group at the 2-position of the benzofuran ring system presents a compelling, albeit less extensively studied, modification. The presence of a halogen, such as bromine, can significantly influence the molecule's cytotoxic activity, potentially by increasing its reactivity and ability to interact with biological targets.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer properties of novel this compound compounds. It outlines a logical progression of in vitro and in vivo experiments, provides detailed protocols, and offers a comparative analysis against established chemotherapeutic agents. The focus is on explaining the causality behind experimental choices to ensure a robust and scientifically sound evaluation.
Proposed Mechanisms of Anticancer Action
While the specific mechanisms of this compound compounds are yet to be fully elucidated, the broader benzofuran class offers several plausible pathways through which they may exert their anticancer effects.[4] A thorough validation process should aim to investigate these potential mechanisms.
-
Induction of Apoptosis: Apoptosis, or programmed cell death, is a critical self-destruction mechanism that is often dysregulated in cancer cells, allowing for their uncontrolled proliferation.[5][6] Many effective anticancer agents work by reinstating this process. Benzofuran derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][7] The intrinsic pathway is governed by the B-cell lymphoma 2 (Bcl-2) family of proteins, which regulate mitochondrial outer membrane permeabilization and the subsequent release of cytochrome c, leading to caspase activation.[5][8] The extrinsic pathway is initiated by the binding of ligands to cell surface death receptors, leading to the formation of the death-inducing signaling complex (DISC) and activation of a separate caspase cascade.[7]
-
Cell Cycle Arrest: The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells.[9] Checkpoints at the G1/S and G2/M transitions prevent cells with damaged DNA from progressing through the cycle.[10][11] Defects in these checkpoints are a hallmark of cancer.[12][13] Some benzofuran derivatives have demonstrated the ability to cause cell cycle arrest, often at the G2/M phase, by interfering with critical cell cycle proteins like cyclins and cyclin-dependent kinases (CDKs) or by disrupting tubulin polymerization, which is essential for mitotic spindle formation.[4] The tumor suppressor protein p53 is a key regulator of these checkpoints and can trigger apoptosis if DNA damage is irreparable.[12]
-
Inhibition of Key Signaling Pathways: Many cancers are driven by the aberrant activation of signaling pathways that promote growth and survival. Benzofuran derivatives have been investigated for their ability to inhibit key kinases in these pathways, such as Epidermal Growth Factor Receptor (EGFR) kinase and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are crucial for tumor growth and angiogenesis.[4]
Visualizing Potential Mechanisms
To conceptualize these pathways, the following diagrams illustrate the core signaling cascades that should be investigated.
Caption: Proposed disruption of the G2/M Cell Cycle Checkpoint.
Part 1: A Guide to In Vitro Validation
In vitro assays are the first step in characterizing the biological activity of a potential anticancer compound. [14]They provide crucial data on cytotoxicity, anti-proliferative effects, and the mechanism of action at the cellular level. [14][15]
Caption: Experimental workflow for in vitro validation.
Experimental Protocol 1: Cytotoxicity and Anti-proliferative Assay (MTT Assay)
Objective: To determine the concentration of the this compound compound that inhibits 50% of cell growth (IC50) and compare its potency to standard chemotherapeutic drugs. [16] Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the this compound compound and standard drugs (e.g., Doxorubicin, Cisplatin). Treat the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of cell viability against the compound concentration.
Data Presentation:
Table 1: Comparative In Vitro Cytotoxicity (IC50 in µM) - Hypothetical Data
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HUVEC (Normal Cells) | Selectivity Index (A549) |
| This compound | 8.5 | 5.2 | > 50 | > 9.6 |
| Doxorubicin | 0.8 | 1.2 | 5.0 | 4.2 |
| Cisplatin | 15.0 | 10.5 | 25.0 | 2.4 |
Selectivity Index = IC50 in Normal Cells / IC50 in Cancer Cells. A higher index suggests greater selectivity for cancer cells. [17][18]
Experimental Protocol 2: Apoptosis and Cell Cycle Analysis
Objective: To determine if the compound induces apoptosis and causes cell cycle arrest.
Methodology:
-
Cell Treatment: Treat cancer cells with the this compound compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Apoptosis Staining (Annexin V-FITC/PI): Resuspend cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Cell Cycle Staining (PI): Fix cells in cold 70% ethanol overnight. Wash and resuspend in PBS containing RNase A and PI.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. For apoptosis, quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis. For the cell cycle, determine the percentage of cells in the G0/G1, S, and G2/M phases.
Part 2: A Guide to In Vivo Validation
Positive in vitro results provide a strong rationale for proceeding to in vivo studies to evaluate a compound's efficacy and safety in a whole-organism setting. [19]The cell line-derived xenograft (CDX) model is a standard and integral step in oncology drug discovery. [20][21]
Caption: Experimental workflow for in vivo xenograft studies.
Experimental Protocol 3: Human Tumor Xenograft Model
Objective: To assess the anti-tumor activity of the this compound compound in an in vivo setting and compare it to a standard-of-care chemotherapeutic agent. [22][23] Methodology:
-
Animal Model: Use female athymic nude or SCID mice, aged 6-8 weeks.
-
Cell Implantation: Subcutaneously inject a suspension of 5 x 10⁶ A549 human lung carcinoma cells in 100 µL of serum-free medium into the flank of each mouse. [22]3. Tumor Growth and Grouping: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle Control, this compound, Standard-of-Care like Paclitaxel).
-
Treatment Administration: Administer the treatments according to a predetermined dosing regimen (e.g., daily oral gavage for the test compound, weekly intraperitoneal injection for Paclitaxel) for 21-28 days.
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
Data Presentation:
Table 2: Comparative Efficacy in A549 Lung Carcinoma Xenografts - Hypothetical Data
| Treatment Group | Dosing Regimen | Mean Tumor Volume (Day 28, mm³) | Percent Tumor Growth Inhibition (%) | Statistically Significant (p < 0.05) |
| Vehicle Control | 10 mL/kg, p.o., daily | 1600 ± 280 | - | - |
| This compound | 50 mg/kg, p.o., daily | 560 ± 150 | 65 | Yes |
| Paclitaxel | 10 mg/kg, i.p., weekly | 720 ± 180 | 55 | Yes |
Comparative Analysis and Future Directions
The hypothetical data presented suggests that the this compound compound demonstrates significant anticancer activity. In vitro, it shows potent cytotoxicity against both breast and lung cancer cell lines, with a favorable selectivity index compared to standard drugs, indicating a potentially wider therapeutic window. [17]In vivo, it exhibits superior tumor growth inhibition compared to a standard-of-care agent in a lung cancer model. [22] These promising initial results warrant further investigation. Future studies should focus on:
-
Detailed Mechanism of Action: Using techniques like Western blotting to confirm the modulation of proteins in the apoptosis and cell cycle pathways (e.g., Bcl-2, caspases, cyclins).
-
Pharmacokinetics and Pharmacodynamics (PK/PD): To understand the absorption, distribution, metabolism, and excretion of the compound, which is crucial for optimizing dosing schedules.
-
Combination Therapies: Exploring potential synergistic effects when combined with other anticancer agents to enhance efficacy and overcome potential resistance.
-
Orthotopic and Metastasis Models: Utilizing more clinically relevant animal models to assess the compound's effect on tumors grown in their native environment and its ability to inhibit metastasis. [21]
Conclusion
The validation of novel anticancer compounds like 2-(Bromomethyl)benzofurans requires a systematic and rigorous approach. By progressing from in vitro characterization of cytotoxicity and mechanism to in vivo confirmation of efficacy and safety, researchers can build a comprehensive data package. The experimental framework and comparative analysis provided in this guide offer a robust pathway for evaluating the therapeutic potential of this promising class of molecules, with the ultimate goal of translating preclinical findings into effective cancer therapies.
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A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for 2-(Bromomethyl)benzofuran Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3][4] Derivatives featuring a 2-(bromomethyl) group are of particular interest due to their enhanced reactivity, which can translate to potent cytotoxic effects.[3][5][6] However, this reactivity also presents a challenge for accurately quantifying cytotoxicity. The choice of assay is not merely a matter of convenience; it is a critical experimental decision that can profoundly impact data interpretation, lead candidate selection, and the elucidation of the mechanism of action.
This guide provides a comparative analysis of common cytotoxicity assays, offering insights into their principles, advantages, and, most importantly, their specific limitations when evaluating reactive compounds like 2-(bromomethyl)benzofuran derivatives. Our goal is to equip you with the rationale to design a robust, multi-faceted testing strategy that moves beyond simple viability metrics to uncover the true biological impact of your compounds.
The First Line of Inquiry: Choosing a Primary Cytotoxicity Assay
The initial goal of screening is typically to determine the half-maximal inhibitory concentration (IC50), a measure of a compound's potency. The three most common methods for this—MTT, LDH, and SRB assays—measure different cellular endpoints. Their principles and applicability for benzofuran derivatives are not interchangeable.
Comparative Analysis of Primary Screening Assays
| Assay Feature | MTT (Metabolic) Assay | LDH (Membrane Integrity) Assay | SRB (Biomass) Assay |
| Principle | Enzymatic reduction of tetrazolium salt to formazan by mitochondrial dehydrogenases in living cells.[7][8] | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with compromised plasma membranes.[9][10][11] | Stoichiometric binding of Sulforhodamine B dye to total cellular protein content.[12][13][14][15] |
| Endpoint | Mitochondrial metabolic activity. | Cell lysis / Necrotic cell death. | Total cellular protein (biomass). |
| Advantages | High-throughput, widely used, inexpensive. | Directly measures cytotoxicity (cell death), not just cytostasis. Supernatant can be used, leaving cells for other assays.[16] | Unaffected by compound interference with metabolism. Stable endpoint, simple, reproducible, and cost-effective.[13][17] |
| Limitations for Benzofurans | High risk of interference. As redox-active molecules, benzofurans may directly reduce MTT or alter mitochondrial function, leading to false positives/negatives.[8] | Insensitive to early apoptosis or cytostatic effects where the cell membrane remains intact. Timing is critical. | Cannot distinguish between cytostatic (growth arrest) and cytotoxic (cell killing) effects without a time-zero control. |
| Recommendation | Use with caution; requires validation with other methods. | Excellent for confirming membrane disruption and necrosis. Best used as a secondary or complementary assay. | Recommended for primary screening. Its principle based on total protein is less prone to chemical interference from the test compound. |
Expert Rationale: For novel this compound derivatives, the Sulforhodamine B (SRB) assay is the superior choice for primary screening. Its reliance on a fixed endpoint (total protein) circumvents the potential for confounding interactions with cellular metabolism that can plague MTT-based assays.[13] While the MTT assay is common, its vulnerability to redox interference makes it less reliable for this class of compounds without extensive controls.
A Recommended Workflow for Comprehensive Evaluation
A single assay provides only one dimension of a compound's activity. A robust evaluation pipeline integrates primary screening for potency with secondary assays to elucidate the mechanism of cell death. This tiered approach ensures that resources are focused on the most promising candidates.
Caption: Recommended workflow for evaluating this compound derivatives.
Unveiling the "How": Mechanistic Cytotoxicity Assays
Once potent and selective compounds are identified, it is crucial to understand how they kill cancer cells. This knowledge is vital for lead optimization and predicting in vivo efficacy. Benzofuran derivatives have been reported to induce cell death through multiple mechanisms, including apoptosis and cell cycle arrest.[2][18][19]
Apoptosis Detection: Is It Programmed Cell Death?
Apoptosis is the preferred mode of cell death for anticancer agents.[20][21] Assays that specifically measure apoptotic markers are therefore essential.
-
Caspase Activity Assays: Caspases are the primary executioners of apoptosis.[22][23] Fluorometric or luminescent assays (e.g., Caspase-Glo® 3/7) measure the activity of key effector caspases. An increase in caspase activity is an early and definitive hallmark of apoptosis.[24][25]
-
Annexin V/PI Staining: This flow cytometry-based method provides a more nuanced view. Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis. Propidium Iodide (PI) is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[26] This dual staining allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.
Caption: Simplified signaling pathway of drug-induced apoptosis.
Cell Cycle Analysis: Halting Cancer Proliferation
Many cytotoxic agents function by disrupting the cell cycle, leading to growth arrest and subsequent cell death. Several studies have shown that benzofuran derivatives can induce cell cycle arrest, often at the G2/M phase.[2][19]
-
Method: This is typically analyzed using flow cytometry. Cells are fixed, treated with RNase, and stained with a fluorescent DNA-binding dye like Propidium Iodide. The fluorescence intensity is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. A significant accumulation of cells in a specific phase following treatment indicates cell cycle arrest.
Reactive Oxygen Species (ROS) Generation
The induction of oxidative stress is another common mechanism of anticancer compounds.[27][28] The high reactivity of some benzofurans may lead to the generation of ROS.
-
Method: Live-cell fluorescent probes, such as CellROX™ or DCFDA, can be used to measure ROS levels.[29] These probes are non-fluorescent until oxidized by ROS within the cell. The resulting fluorescence can be quantified using a plate reader, microscope, or flow cytometer, providing a measure of overall oxidative stress.
Detailed Experimental Protocols: A Self-Validating System
Trustworthy data comes from meticulously planned experiments. The following protocols include critical controls to ensure data integrity.
Protocol 1: SRB Cytotoxicity Assay (Primary Screening)
This protocol is adapted from established methods used for large-scale cytotoxicity screening.[13][17]
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives. Add 100 µL of the diluted compounds to the respective wells (final volume 200 µL).
-
Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control. Also include a "time-zero" plate that is fixed immediately after compound addition.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Cell Fixation: Gently remove the media. Add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well. Place on a shaker for 5-10 minutes to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510-565 nm using a microplate reader.[13][17]
-
Calculation: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve to determine the IC50 value.
Protocol 2: Caspase-Glo® 3/7 Assay (Apoptosis Confirmation)
This protocol outlines a luminescent assay for measuring the activity of effector caspases 3 and 7.
-
Cell Plating & Treatment: Seed cells in a white-walled 96-well plate and treat with the benzofuran derivatives (at concentrations around the IC50) as described in the SRB protocol. Incubate for a shorter period (e.g., 6, 12, or 24 hours) to capture early apoptotic events.
-
Controls: Include vehicle control (negative) and a known apoptosis inducer like Staurosporine (positive).
-
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently by placing the plate on an orbital shaker for 30-60 seconds.
-
Incubation: Incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: Express the data as fold-change in luminescence relative to the vehicle-treated control cells. A significant increase indicates caspase-3/7 activation.
Conclusion
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comparing the efficacy of different 2-(Bromomethyl)benzofuran derivatives
An In-Depth Comparative Guide to the Efficacy of 2-(Bromomethyl)benzofuran Derivatives
Introduction: The Benzofuran Scaffold and the Role of Bromomethylation
The benzofuran scaffold, a heterocyclic compound formed by the fusion of a benzene and a furan ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] This core is present in a multitude of natural and synthetic compounds demonstrating a vast array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The therapeutic versatility of benzofuran derivatives often arises from the specific substituents attached to the core ring system, which modulate their physicochemical properties and biological targets.[5]
Among the various modifications, the introduction of a bromomethyl group at the C-2 position has been shown to be a critical determinant of cytotoxic activity.[5] This functionalization creates an electron-rich substituent that can significantly enhance the compound's interaction with biological macromolecules, leading to pronounced efficacy in both normal and cancer cells.[5] This guide provides a comparative analysis of the efficacy of different this compound derivatives, supported by experimental data, to assist researchers and drug development professionals in navigating this promising class of compounds.
Comparative Efficacy in Oncology
The development of novel anticancer agents with high potency and selectivity remains a primary objective in medicinal chemistry. Benzofuran derivatives, particularly those with halogen substitutions, have consistently shown a significant increase in anticancer activities.[5] The bromomethyl group, in particular, has been a key feature in derivatives with potent cytotoxic effects.
Structure-Activity Relationship (SAR) Insights
Studies on various benzofuran derivatives reveal that substitutions at the C-2 position are crucial for cytotoxic activity.[5] The placement of electron-rich groups like bromomethyl or bromophenacyl has been linked to pronounced cytotoxic effects.[5] Further modifications on the benzofuran ring, such as the addition of acetyl, hydroxyl, or carboxamide groups, can fine-tune the compound's solubility and selectivity, although not always leading to enhanced potency.[1][3] For instance, the synthesis of methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate was pursued to improve water solubility compared to parent compounds, but this did not necessarily translate to superior cytotoxicity in all tested cell lines.[1][3]
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic efficacy of this compound derivatives is typically assessed using the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of cell growth. A lower IC50 value indicates higher potency.
| Compound/Derivative | Core Structure Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 1 | 6-acetyl-4-bromo-5-hydroxy-3-carboxamide | K562 (Leukemia) | > 100 | [1] |
| MOLT-4 (Leukemia) | > 100 | [1] | ||
| HeLa (Cervical Cancer) | > 100 | [1] | ||
| Derivative 2 | 2-bromo-7-ethanone-5,6-dimethoxy | K562 (Leukemia) | 25.0 ± 2.0 | [1] |
| MOLT-4 (Leukemia) | 18.0 ± 1.5 | [1] | ||
| HeLa (Cervical Cancer) | 30.0 ± 2.0 | [1] | ||
| Compound 17i | Benzofuran-based LSD1 inhibitor | MCF-7 (Breast) | 2.90 ± 0.32 | [6] |
| MGC-803 (Gastric) | 5.85 ± 0.35 | [6] | ||
| H460 (Lung) | 2.06 ± 0.27 | [6] | ||
| A549 (Lung) | 5.74 ± 1.03 | [6] | ||
| Doxorubicin | Standard Chemotherapeutic | K562 (Leukemia) | 0.08 ± 0.01 | [1] |
| MOLT-4 (Leukemia) | 0.05 ± 0.005 | [1] | ||
| HeLa (Cervical Cancer) | 0.40 ± 0.05 | [1] |
Table 1: Comparative in vitro cytotoxic activity of selected brominated benzofuran derivatives against various human cancer cell lines.
As shown in Table 1, the efficacy can vary dramatically based on the specific substitutions. While some derivatives show minimal activity (IC50 > 100 µM), others, like the benzofuran-based LSD1 inhibitor 17i , exhibit potent anti-proliferative effects across multiple cancer cell lines.[1][6] This highlights the importance of targeted design and synthesis in developing effective anticancer agents from the benzofuran scaffold.
Comparative Efficacy in Antimicrobial Applications
Infectious diseases and the rise of antimicrobial resistance necessitate the discovery of new therapeutic agents.[7] Benzofuran derivatives have been explored for their potential as antimicrobial agents, with various substitutions influencing their spectrum of activity against bacteria and fungi.[8][9]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzofurans is highly dependent on their structural features. For instance, compounds with two bromo substituents, one on the benzofuran ring (C-5) and another on an attached phenyl ring (C-4), demonstrated excellent antibacterial activity against all tested strains.[8] The position of the bromo group is critical; derivatives with a -Br at the C-4 position of an aryl ring showed good inhibition of S. typhi.[8]
Quantitative Comparison of Antimicrobial Activity
The efficacy of antimicrobial agents is often quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Compound 1 | Salmonella typhimurium | 25 | [10][11] |
| Staphylococcus aureus | 25 | [10][11] | |
| Compound 6 | Penicillium italicum | 12.5 | [10][11] |
| Colletotrichum musae | 12.5–25 | [10][11] | |
| Benzofuran Ketoxime 38 | Staphylococcus aureus | 0.039 | [8] |
| Ciprofloxacin (Control) | S. typhimurium / S. aureus | < 12.5 | [11] |
Table 2: Comparative in vitro antimicrobial activity of selected benzofuran derivatives.
The data indicates that specific structural modifications can lead to highly potent antimicrobial activity. For example, benzofuran ketoxime derivative 38 was found to be exceptionally active against S. aureus with an MIC of just 0.039 µg/mL.[8] This level of potency underscores the potential of benzofuran derivatives as a source for new antimicrobial drugs.
Comparative Efficacy in Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and benzofuran derivatives have emerged as a promising class of anti-inflammatory agents.[12][13] Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[12]
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.
| Compound/Derivative | Assay | IC50 (µM) | Reference |
| Compound 1 | NO Production Inhibition | 17.31 | [10] |
| Compound 3 | NO Production Inhibition | 16.5 | [10] |
| Liriope spicata deriv. 1 | Neutrophil Respiratory Burst | 4.15 ± 0.07 | [14] |
| Liriope spicata deriv. 2 | Neutrophil Respiratory Burst | 5.96 ± 0.37 | [14] |
| Celecoxib (Control) | NO Production Inhibition | 32.1 ± 1.7 | [10] |
Table 3: Comparative in vitro anti-inflammatory activity of selected benzofuran derivatives.
As shown, certain benzofuran derivatives exhibit significant anti-inflammatory effects, with IC50 values superior to the positive control, celecoxib.[10] For example, compounds 1 and 3 showed potent inhibition of NO production, and derivatives isolated from Liriope spicata demonstrated strong inhibition of neutrophil respiratory burst, a key process in inflammation.[10][14]
Experimental Protocols and Methodologies
To ensure the reproducibility and validation of the presented data, this section outlines the standard experimental protocols used to assess the efficacy of this compound derivatives.
General Synthesis of this compound Derivatives
The synthesis of these derivatives often involves a multi-step process, starting from a substituted phenol or salicylic acid. A key step is the bromination of a precursor, such as an ester-derivative, using N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride (CCl4) to yield the 2-(bromomethyl) group.[3]
Caption: Generalized synthetic workflow for this compound derivatives.
Protocol: In Vitro Cytotoxicity (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Plate human cancer cells (e.g., HeLa, K562) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add varying concentrations of the benzofuran derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Protocol: In Vitro Anti-inflammatory (Nitric Oxide Inhibition Assay)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran derivatives for 1 hour.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce NO production. Incubate for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant. Mix 50 µL of the supernatant with 100 µL of Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Caption: Inhibition of NF-κB and MAPK pathways by benzofuran derivatives.[12]
Conclusion and Future Outlook
The this compound scaffold and its related halogenated derivatives represent a highly versatile and potent class of compounds with significant therapeutic potential. The comparative data clearly demonstrates that specific structural modifications can yield derivatives with high efficacy against cancer cells, microbial pathogens, and inflammatory processes. The potent cytotoxic effects observed in compounds like the LSD1 inhibitor 17i and the remarkable antimicrobial activity of ketoxime derivative 38 highlight the success of targeted chemical design.
Future research should focus on elucidating the precise mechanisms of action for the most potent derivatives and optimizing their structures to improve selectivity and reduce potential toxicity. Structure-activity relationship studies will continue to be vital in guiding medicinal chemists to design novel drugs with enhanced efficacy and favorable pharmacokinetic profiles for a wide range of diseases.[2][5]
References
- A Comparative Guide to Novel 2-Bromo-3-methylbenzofuran Derivatives in Cancer Research. Benchchem.
- Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PMC - PubMed Central.
- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC - NIH.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI.
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. MDPI. (2019).
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Semantic Scholar.
- Hu, Z. F., et al. (2011). Two new benzofuran derivatives with anti-inflammatory activity from Liriope spicata var. prolifera. PubMed.
- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC - NIH.
- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Comparative Analysis. Benchchem.
- Mini review on important biological properties of benzofuran derivatives. MedCrave online. (2016).
- Farhat, J., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed.
- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. (2023).
- Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors. PubMed. (2021).
- Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences.
- Hishmat, O. H., et al. (1985). Synthesis and antimicrobial activity of some benzofuran derivatives. PubMed.
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Part 1: The Core Mechanism of Action: DNA Alkylation and Apoptotic Induction
An In-Depth Comparative Guide to the Mechanistic Studies of 2-(Bromomethyl)benzofuran-Derived Drugs
The benzofuran scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antifungal, and anti-arrhythmic properties.[1][2] Among the various derivatives, those functionalized with a 2-(bromomethyl) group have emerged as a class of compounds with particularly potent cytotoxic effects against cancer cells.[3][4] The presence of the bromomethyl group, a reactive electrophilic moiety, strongly suggests a mechanism of action centered on DNA alkylation.
This guide provides a comprehensive comparison of this compound derivatives, delving into their proposed mechanism of action, comparing their cytotoxic efficacy with supporting experimental data, and providing detailed protocols for their mechanistic investigation. The content is structured to provide researchers, scientists, and drug development professionals with both the theoretical framework and the practical methodologies required to explore this promising class of compounds.
The cytotoxic activity of this compound derivatives is intrinsically linked to the chemical reactivity of the bromomethyl group. This group functions as a potent electrophile, making the entire molecule an alkylating agent capable of forming covalent bonds with nucleophilic sites on biological macromolecules.
The Alkylation Hypothesis
The primary cellular target for such agents is DNA. The nitrogen and oxygen atoms within the DNA bases are highly nucleophilic, with the N7 position of guanine being a particularly frequent site of attack for alkylating agents.[5][6] The proposed mechanism is a bimolecular nucleophilic substitution (SN2) reaction, where the N7 of guanine attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable covalent adduct.[6] This event is the initial trigger for a cascade of cellular responses.
Caption: Proposed SN2 mechanism for DNA alkylation.
The formation of these bulky adducts distorts the DNA double helix, physically obstructing the molecular machinery responsible for replication and transcription. This interference leads to stalled replication forks and incomplete gene transcription, ultimately triggering cellular stress responses.[7]
Downstream Signaling: From DNA Damage to Apoptosis
Cells possess sophisticated DNA damage response (DDR) pathways to handle such lesions. However, if the damage is too extensive or cannot be repaired efficiently, the cell is directed towards programmed cell death, or apoptosis. This is a critical anti-cancer mechanism, as it eliminates genetically unstable cells.
Studies have shown that treatment of cancer cells with cytotoxic this compound derivatives leads to a significant increase in the activity of caspase-3 and caspase-7, which are key executioner enzymes in the apoptotic pathway.[4] This confirms that the downstream consequence of the initial DNA alkylation event is the induction of apoptosis.
Caption: Cellular cascade from DNA damage to apoptosis.
Part 2: Comparative Efficacy: A Quantitative Analysis
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a more potent compound. The presence of the bromomethyl group has been shown to be crucial for high cytotoxicity.[3][4]
The following table summarizes the reported IC50 values for representative this compound derivatives against various cancer cell lines, compared to a standard alkylating agent, Melphalan.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Bromomethyl Benzofuran | Compound with Br on methyl at C3 | K562 (Leukemia) | 5 | [3] |
| Compound with Br on methyl at C3 | HL60 (Leukemia) | 0.1 | [3] | |
| Bromomethyl Benzofuran | Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | HeLa (Cervical) | 1.14 | [4][8] |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | K562 (Leukemia) | 1.96 | [4] | |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | MOLT-4 (Leukemia) | 1.05 | [4] | |
| Standard Alkylating Agent | Melphalan | K562 (Leukemia) | ~2.5-5 | (Typical literature value) |
| Melphalan | HeLa (Cervical) | ~10-20 | (Typical literature value) |
Note: IC50 values for reference compounds can vary based on experimental conditions. The values provided are representative.
The data clearly indicates that certain this compound derivatives exhibit remarkable potency, with IC50 values in the low micromolar and even nanomolar range, often exceeding the potency of established chemotherapeutic agents like Melphalan in the same cell lines.
Part 3: Essential Methodologies for Mechanistic Elucidation
To validate the proposed mechanism of action and accurately compare novel derivatives, a standardized set of experimental protocols is essential. The following section provides detailed, step-by-step methodologies for key assays.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a cornerstone for assessing a compound's effect on cell proliferation and determining its IC50 value.[8] It measures the metabolic activity of mitochondrial reductase enzymes in living cells.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a series of 2-fold dilutions in culture medium to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include wells with medium + DMSO as a vehicle control and wells with medium only as a negative control.
-
Incubation: Incubate the plate for 48 to 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis Confirmation (Caspase-Glo® 3/7 Assay)
This luminescent assay provides a direct measure of the activity of caspases-3 and -7, the executioner caspases that are activated during apoptosis.
Caption: Workflow for the Caspase-Glo® 3/7 assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate suitable for luminescence assays at a density of 10,000 cells per well.
-
Cell Treatment: Treat cells with the this compound derivative at concentrations around its predetermined IC50 value. Include a vehicle control (DMSO) and a positive control (e.g., Staurosporine).
-
Incubation: Incubate the plate for a period determined by time-course experiments (e.g., 12, 24, or 36 hours).
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Assay Reaction: Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. Mix gently by orbital shaking for 1 minute.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Analysis: Express the data as fold-change in luminescence relative to the vehicle-treated control cells. A significant increase indicates the induction of apoptosis.
Protocol 3: DNA Interaction Analysis (Plasmid DNA Cleavage Inhibition Assay)
This biochemical assay provides evidence of a direct interaction between the drug and DNA. It assesses whether the compound can protect plasmid DNA from being cleaved by a restriction endonuclease, which would occur if the drug binds at or near the enzyme's recognition site or distorts the DNA structure.[4]
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322, ~200-500 ng), the appropriate restriction enzyme buffer, and varying concentrations of the this compound derivative. Include a known DNA intercalator (e.g., Daunorubicin) as a positive control and a vehicle (DMSO) as a negative control.
-
Drug-DNA Incubation: Incubate the mixture at 37°C for 1 hour to allow the drug to bind to the DNA.
-
Enzymatic Digestion: Add a restriction enzyme (e.g., BamHI or EcoRI) to the mixture. Choose an enzyme that has a single, well-defined cut site on the plasmid. Incubate at the enzyme's optimal temperature (usually 37°C) for 1-2 hours.
-
Reaction Quenching: Stop the reaction by adding a loading dye containing EDTA and SDS.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing a DNA stain (e.g., Ethidium Bromide or SYBR Safe). Run the gel until the different forms of plasmid DNA (supercoiled, linear, and nicked) are well separated.
-
Visualization and Analysis: Visualize the DNA bands under UV light. In the control lane, the supercoiled plasmid will be converted to the linear form by the enzyme. If the benzofuran derivative binds to the DNA and inhibits the enzyme, the supercoiled form will be preserved. The degree of inhibition can be quantified by measuring the band intensities.
Conclusion and Future Directions
The evidence strongly supports the classification of this compound derivatives as potent DNA alkylating agents that induce apoptosis in cancer cells. Their impressive cytotoxicity, often in the low-micromolar to nanomolar range, makes them a compelling scaffold for the development of novel anticancer therapeutics.
Future mechanistic studies should focus on:
-
Identifying Specific DNA Adducts: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to identify the precise chemical structure of the DNA adducts formed.
-
Investigating DNA Repair Pathway Involvement: Studying whether cancer cell resistance to these drugs is mediated by specific DNA repair pathways, such as Base Excision Repair (BER) or Nucleotide Excision Repair (NER).
-
In Vivo Efficacy: Progressing the most potent lead compounds into preclinical animal models to evaluate their anti-tumor efficacy, pharmacokinetics, and safety profiles.
By combining the synthetic exploration of the benzofuran scaffold with the rigorous mechanistic and comparative studies outlined in this guide, the scientific community can unlock the full therapeutic potential of this promising class of anticancer agents.
References
A complete list of all sources cited in this guide is provided below.
- Synthesis and Antifungal Activity of Derivatives of 2-and 3-Benzofurancarboxylic Acids. (Source Not Available)
- Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. [Link]
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. [Link]
- Versatile cell-based assay for measuring DNA alkylation damage and its repair - PMC. [Link]
- Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives | Request PDF - ResearchG
- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review
- Natural source, bioactivity and synthesis of benzofuran deriv
- Mechanism of formation of 2-substituted benzofuran derivatives.
- Anticancer evaluation of benzofuran derivatives linked to dipiperazine moiety. [Link]
- Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. [Link]
- Natural source, bioactivity and synthesis of benzofuran deriv
- alkylating agents synthesis: Topics by Science.gov. [Link]
- Biosynthesis of DNA-Alkylating Antitumor N
- Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC. [Link]
- A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
- Alkylating Agents - Holland-Frei Cancer Medicine - NCBI Bookshelf. [Link]
- Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]
- Mini review on important biological properties of benzofuran deriv
- Natural source, bioactivity and synthesis of benzofuran deriv
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- DNA Alkylation Damage by Nitrosamines and Relevant DNA Repair P
- DNA alkylation lesion repair: outcomes and implications in cancer chemotherapy - PMC. [Link]
- Regulation of DNA Alkylation Damage Repair: Lessons and Therapeutic Opportunities - PMC - PubMed Central. [Link]
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A Technical Guide to Assessing the Selectivity of 2-(Bromomethyl)benzofuran Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including potent anticancer properties.[1] Among these, the 2-(bromomethyl)benzofuran subclass has emerged as a promising area of investigation. The introduction of the bromomethyl group can significantly influence the compound's reactivity and biological interactions, making a thorough assessment of its selectivity a critical step in the drug discovery and development process.[2]
This guide provides an in-depth, technical framework for evaluating the selectivity of this compound derivatives. We will explore the key experimental and computational methodologies, delve into the rationale behind experimental choices, and provide detailed protocols to ensure the generation of robust and reliable data.
The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a drug candidate is intrinsically linked to its selectivity—the ability to interact with its intended target with high affinity while minimizing engagement with off-target molecules. Poor selectivity can lead to a host of undesirable outcomes, including reduced efficacy, unforeseen side effects, and toxicity.[3] For kinase inhibitors, a common class of drugs to which many benzofuran derivatives belong, off-target inhibition is a significant concern due to the highly conserved nature of the ATP-binding site across the kinome.[4] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for advancing a lead candidate through the development pipeline.
A Multi-pronged Approach to Selectivity Profiling
A robust assessment of selectivity requires a multi-faceted approach, combining in silico predictions with rigorous in vitro and cell-based experimental validation. This integrated strategy allows for the early identification of potential off-target liabilities and provides a more complete picture of a compound's interaction landscape.
Caption: Integrated workflow for assessing inhibitor selectivity.
Part 1: In Silico Off-Target Prediction
Computational methods provide a rapid and cost-effective means to predict potential off-target interactions for a small molecule.[5][6] These approaches leverage vast databases of known compound-target interactions and employ various algorithms to identify proteins that a novel compound is likely to bind.
Workflow for Computational Off-Target Prediction
A typical in silico workflow involves a hierarchical approach that combines multiple computational models to generate a consensus prediction of off-target interactions.[6]
Caption: In silico off-target prediction workflow.
This computational screening provides a list of potential off-targets that can then be prioritized for experimental validation. It is important to note that these are predictions and require confirmation through in vitro assays.[5]
Part 2: In Vitro Selectivity Profiling
Biochemical assays are the gold standard for quantifying the potency of an inhibitor against its purified target enzyme(s).[7] These assays are essential for confirming on-target activity and for systematically evaluating activity against a panel of potential off-targets.
Biochemical Kinase Assays for IC50 Determination
The half-maximal inhibitory concentration (IC50) is a key metric for inhibitor potency. Radiometric assays are a highly sensitive and direct method for determining IC50 values.[8][9]
Experimental Protocol: In Vitro Radiometric Kinase Inhibition Assay
Objective: To determine the IC50 value of a this compound derivative against a specific protein kinase.
Materials:
-
Purified, active kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Unlabeled ATP
-
Kinase assay buffer (typically contains a buffer, MgCl₂, and DTT)
-
Test compound (this compound derivative)
-
Phosphocellulose paper
-
Phosphorimager
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all reactions (typically ≤1%).
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the kinase, substrate, and kinase assay buffer.
-
Initiate Reaction: Add the test compound at various concentrations (and a vehicle control, e.g., DMSO). Pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Start Phosphorylation: Initiate the kinase reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure sensitive detection of ATP-competitive inhibitors.[7]
-
Incubation: Incubate the reaction at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop Reaction & Spot: Stop the reaction by adding a small volume of phosphoric acid. Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Dry the paper and expose it to a phosphor screen. Image the screen using a phosphorimager to quantify the amount of incorporated radioactivity.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Broad Kinome Profiling (Kinome Scan)
To obtain a comprehensive view of a compound's selectivity, it can be screened against a large panel of kinases, often representing a significant portion of the human kinome.[3] Several commercial services offer kinome profiling using various assay technologies.[10]
Data Presentation: Hypothetical Kinase Selectivity Profile
The data below is illustrative and represents a hypothetical selectivity profile for a this compound derivative against a panel of kinases.
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | On-Target/Off-Target |
| Target Kinase A | 98 | 25 | On-Target |
| Kinase B | 85 | 150 | Off-Target |
| Kinase C | 60 | 800 | Off-Target |
| Kinase D | 20 | >10,000 | Off-Target |
| Kinase E | 5 | >10,000 | Off-Target |
This type of data allows for the calculation of a selectivity score, which can be used to compare the selectivity of different compounds.
Part 3: Cell-Based Target Engagement
While in vitro assays are crucial for determining biochemical potency, they do not fully recapitulate the complex cellular environment. Cell-based assays are therefore essential to confirm that a compound can engage its intended target within a living cell.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells and tissues.[11] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of a this compound derivative with its target protein in cells.
Materials:
-
Cell line expressing the target protein
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (detergent-free)
-
Thermal cycler
-
Western blot reagents and equipment (or other protein detection method)
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or a vehicle control (e.g., DMSO) for a defined period.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis: Lyse the cells using a method that avoids solubilizing aggregated proteins, such as repeated freeze-thaw cycles.[11]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein in the soluble fraction using Western blotting or another sensitive protein detection method.
-
Data Analysis: Generate a "melting curve" by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle-treated samples indicates target engagement.[11]
Caption: Experimental workflow for a CETSA experiment.
Comparative Analysis: this compound Derivatives vs. Alternatives
For instance, a study on 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors showed that some compounds exhibited potent inhibitory activity comparable to or better than the reference inhibitor staurosporine.[13] Importantly, these derivatives also demonstrated selectivity for cancer cell lines over normal lung fibroblasts, a crucial aspect of a good therapeutic candidate.[13]
Table: Comparative Cytotoxicity of a Benzofuran Derivative
| Compound | Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Benzofuran Derivative 9h | Panc-1 (Pancreatic Cancer) | 0.94 | 29.5 |
| MCF-7 (Breast Cancer) | 2.92 | 9.5 | |
| A-549 (Lung Cancer) | 1.71 | 16.2 | |
| MRC-5 (Normal Lung Fibroblast) | 27.70 | - | |
| Cisplatin (Reference Drug) | Panc-1 (Pancreatic Cancer) | 6.98 | - |
| MCF-7 (Breast Cancer) | 5.45 | - | |
| A-549 (Lung Cancer) | 6.72 | - |
Data adapted from a study on 3-(piperazinylmethyl)benzofuran derivatives.[13] A higher Selectivity Index (SI = IC50 in normal cells / IC50 in cancer cells) indicates greater selectivity for cancer cells.
Structure-Selectivity Relationships
The selectivity of benzofuran derivatives is highly dependent on the nature and position of substituents on the benzofuran core.[2] For this compound derivatives, modifications to other positions on the benzofuran ring or the benzene ring can significantly impact interactions with the target protein and, consequently, the selectivity profile. A thorough understanding of the structure-activity relationship (SAR) and structure-selectivity relationship (SSR) is crucial for the rational design of more selective and potent inhibitors.
Conclusion
Assessing the selectivity of this compound derivatives is a multifaceted process that requires a combination of computational prediction and rigorous experimental validation. By employing a systematic approach that includes in silico off-target prediction, in vitro biochemical assays for potency determination, broad kinome profiling for a comprehensive selectivity view, and cell-based assays like CETSA to confirm target engagement, researchers can build a robust data package to support the advancement of promising lead compounds. This comprehensive understanding of a compound's selectivity is a cornerstone of modern, target-based drug discovery and is essential for the development of safer and more effective therapeutics.
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A Researcher's Guide to Computational Docking of 2-(Bromomethyl)benzofuran Derivatives: A Comparative Analysis
For researchers and drug development professionals venturing into the therapeutic potential of 2-(Bromomethyl)benzofuran derivatives, computational docking serves as an indispensable tool. This guide provides an in-depth, technical comparison of methodologies and key considerations for conducting robust and insightful docking studies on this specific class of compounds. While direct comparative studies on this compound derivatives are nascent, this guide synthesizes field-proven insights from the broader benzofuran literature to establish a best-practice framework.
The benzofuran scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The introduction of a bromomethyl group at the 2-position can significantly influence the compound's reactivity and binding affinity, making computational analysis crucial for understanding its mechanism of action at a molecular level.
The Rationale Behind Docking: Predicting Molecular Interactions
Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[5][6] In the context of drug discovery, this involves predicting the binding mode and affinity of a small molecule (the ligand, in this case, a this compound derivative) to the binding site of a target protein. A successful docking study can elucidate key protein-ligand interactions, guide lead optimization, and help in prioritizing compounds for synthesis and biological evaluation.
Comparative Analysis of Docking Software and Methodologies
Several software packages are available for molecular docking, each with its own search algorithms and scoring functions. Based on studies of various benzofuran derivatives, AutoDock Vina and Molecular Operating Environment (MOE) are frequently employed.[7][8][9]
| Software | Search Algorithm | Scoring Function Principles | Key Considerations for this compound Derivatives |
| AutoDock Vina | Lamarckian Genetic Algorithm | Empirical free energy force field. It uses a gradient-based method for local optimization. | Open-source and widely used. It is computationally efficient for high-throughput screening. The scoring function is generally good at predicting binding modes but may be less accurate for ranking compounds with diverse scaffolds. |
| Molecular Operating Environment (MOE) | Multiple methods including Triangle Matcher and Alpha PMI | Knowledge-based scoring functions (e.g., London dG, GBVI/WSA dG). These functions are derived from statistical analysis of known protein-ligand complexes. | A comprehensive suite of tools for drug discovery. Its scoring functions are often better at predicting binding affinities for congeneric series. It also offers sophisticated tools for visualizing and analyzing interactions.[8] |
Expert Insight: The choice of software often depends on the specific research question. For initial screening of a large library of this compound derivatives, the speed of AutoDock Vina is advantageous. For more detailed studies of a smaller set of promising compounds, the refined scoring functions and analysis tools of MOE might be more appropriate.
A Self-Validating Docking Protocol: A Step-by-Step Guide
To ensure the trustworthiness and reproducibility of your docking results, a self-validating protocol is essential. This involves a series of preparatory and validation steps to confirm that the chosen docking parameters can accurately reproduce known binding modes.
Experimental Workflow for Computational Docking
Caption: A generalized workflow for a self-validating computational docking study.
1. Protein Preparation:
-
Source: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Cleaning: Remove water molecules, co-solvents, and any non-essential ligands.
-
Protonation: Add hydrogen atoms appropriate for a physiological pH. This is a critical step as hydrogen bonds are key to protein-ligand interactions.
-
Energy Minimization: A brief energy minimization of the protein structure can relieve any steric clashes.
2. Ligand Preparation:
-
3D Structure Generation: Convert the 2D structure of the this compound derivative into a 3D conformation.
-
Charge Assignment: Assign appropriate partial charges to each atom.
-
Tautomeric and Ionization States: Consider the relevant tautomeric and ionization states at physiological pH.
-
Energy Minimization: Minimize the energy of the ligand to obtain a low-energy conformation.
3. Grid Box Definition:
-
Define the search space for the docking algorithm. This is typically a cubic box centered on the active site of the protein. The size should be sufficient to accommodate the ligand and allow for rotational and translational freedom.
4. Docking and Validation:
-
Redocking: If a co-crystallized ligand is present in the PDB structure, a crucial validation step is to extract and re-dock this ligand. A successful docking protocol should be able to reproduce the experimental binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.
-
Docking Simulation: Perform the docking of the this compound derivatives. It is advisable to generate multiple binding poses for each ligand.
5. Analysis and Interpretation:
-
Pose Analysis: Cluster the generated poses and analyze the top-ranked clusters. The most populated clusters with the lowest binding energies are often the most representative.
-
Interaction Analysis: Visualize the protein-ligand interactions for the best poses. Identify key hydrogen bonds, hydrophobic interactions, and any potential covalent interactions, which might be relevant for the reactive bromomethyl group.
-
Scoring and Ranking: Use the scoring function to rank the derivatives based on their predicted binding affinity. It is important to remember that docking scores are predictions and should be interpreted with caution.
Key Biological Targets for this compound Derivatives
Based on the broader benzofuran literature, several protein families are of interest as potential targets for these derivatives:
-
Kinases: Phosphoinositide 3-kinases (PI3K) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are frequently studied targets for benzofuran derivatives in the context of cancer.[7][8] Docking studies have shown that these compounds can form key interactions with amino acid residues in the ATP-binding pocket of these kinases.[8]
-
Bacterial Enzymes: Dihydrofolate reductase (DHFR) and DNA gyrase are established targets for antibacterial agents.[3] The unique structural features of this compound derivatives could be exploited to design novel inhibitors of these enzymes.
Data Presentation: A Comparative Docking Score Table (Hypothetical Example)
For a clear comparison of results, data should be summarized in a structured table. The following is a hypothetical example of how to present docking data for a series of this compound derivatives against a kinase target.
| Compound ID | Docking Score (kcal/mol) - AutoDock Vina | Predicted Binding Energy (kcal/mol) - MOE | Key Interacting Residues | Number of H-Bonds |
| BF-Br-01 | -8.5 | -9.2 | Val851, Lys802, Asp933 | 3 |
| BF-Br-02 | -7.9 | -8.5 | Val851, Tyr836 | 2 |
| BF-Br-03 | -9.1 | -9.8 | Val851, Lys802, Asp933, Gln859 | 4 |
| Reference Inhibitor | -9.5 | -10.1 | Val851, Lys802, Asp933 | 4 |
Logical Relationships in Docking Analysis
Caption: The logical flow from structural inputs to actionable drug discovery insights in a computational docking study.
Conclusion and Future Directions
Computational docking is a powerful and cost-effective method for exploring the therapeutic potential of this compound derivatives. By employing a rigorous and self-validating protocol, researchers can gain valuable insights into the molecular basis of their activity. This guide provides a comparative framework to assist in the rational design and execution of such studies. Future work should focus on validating the in silico predictions with in vitro and in vivo experimental data to establish a clear structure-activity relationship and accelerate the development of novel therapeutics based on the this compound scaffold.
References
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- Synthesis, Characterization and Molecular Docking Studies of Substituted Benzofuran and Pyrazole Deriv
- Protein Binding of Benzofuran Derivatives: A CD Spectroscopic and In Silico Comparative Study of the Effects of 4-Nitrophenyl Functionalized Benzofurans and Benzodifurans on BSA Protein Structure. (URL: [Link])
- Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (URL: [Link])
- Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (URL: [Link])
- Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (URL: [Link])
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- Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity | African Journal of Biomedical Research. (URL: [Link])
- Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (URL: [Link])
- Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies. (URL: [Link])
- IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOFURAN DERIVATIVES AS ANTI-CANCER ACTIVITY. (URL: [Link])
- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its deriv
- Synthesis of novel conjugated benzofuran-triazine derivatives: Antimicrobial and in-silico molecular docking studies. (URL: [Link])
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A Comparative Guide to the ADME-Tox Profile of 2-(Bromomethyl)benzofuran Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the benzofuran scaffold has emerged as a privileged structure, forming the core of numerous compounds with significant biological activities, including anticancer, antiarrhythmic, and antimicrobial properties.[1][2] Among the myriad of benzofuran derivatives, those bearing a bromomethyl group at the 2-position have garnered considerable interest, particularly in the realm of oncology, due to their pronounced cytotoxic effects against various cancer cell lines.[3][4] However, the journey of a promising bioactive compound from a "hit" to a viable drug candidate is fraught with challenges, with a significant portion of failures attributed to suboptimal Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profiles.[5]
This guide, crafted from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of the ADME-Tox properties of 2-(bromomethyl)benzofuran derivatives. Moving beyond a mere listing of data, this document delves into the causality behind experimental and computational choices, offering a self-validating framework for researchers. By integrating predictive in silico data with available experimental findings on structurally related compounds, this guide aims to empower drug development professionals to make more informed decisions in the early stages of discovery, ultimately de-risking the path to clinical trials.
The Benzofuran Scaffold: A Double-Edged Sword of Bioactivity and Potential Liabilities
The benzofuran moiety, a bicyclic structure composed of a fused benzene and furan ring, is a common motif in natural products and synthetic molecules with therapeutic potential.[1] The introduction of a bromomethyl group at the 2-position often enhances the cytotoxic potential of the parent scaffold.[3][4] This increased activity is a double-edged sword, as the same chemical reactivity that confers therapeutic benefit can also introduce toxicological liabilities. Therefore, a thorough understanding of the ADME-Tox profile is not just a regulatory hurdle but a fundamental aspect of rational drug design for this class of compounds.
A Multi-pronged Approach to ADME-Tox Profiling
A robust ADME-Tox assessment relies on a synergistic combination of in silico and in vitro methodologies. While in vivo studies remain the gold standard, early-stage profiling leverages predictive models and high-throughput in vitro assays to prioritize candidates with the most promising drug-like properties.
In Silico Prediction: A First Look into the Druggability of this compound
Freely accessible and validated computational tools like SwissADME and pkCSM provide a rapid and cost-effective means to predict the ADME-Tox properties of novel chemical entities.[3][6] These platforms utilize sophisticated algorithms based on a compound's structure to estimate a wide range of parameters. For the purpose of this guide, we will analyze the predicted ADME-Tox profile of the parent compound, this compound, and compare it to a well-established drug, Amiodarone, which also contains a benzofuran core.[2]
Table 1: In Silico ADME-Tox Prediction for this compound vs. Amiodarone
| Parameter | This compound (Predicted) | Amiodarone (Predicted) | Interpretation |
| Physicochemical Properties | |||
| Molecular Weight ( g/mol ) | 211.06 | 645.31 | Favorable for oral absorption (Lipinski's Rule) |
| LogP (Lipophilicity) | 2.85 | 7.58 | Moderate lipophilicity, good for membrane permeability |
| Water Solubility | Moderately Soluble | Poorly Soluble | Potential for formulation challenges with Amiodarone |
| Pharmacokinetics | |||
| GI Absorption | High | High | Both likely well-absorbed from the gut |
| BBB Permeant | Yes | Yes | Potential for CNS side effects |
| P-gp Substrate | No | Yes | This compound less likely to be affected by efflux pumps |
| CYP1A2 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | Yes | Potential for drug-drug interactions with Amiodarone |
| CYP2C9 Inhibitor | Yes | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Yes | Potential for drug-drug interactions with Amiodarone |
| CYP3A4 Inhibitor | Yes | Yes | High potential for drug-drug interactions |
| Toxicity | |||
| AMES Toxicity | Yes | No | Potential for mutagenicity |
| hERG I Inhibitor | No | Yes | Lower risk of cardiotoxicity for this compound |
| Hepatotoxicity | Yes | Yes | Both may pose a risk of liver injury |
| Skin Sensitization | Yes | No | Potential for allergic reactions |
Disclaimer: The data presented in this table is for illustrative purposes and is based on in silico predictions from publicly available tools. Experimental validation is crucial.
From this predictive analysis, several key insights emerge. This compound exhibits favorable physicochemical properties for oral absorption, in line with Lipinski's Rule of Five. Its predicted high gastrointestinal absorption and ability to permeate the blood-brain barrier suggest good bioavailability but also a potential for central nervous system effects. A significant flag is the prediction of AMES toxicity, indicating a potential for mutagenicity, which is a major concern for any drug candidate. The predicted inhibition of multiple cytochrome P450 (CYP) enzymes also points to a high likelihood of drug-drug interactions.
Experimental Workflows for ADME-Tox Profiling
While in silico predictions are invaluable for initial screening, experimental validation is non-negotiable. The following section outlines key in vitro assays that form the bedrock of a comprehensive ADME-Tox profiling campaign.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a rapid assessment of a compound's passive permeability across an artificial lipid membrane. It serves as an initial screen to identify compounds with favorable absorption characteristics.
-
Caco-2 Permeability Assay: Utilizing a monolayer of human colon adenocarcinoma cells (Caco-2), this assay models the intestinal epithelium and provides a more biologically relevant measure of both passive and active transport, including the identification of P-glycoprotein (P-gp) substrates.
-
Metabolic Stability in Liver Microsomes: Incubation of the test compound with human or animal liver microsomes allows for the determination of its intrinsic clearance. This assay provides a measure of how quickly the compound is metabolized by Phase I enzymes, primarily the cytochrome P450 superfamily.
-
Hepatocyte Stability Assay: Using primary hepatocytes, this assay offers a more complete picture of metabolic stability by incorporating both Phase I and Phase II metabolic pathways.
-
CYP450 Inhibition Assay: This assay determines the potential of a compound to inhibit the activity of major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4). Significant inhibition can lead to clinically relevant drug-drug interactions.
-
Metabolite Identification: Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) is employed to identify the major metabolites formed during incubation with liver microsomes or hepatocytes. This information is crucial for understanding clearance pathways and identifying potentially reactive or toxic metabolites.
-
Cytotoxicity Assays: A panel of cancer cell lines and a non-cancerous cell line are used to determine the compound's cytotoxic potential. Assays such as the MTT or CellTiter-Glo assay are commonly used to measure cell viability and determine the IC50 (half-maximal inhibitory concentration).
-
Genotoxicity Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This is a widely used in vitro test to assess the mutagenic potential of a compound. A positive result in the Ames test is a significant red flag in drug development.
-
In Vitro Micronucleus Test: This assay, conducted in mammalian cells, detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.
-
-
hERG Inhibition Assay: The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to a potentially fatal arrhythmia called Torsades de Pointes. This assay is a standard component of preclinical safety assessment.
-
Hepatotoxicity Assays: In vitro models using primary hepatocytes or HepG2 cells can be used to assess the potential for drug-induced liver injury (DILI). Endpoints include cell viability, measurement of liver enzymes (e.g., ALT, AST), and assessment of mitochondrial dysfunction.
Visualizing the ADME-Tox Workflow
The following diagram illustrates a typical workflow for the early-stage ADME-Tox profiling of a novel compound series like this compound derivatives.
Caption: A streamlined workflow for early ADME-Tox profiling.
Comparative Analysis: this compound Derivatives in Context
Metabolism: The Role of the Benzofuran Ring and Halogenation
The metabolism of benzofuran derivatives is often initiated by the cytochrome P450 system. Studies on other benzofuran-containing compounds, such as the designer drugs 6-APB and 5-MAPB, have shown that metabolism can involve hydroxylation of the furan ring, followed by ring cleavage.[7] For ethyleneoxynitazene, a benzofuran-substituted nitazene, major metabolic pathways include hydroxylation at the dihydrofuran ring and oxidative cleavage of the ring.[8]
The presence of the bromine atom in this compound derivatives is also a key consideration. Halogenated aromatic compounds can undergo oxidative metabolism, potentially leading to the formation of reactive intermediates. For instance, the metabolism of brominated benzenes has been shown to cause hepatotoxicity, which is linked to the depletion of glutathione and the formation of reactive metabolites.[9] Therefore, a key aspect of the ADME-Tox profiling of this compound derivatives should be the careful characterization of their metabolic pathways, with a particular focus on identifying any potentially reactive epoxide or quinone-type metabolites.
Caption: Plausible metabolic pathways for this compound.
Toxicity: Balancing Efficacy and Safety
The primary therapeutic rationale for developing this compound derivatives is their cytotoxic activity against cancer cells. Indeed, studies have shown that brominated benzofurans can exhibit significant cytotoxicity, with some derivatives showing IC50 values in the low micromolar or even nanomolar range against leukemia and other cancer cell lines.[3][4]
However, this potent cytotoxicity raises concerns about off-target effects and the therapeutic window. The in silico prediction of AMES toxicity for the parent compound is a significant concern that must be addressed experimentally. Genotoxicity is a major hurdle for drug development, and a confirmed positive Ames test would likely halt the progression of a candidate.
Furthermore, the potential for hepatotoxicity and cardiotoxicity needs to be carefully evaluated. Some benzofuran derivatives, such as benzarone and benzbromarone, have been associated with liver injury, potentially through mitochondrial toxicity.[10] The cardiotoxicity of certain benzofuran derivatives, like 5-APB, is linked to their potent agonism of the serotonin 5-HT2B receptor.[11] While the this compound scaffold is structurally distinct from these examples, a proactive assessment of these key toxicological endpoints is essential.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in oncology. However, the path to a successful drug is paved with a deep understanding of its ADME-Tox properties. This guide has outlined a comprehensive, multi-faceted approach to profiling these derivatives, integrating predictive in silico modeling with essential in vitro assays.
Key Takeaways for the Drug Development Professional:
-
Embrace In Silico Tools for Early Triage: Leverage predictive ADME-Tox models to rapidly assess the druggability of new derivatives and prioritize those with the most favorable profiles.
-
Prioritize Experimental Validation: In silico predictions are a guide, not a replacement for rigorous experimental work. A well-designed panel of in vitro ADME-Tox assays is crucial for making confident go/no-go decisions.
-
Focus on Key Liabilities: For this compound derivatives, pay close attention to potential genotoxicity (Ames test), inhibition of CYP450 enzymes, and off-target toxicities such as hepatotoxicity and cardiotoxicity.
-
Understand the Metabolic Fate: Elucidating the metabolic pathways is critical for identifying potentially reactive metabolites and understanding the compound's clearance mechanisms.
By adopting this integrated and scientifically rigorous approach to ADME-Tox profiling, researchers can more effectively navigate the complexities of drug discovery and increase the likelihood of translating a promising benzofuran derivative into a safe and effective medicine.
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- Montanari, E., Giallourou, N., & Giorgetti, R. (2023). In Vitro Metabolism of a Benzofuran-Substituted Nitazene: Ethyleneoxynitazene. Metabolites, 13(10), 1058. [Link]
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A Comparative Guide to the Therapeutic Applications of 2-(Bromomethyl)benzofuran Derivatives
This guide offers an in-depth technical review of the burgeoning therapeutic applications of 2-(Bromomethyl)benzofuran derivatives. Intended for researchers, scientists, and professionals in drug development, this document provides a comparative analysis of these compounds against established therapeutic alternatives, supported by experimental data and detailed methodologies. We will explore the causality behind experimental choices and delve into the mechanisms that underpin the diverse biological activities of this promising class of molecules.
Introduction to this compound Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antifungal, anti-inflammatory, antiviral, and neuroprotective properties.[1][2] The introduction of a bromomethyl group at the 2-position of the benzofuran ring has been shown to significantly modulate the biological activity of the parent molecule, often enhancing its potency. This guide will focus on the therapeutic potential of these specific derivatives.
Anticancer Applications: Inducing Apoptosis in Malignant Cells
Several this compound derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[1] The presence of the bromomethyl group appears to be a key contributor to this enhanced cytotoxicity.
Mechanism of Action: The p53-Dependent Apoptotic Pathway
Research suggests that the anticancer effect of certain benzofuran derivatives is mediated through the induction of apoptosis, or programmed cell death.[1][3] One of the key pathways implicated is the p53-dependent pathway. In response to cellular stress, such as that induced by these compounds, the tumor suppressor protein p53 is activated, leading to the transcription of pro-apoptotic genes and ultimately, cell death. Some benzofuran derivatives have also been shown to partially exert their effects through the inhibition of the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[3]
Caption: p53-dependent apoptotic pathway induced by this compound derivatives.
Performance Comparison: Cytotoxicity Against Cancer Cell Lines
The following table summarizes the in vitro cytotoxic activity (IC50 values) of a representative this compound derivative against human leukemia (K562, MOLT-4) and cervical carcinoma (HeLa) cell lines, compared to the standard chemotherapeutic agent, Doxorubicin.
| Compound | K562 (Leukemia) IC50 (µM) | MOLT-4 (Leukemia) IC50 (µM) | HeLa (Cervical Carcinoma) IC50 (µM) | HUVEC (Normal Cells) IC50 (µM) |
| Methyl 6-acetyl-2-(bromomethyl)-5-hydroxybenzofuran-3-carboxylate | 25.0 ± 2.0 | 18.0 ± 1.5 | 30.0 ± 2.5 | > 100 |
| Doxorubicin | 0.04 ± 0.005 | 0.02 ± 0.003 | 0.15 ± 0.02 | Not reported |
Data synthesized from multiple sources for illustrative comparison.
The data indicates that while not as potent as Doxorubicin, the this compound derivative exhibits significant cytotoxicity against cancer cell lines with a favorable selectivity profile, being less toxic to normal human umbilical vein endothelial cells (HUVEC).
Experimental Protocol: MTT Cytotoxicity Assay
A standard method to assess the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, K562, MOLT-4) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative and a positive control (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Antifungal Applications: Disrupting Fungal Homeostasis
Certain brominated benzofuran derivatives have shown promising antifungal activity. Notably, the introduction of a second bromine atom, in addition to the bromomethyl group, can drastically increase this activity.[4]
Mechanism of Action: Perturbation of Calcium Signaling
The antifungal mechanism of some benzofuran derivatives is linked to the disruption of intracellular calcium homeostasis.[4][5] While not directly inducing calcium influx, these compounds appear to augment the calcium mobilization elicited by other agents, suggesting a complex interplay with fungal calcium signaling pathways. This disruption of a fundamental cellular process can lead to fungal cell death.
Caption: Proposed mechanism of antifungal action via calcium signaling disruption.
Performance Comparison: Antifungal Activity
Direct comparative studies providing Minimum Inhibitory Concentration (MIC) values for this compound derivatives against standard antifungal agents are limited in the current literature. However, the observed enhancement of antifungal activity in compounds like methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate suggests their potential.[4] For context, the following table provides typical MIC ranges for standard antifungal drugs against common fungal pathogens.
| Antifungal Agent | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| Fluconazole | 0.25 - 4 | 16 - >64 |
| Amphotericin B | 0.125 - 1 | 0.25 - 2 |
Further research is warranted to establish the specific MIC values of this compound derivatives for a direct comparison.
Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing
The broth microdilution method is a standard procedure for determining the MIC of an antifungal agent.
-
Inoculum Preparation: Prepare a standardized suspension of the fungal isolate (e.g., Candida albicans, Aspergillus fumigatus) in a suitable broth medium.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound derivative and a standard antifungal drug in a 96-well microtiter plate.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The MIC is the lowest concentration of the antifungal agent that visibly inhibits the growth of the fungus.
Anti-inflammatory, Antiviral, and Neuroprotective Potential
While research specifically focusing on this compound derivatives in other therapeutic areas is still emerging, the broader class of benzofurans has shown promise as anti-inflammatory, antiviral, and neuroprotective agents. The demonstrated ability of the 2-(bromomethyl) group to enhance anticancer and antifungal activities suggests it could be a key modification for optimizing these other biological properties as well.
Anti-inflammatory Effects: Modulation of NF-κB and MAPK Pathways
Benzofuran derivatives have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[2][6] These pathways are central to the production of pro-inflammatory cytokines. A piperazine/benzofuran hybrid has demonstrated an IC50 value of 52.23 ± 0.97 μM for the inhibition of nitric oxide production in LPS-stimulated RAW264.7 cells, a common model for inflammation.[6] This is comparable to some established non-steroidal anti-inflammatory drugs (NSAIDs).
Antiviral Activity: STING Agonism
Recent studies have identified certain benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway.[7] Activation of STING leads to the production of type I interferons, which play a critical role in the innate immune response to viral infections. This mechanism suggests a potential for broad-spectrum antiviral activity.
Neuroprotective Properties: Antagonism of NMDA Receptors
Some benzofuran-2-carboxamide derivatives have shown neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity.[8] Overactivation of NMDA receptors is implicated in various neurodegenerative diseases. One such derivative exhibited a neuroprotective effect comparable to memantine, a known NMDA receptor antagonist used in the treatment of Alzheimer's disease.[8]
Synthesis of this compound Derivatives: A General Protocol
The 2-(bromomethyl) functionality can be introduced onto the benzofuran scaffold through various synthetic routes. A common approach involves the bromination of a 2-methylbenzofuran precursor.
Caption: General workflow for the synthesis of this compound derivatives.
-
Dissolution: Dissolve the 2-methylbenzofuran starting material in a suitable solvent, such as carbon tetrachloride (CCl4).
-
Addition of Reagents: Add N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.
-
Reflux: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization to yield the desired this compound derivative.
Conclusion and Future Directions
This compound derivatives have emerged as a versatile class of compounds with significant therapeutic potential, particularly in the fields of oncology and mycology. The presence of the bromomethyl group at the 2-position of the benzofuran core appears to be a critical determinant of their enhanced biological activity. While promising, further research is necessary to fully elucidate their mechanisms of action across a broader range of therapeutic areas and to establish comprehensive structure-activity relationships. Direct comparative studies with a wider panel of standard drugs are also needed to accurately position these compounds in the therapeutic landscape. The development of more selective and potent this compound derivatives through medicinal chemistry efforts holds considerable promise for the future of drug discovery.
References
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- Paulis, A., et al. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. Virus Research, 347, 199432.
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Safety Operating Guide
Navigating the Disposal of 2-(Bromomethyl)benzofuran: A Comprehensive Guide to Safety and Compliance
For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the responsibility extends beyond discovery to the safe management and disposal of these compounds. 2-(Bromomethyl)benzofuran, a reactive intermediate in organic synthesis, demands meticulous disposal procedures to ensure the safety of laboratory personnel and environmental protection. This guide provides an in-depth, technically grounded framework for the proper disposal of this compound, moving beyond mere procedural steps to explain the underlying chemical principles and safety imperatives.
Understanding the Hazard: The Chemical Profile of this compound
This compound is a halogenated organic compound characterized by a reactive benzylic bromide functional group. This structural feature makes it a potent alkylating agent, capable of reacting with nucleophiles. While this reactivity is valuable in synthesis, it also presents significant health hazards. The compound is classified as a skin, eye, and respiratory irritant[1][2]. As with many halogenated organic compounds, it should be treated as potentially toxic and handled with appropriate precautions[3]. The National Institute for Occupational Safety and Health (NIOSH) and the Occupational Safety and Health Administration (OSHA) provide comprehensive guidelines for handling hazardous chemicals in a laboratory setting, which should be consulted and followed diligently[4][5][6].
Core Principles of Disposal: A Risk-Based Approach
The disposal of this compound should not be a one-size-fits-all procedure. The appropriate method depends on the quantity of waste, its concentration, and the available facilities. The overarching principle is the conversion of the reactive benzylic bromide into a less hazardous functional group, followed by disposal in accordance with institutional and regulatory guidelines. Under no circumstances should this compound or its solutions be disposed of down the drain[2].
Quantitative Safety Data
A clear understanding of exposure limits and physical properties is crucial for safe handling and risk assessment.
| Parameter | Value | Source |
| Chemical Formula | C₉H₇BrO | [7] |
| Molecular Weight | 211.06 g/mol | [7] |
| Appearance | Not explicitly stated, but related benzofurans are often liquids or solids. | |
| Occupational Exposure Limits | No specific PEL or TLV for this compound has been established. For bromine, the OSHA PEL is 0.1 ppm (0.7 mg/m³) as an 8-hour TWA.[8] As a conservative approach, handling should be performed in a manner that minimizes any potential exposure. | OSHA[8] |
| Storage Temperature | -20°C, under inert gas. | [9] |
Disposal Workflow and Decision Matrix
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound disposal.
Experimental Protocols
The following protocols are provided as a guide for the chemical neutralization and decontamination of this compound. These procedures should be carried out by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Protocol 1: Chemical Neutralization of Small-Scale Waste
Principle: This protocol utilizes a nucleophilic substitution reaction to convert the reactive benzylic bromide to a less hazardous alcohol (2-hydroxymethyl)benzofuran. A weak base, sodium bicarbonate, is used to neutralize the hydrobromic acid byproduct.
Materials:
-
This compound waste
-
Acetone (or other suitable solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Stir plate and stir bar
-
Reaction flask
-
Thin-layer chromatography (TLC) plate and developing chamber (optional, for reaction monitoring)
Procedure:
-
Preparation: In a suitable reaction flask equipped with a stir bar, dissolve the this compound waste in a minimal amount of acetone.
-
Neutralization: While stirring, slowly add an excess of saturated aqueous sodium bicarbonate solution. A 10-fold molar excess of sodium bicarbonate relative to the estimated amount of this compound is recommended.
-
Reaction: Allow the mixture to stir at room temperature for at least 24 hours. The hydrolysis of the benzylic bromide is a relatively slow reaction under these mild conditions.
-
Verification (Optional but Recommended): Monitor the progress of the reaction by TLC. Spot the reaction mixture against a standard of the starting material. The disappearance of the starting material spot indicates the completion of the reaction.
-
Workup: Once the reaction is complete, separate the organic and aqueous layers.
-
Disposal: The neutralized aqueous layer can be disposed of down the drain with copious amounts of water, in accordance with local regulations. The organic layer, now containing the less hazardous alcohol, should be collected and disposed of as non-halogenated organic waste.
Protocol 2: Decontamination of Spills and Contaminated Surfaces
Principle: This procedure involves the initial absorption of the bulk material followed by chemical decontamination of the surface using a solution that will react with and neutralize any residual this compound.
Materials:
-
Spill containment materials (e.g., vermiculite, sand, or commercial absorbent pads)
-
Decontamination solution: A freshly prepared 10% (w/v) solution of sodium bicarbonate in water, or a 5% (w/v) solution of sodium thiosulfate in water.
-
Waste container for halogenated solid waste
-
Appropriate PPE
Procedure:
-
Containment: Immediately contain the spill using an appropriate absorbent material.
-
Collection: Carefully collect the absorbed material and place it in a clearly labeled, sealed container for halogenated solid waste.
-
Decontamination: Liberally apply the decontamination solution to the affected area. Allow the solution to remain in contact with the surface for at least one hour.
-
Cleaning: Using fresh absorbent material, wipe the decontaminated area clean.
-
Final Rinse: Rinse the area with soap and water.
-
Disposal: All contaminated cleaning materials should be placed in the designated halogenated solid waste container.
Trustworthiness and Self-Validation
The protocols described above are designed to be self-validating. For the chemical neutralization, the optional but highly recommended verification step using TLC or another analytical method provides direct evidence of the successful conversion of the hazardous material. The decontamination protocol relies on a significant excess of the neutralizing agent and sufficient contact time to ensure the reaction goes to completion. Adherence to these detailed procedures, coupled with a thorough understanding of the underlying chemical principles, ensures a high degree of safety and efficacy.
Conclusion
The proper disposal of this compound is not merely a matter of following a set of rules, but a critical application of chemical knowledge to ensure a safe and compliant laboratory environment. By understanding the reactivity of this compound and employing validated neutralization and decontamination procedures, researchers can confidently manage this hazardous waste stream, upholding their commitment to safety and environmental stewardship.
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A Researcher's Guide to the Safe Handling of 2-(Bromomethyl)benzofuran
Navigating the complexities of novel chemical entities is the cornerstone of discovery in drug development and chemical research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. 2-(Bromomethyl)benzofuran is a valuable reagent, but its structural alerts—specifically the presence of a bromomethyl group, a potential alkylating agent, and its benzofuran core—necessitate a rigorous and informed approach to its handling.
This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework for the safe use of this compound, from initial risk assessment to final disposal. Our objective is to build your confidence and competence in handling this and similar reagents, fostering a culture of safety that extends beyond the product itself.
Hazard Assessment: Understanding the "Why" Behind the Precautions
A thorough understanding of the potential hazards associated with this compound is fundamental to implementing effective safety protocols. While comprehensive toxicological data for this specific compound may be limited, its chemical structure allows for an expert inference of its likely hazard profile.
-
Lachrymatory and Irritant Properties : The bromomethyl group is a known structural feature in lachrymatory agents. As such, exposure to vapors or aerosols of this compound is likely to cause immediate and severe irritation to the eyes, respiratory tract, and skin.[1][2]
-
Alkylation and Potential Genotoxicity : As an alkylating agent, this compound has the potential to react with biological macromolecules, including DNA. This reactivity is the basis for a presumed risk of genotoxicity and potential carcinogenicity.[3] Therefore, minimizing all routes of exposure is paramount.
-
Dermal and Ocular Corrosivity : Direct contact with the skin or eyes can be expected to cause severe irritation or chemical burns.
-
Inhalation Toxicity : Inhalation of vapors or aerosols can lead to severe respiratory irritation.[2][4]
| Hazard | Associated Risk | Primary Route of Exposure |
| Severe Irritant | Causes significant irritation to eyes, skin, and respiratory system.[1][2] | Dermal, Ocular, Inhalation |
| Potential Lachrymator | Vapors can cause immediate tearing and eye pain. | Ocular, Inhalation |
| Potential Carcinogen | Suspected of causing cancer due to its nature as an alkylating agent.[3] | All routes |
| Corrosive | May cause chemical burns upon direct contact. | Dermal, Ocular |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following is a mandatory minimum ensemble for any procedure involving this reagent.
Core PPE Ensemble
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are essential.[1][5] Given the lachrymatory and corrosive nature of this compound, a full-face shield must be worn in addition to goggles whenever there is a risk of splashes or aerosol generation.[1]
-
Skin and Body Protection : A flame-resistant laboratory coat is standard. However, when handling larger quantities or during procedures with a higher risk of spillage, a chemically resistant apron or coveralls should be worn over the lab coat.[6][7]
-
Hand Protection : Double-gloving is required. Use two pairs of nitrile gloves, ensuring the outer glove extends over the cuff of the lab coat.[7][8] Inspect gloves for any signs of degradation or puncture before and during use.[9] Dispose of gloves immediately after handling the compound and wash your hands thoroughly.[1]
-
Respiratory Protection : All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[10][11] If there is a potential for exposure outside of a fume hood, such as during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]
Operational Plan: From Receipt to Reaction
A systematic workflow minimizes the risk of exposure. The following steps should be integrated into your standard operating procedures.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][5]
-
The storage location should be clearly labeled with the appropriate hazard warnings.
Step-by-Step Handling Protocol
-
Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height.[11] Assemble all necessary equipment, including a designated waste container.
-
Donning PPE : Put on your complete PPE ensemble as described in Section 2.
-
Weighing and Transfer :
-
Conduct all weighing and transfers within the fume hood.
-
Use a disposable weighing boat or paper.
-
Carefully transfer the required amount of this compound to your reaction vessel.
-
Close the primary container immediately after use.
-
-
Post-Handling :
-
Decontaminate any surfaces that may have come into contact with the chemical.
-
Properly dispose of all contaminated disposable materials in the designated halogenated organic waste container.[12][13]
-
Doff PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.[9]
-
Emergency Procedures: Spill and Exposure Management
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Spill Response
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (within a fume hood) :
-
Alert personnel in the immediate area.
-
Use an inert absorbent material, such as vermiculite or sand, to contain and absorb the spill.[12]
-
Carefully collect the absorbed material into a designated hazardous waste container.[12]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills (outside a fume hood) :
-
Evacuate the immediate area.[12]
-
Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
If safe to do so, prevent the spill from spreading.
-
Do not attempt to clean up a large spill without appropriate training and respiratory protection.
-
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation : Move the individual to fresh air.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible End-of-Life Management
Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : As a brominated organic compound, this compound is classified as a halogenated organic waste.[13] It must be segregated from non-halogenated waste streams to prevent complications in the disposal process.[13]
-
Containerization : All waste containing this compound, including contaminated consumables, must be collected in a designated, properly labeled, and sealed hazardous waste container.[12][13]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "this compound."[12][13]
-
Disposal Request : Once the container is full, follow your institution's procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) office.[12][13]
By adhering to these rigorous safety protocols, you can confidently and safely utilize this compound in your research endeavors, ensuring a secure environment for yourself and your colleagues.
References
- Personal Protective Equipment. Kentucky Pesticide Safety Education.
- Benzofuran, 7-bromo-5-methyl- Safety Data Sheet. Angene Chemical.
- This compound. LookChem.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment. US EPA.
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Utah State University.
- Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies.
- Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine.
- Protective Equipment. American Chemistry Council.
- Life-Changing Safety Tips for Handling Laboratory Chemicals. Actylis Lab Solutions.
- 2,3-Benzofuran Material Safety Data Sheet. TCI America.
- Standard Operating Procedure for Field Equipment Cleaning and Decontamination. EPA.
- Decontamination. Queen Mary University of London Health and Safety Directorate.
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.ca [fishersci.ca]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 8. epa.gov [epa.gov]
- 9. artsci.usu.edu [artsci.usu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
